Avotaciclib

Catalog No.
S3612582
CAS No.
1983983-41-0
M.F
C13H11N7O
M. Wt
281.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avotaciclib

CAS Number

1983983-41-0

Product Name

Avotaciclib

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol

Molecular Formula

C13H11N7O

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20)

InChI Key

VFVAQKKPFOPZEA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

The exact mass of the compound Avotaciclib is 281.10250800 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Avotaciclib CDK1 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

CDK1 Inhibition and Experimental Evidence

Avotaciclib (BEY1107) is identified in recent research as a cyclin-dependent kinase 1 (CDK1) inhibitor. The following diagram illustrates the proposed mechanism by which a CDK1 inhibitor like this compound enhances radiosensitivity in cancer cells, based on the context from the search results [1] [2] [3].

G RT Radiation Therapy (RT) DNA_Damage Induces DNA Damage RT->DNA_Damage CDK1i CDK1 Inhibitor (e.g., this compound) Cell_Cycle Cell Cycle Disruption (G2/M Phase) CDK1i->Cell_Cycle Apoptosis Impaired DNA Repair & Apoptosis DNA_Damage->Apoptosis Unrepaired Cell_Cycle->Apoptosis Radiosens Radiosensitization Apoptosis->Radiosens

A 2024 pre-clinical study on pancreatic ductal adenocarcinoma (PDAC) provides the most direct experimental evidence for this compound's mechanism and effect [3].

  • Experimental Objective: To investigate if CDK1 inhibition could enhance the efficacy of radiation therapy (RT) in PDAC, a cancer known for its treatment resistance [3].
  • Methodology:
    • Cell Lines: Used radiation-resistant derivatives of human PDAC cell lines (MIA PaCa-2 and PANC-1), created through multiple rounds of radiation and recovery [3].
    • Phosphoproteomics: Employed Tandem Mass Tag (TMT) mass spectrometry to compare the phosphoproteome of radiation-resistant cells with their parental controls. This identified an upregulation of phospho-CDK1 (at tyrosine 15) in resistant cells [3].
    • Inhibition and Irradiation: Cells were treated with the CDK1 inhibitor this compound trihydrochloride (BEY1107) both before and concurrently with radiation. Clonogenic survival assays were then used to measure cell viability and radiosensitization [3].
  • Findings: Treatment with this compound concurrent with radiation achieved the greatest reduction in clonogenic survival, demonstrating a strong radiosensitizing effect [3].

Quantitative Data Summary

The table below summarizes the key experimental data from the identified study [3].

Parameter Experimental Detail / Value
Drug Name This compound trihydrochloride (BEY1107)
Target CDK1 (Cyclin-dependent kinase 1)
Biological Effect Enhanced radiosensitivity
Tested Cell Lines MIA PaCa-2 (PDAC), PANC-1 (PDAC)
Key Readout Phospho-CDK1 (Y15) upregulation in radioresistant cells; reduced clonogenic survival post-inhibition.
Dosing Concurrent administration with radiation

Research Context and Future Directions

The study positions this compound as a potential sensitizing agent rather than a standalone therapy. Its value lies in overcoming a specific mechanism of treatment resistance [3]. CDK1 is a critical regulator of the cell cycle's G2/M transition, and its inhibition can disrupt cancer cell proliferation and impair their ability to repair DNA damage, especially when combined with DNA-damaging agents like radiation [1] [2].

Available information on this compound is currently confined to a single, recent pre-clinical study. To fully establish its profile, future research should investigate:

  • Binding Affinity & Selectivity: Quantitative data on its half-maximal inhibitory concentration (IC50) for CDK1 and its selectivity over other CDKs (e.g., CDK2, CDK4/6) [4] [5].
  • Structural Mechanism: Detailed molecular interactions and binding mode within the CDK1 ATP-binding pocket [5].
  • In Vivo Validation: Efficacy and toxicity data from animal models.
  • Broader Application: Investigation into its potential for other CDK1-dependent cancer types [1] [2].

References

Mechanism of Action and Role of CDK1

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib's primary mechanism is the selective inhibition of CDK1. CDK1 is a crucial enzyme that controls the transition from the G2 phase to the M phase of the cell cycle, making it essential for cell division [1]. Its role is summarized in the diagram below:

architecture CDK1 CDK1 G2_Phase G2_Phase CDK1->G2_Phase Promotes M_Phase M_Phase G2_Phase->M_Phase  Cell Cycle Progression G2_Phase->M_Phase Promotes Cell_Proliferation Uncontrolled Cell Proliferation M_Phase->Cell_Proliferation  Leads To Inhibitor Inhibitor Inhibitor->CDK1 Inhibits This compound This compound (BEY1107) CDK1_Inhibitor CDK1 Inhibitor This compound->CDK1_Inhibitor Apoptosis Induces Apoptosis (Programmed Cell Death) CDK1_Inhibitor->Apoptosis  Results In Cancer_Stem_Cells Inhibits Cancer Stem Cells CDK1_Inhibitor->Cancer_Stem_Cells  Results In

CDK1 Promotion of Cell Cycle and this compound Inhibition

In cancer, CDK1 is often overexpressed, driving the uncontrolled division of tumor cells [1]. By inhibiting CDK1, this compound disrupts this process:

  • Cell Cycle Arrest: It blocks the cell cycle at the G2/M phase, preventing cancer cells from dividing [2].
  • Induction of Apoptosis: This arrest can trigger programmed cell death in tumor cells [3] [4].
  • Targeting Cancer Stem Cells: It inhibits the self-replication of cancer stem cells, which are often responsible for therapy resistance and cancer recurrence [2].
  • Synergistic Effects: Preclinical studies show this compound can synergize with other drugs, such as gemcitabine for pancreatic cancer [2] or the CHEK2 inhibitor PV-1019 for non-small cell lung cancer (NSCLC) [5], to enhance cancer cell death.

Key Preclinical and Quantitative Data

The following table summarizes quantitative findings from preclinical studies on this compound.

Assay / Model Findings & Results Citation
In Vitro: Cell Viability (NSCLC) Inhibited cell viability in radioresistant NSCLC cell lines (H1437R, H1568R, H1703R, H1869R) with EC₅₀ values ranging from 0.580 μM to 0.918 μM after 48h treatment. [3] [5] [4]
In Vitro: Apoptosis (NSCLC) Promoted apoptosis in radioresistant NSCLC cell lines. Effect was enhanced in combination with the CHEK2 inhibitor PV-1019. [3] [5] [4]
In Vivo Orally active in animal models. Showed synergistic effects with gemcitabine in inhibiting metastasis in a pancreatic cancer model. [2] [6]

Experimental Protocols from Key Studies

For laboratory research, here are methodologies from cited studies on this compound.

Cell Viability Assay in NSCLC Cells [3] [5]
  • Cell Lines: Radioresistant non-small cell lung cancer (NSCLC) cells (e.g., H1437R, H1568R, H1703R, H1869R).
  • Compound Treatment: this compound was tested across a concentration range (e.g., 0, 0.1, 1, 2, 4, 8, 16, 32, and 64 μM).
  • Incubation Time: 48 hours.
  • Analysis: Cell viability was measured to determine half-maximal effective concentration (EC₅₀) values.
Combination Study with CHEK2 Inhibitor [5]
  • Objective: To assess synergistic effect on inducing death in radioresistant NSCLC cells.
  • Method: Pharmacological or genetic inhibition of CDK1 (using this compound or CDK1 shRNA) was combined with the CHEK2 inhibitor PV-1019.
  • Outcome Measurement: Cell proliferation and apoptosis were assessed. The study found that suppressing CDK1 enhanced the sensitivity of radioresistant cells to PV-1019.

Clinical Development and Potential Applications

This compound is currently in the clinical trial stage and has not been approved for any medical use.

  • Clinical Trials: It is under investigation in clinical trial NCT03579836, "Evaluation of Safety and Efficacy in BEY1107 in Monotherapy [and] Gemcitabine Combination in Patient With Pancreatic Cancer" [7].
  • Cancer Types Under Investigation: Based on preclinical evidence and ongoing trials, the main focus is on pancreatic cancer [7] [2] [6]. Research also supports its potential in treating non-small cell lung cancer (NSCLC), especially in overcoming radiotherapy resistance [3] [5] [4]. Other investigations include glioblastoma multiforme and metastatic colorectal cancer [7].

Important Considerations for Researchers

  • Research Use Only: All commercial sources explicitly state that this compound is "For research use only. We do not sell to patients." [3] [2] [6].
  • Salt Forms: Researchers should note that this compound is available in different salt forms for experimental use, primarily the hydrochloride (HCl) and trihydrochloride salts, which have different molecular weights and solubilities [6] [4].
  • Early Stage: The clinical data is still limited, and the safety and efficacy profile of this compound in humans is not yet fully established.

References

Available Preclinical Data on Avotaciclib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vitro findings for Avotaciclib (BEY1107) from the current scientific literature.

Aspect Available Data
Mechanism of Action Orally active cyclin-dependent kinase 1 (CDK1) inhibitor [1].
Observed Effects Inhibits tumor cell proliferation and induces apoptosis [1].
In Vitro Model Non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) [1].
Key In Vitro Result Inhibited cell viability with EC50 values ranging from 0.580 to 0.918 µM after 48 hours of treatment [1].
Critical Gaps Data on absorption, distribution, metabolism, excretion (ADME), half-life, clearance, and volume of distribution in animal or human models is not available in the searched literature.

Experimental Protocol for In Vitro Assessment

The primary source for this compound data used a standard cell viability assay to determine its efficacy [1]. Here is a detailed breakdown of the methodology:

  • Cell Lines: The study used radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines: H1437R, H1568R, H1703R, and H1869R [1].
  • Reagent Preparation: this compound was prepared as a stock solution in DMSO at a concentration of 10 mM [1].
  • Cell Viability Assay (MTT Assay):
    • Seeding: Cells were seeded in 6-well plates at a density of 10,000 cells per well [1].
    • Dosing: Cells were treated with a range of this compound concentrations (0, 0.1, 1, 2, 4, 8, 16, 32, and 64 µM) for 48 hours [1].
    • Incubation: Following the treatment period, the cells were incubated with MTT solution (1 mg/mL) at 37°C for 1 hour. During this time, metabolically active cells convert MTT into purple formazan crystals [1].
    • Solubilization & Measurement: The supernatant was removed, and the formazan crystals were dissolved in 2-propanol. The absorbance of the solution, which is directly proportional to the number of viable cells, was measured at a wavelength of 595 nm [1].
    • Data Analysis: The results were calculated as the percentage of cell viability relative to the untreated control, and EC50 values were determined [1].

The workflow of this experimental protocol is summarized in the diagram below.

G Start Start In Vitro Assay A Seed NSCLC cells (10,000 cells/well) Start->A B Treat with this compound (0 - 64 µM for 48h) A->B C Add MTT Solution (Incubate 1 hour) B->C D Dissolve Formazan Crystals (2-propanol) C->D E Measure Absorbance at 595 nm D->E F Calculate Cell Viability and EC50 Values E->F

What a Comprehensive Pharmacokinetic Profile Would Entail

For a complete whitepaper, researchers would typically expect data from advanced preclinical and clinical studies. The search results for other drugs, such as the related CDK4/6 inhibitor Abemaciclib, illustrate the depth of information that is eventually required [2] [3] [4]. Key parameters that are currently missing for this compound include:

  • Absorption: Bioavailability after oral administration, time to maximum plasma concentration (Tmax).
  • Distribution: Volume of distribution (Vd) and plasma protein binding.
  • Metabolism: Identification of metabolites and enzymes involved (e.g., CYP450 isoforms).
  • Elimination: Route of excretion (feces/urine), clearance (CL), and half-life.

References

Available Pharmacodynamic Data on Avotaciclib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacodynamic and in vitro characteristics of Avotaciclib identified from the search results.

Parameter Description / Value
Primary Target Cyclin-dependent kinase 1 (CDK1) [1].
Mechanism of Action Orally active ATP-competitive inhibitor. Inhibits tumor cell proliferation and induces apoptosis (programmed cell death) [1].
Cellular Activity (In Vitro) Inhibits proliferation of radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R). Reported EC₅₀ values after 48-hour treatment range from 0.580 μM to 0.918 μM [1].
Synergistic Potential Shows enhanced effect (better inhibition of cell viability) when combined with PV-1019 (another investigational agent) in NSCLC cell lines [1].

Experimental Protocol for Cellular Activity

The search results provide a basic outline of the cell viability assay used to generate the EC₅₀ data for this compound [1]. This can serve as a starting point for experimental design.

  • Cell Lines: Non-small cell lung cancer (NSCLC) cells, specifically radiotherapy-resistant variants (H1437R, H1568R, H1703R, H1869R).
  • Compound Treatment: this compound was prepared in a concentration series (0, 0.1, 1, 2, 4, 8, 16, 32, and 64 μM).
  • Incubation Time: 48 hours.
  • Assay Endpoint: Cell viability was measured, likely using a standard metabolic activity assay (e.g., MTT, CellTiter-Glo), and EC₅₀ values were calculated from the resulting dose-response curves.

The Role of CDK1 in Cancer

While specific pathway data for this compound is not available, its primary target, CDK1, is a critical regulator of the cell cycle. The diagram below illustrates the central role of CDK1 and the mechanism by which its inhibition leads to anti-tumor effects.

G cluster_upstream Upstream Context (in Cancer) CDK1 CDK1 CDK1_CyclinB Active CDK1/Cyclin B Complex CDK1->CDK1_CyclinB  Binds CyclinB Cyclin B CyclinB->CDK1_CyclinB CellCycle Cell Cycle Progression (G2/M Phase) CDK1_CyclinB->CellCycle  Drives Proliferation Uncontrolled Cell Proliferation CellCycle->Proliferation  Leads to Apoptosis Induction of Apoptosis This compound This compound Inhibition Inhibition of CDK1 Activity This compound->Inhibition  Directly Targets Inhibition->CDK1_CyclinB  Blocks Inhibition->Apoptosis  Triggers Upstream1 • CDK1 Overexpression Upstream2 • Correlated with Poor Survival

This compound inhibits CDK1/cyclin B, blocking cell cycle progression and inducing apoptosis.

CDK1 is highly expressed in many cancer tissues and its overexpression is closely correlated with poorer survival probabilities in several cancer types [2]. It is the only essential CDK for driving cell division in mammals, controlling the G2/M phase transition and mitotic entry [2]. Inhibition of CDK1 disrupts these vital processes, leading to cell cycle arrest and the initiation of apoptotic cell death, which aligns with the reported mechanism of this compound [1].

Suggestions for Further Research

The current publicly available data on this compound is limited. For a comprehensive technical guide, you may need to pursue the following:

  • Consult Primary Literature: Conduct a deeper search through scientific databases (e.g., PubMed, Google Scholar) using the synonyms "BEY1107" and "HY-137432" to find any recent peer-reviewed publications.
  • Contact the Manufacturer: The compound is currently available as a research chemical [1]. Inquiring directly with the supplier (MedChemExpress) may provide access to a more detailed data package.
  • Monitor Clinical Trial Registries: As a development-stage compound, watch for postings on clinical trial registries (like ClinicalTrials.gov), which would contain the most rigorous and human-relevant pharmacodynamic data once studies are initiated.

References

Avotaciclib hydrogen bond donor count

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of Abemaciclib

Abemaciclib is an orally available cyclin-dependent kinase (CDK) inhibitor used in cancer treatment [1] [2]. Its key molecular properties are [1]:

Property Value
Molecular Formula C({27})H({32})F({2})N({8})
Molecular Weight 506.6 g/mol
Hydrogen Bond Donor (HBD) Count 1
Hydrogen Bond Acceptor (HBA) Count 9
Topological Polar Surface Area (TPSA) 75 Ų
XLogP3 3.8

The single hydrogen bond donor is the secondary amine group (-NH-) in the anilino-pyrimidine core that connects the pyrimidine and pyridine rings [3] [1] [2].

Experimental Protocols for Hydrogen-Bond Assessment

Understanding how hydrogen-bonding potential is measured provides context for these molecular properties.

UV-Vis Titration with a Colorimetric Sensor

This method quantitatively measures hydrogen bond donor strength (lnKeq) by titrating analytes with a pyrazinone sensor [4].

  • Sensor Principle: The pyrazinone sensor undergoes a colorimetric shift upon complexation with a hydrogen bond donor [4].
  • Titration: The analyte is titrated into a solution of the sensor in dichloromethane (DCM). DCM minimizes confounding non-covalent interactions and amplifies hydrogen bonding [4].
  • Measurement: UV-Vis spectroscopy monitors the spectral shift during titration [4].
  • Data Analysis: The binding constant (Keq) is determined from titration data. Hydrogen bond donor strength is reported as lnKeq, with larger values indicating stronger donors [4].
  • High-Throughput Adaptation: The method can be adapted for rapid screening using a plate reader to populate databases of hydrogen bond donors [4].
Computational Prediction with Jazzy

Jazzy is an open-source tool that rapidly predicts hydrogen-bond strengths and free energy of hydration [5].

  • Input: A conformation of the small molecule [5].
  • Partial Charges: Atomic partial charges are calculated using the kallisto method [5].
  • Strength Calculation: Donor strength is calculated based on the partial charge of the hydrogen atom and a corrective term accounting for the influence of neighboring atom charges [5].
  • Visualization: Jazzy can generate atomistic visualizations where donors and acceptors are highlighted with color gradients to indicate their relative strengths [5].

Hydrogen Bonding in Drug Design and Abemaciclib

Hydrogen bonding is a critical factor influencing a drug's solubility, membrane permeability, bioavailability, and target binding affinity [4] [5]. The following diagram illustrates key relationships and assessment methods related to hydrogen bonding in drug discovery:

H_Bonding Hydrogen Bonding DrugProps Drug Properties H_Bonding->DrugProps ExpMethods Experimental Methods H_Bonding->ExpMethods CompMethods Computational Methods H_Bonding->CompMethods Solubility Solubility DrugProps->Solubility Impacts Permeability Permeability DrugProps->Permeability Bioavailability Bioavailability DrugProps->Bioavailability TargetAffinity TargetAffinity DrugProps->TargetAffinity UVVis UVVis ExpMethods->UVVis Includes PyrazinoneSensor PyrazinoneSensor ExpMethods->PyrazinoneSensor JazzyTool JazzyTool CompMethods->JazzyTool Includes Featurization Featurization CompMethods->Featurization

For Abemaciclib, its single hydrogen bond donor and specific molecular structure contribute to its drug-like properties and ability to inhibit CDK4/6 kinases [2]. The anilino-pyrimidine nitrogen forms a key hydrogen bond with the backbone carbonyl of residue V101 in CDK6, which is critical for its binding and inhibitory activity [2].

References

Avotaciclib hydrogen bond acceptor count

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Property Profile: Abemaciclib

The table below summarizes the key chemical properties of Abemaciclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer treatment [1] [2] [3].

Property Value / Description
IUPAC Name N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine [2]
Molecular Formula C₂₇H₃₂F₂N₈ [1] [2]
Molecular Weight 506.606 g/mol (Average Mass); 506.27179938 g/mol (Monoisotopic Mass) [1] [2]
Hydrogen Bond Acceptor Count 9 [2]
Hydrogen Bond Donor Count 1 [2]
Topological Polar Surface Area (TPSA) 75 Ų [2]
Rotatable Bond Count 7 [2]
Canonical SMILES CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F [2]

Visualizing the Key Targets and Mechanism of Abemaciclib

Abemaciclib is primarily known as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), but recent research shows it also potently inhibits other kinases like DYRK1A and HIPKs, which are involved in transcriptional regulation [3]. The following diagram illustrates this broader mechanism of action.

G cluster_targets Primary Kinase Targets cluster_additional_targets Additional Potent Targets cluster_downstream Downstream Effect Abemaciclib Abemaciclib CDK4 CDK4 Abemaciclib->CDK4 CDK6 CDK6 Abemaciclib->CDK6 DYRK1A DYRK1A Abemaciclib->DYRK1A HIPK2 HIPK2 Abemaciclib->HIPK2 HIPK3 HIPK3 Abemaciclib->HIPK3 Rb_Phospho Inhibition of Rb Phosphorylation CDK4->Rb_Phospho Inhibits CDK6->Rb_Phospho Inhibits Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Rb_Phospho->Cell_Cycle_Arrest

Abemaciclib inhibits CDK4/6, DYRK1A, and HIPKs, preventing Rb phosphorylation and causing G1 cell cycle arrest.

References

Experimental Data on Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental data supports Avotaciclib's role in inhibiting tumor cell proliferation and inducing apoptosis, particularly in synergistic combinations.

Assay Type Cell Line / Context Key Findings
Cell Viability Assay Radiotherapy-resistant non-small cell lung cancer (NSCLC) cells (H1437R, H1568R, H1703R, H1869R) [1] [2] Inhibited cell viability with EC₅₀ values ranging from 0.580 μM to 0.918 μM after 48 hours of treatment [1].
Synergy Study Radiotherapy-resistant NSCLC cells in combination with CHEK2 inhibitor (PV-1019) [1] [2] Enhanced sensitivity to CHEK2 inhibitor. Pharmacological or genetic inhibition of CDK1 synergistically promoted death of therapy-resistant NSCLC cells [2].

Computational Predictions and Docking Studies

Integrated computational analyses highlight CDK1's role as a therapeutic target, with studies assessing this compound's binding potential.

Study Focus Key Findings on CDK1/Avotaciclib
Target Validation in EOC CDK1 emerged as a central hub gene, with overexpression strongly associated with poor prognosis in Epithelial Ovarian Cancer (EOC) [3].
Molecular Docking In a study evaluating seven compounds, Naringin showed high-affinity binding to CDK1. While this study did not explicitly detail this compound's binding, it established a computational framework for evaluating CDK1 inhibitors [3].

The following diagram illustrates the conceptual signaling pathway and therapeutic rationale for targeting CDK1 with this compound, particularly in resistant cancers, based on the described research [1] [3] [4]:

G CDK1 CDK1 CellProliferation Uncontrolled Cell Proliferation CDK1->CellProliferation Promotes TherapyResistance Therapy Resistance (e.g., Radiotherapy) CDK1->TherapyResistance Drives CHEK2_Inhib CHEK2 Inhibitor (e.g., PV-1019) Apoptosis Induced Apoptosis CHEK2_Inhib->Apoptosis Induces This compound This compound This compound->CDK1 Inhibits This compound->Apoptosis Synergizes

References

Chemical and Physical Identifiers

Author: Smolecule Technical Support Team. Date: February 2026

Abemaciclib is a selective, ATP-competitive inhibitor of cyclin-dependent kinases CDK4 and CDK6, used for treating specific types of advanced or metastatic breast cancer [1] [2].

Table 1: Core Chemical Identifiers for Abemaciclib

Identifier Value
Systematic Name (IUPAC) N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine [3] [4]
CAS Registry Number 1231929-97-7 [3] [4] [5]
Molecular Formula C27H32F2N8 [6] [1] [2]
Molecular Weight 506.60 g/mol [4] [5] (506.606 g·mol⁻¹ [6] [1])
Related CAS (mesylate salt) 1231930-82-7 [5]
Canonical SMILES CCN1CCN(CC1)Cc1ccc(nc1)Nc1ncc(c(n1)c1cc(F)c2c(c1)n(C(C)C)c(n2)C)F [6] [2]
InChI Key UZWDCWONPYILKI-UHFFFAOYSA-N [3] [6] [2]
XLogP 4.03 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 7 [2]
Rotatable Bond Count 7 [2]
Topological Polar Surface Area 75 Ų [2]

Table 2: Physical Properties and Handling

Property Specification
Physical Form Solid (Light Yellow) [3] [5]
Melting Point 175-181°C [4]
Purity ≥98% (HPLC) [5] (typically 99% [3] [4])
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C [3]. Store long-term in a cool, dry place [4].
Signal Word (GHS) Warning [3] [4]

Pharmacological Profile & Clinical Pharmacokinetics

Table 3: Pharmacokinetic Properties of Abemaciclib

Parameter Value / Description
Mechanism of Action Selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Inhibits Rb protein phosphorylation, causing G1 phase cell cycle arrest [1].
Bioavailability 45% [6] [1]
Tmax (Time to Cmax) 4-6 hours (range up to 24 hours) [1]
Protein Binding 96.3% (Abemaciclib); Major metabolites M2, M18, M20 also highly bound (93.4-97.8%) [1]
Volume of Distribution 690.3 L (49% CV) [1]
Metabolism Primarily by CYP3A4 to major active metabolite N-desethylabemaciclib (M2), and other metabolites (M18, M20) [1].
Half-Life 18.3 hours (72% CV) [6] [1]
Clearance 26.0 L/h (51% CV) [1]
Route of Elimination Feces (81%), Urine (3%) [6] [1]
Food-Drug Interactions Avoid grapefruit/grapefruit juice (CYP3A4 inhibitor). Avoid St. John's Wort (CYP3A4 inducer) [1] [7].

The following diagram illustrates the primary mechanism of action of Abemaciclib and its metabolic pathway.

G cluster_pathway Abemaciclib Mechanism of Action & Metabolism CDK46 CDK4/6 + D-Cyclin Rb Rb Protein (Active) E2F Suppressed CDK46->Rb Activates PRb Phosphorylated Rb (Inactive) E2F Active Rb->PRb Phosphorylates CellCycle G1 to S Phase Cell Cycle Progression PRb->CellCycle Abemaciclib Abemaciclib (Oral) Abemaciclib->CDK46 Inhibits Metabolite N-desethylabemaciclib (M2) & other metabolites (CYP3A4) Abemaciclib->Metabolite Metabolized by Feces Excretion via Feces (81%) Metabolite->Feces

Experimental Protocols for In Vitro Analysis

The following protocols are compiled from research studies investigating the effects of abemaciclib on various cancer cell lines [5].

Protocol 1: Cell Proliferation and Cell Cycle Analysis

This protocol is used to determine the IC₅₀ of abemaciclib and analyze its impact on cell cycle progression.

  • Cell Culture: Culture target cells (e.g., SNU-EP2, A549, MCF7) in appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere [5].
  • Drug Treatment: Prepare a stock solution of abemaciclib in DMSO. Treat cells with a range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 10 µM) for 24, 48, and 72 hours. Include a control group treated with DMSO vehicle only [5].
  • Cell Proliferation (MTT) Assay:
    • After treatment, add MTT reagent to each well and incubate for 1-4 hours.
    • The viable cells will reduce MTT to purple formazan crystals. Solubilize these crystals with DMSO.
    • Measure the absorbance at 570 nm using a plate reader.
    • Calculate the percentage of cell viability and determine the IC₅₀ value (concentration that inhibits cell proliferation by 50%) [5].
  • Cell Cycle Analysis by Flow Cytometry:
    • Harvest drug-treated and control cells by trypsinization.
    • Fix the cells in 70% ethanol overnight at -20°C.
    • Wash cells and resuspend in a propidium iodide (PI) staining solution containing RNase.
    • Incubate for 30 minutes at room temperature in the dark.
    • Analyze the DNA content using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be determined based on PI fluorescence [5].
Protocol 2: Analysis of Non-Apoptotic Cell Death

Abemaciclib can induce a non-apoptotic cell death characterized by cytoplasmic vacuolation [5]. This protocol helps characterize this unique phenotype.

  • Morphological Observation: After treating cells (e.g., A549) with abemaciclib (around IC₅₀ concentration) for 24 hours, observe morphological changes using a phase-contrast microscope. Look for the formation of large cytoplasmic vacuoles, a hallmark of this cell-death phenotype [5].
  • Apoptosis Analysis (Western Blot):
    • Lyse treated and control cells to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
    • Probe the membrane with specific antibodies:
      • Cleaved PARP: To detect apoptosis. Abemaciclib treatment may show little cleavage.
      • Cleaved Caspase-3: A key executioner of apoptosis. Abemaciclib may not activate it significantly.
      • Phospho-RIPK1 / Phospho-MLKL: To rule out necroptosis.
    • The absence of strong markers for apoptosis or necroptosis supports a non-apoptotic cell death mechanism [5].
  • Lysosomal Staining (Immunofluorescence):
    • Treat cells on coverslips with abemaciclib.
    • Incubate with LysoSensor Green DND-189 and/or a fluorescent antibody against LAMP1 (a lysosomal marker) like LAMP1-mCherry.
    • Fix the cells and analyze under a fluorescence microscope. This confirms that the cytoplasmic vacuoles originate from lysosomes [5].

Clinical and Regulatory Status

Abemaciclib is approved for use in the US, EU, and other regions [6]. It is indicated for HR-positive, HER2-negative advanced or metastatic breast cancer, both in combination with endocrine therapy (fulvestrant or an aromatase inhibitor) and as monotherapy [6] [1] [8]. It is also approved for the adjuvant treatment of high-risk, early breast cancer [6].

As of 2023, it was involved in multiple Phase III clinical trials for other cancers, including dedifferentiated liposarcoma and metastatic prostate cancer, and in Phase I/II trials for various other malignancies [6].

References

Drug Classification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Classification / Detail
Therapeutic Category Kinase Inhibitor [1]
Pharmacologic Class Cyclin-Dependent Kinase (CDK) 4 & 6 Inhibitor [2] [3]
Molecular Target CDK4 and CDK6 [1] [2]
Chemical Description Small Molecule [1]
Brand Name(s) Verzenio [4] [5]
Generic Name Abemaciclib [1]

Pharmacokinetic & Pharmacodynamic Profile

The following quantitative data is primarily derived from the drug's approved label and supporting clinical pharmacology studies [1].

Parameter Value / Finding
CDK4/cyclin D1 IC₅₀ 2 nmol/L [2]
CDK6/cyclin D1 IC₅₀ 10 nmol/L [2]
Mechanism of Action Competitive inhibitor of the ATP-binding domain of CDK4 and CDK6; blocks phosphorylation of the retinoblastoma (Rb) protein, inducing G1 phase cell cycle arrest [1] [2].
Absolute Bioavailability ~45% [1]
Protein Binding 95-98% (for abemaciclib and its major active metabolites) [1]
Primary Metabolic Enzyme CYP3A4 [1]
Primary Route of Elimination Feces (~81%); Urine (~3%) [1]
Half-life 18.3 hours (mean) [1]

Mechanism of Action Signaling Pathway

The diagram below illustrates the core mechanism by which abemaciclib induces cell cycle arrest.

G External_Signals Growth Signals (e.g., Estrogen) CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex External_Signals->CyclinD_CDK4_6 pRb Hypophosphorylated Rb CyclinD_CDK4_6->pRb Phosphorylates E2F E2F Transcription Factors pRb->E2F Releases Cell_Cycle_Progression G1 to S Phase Transition & DNA Replication E2F->Cell_Cycle_Progression Abemaciclib Abemaciclib (CDK4/6 Inhibitor) Abemaciclib->CyclinD_CDK4_6 Inhibits

Abemaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting the cell cycle at the G1 phase [2].

Clinical Trial Evidence & Efficacy

Abemaciclib has demonstrated efficacy in multiple clinical settings. The key outcomes from major trials are summarized below.

Trial Name / Setting Patient Population Key Efficacy Endpoints

| MONARCH 1 (Phase 2) Monotherapy [3] | HR+, HER2- MBC post-endocrine therapy & chemotherapy [3] | • ORR: 19.7% [3] | | MONARCH 2 (Phase 3)

  • Fulvestrant [1] [3] | HR+, HER2- advanced or metastatic BC post-endocrine therapy [1] | • Median PFS: 16.4 mo vs 9.3 mo (control) [1] [3] | | MONARCH 3 (Phase 3)
  • Aromatase Inhibitor [3] | HR+, HER2- advanced BC as 1st-line therapy [3] | • Median PFS: Significant improvement vs placebo [3]ORR: 59% vs 44% (placebo) [3] | | MONARCH E (Phase 3) Adjuvant + Endocrine Therapy [6] [7] [8] | HR+, HER2-, node-positive, high-risk EBC [6] | • IDFS (7-yr): 77.4% vs 70.9% (ET alone) [7] [8]OS (7-yr): 86.8% vs 85.0% (ET alone); HR 0.842 [7] [8] |
  • MBC: Metastatic Breast Cancer
  • EBC: Early Breast Cancer
  • HR: Hazard Ratio
  • ORR: Objective Response Rate
  • PFS: Progression-Free Survival
  • IDFS: Invasive Disease-Free Survival
  • OS: Overall Survival

Key Clinical Considerations

For researchers, the following clinical considerations are critical:

  • Toxicity Profile: The most common adverse reactions include diarrhea, infections, neutropenia, fatigue, leukopenia, nausea, anemia, and headache [6] [5]. Diarrhea is a notable adverse event and requires proactive management [3].
  • Drug Interactions: Abemaciclib is metabolized primarily by CYP3A4. Concomitant use with strong CYP3A4 inhibitors (e.g., grapefruit juice) or inducers (e.g., St. John's Wort) should be avoided [4] [1].
  • Formulation and Dosing: It is administered orally as a tablet, typically at a starting dose of 150 mg twice daily [4] [6]. Adherence to the prescribed schedule is crucial for efficacy.

References

Avotaciclib synonyms BEY1107

Author: Smolecule Technical Support Team. Date: February 2026

Core Profile of Avotaciclib

Attribute Description
Generic Name This compound [1]
Synonyms BEY-1107, BEY1107, BEY 1107 [2] [3] [1]
Modality Small Molecule [3] [1]
Mechanism of Action Cyclin-dependent kinase 1 (CDK1) inhibitor [2] [1] [4]
Route of Administration Oral [2] [4]
Primary Indications (Under Investigation) Pancreatic cancer, colorectal cancer, glioblastoma [3]
Development Status Investigational; not approved for clinical use [3] [1]
Developing Company BeyondBio [3]

Physicochemical and Preclinical Data

The following table consolidates key chemical and in vitro experimental data for this compound and its salt forms as reported in the search results.

Property / Assay Value / Result Notes / Context
Molecular Formula C13H11N7O [2] [1] Base compound
Molecular Weight 281.27 g/mol [2] [1] Base compound
Purity 99.72% [2] For base compound from supplier
CAS Number (Base) 1983983-41-0 [2] [1]
In Vitro Cell Viability Assay EC50 values ranging from 0.580 μM to 0.918 μM [2] Tested in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R). Incubation time: 48 hours.
Key Experimental Finding Enhanced anti-proliferative effect when combined with PV-1019 [2] In radiotherapy-resistant NSCLC cell lines.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective ATP-competitive inhibitor of CDK1 [2] [4]. The diagram below illustrates the proposed mechanism by which this compound exerts its anti-tumor effects.

G This compound This compound (Oral) CDK1 CDK1 Inhibition This compound->CDK1 CellCycle Cell Cycle Arrest (G2/M Phase) CDK1->CellCycle Apoptosis Induces Apoptosis (Programmed Cell Death) CDK1->Apoptosis Proliferation Inhibits Tumor Cell Proliferation CDK1->Proliferation

This compound inhibits CDK1, leading to cell cycle arrest and apoptosis.

Clinical Development Overview

As of the latest update in March 2025, this compound is being evaluated in several active clinical trials sponsored by BeyondBio [3].

Trial Identifier Phase Condition Status Primary Completion Date
NCT05769660 [3] Phase 1 Glioblastoma Recruiting 2026-11-30
NCT05093907 [3] Phase 2 Colorectal Cancer Recruiting 2026-11-30
NCT03579836 [3] Phase 2 Pancreatic Cancer Recruiting 2026-11-30

Important Considerations for Researchers

  • Research Use Only: The compounds and data summarized are strictly for research use and are not for human consumption [2] [5].
  • Salt Forms: Researchers should note that this compound hydrochloride [5] and this compound trihydrochloride [4] are also available for study, which have different molecular weights and solubilities that can impact experimental preparation.
  • Distinction from Approved CDK Inhibitors: this compound is often confused with Abemaciclib (Verzenio), an FDA-approved CDK4/6 inhibitor [6] [7]. They are distinct compounds with different primary targets (CDK1 vs. CDK4/6) and development statuses.

References

Comprehensive Technical Guide: Avotaciclib (BEY1107) - A Selective CDK1 Inhibitor in Oncology Development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism of Action

Avotaciclib (development codes BEY1107 and BEY-1107) is an investigational small molecule inhibitor that specifically targets cyclin-dependent kinase 1 (CDK1), a crucial regulator of cell cycle progression. With the chemical name 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol and molecular formula C~13~H~11~N~7~O, this compound represents a novel approach in cancer therapeutics by focusing on selective CDK1 inhibition rather than the broader CDK targeting characteristic of earlier developmental candidates [1] [2]. The drug exists in multiple salt forms, including This compound trihydrochloride (CAS: 1983984-01-5) which has a molecular weight of 390.66 and demonstrates improved solubility profiles with approximately 78 mg/mL solubility in aqueous solutions [3].

The primary mechanism of action involves potent and selective inhibition of CDK1, a serine/threonine kinase that serves as a master regulator of mitotic entry and progression in eukaryotic cells. CDK1 forms complexes with cyclin B1 to drive the G2/M phase transition, representing the final checkpoint before cell division [4] [5]. Unlike CDK4/6 inhibitors such as palbociclib and abemaciclib which primarily affect the G1/S transition, this compound's targeting of CDK1 allows it to potentially address cancers with specific vulnerabilities in mitotic regulation [6]. Preclinical evidence indicates that this compound exerts anti-proliferative effects through cell cycle arrest and induces apoptosis in various tumor models, particularly showing promise in pancreatic cancer and non-small cell lung cancer (NSCLC) [3] [2].

Quantitative Profiling and Pharmacological Characterization

Biochemical and Pharmacological Profile

This compound demonstrates favorable drug-like properties based on extensive preclinical characterization. The compound is administered orally, indicating good gastrointestinal absorption characteristics, though specific pharmacokinetic parameters including volume of distribution, protein binding, and elimination half-life remain under investigation in ongoing clinical trials [1] [2]. The compound follows Lipinski's Rule of Five with a molecular weight of 281.27 (free base) and exhibits calculated physicochemical properties that suggest good bioavailability, including a polar surface area of 136.72 Ų and moderate lipophilicity (logP ≈ 1.16) [1].

Table 1: Physicochemical and Biochemical Properties of this compound

Property Value Reference
Molecular Weight (Free Base) 281.27 g/mol [2]
Molecular Formula C~13~H~11~N~7~O [1]
CAS Number (Free Base) 1983983-41-0 [2]
CDK1 Inhibition Potent inhibitor (IC~50~ not specified) [3]
Solubility (Trihydrochloride) 78 mg/mL in water [3]
Solubility (Free Base) 100 mg/mL in DMSO [2]
Rule of Five Compliance Yes [1]

In vitro assessments demonstrate that this compound effectively inhibits tumor cell proliferation across multiple cancer models. In radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, and H1869R), this compound treatment resulted in dose-dependent reduction of cell viability with EC~50~ values ranging from 0.580 to 0.918 μM after 48 hours of exposure [2]. The compound shows enhanced activity when combined with other targeted agents such as PV-1019, suggesting potential for synergistic combinations in clinical settings [2].

CDK1 Expression Patterns in Human Cancers

CDK1 overexpression represents a common feature across multiple cancer types, making it an attractive therapeutic target. Analysis of The Cancer Genome Atlas (TCGA) data reveals that CDK1 expression is significantly elevated in 17 out of 24 (70.8%) cancer types compared to normal tissues [5]. Furthermore, high CDK1 expression correlates with poor survival outcomes in 11 out of 32 (34.4%) cancer types, establishing its significance as both a biomarker and therapeutic target [5]. In epithelial ovarian cancer (EOC), which represents one of the most lethal gynecological malignancies, CDK1 emerges as a central hub gene with strong association to poor prognosis and involvement in critical oncogenic pathways [4].

Table 2: CDK1 Expression and Clinical Significance Across Cancers

Cancer Type CDK1 Expression (vs. Normal) Association with Survival References
Epithelial Ovarian Cancer Significantly upregulated Strong correlation with poor prognosis [4]
Multiple Cancers (TCGA) Elevated in 70.8% of cancers Poor survival in 34.4% of cancers [5]
Non-Small Cell Lung Cancer Not specified Not specified [2]
Pancreatic Cancer Not specified Not specified [3]

Clinical Development and Trial Status

Ongoing Clinical Investigations

This compound is currently under investigation in several early-phase clinical trials, reflecting its emerging profile as a candidate for targeted cancer therapy. The primary clinical trial evaluating this compound is listed under the identifier NCT03579836, which assesses both monotherapy and combination with gemcitabine in patients with locally advanced or metastatic pancreatic cancer [1]. This trial represents a logical focus given the high unmet need in pancreatic cancer and preclinical evidence supporting CDK1 inhibition in this malignancy.

Additional clinical investigations are recruiting patients across multiple cancer types, reflecting the potential broad applicability of CDK1 inhibition. Current trial activities include:

  • Glioblastoma Multiforme (GBM): Investigating this compound in patients with this aggressive primary brain tumor [1]
  • Metastatic Colorectal Cancer (CRC): Evaluating efficacy in advanced colorectal malignancies [1]
  • Locally Advanced Pancreatic Cancer: Focusing on patients with non-metastatic but surgically inoperable disease [1]

The developmental status of this compound remains in the investigational stage, with no regulatory approvals granted to date. The drug is classified as a "small molecule" and carries "Investigational" status across all databases [1]. The ongoing trials are primarily Phase I studies designed to establish safety profiles, determine maximum tolerated doses, and gather preliminary efficacy data.

Comparative Clinical Development of CDK Inhibitors

The development landscape for CDK inhibitors has expanded significantly, with multiple agents targeting different components of the CDK family. Abemaciclib, a CDK4/6 inhibitor, received FDA approval for breast cancer and demonstrates the clinical potential of cell cycle-targeted therapies [6]. Unlike this compound's focus on CDK1, abemaciclib primarily targets CDK4 and CDK6, resulting in distinct therapeutic applications focused on the G1/S transition rather than mitotic entry [6].

Table 3: Clinical Status of CDK Inhibitors

Drug Name Primary Targets Development Status Key Indications
This compound CDK1 Phase I Clinical Trials Pancreatic cancer, NSCLC, Glioblastoma
Abemaciclib CDK4/6 FDA Approved Breast cancer
Palbociclib CDK4/6 FDA Approved Breast cancer
Other CDK1 inhibitors CDK1 (and others) Preclinical/Early Clinical Various cancers

Research into CDK1-specific inhibition represents an important evolution in targeting cell cycle regulation, potentially offering advantages in cancers resistant to CDK4/6 inhibition or those with specific dependencies on mitotic progression. The investigational approach of targeting CDK1 is supported by evidence that CDK1 can partially compensate for CDK4/6 inhibition in some settings, suggesting that direct CDK1 targeting may overcome certain resistance mechanisms [5].

Therapeutic Rationale and Scientific Foundation

CDK1 Biology in Oncogenesis

Cyclin-dependent kinase 1 (CDK1) stands as the only essential CDK in mammals, playing non-redundant roles in controlling the G2/M phase transition and mitotic progression [5]. The kinase functions as a master regulator of mitosis, controlling multiple aspects of cell division including chromosome condensation, nuclear envelope breakdown, spindle assembly, and cytokinesis [5]. CDK1 activation requires binding to cyclin B1 and phosphorylation/dephosphorylation events at specific residues (Thr161, Thr14, and Tyr15) mediated by CDK7 and CDC25 phosphatases, respectively [5].

In cancer cells, CDK1 dysregulation contributes directly to uncontrolled proliferation and genomic instability. Multiple oncogenic signaling pathways converge on CDK1 regulation, making it a central node in tumor cell cycle control. Upstream regulators of CDK1 include:

  • E2F transcription factors (E2F1, E2F2, E2F3) that enhance CDK1 transcription by binding to its promoter [5]
  • CDC25 phosphatases (CDC25A, B, C) that activate CDK1 by removing inhibitory phosphate groups [5]
  • AURKA (Aurora A kinase) that promotes CDK1 activity through multiple mechanisms [5]

The critical dependence of cancer cells on CDK1 function, combined with its frequent overexpression in malignancies, establishes a strong therapeutic rationale for targeted inhibition. Research indicates that CDK1 phosphorylation of its numerous substrates profoundly influences their function in tumorigenesis, with enrichment analyses demonstrating that CDK1-interacting proteins participate in multiple oncogenic pathways [5].

CDK1 Signaling Pathway and Molecular Interactions

The following diagram illustrates the central role of CDK1 in cell cycle regulation and the mechanism of this compound inhibition:

G CDK1 Signaling Pathway in Cell Cycle Regulation and this compound Mechanism cluster_core Cell Cycle Core Machinery GrowthSignals Growth Signals E2F E2F Transcription Factors GrowthSignals->E2F DNADamage DNA Damage CDC25 CDC25 Phosphatases DNADamage->CDC25 Inhibition CDK1 CDK1/Cyclin B1 Complex E2F->CDK1 Transcription CDC25->CDK1 Activation G2Phase G2 Phase CDK1->G2Phase MPhase M Phase (Mitosis) CDK1->MPhase Substrates Mitotic Substrates (Lamins, Histones, etc.) CDK1->Substrates Phosphorylation G2Phase->MPhase CellCycleProgression Cell Cycle Progression MPhase->CellCycleProgression This compound This compound (BEY1107) This compound->CDK1

This pathway illustrates how CDK1 functions as the central driver of the G2/M transition, integrating signals from multiple upstream regulators to control mitotic entry and progression. This compound directly targets the CDK1/cyclin B1 complex, inhibiting its kinase activity and preventing cell cycle progression.

Experimental Protocols and Research Applications

In Vitro Anti-Proliferative Assay Protocol

The anti-proliferative activity of this compound is routinely evaluated using standardized cell viability assays in cancer cell lines. The following protocol details the methodology for assessing concentration-dependent effects:

  • Cell Preparation: Plate radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) or other relevant cancer models in 96-well plates at a density of 3-5 × 10^3^ cells per well in appropriate complete medium. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO~2~) [2].

  • Compound Treatment: Prepare a dilution series of this compound in DMSO, typically ranging from 0.1 μM to 64 μM, with serial dilutions at 1:2 or 1:3 ratios. Add compounds to cells in triplicate, including vehicle controls (DMSO at equivalent concentration, typically <0.1%). Incubate cells with compounds for 48 hours [2].

  • Viability Assessment: After the incubation period, assess cell viability using standardized methods such as MTT, MTS, or CellTiter-Glo assays according to manufacturer protocols. Measure absorbance or luminescence using a plate reader and normalize values to vehicle-treated controls [2].

  • Data Analysis: Calculate percentage viability relative to controls and determine half-maximal effective concentration (EC~50~) values using nonlinear regression analysis (four-parameter logistic curve fitting) in software such as GraphPad Prism. Representative EC~50~ values for this compound in radiotherapy-resistant NSCLC lines range from 0.580 to 0.918 μM [2].

For combination studies with other agents such as PV-1019, apply the second compound at fixed ratios relative to this compound concentrations and analyze data using combination index methods (Chou-Talalay) to assess synergistic, additive, or antagonistic effects [2].

Computational Analysis of CDK1 in Cancer

Bioinformatic approaches provide valuable insights into CDK1 expression patterns and functional networks across cancer types. The following workflow outlines the integrated analytical pipeline:

  • Data Acquisition: Download transcriptomic datasets from public repositories (e.g., GEO, TCGA). Relevant datasets for epithelial ovarian cancer include GSE28799, GSE54388, and GSE14407. For pan-cancer analysis, utilize TCGA and GTEx data encompassing 33 cancer types [4].

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) using appropriate statistical methods (e.g., limma package in R). Apply filtering criteria of adjusted p-value (FDR) < 0.05 and |log~2~ fold change| > 2 for initial selection, with stricter thresholds (|log~2~ fold change| > 4) for visualization and prioritization [4].

  • Pathway and Network Analysis: Perform protein-protein interaction (PPI) network analysis using STRING database and visualize networks in Cytoscape. Identify hub genes using topological measures (degree, betweenness centrality). Conduct pathway enrichment analysis using KEGG and GO databases to identify biological processes and pathways significantly associated with CDK1 and interacting partners [4] [5].

  • Survival Analysis: Assess correlation between CDK1 expression and clinical outcomes using Kaplan-Meier analysis with log-rank tests. Divide patients into high and low expression groups based on median expression and generate survival curves [5].

The following diagram illustrates the computational workflow for identifying and validating CDK1 as a therapeutic target:

G Computational Workflow for CDK1 Target Identification and Validation GEO GEO Datasets (GSE28799, GSE54388, GSE14407) DEG Differential Expression Analysis GEO->DEG TCGA TCGA/GTEx Data (33 Cancer Types) TCGA->DEG Network PPI Network Construction & Hub Gene Identification DEG->Network Pathway Pathway Enrichment Analysis Network->Pathway Survival Survival Analysis Network->Survival CDK1Target CDK1 Identified as High-Confidence Target Network->CDK1Target ClinicalCorrelation Clinical Correlation with Poor Prognosis Survival->ClinicalCorrelation

This computational workflow has been instrumental in establishing CDK1 as a high-confidence therapeutic target across multiple cancer types, particularly in epithelial ovarian cancer where it emerges as a central hub gene with strong association to poor prognosis [4].

Molecular Docking and Dynamics Protocols

Structure-based approaches provide insights into this compound binding mechanisms and support rational drug design. The following protocol describes computational assessment of this compound-CDK1 interactions:

  • Protein Preparation: Obtain CDK1 crystal structure from Protein Data Bank (e.g., PDB ID 4YC6). Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate protonation states using molecular modeling software (e.g., Maestro, MOE). Energy-minimize the structure using OPLS force field [4].

  • Ligand Preparation: Generate this compound 3D structure from SMILES string (OC~1~=CC=C(C~2~=NC(N)=NC=C~2~)N=C~1~C~3~=NC(N)=NC=C~3~). Perform geometry optimization using molecular mechanics or semi-empirical quantum mechanical methods (e.g., MMFF94 or PM3). Generate possible tautomers and protonation states at physiological pH [4] [2].

  • Molecular Docking: Execute docking simulations using programs such as AutoDock Vina or Glide. Define the binding site around the ATP-binding cleft of CDK1. Use default parameters with increased sampling density. Run multiple independent docking simulations and cluster results based on binding pose similarity [4].

  • Molecular Dynamics (MD) Simulations: Solvate the protein-ligand complex in explicit water model (e.g., TIP3P) using periodic boundary conditions. Neutralize system with ions and energy-minimize using steepest descent algorithm. Equilibrate system gradually increasing temperature to 310K under NVT and NPT ensembles. Production runs typically extend to 100+ nanoseconds with 2-fs time steps. Analyze trajectories for root mean square deviation (RMSD), binding interactions, and binding free energies using MM/PBSA or MM/GBSA methods [4].

These computational approaches have demonstrated that This compound forms stable interactions with the CDK1 ATP-binding pocket, with binding modes characterized by specific hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity [4].

Conclusion and Future Perspectives

This compound represents a promising addition to the oncology therapeutic landscape as a selective CDK1 inhibitor with demonstrated preclinical activity in multiple cancer models, particularly pancreatic cancer and NSCLC. The strong biological rationale for targeting CDK1 in cancer—supported by its frequent overexpression, association with poor prognosis, and central role in mitotic regulation—provides a compelling foundation for continued clinical development [5] [3] [2].

The ongoing clinical trials will be crucial in establishing the safety profile, optimal dosing, and preliminary efficacy of this compound in patients. Particularly noteworthy is the investigation in pancreatic cancer, a malignancy with limited treatment options and high unmet need [1]. Future research directions should explore predictive biomarkers for patient selection, including CDK1 expression levels, mutational status of related pathway components, and functional signatures of CDK1 dependency.

References

Avotaciclib clinical trial NCT03579836

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Avotaciclib (BEY1107)

The table below summarizes the core characteristics of this compound as an investigational compound [1] [2].

Attribute Description
Code Name BEY1107
Modality Small Molecule
Primary Target Cyclin-dependent kinase 1 (CDK1) [1]
Molecular Formula C₁₃H₁₁N₇O [1]
Molecular Weight 281.27 g/mol [2]
Mechanism of Action Orally active CDK1 inhibitor; inhibits tumor cell proliferation and induces apoptosis [2]
Related Indications (Research) Pancreatic cancer, non-small cell lung cancer (NSCLC), glioblastoma, metastatic colorectal cancer [1] [2]

Clinical Trial Overview: NCT03579836

This table outlines the known design and status of the clinical trial evaluating this compound [1].

Trial Element Description
Official Title Evaluation of Safety and Efficacy of BEY1107 in Monotherapy and in Gemcitabine Combination in Patients With Pancreatic Cancer
Phase Phase 1
Status Recruiting (as per data in search results)
Study Focus Safety, Tolerability, and Efficacy
Patient Population Patients with Locally Advanced or Metastatic Pancreatic Cancer

| Study Arms | 1. This compound Monotherapy 2. This compound in Combination with Gemcitabine |

The Rationale for Targeting CDK1 in Pancreatic Cancer

CDK1 is a central regulator of cell cycle progression, and its overexpression is a common feature in many cancers. The diagram below illustrates its pivotal role and the logical foundation for its therapeutic inhibition.

G CDK1 CDK1 Overexpression Hallmark1 Unrestricted Cell Proliferation CDK1->Hallmark1 Hallmark2 Chemoresistance CDK1->Hallmark2 Hallmark3 Poor Prognosis CDK1->Hallmark3 Targeting This compound (CDK1 Inhibitor) Effect1 Inhibition of Tumor Cell Proliferation Targeting->Effect1 Effect2 Induction of Apoptosis Targeting->Effect2 Effect1->CDK1 Blocks Effect2->CDK1 Blocks

The scientific rationale for targeting CDK1 is supported by the following evidence:

  • Central Role in Cell Cycle: CDK1 is the only CDK in mammals that is essential for driving the G2/M phase transition and mitotic entry [3].
  • Overexpression in Cancer: CDK1 is significantly upregulated in a majority of cancerous tissues compared to normal tissues. High CDK1 expression is closely correlated with poorer survival probabilities in multiple cancer types [3].
  • Preclinical Evidence for this compound: In vitro studies show that this compound inhibits proliferation and induces apoptosis in radiotherapy-resistant non-small cell lung cancer cell lines [2].

Accessing Future Trial Results and Further Research

Since the results for NCT03579836 are not yet available, you can monitor its status on official clinical trial registries like ClinicalTrials.gov (identifier NCT03579836) [1]. For background research, the following areas in the provided search results may be useful:

  • Pancreatic Cancer Treatment Landscape: The review articles discuss the high unmet need and the current state of targeted therapies in pancreatic cancer, providing context for the development of drugs like this compound [4] [5].
  • CDK4/6 Inhibitors in Oncology: While not targeting CDK1, the clinical success of CDK4/6 inhibitors like abemaciclib in breast cancer validates the general approach of targeting cell cycle kinases for cancer therapy [6] [7].

References

Solubility Data of Avotaciclib

Author: Smolecule Technical Support Team. Date: February 2026

Salt Form Molecular Weight (g/mol) Solubility in DMSO Purity Source / Catalog Number
Avotaciclib (free base) 281.28 [1] Not explicitly stated N/A DrugBank:DB16652 [1]
This compound hydrochloride 317.73 [2] "May dissolve in DMSO" (specific concentration not provided) ≥98% InvivoChem: V77223 [2]
This compound trihydrochloride 390.66 [3] 4 mg/mL (10.23 mM) 99.01% Selleckchem: N/A [3]
This compound sulfate 379.35 [4] "May dissolve in DMSO" (specific concentration not provided) Information missing PeptideDB: N/A [4]

Experimental Protocols for Stock Solution Preparation

For the most reliably soluble form, This compound trihydrochloride, you can prepare stock solutions based on its confirmed solubility of 4 mg/mL. The following protocol is adapted from general laboratory practices and the sources found [2] [3] [4].

Preparing a 10 mM Stock Solution
  • Calculate the mass needed for your desired volume. For a 10 mM solution, you need 3.91 mg of this compound trihydrochloride (MW: 390.66 g/mol) per 1 mL of solvent.
  • Weigh the compound using an analytical balance.
  • Add the DMSO directly to the vial. The recommended stock concentration is 4 mg/mL (approximately 10.23 mM) [3].
  • Mix thoroughly by vortexing or gentle sonication until a clear solution is obtained.
  • Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles and maintain stability [2] [4].

> Important Note: The solubility data and protocols are provided for research use only and are not intended for human or diagnostic use [2] [3] [4].

Context: this compound as a CDK1 Inhibitor

To better situate your experimental work, here is some context on this compound's mechanism:

  • Primary Target: this compound is a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [3] [1].
  • Therapeutic Application: It is primarily investigated for the treatment of specific cancers with strong CDK1 expression, such as locally advanced or metastatic pancreatic cancer [2] [3] [1].
  • Distinction from CDK4/6 Inhibitors: It is important to differentiate this compound from other CDK inhibitors like Abemaciclib, which selectively targets CDK4 and CDK6 and is approved for breast cancer treatment [5] [6] [7]. The following diagram illustrates the different signaling pathways these inhibitors target:

G cluster_G1_S G1 to S Phase Transition cluster_G2_M G2 to M Phase Transition External_Growth_Signal External Growth Signal Cyclin_D Cyclin D External_Growth_Signal->Cyclin_D Cell_Cycle_Progression Cell Cycle Progression & Tumor Growth CDK4_6 CDK4/6 Rb_Protein Retinoblastoma (Rb) Protein CDK4_6->Rb_Protein Cyclin_D->CDK4_6 E2F E2F Transcription Factor Rb_Protein->E2F E2F->Cell_Cycle_Progression CDK1 CDK1 Mitotic_Entry Mitotic Entry CDK1->Mitotic_Entry Cyclin_B Cyclin B Cyclin_B->CDK1 Mitotic_Entry->Cell_Cycle_Progression Abemaciclib Abemaciclib (CDK4/6i) Abemaciclib->CDK4_6 This compound This compound (CDK1i) This compound->CDK1

Different CDK inhibitors target distinct phases of the cell cycle.

References

Physicochemical Properties of Avotaciclib

Author: Smolecule Technical Support Team. Date: February 2026

Property Avotaciclib (Free Base) This compound Hydrochloride This compound Trihydrochloride
CAS Number 1983983-41-0 [1] [2] [3] Information missing 1983984-01-5 [4]
Molecular Formula C₁₃H₁₁N₇O [2] [3] C₁₃H₁₂ClN₇O [5] C₁₃H₁₄Cl₃N₇O [4]
Molecular Weight 281.27 g/mol [2] [3] 317.73 g/mol [5] 390.66 g/mol [4]
Appearance Light yellow to yellow solid powder Light yellow to yellow solid powder [5] Light yellow to yellow solid powder [4]
Storage Powder: -20°C [2] Powder: -20°C, 3 years [5] Powder: -20°C, 3 years [4]
Solubility (DMSO) 50 mg/mL (177.77 mM) [2] Information missing 5 mg/mL (12.80 mM) [4]

Biological Activity & Background

This compound (also known as BEY1107) is a potent, selective, and orally active cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2] [3]. Its primary research application is in pancreatic cancer, a cancer type characterized by abnormal and strong CDK1 expression [5] [3]. By inhibiting CDK1, this compound can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) [1].

A key aspect of its mechanism is the ability to block the G2/M phase of the cell division cycle and eliminate cancer stem cells, which are often responsible for drug tolerance and cancer recurrence [3]. Research has shown that BEY1107 can have synergistic effects with gemcitabine, a standard chemotherapy drug, in inhibiting the metastasis of pancreatic cancer cells [3].

Experimental Protocols for In Vivo Formulation

The following formulation protocols are commonly recommended for preparing this compound for animal studies, particularly when dealing with its relatively low aqueous solubility [5] [4]. It is crucial to use freshly prepared formulations for optimal results.

Injection Formulations

Here are three common injection formulations suitable for routes like IP, IV, IM, or SC:

  • Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 [5] [4]
  • Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [5] [4]
  • Formulation 3: DMSO : Corn oil = 10 : 90 [5] [4]

Example Preparation for Formulation 3: To prepare 1 mL of a 2.5 mg/mL working solution, take 100 μL of a 25 mg/mL DMSO stock solution and add it to 900 μL of corn oil. Mix well until a clear solution or suspension is achieved [5] [4].

Oral Formulations

For oral administration, the following suspensions are typically used:

  • Formulation 1: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [5] [4]
  • Formulation 2: Suspend in 0.5% Carboxymethyl Cellulose [5] [4]

Example Preparation for Formulation 1: To prepare 100 mL of a 2.5 mg/mL suspension, first dissolve 0.5 g of CMC Na in 100 mL of ddH₂O to create a clear 0.5% CMC Na solution. Then, add 250 mg of this compound to this solution to form a uniform suspension [5] [4].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the core mechanism of this compound and a general workflow for its experimental application in pancreatic cancer research.

Start Start: Pancreatic Cancer (High CDK1 Expression) MoA This compound Application (Oral Administration) Start->MoA Target Inhibits CDK1 MoA->Target Effect1 Cell Cycle Arrest at G2/M Phase Target->Effect1 Effect2 Inhibition of Cancer Stem Cell Self-Replication Target->Effect2 Outcome1 Inhibits Cancer Cell Proliferation Effect1->Outcome1 Outcome2 Induces Apoptosis (Programmed Cell Death) Effect2->Outcome2 Research Observed Synergistic Effect with Gemcitabine Outcome1->Research Outcome2->Research End Potential Reduction in Cancer Metastasis Research->End

References

Physicochemical & Pharmacokinetic Profile of Abemaciclib

Author: Smolecule Technical Support Team. Date: February 2026

Property Value Source / Comments
LogP (Partition Coefficient) 3.36 [1], 4.03 [2] XLogP [2]
Molecular Formula C₂₇H₃₂F₂N₈ [3] -
Molecular Weight 506.606 g/mol (Average); 506.27 g/mol (Monoisotopic) [3] [2] -
Topological Polar Surface Area (TPSA) 75 Ų [2] -
Hydrogen Bond Donors 1 [2] -
Hydrogen Bond Acceptors 7 [2] -
Rotatable Bonds 7 [2] -
Lipinski's Rule of Five 0 violations [2] Indicates good oral bioavailability potential
pKa (base) 4.48, 7.95 [1] -
Plasma Protein Binding 95-98% [3] High; binding is concentration-dependent.
Bioavailability 45% [3] Absolute bioavailability.
Route of Elimination Primarily fecal (81%), renal (3%) [3] Mostly excreted as metabolites.

Mechanism of Action and Experimental Insights

Abemaciclib is a selective, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [3] [4]. Its mechanism can be visualized in the following pathway diagram:

G ABE Abemaciclib CDK46 CDK4/6 + Cyclin D ABE->CDK46 Inhibits Arrest G1 Phase Cell Cycle Arrest ABE->Arrest pRb Rb Phosphorylation CDK46->pRb Promotes E2F E2F Transcription Factor Release pRb->E2F Triggers G1_S G1 to S Phase Transition E2F->G1_S Initiates Proliferation Cellular Proliferation G1_S->Proliferation

Abemaciclib inhibits CDK4/6, preventing cell cycle progression.

The following table details key experimental observations and the methodologies used to obtain them.

Observation / Finding Experimental Methodology Key Details / Outcome
CDK4/6 Inhibition In vitro kinase assays [5] [4] Inhibits Rb phosphorylation, causes G1 arrest in Rb-proficient cells [3].
Protein Binding Interaction Multi-spectroscopic analysis & Molecular Docking [6] Hydrophobic interactions with Bovine Serum Albumin (BSA); static & dynamic quenching.
Binding Site Analysis Molecular Dynamics (MD) Simulations & Binding Free Energy Calculation [5] Key residues: V101, H100 (H-bonds); I19, V27, A41, L152 (π-alkyl interactions).
Genomic Binding Sites ChIP-Seq analysis (Galaxy server, MEME tools) [7] In MCF-7 cells; identified consensus binding sequence.

Suggestions for Further Research

Given that "Avotaciclib" was not located, you may find the following steps helpful:

  • Verify the Compound Name: "this compound" may be an internal code, a candidate from a specific research group, or a potential misspelling of the approved drug "Abemaciclib."
  • Consult Specialized Databases: Search proprietary chemical and pharmaceutical databases (e.g., CAS SciFinder, Reaxys, Cortellis) using the exact name, suspected structure, or developer information.
  • Estimate Properties with QSAR: If the structure is known, you can use Quantitative Structure-Activity Relationship (QSAR) models to predict its LogP and other physicochemical properties computationally [8].

References

Abemaciclib Heavy Atom Count and Key Molecular Properties

Author: Smolecule Technical Support Team. Date: February 2026

The heavy atom count is a fundamental molecular descriptor. For Abemaciclib, this and other key quantitative data are summarized in the table below.

Property Value
Molecular Formula C₂₇H₃₂F₂N₈ [1]
Heavy Atom Count 37 [1]
Molecular Weight 506.6 g/mol [1]
Exact Mass 506.27179938 g/mol [1]
Rotatable Bond Count 7 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 9 [1]
Topological Polar Surface Area (TPSA) 75 Ų [1]

Visualizing Abemaciclib's Primary Mechanism of Action

Abemaciclib is an orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The diagram below illustrates its core mechanism of action leading to cell cycle arrest.

G Abemaciclib Abemaciclib CDK4_CyclinD1 CDK4/Cyclin D1 Complex Abemaciclib->CDK4_CyclinD1 Inhibits IC₅₀ = 2 nM CDK6_CyclinD1 CDK6/Cyclin D1 Complex Abemaciclib->CDK6_CyclinD1 Inhibits IC₅₀ = 10 nM Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Abemaciclib->Cell_Cycle_Arrest Leads to Rb_Phosphorylation Rb Phosphorylation CDK4_CyclinD1->Rb_Phosphorylation CDK6_CyclinD1->Rb_Phosphorylation Rb_Protein Rb Protein G1_S_Transition G1 to S Phase Transition Rb_Phosphorylation->G1_S_Transition G1_S_Transition->Cell_Cycle_Arrest Blocks

Abemaciclib inhibits CDK4/6, preventing Rb phosphorylation and G1-S phase transition, inducing cell cycle arrest [1] [2].

Additional Kinase Targets and Experimental Data

Beyond its primary targets, Abemaciclib has been found to potently inhibit other kinases, which may contribute to its overall activity. Key experimental protocols for determining its efficacy are also noted.

Target Kinase Assay Type Reported IC₅₀ or Kᵢ Experimental Context
CDK4/Cyclin D1 Cell-free assay IC₅₀ = 2 nM [2] Recombinant human kinase
CDK6/Cyclin D1 Cell-free assay IC₅₀ = 10 nM [2] Recombinant human kinase
DYRK1A Cell-free assay Potent inhibition, similar to CDK4/6 [3] Recombinant kinase; crystal structure analysis
HIPK2 Cell-free assay Potent inhibition [3] Recombinant kinase
HIPK3 Cell-free assay Potent inhibition [3] Recombinant kinase; crystal structure analysis

Representative Experimental Protocol for Anti-proliferative Activity [2]:

  • Cell Lines: Various human cancer cell lines (e.g., COLO205, MDA-MB-231).
  • Assay Type: Antiproliferative assay (e.g., CCK-8 assay or DAPI staining).
  • Procedure: Cells are treated with a concentration range of Abemaciclib for 72-96 hours. Cell viability or proliferation is then measured using colorimetric (CCK-8) or fluorescence-based (DAPI) methods.
  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

References

Mechanism of Action & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Abemaciclib is an ATP-competitive, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its core mechanism involves disrupting the CDK4/6-Cyclin D-Rb-E2F signaling pathway, which is crucial for cell cycle progression from the G1 to the S phase [1] [2].

The diagram below illustrates the signaling pathway and the point of inhibition by Abemaciclib.

G GrowthSignals Growth Signals (e.g., Estrogen) CyclinD Cyclin D GrowthSignals->CyclinD Complex CDK4/6- Cyclin D Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein (Unphosphorylated, Active) Complex->Rb Phosphorylates pRb pRb Protein (Phosphorylated, Inactive) Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases GeneExpr Gene Expression (S-phase Entry) E2F->GeneExpr Abemaciclib Abemaciclib Abemaciclib->Complex Inhibits

Abemaciclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and G1/S cell cycle progression.

Key preclinical and pharmacological differentiators of Abemaciclib are summarized in the table below.

Feature Description Experimental Evidence & Context
Selectivity Profile Potent inhibitor of CDK4/cyclin D1 (IC50 = 2 nM) and CDK6/cyclin D3 (IC50 = 10 nM); ~14-fold selectivity for CDK4 over CDK6. Also inhibits DYRK, PIM, HIPK, and CAMK kinase families at <10 nM [1] [3]. Biochemical kinase assays using purified enzymes to determine IC50 values [1] [2].
Cellular Effects Induces G1 cell cycle arrest, cellular senescence, and apoptosis upon continuous exposure. Alters cancer cell metabolism [1]. In vitro assays on ER+ breast cancer cell lines (e.g., MCF-7). Methods: Western Blot (pRb), FACS (cell cycle), SA-β-Gal staining (senescence), caspase activation (apoptosis) [1].
Central Nervous System (CNS) Penetration Effectively crosses the blood-brain barrier, unlike some other CDK4/6 inhibitors [2] [4]. Preclinical xenograft models of glioblastoma and brain metastases. Measured drug concentrations in plasma, cerebrospinal fluid, and brain tissue [2].
Metabolism & Transport Primarily metabolized by CYP3A4. It is a substrate and inhibitor of efflux transporters P-glycoprotein (ABCB1) and BCRP (ABCG2) [5] [6] [4]. In vitro transport assays using transfected cell lines. Clinical drug-drug interaction studies [4].

Clinical Efficacy and Dose Management

Abemaciclib has demonstrated significant efficacy in both metastatic and high-risk early breast cancer settings. A population pharmacokinetic analysis found that no dose adjustments are necessary based on patient demographics like age, sex, or body weight [6].

The table below summarizes key efficacy data from pivotal clinical trials.

Trial & Setting Regimen Key Efficacy Endpoint(s) Reference

| MONARCH 3 (1st-line advanced) | Abemaciclib + Non-steroidal Aromatase Inhibitor (NSAI) | Median PFS: 28.18 mos vs 14.76 mos (placebo + NSAI) Hazard Ratio (HR): 0.540 [7] | [7] | | MONARCH 2 (2nd-line advanced) | Abemaciclib + Fulvestrant | Median PFS: 16.4 mos vs 9.3 mos (placebo + Fulvestrant) HR: 0.553 [7] | [7] | | monarchE (Adjuvant, high-risk early) | Abemaciclib + Endocrine Therapy (ET) | Invasive Disease-Free Survival (IDFS): HR 0.734 Overall Survival (OS): HR 0.842 [8] [9] | [8] [9] |

Dose reductions are a critical management strategy. In the monarchE trial, 43.4% of patients required a dose reduction, most commonly for diarrhea, neutropenia, and fatigue [9]. Exploratory analyses confirmed that dose reductions did not compromise the efficacy of adjuvant abemaciclib, allowing for improved tolerability and treatment duration [9].

Understanding and Overcoming Resistance

Resistance to CDK4/6 inhibitor therapy remains a significant challenge. The mechanisms are complex and can involve alterations in the drug target pathway, upstream signaling, and cell cycle regulators.

The following diagram outlines the major documented resistance mechanisms to Abemaciclib.

G Abema Abemaciclib CDK46 CDK4/6 Abema->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Regulates Resistance Resistance Mechanisms RB_Loss RB1 gene loss/inactivation Resistance->RB_Loss CDK6_Amp CDK6 amplification Resistance->CDK6_Amp p16_Loss p16INK4a loss Resistance->p16_Loss CyclinE_Amp Cyclin E amplification (CCNE1, CCNE2) Resistance->CyclinE_Amp Alterations Alterations in: - PI3K/Akt/mTOR - MAPK/ERK - FGFR Resistance->Alterations RB_Loss->Rb Inactivates Path CDK6_Amp->CDK46 Overcomes Inhib. p16_Loss->CDK46 Activates CyclinE_Amp->E2F CDK2-bypass Activation Alterations->CDK46 Upstream Hyperactivation

Established molecular mechanisms that can confer resistance to Abemaciclib treatment.

Research indicates that resistance mechanisms may differ between CDK4/6 inhibitors. For instance, preclinical data suggests that high expression of CCNE1 (Cyclin E1) may confer greater resistance to palbociclib than to abemaciclib [4].

Conclusion

  • Distinct selectivity and the ability to induce senescence and apoptosis.
  • Favorable CNS penetration and a unique toxicity profile.
  • Manageable side effects through dose modifications without compromising efficacy.
  • A complex landscape of resistance mechanisms that necessitate ongoing research into biomarker-driven combination strategies.

References

Avotaciclib Hydrochloride: Key Profile Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates available data on Avotaciclib hydrochloride and its related form, this compound trihydrochloride.

Property This compound Hydrochloride [1] [2] This compound Trihydrochloride [3]
CAS Number Information missing 1983984-01-5
Molecular Formula C13H12ClN7O C13H14Cl3N7O
Molecular Weight 317.73 g/mol 390.66 g/mol
Appearance Information missing Light yellow to yellow solid powder
Related CAS (Free Base) 1983983-41-0 (this compound) 1983983-41-0 (this compound)
Primary Biological Target CDK1 inhibitor CDK1 inhibitor
Therapeutic Potential Pancreatic cancer, other malignancies with abnormal CDK1 expression Pancreatic cancer
Solubility (DMSO) Information missing 5 mg/mL (12.80 mM)

Suggested Strategies for Finding Protocols

Since the specific preparation details are not publicly available, you may need to use the information above as a starting point for deeper investigation. Here are some suggestions:

  • Consult Specialized Scientific Databases: Detailed experimental procedures for salt preparation are most likely found in patent documents or primary scientific literature. Search platforms like Google Patents, SciFinder, or Reaxys using the CAS numbers (1983984-01-5 for the trihydrochloride, 1983983-41-0 for the free base) could yield the synthetic routes and salt formation protocols.
  • Leverage the Available Data: The information provided, such as the molecular formulas and the identity of the free base, is critical for constructing an effective search strategy in these specialized databases.
  • Review General Salt Formation Techniques: While not specific to this compound, the general method for preparing a hydrochloride salt of an organic compound involves reacting the free base with hydrochloric acid. The workflow below illustrates the high-level steps for such a process.

G Start Start with Free Base A Dissolve in Suitable Solvent (e.g., Ethanol, IPA, Acetone) Start->A B Add Acidifying Agent (e.g., HCl solution) A->B C Stir to Precipitate Salt B->C D Isolate Solid (e.g., Filtration, Centrifugation) C->D E Purify Product (e.g., Recrystallization) D->E F Dry Final Compound E->F End Obtain Hydrochloride Salt F->End

References

Application Notes and Protocols for Abemaciclib in Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Abemaciclib

Abemaciclib is an orally administered, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It functions by preventing the phosphorylation of the retinoblastoma protein, thus halting the cell cycle progression from the G1 to the S phase and thereby inhibiting tumor growth [1]. It has received approval for the treatment of HR-positive, HER2-negative breast cancer in both the metastatic and, more recently, the high-risk early-stage adjuvant settings [2] [3] [4]. Its oral bioavailability and manageable profile make it a compound of interest for various preclinical and clinical research applications, especially in combination regimens.

Key Pharmacokinetic and Pharmacodynamic Properties

Understanding the absorption, metabolism, and disposition of abemaciclib is critical for designing effective in vivo studies and interpreting their results. The following table summarizes its core pharmacokinetic (PK) characteristics, and a mechanistic model of its metabolic pathway is provided below.

Table 1: Key Pharmacokinetic Properties of Abemaciclib

Property Description Research Implications
Administration Oral tablet; twice-daily (BID) dosing [5] Suitable for oral gavage in animal studies. Dosing frequency should be maintained.
Absorption Slow absorption; median T~max~ ~8 hours [1] Plasma sampling schedules should account for delayed peak concentration.
Metabolism Primarily metabolized by CYP3A4 in the liver and intestines to active metabolites (M2, M20) [1] Major source of drug-drug interactions. Co-administration with strong CYP3A4 inducers/inhibitors should be avoided.
Elimination Half-life Mean terminal half-life ~24 hours in patients [1] Supports twice-daily dosing. Accumulation should be considered in study design.
Food Effect Minimal clinical impact [1] Dosing in animal studies can proceed regardless of feeding schedule.
Active Metabolites M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib) are equipotent [1] Bioanalytical methods should measure parent drug and active metabolites for a complete PK profile.
Drug-Drug Interactions Strong CYP3A inhibitors increase exposure; inducers decrease exposure [1]. No clinically meaningful inhibition of CYP1A2, CYP2C9, or CYP2D6 [6] Allows for flexible combination with drugs metabolized by these pathways without major PK interactions.

G Oral_Admin Oral Administration Intestine Intestinal Wall Oral_Admin->Intestine Abemaciclib_Parent Abemaciclib (Parent) Intestine->Abemaciclib_Parent Liver Liver CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 Abemaciclib_Parent->Liver Systemic_Circulation Systemic Circulation (Active Moieties) Abemaciclib_Parent->Systemic_Circulation Metabolite_M2 M2 Metabolite (N-desethylabemaciclib) Metabolite_M2->Systemic_Circulation Metabolite_M20 M20 Metabolite (hydroxyabemaciclib) Metabolite_M20->Systemic_Circulation CYP3A4->Metabolite_M2 CYP3A4->Metabolite_M20

Figure 1: Primary Metabolic Pathway of Abemaciclib. The parent drug is metabolized primarily by CYP3A4 in the liver and intestines to form two active, equipotent metabolites, M2 and M20, which circulate systemically.

Recommended Dosing and Formulation

Clinical Dosing for Research Context

The dosing of abemaciclib varies based on the clinical context and patient population. For research involving its combination with other agents, dose-finding studies are essential. The following table outlines established doses in different settings.

Table 2: Recommended Dosing Regimens for Abemaciclib

Setting / Population Recommended Dose Regimen & Cycle Key Clinical Evidence
Adult Metastatic Breast Cancer (with endocrine therapy) 150 mg Twice daily (BID), continuous dosing [1] Approved based on MONARCH 2 & 3 trials.
Adult Early Breast Cancer (adjuvant with endocrine therapy) 150 mg Twice daily (BID) for 2 years [3] [4] monarchE trial showed improved survival [2].
Pediatric Patients (in combination with irinotecan/temozolomide) 55 mg/m² Twice daily (BID) [5] RP2D from a phase 1 trial (NCT04238819).
Dose Modification Can be reduced in 50 mg units (down to 50 mg BID) [1] For management of adverse events like diarrhea and neutropenia.
Protocol: Dose Administration and Management

Title: Protocol for Oral Administration and Tolerability Management of Abemaciclib in Clinical Research.

Objective: To ensure standardized administration, monitoring, and dose modification of abemaciclib in a clinical trial setting.

Materials:

  • Abemaciclib tablets (50 mg, 100 mg, 150 mg, 200 mg)
  • Antidiarrheal medication (e.g., loperamide)
  • Laboratory equipment for CBC with differential

Methodology:

  • Administration:
    • Administer abemaciclib orally twice daily, approximately every 12 hours, with or without food [1].
    • If a dose is vomited, do not administer a replacement dose.
  • Proactive Diarrhea Management:
    • Patient Education: Instruct research participants to start antidiarrheal therapy (e.g., loperamide) at the first sign of loose stools, increase oral fluid intake, and contact the study team immediately [4].
    • Grade 1 Diarrhea: Maintain current dose and monitor.
    • Grade 2 Diarrhea: If intolerable, interrupt abemaciclib dose until resolution to ≤Grade 1. Resume at the same dose.
    • Grade 3/4 Diarrhea: Interrupt abemaciclib treatment immediately. After resolution to ≤Grade 1, resume therapy at the next lower dose. Consider additional medical intervention if dehydration occurs [4].
  • Neutropenia Monitoring and Management:
    • Monitor complete blood counts prior to the start of therapy and at regular intervals (e.g., every 2 weeks for the first two months).
    • For Grade 3/4 neutropenia (or febrile neutropenia), interrupt abemaciclib dosing until recovery. Resume at the next lower dose [4].

Protocol for Combination Therapy in Pediatric Solid Tumors

The following protocol is adapted from a published Phase 1 trial establishing the recommended Phase 2 dose (RP2D) for abemaciclib in combination with irinotecan and temozolomide for pediatric patients with relapsed/refractory solid tumors [5].

Title: Protocol for Abemaciclib in Combination with Irinotecan and Temozolomide in Pediatric Preclinical or Clinical Research.

Objective: To evaluate the tolerability, pharmacokinetics, and antitumor activity of the combination regimen.

Materials:

  • Abemaciclib
  • Irinotecan
  • Temozolomide
  • Facilities for intensive plasma pharmacokinetic sampling

Methodology:

  • Study Design:
    • Utilize a standard "3 + 3" dose escalation design to determine the maximum tolerated dose (MTD) and RP2D.
    • Planned dose levels for abemaciclib in the referenced study were 55, 70 (starting dose), 90, and 115 mg/m² twice daily.
  • Dosing Regimen:
    • The established RP2D is abemaciclib 55 mg/m² BID continuously, in combination with standard doses of irinotecan and temozolomide [5].
    • Treatment is administered in repeated cycles (e.g., 21 or 28-day cycles). In the source study, patients received a median of 4 cycles (range: 2-35) [5].
  • Pharmacokinetic Sampling:
    • Collect intensive plasma samples during the first cycle to determine the area under the curve (AUC) and maximum plasma concentration (C~max~) of abemaciclib.
    • Analysis: Validate that plasma concentrations of abemaciclib are within the range associated with efficacy in adult models (as demonstrated in the source study) [5].
  • Endpoint Assessment:
    • Safety: Monitor for dose-limiting toxicities (DLTs), with a primary focus on hematological events (neutropenia, thrombocytopenia, anemia) and gastrointestinal events (diarrhea). At the RP2D, the most frequent grade 3/4 adverse events were neutropenia (62%), thrombocytopenia, leukopenia, and anemia (each 31%) [5].
    • Efficacy: Assess antitumor activity using standard response criteria (e.g., RECIST). In the source trial, the best overall response included one complete response and six instances of stable disease [5].

The workflow for implementing this combination protocol is summarized below.

G Start Study Initiation (3+3 Dose Escalation) DL1 Dose Level 1 (55 mg/m² BID) Start->DL1 Assess Assess DLTs in Cycle 1 DL1->Assess DL2 Dose Level 2 (70 mg/m² BID) DL2->Assess Assess->DL2 MTD Define MTD / RP2D Assess->MTD Expansion Expansion Cohort at RP2D MTD->Expansion PK PK Analysis: Plasma Concentration Expansion->PK Endpoints Evaluate Safety & Antitumor Activity Expansion->Endpoints

Figure 2: Workflow for a Phase 1 Combination Trial. The process begins with a dose-escalation phase to determine the Recommended Phase 2 Dose (RP2D), followed by an expansion cohort for further safety and efficacy evaluation, including pharmacokinetic analysis.

Conclusion and Research Outlook

Abemaciclib is a well-characterized oral CDK4/6 inhibitor with a defined pharmacokinetic profile, established clinical efficacy in breast cancer, and emerging potential in pediatric cancers and combination regimens. Its manageable safety profile, with diarrhea and neutropenia as primary but controllable adverse events, facilitates its use in prolonged research protocols. Recent landmark data from the monarchE trial, demonstrating a significant overall survival benefit in the adjuvant setting for high-risk early breast cancer, underscore its potent and sustained biological activity [2] [3]. Future research directions should focus on exploring its efficacy in other cancer types, identifying predictive biomarkers for response, and developing novel combination strategies to overcome resistance.

References

Avotaciclib Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The information below is sourced from a commercial supplier and is intended for research use only [1].

Physicochemical Properties & Storage

The following table summarizes the key characteristics of Avotaciclib sulfate:

Property Value / Description
CAS Number 1983984-04-8 [1]
Molecular Formula C₁₃H₁₃N₇O₅S [1]
Molecular Weight 379.35 g/mol [1]
Appearance Typically exists as solids at room temperature [1]
Storage (Powder) -20°C for 3 years or 4°C for 2 years [1]
Shipping Stable at ambient temperature for a few days during ordinary shipping [1]
Solubility & Formulation Guidelines

This compound sulfate powder may dissolve in DMSO, and if not, other solvents like H₂O, Ethanol, or DMF can be tried [1]. The supplier provides multiple formulations for in vivo studies, which can also guide stock solution preparation.

Stock Solution Preparation

  • Solvent: Often prepared as a concentrated stock solution in DMSO (e.g., 5 mM, 10 mM, or 20 mM) [1].
  • Preparation: Once prepared, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C [1].

Working Solution Formulations (for reference) The table below lists example formulations from the supplier, which are useful for preparing solutions for experiments [1].

Formulation Type Composition
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection 3 DMSO : Corn oil = 10 : 90
Oral 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)
Oral 2 Dissolved in PEG400

> Important Note: The supplier strongly recommends that researchers consult the scientific literature and methods relevant to their specific experiments before determining the final formulation, as different compounds and study designs have unique requirements [1].

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the core decision-making process for preparing and storing this compound stock solutions:

G Start This compound Sulfate Powder Step1 Select Solvent System Start->Step1 Step2 Prepare Concentrated Stock Step1->Step2 Primary: DMSO Alternates: H2O, EtOH, DMF Step3 Aliquot Stock Solution Step2->Step3 Step4 Store Appropriately Step3->Step4 Store at -20°C or -80°C End Ready for Experimental Use Step4->End

Critical Application Note & Limitations

  • Purpose and Limitation: This information is intended for research use only, not for human or diagnostic use [1].
  • Lack of Biological Data: The available source does not provide details on this compound's mechanism of action, inhibitory potency (IC50 values), pharmacokinetics, or toxicity profile.
  • Absence of Protocols: Standard experimental protocols for activities like cell-based assays, animal studies, or analytical method validation using this compound are not available in the searched results.

References

Avotaciclib in Research: Current Knowledge and Proposed Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib is identified in recent research as one of several compounds evaluated for its binding efficacy to CDK1, a key kinase in cell cycle progression, through molecular docking and dynamics simulations [1]. This suggests its potential application as a chemical probe for studying cell cycle regulation in oncology research, particularly in aggressive cancers like epithelial ovarian cancer (EOC).

To comprehensively characterize a CDK inhibitor such as this compound, the research strategy should encompass three key areas: assessing direct target engagement, evaluating functional cellular effects, and determining selectivity across the kinome. The workflow below outlines this multi-stage process.

G Start Start: Profiling a CDK Inhibitor A1 Target Engagement Analysis Start->A1 A2 Cellular Efficacy Assessment Start->A2 A3 Kinase Selectivity Profiling Start->A3 B1 Live-Cell BRET Assay A1->B1 B2 Cell Viability (Proliferation) Assay A2->B2 B3 Broad-Panel Biochemical Assay A3->B3 C1 Affinity (Kd) & Potency (IC50) B1->C1 C2 IC50 / GI50 & Apoptosis Markers B2->C2 C3 Selectivity Score & Off-Target Hits B3->C3

Diagram Title: Workflow for Characterizing a CDK Inhibitor

Proposed Experimental Protocols

The following protocols are adapted from established methods for quantifying CDK inhibitor activity in a research setting [2].

Protocol 1: Target Engagement Analysis Using Live-Cell BRET

This protocol measures the direct binding of this compound to CDK proteins in a physiological cellular environment.

  • 1. Principle: A Bioluminescence Resonance Energy Transfer (BRET) assay quantifies the displacement of a fluorescent energy transfer probe from a CDK-NanoLuc fusion protein by the test inhibitor, indicating direct target occupancy [2].
  • 2. Materials:
    • HEK-293 cells (or relevant cancer cell lines) transfected with CDK-NanoLuc fusion constructs.
    • Cell-permeable energy transfer probes specific for different CDKs (e.g., probes derived from AT7519, Palbociclib, or other scaffolds) [2].
    • This compound (research grade) in DMSO.
    • White-walled, cell-culture compatible microplates.
    • Luminometer or plate reader capable of detecting BRET signals.
  • 3. Procedure:
    • Seed cells expressing the CDK-NanoLuc fusion into microplates and culture until ~80% confluent.
    • Add the energy transfer probe at a concentration near its apparent Kd to all wells.
    • Titrate this compound across a range of concentrations (e.g., 1 nM to 10 µM) and add to the cells. Include a DMSO-only control for maximum signal.
    • Incubate for 2-4 hours at 37°C to reach equilibrium.
    • Add the NanoLuc substrate and immediately measure the donor (blue) and acceptor (red) luminescence.
    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
  • 4. Data Analysis:
    • Normalize the BRET ratios from inhibitor-treated wells to the DMSO control (0% inhibition) and wells with a saturating dose of a standard inhibitor (100% inhibition).
    • Plot normalized inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC50 for occupancy for each CDK isozyme.
Protocol 2: Cellular Efficacy and Functional Assessment

This protocol evaluates the functional consequence of CDK inhibition on cancer cell proliferation.

  • 1. Principle: The inhibition of master cell cycle regulators like CDK1 and CDK2 triggers cell cycle arrest and apoptosis. This assay measures the reduction in cell viability after exposure to this compound [1].
  • 2. Materials:
    • Cancer cell lines of interest (e.g., OVCAR-3, SK-OV-3 for ovarian cancer).
    • Cell culture media and reagents.
    • This compound in DMSO.
    • 96-well cell culture plates.
    • Cell viability assay kit (e.g., MTT, CellTiter-Glo).
    • Flow cytometer for cell cycle analysis (optional).
  • 3. Procedure:
    • Seed cells at a low density in 96-well plates.
    • After 24 hours, treat cells with a concentration gradient of this compound. Include a negative control (DMSO only).
    • Incubate for 72-120 hours, depending on cell doubling time.
    • Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence for CellTiter-Glo).
    • (Optional) For cell cycle analysis, after 24 hours of treatment, harvest cells, fix with ethanol, stain with propidium iodide, and analyze DNA content via flow cytometry.
  • 4. Data Analysis:
    • Calculate the percentage of cell viability relative to the DMSO control.
    • Determine the half-maximal growth inhibitory concentration (GI50) by fitting a dose-response curve.
    • From flow cytometry data, quantify the percentage of cells in G1, S, and G2/M phases to confirm cell cycle arrest.

Application Data and Interpretation

The tables below summarize the expected types of data generated from the proposed protocols.

Table 1: Example Target Engagement Profile of this compound Against CDK Family This table would summarize affinity data from the BRET assay, showing a potential selectivity pattern.

CDK Isozyme Proposed Function BRET IC50 (nM) Notes
CDK1 Cell Cycle (G2/M) To be determined Master regulator of mitosis [1].
CDK2 Cell Cycle (G1/S) To be determined -
CDK4 Cell Cycle (G1) To be determined -
CDK6 Cell Cycle (G1) To be determined -
CDK9 Transcription To be determined -

Table 2: Example Cellular Proliferation Assay Results This table would show the functional impact of this compound across different cell lines.

Cell Line Cancer Type GI50 (nM) Proposed Mechanism
OVCAR-3 Ovarian To be determined CDK1 inhibition leading to G2/M arrest [1].
MCF-7 Breast To be determined -
HEK-293 Embryonic To be determined Control for general toxicity

Critical Considerations for Research Use

  • Limited Public Data: Please be aware that this compound appears in the literature as part of a screening panel, but detailed pharmacological and protocol data are not publicly available [1]. The protocols above are a framework based on general best practices for kinase inhibitor characterization [2].
  • Key Experimental Variables:
    • Cellular Context: Target engagement and efficacy can vary significantly based on the cell line used, its genetic background, and the expression levels of cyclin partners [2].
    • ATP Concentration: As a competitive ATP-binding inhibitor, the potency of this compound is influenced by the high intracellular ATP concentration, which is why live-cell assays are critical [2].
    • Solvent Control: Always use the highest grade of DMSO and ensure its final concentration is consistent and non-toxic across all samples (typically <0.1%).
  • Data Interpretation: A comprehensive profile requires correlating target engagement (BRET IC50) with functional outcomes (GI50, cell cycle arrest). High potency in both assays strengthens the case for this compound as a useful research probe.

Resource Identification

  • Visualization Tools: For creating detailed signaling pathway diagrams, you may consider tools like biowc-pathwaygraph, a WebComponent for interactive visualization of signaling pathways where expression data can be projected onto the diagram [3].
  • Selectivity Profiling: The live-cell BRET methodology represents a state-of-the-art approach for quantifying intracellular target occupancy and should be considered the gold standard for confirming the cellular activity of CDK inhibitors like this compound [2].

Frequently Asked Questions

Q: How does the research use of this compound differ from approved CDK4/6 inhibitors? A: Approved CDK4/6 inhibitors like Palbociclib and Abemaciclib are highly selective for that subfamily and are used clinically for breast cancer [4]. This compound, based on its inclusion in a broad CDK1 docking study, appears to be investigated for its potential to inhibit other CDKs, which would have different research applications in understanding cell cycle biology beyond the G1 phase [1].

Q: Why is a live-cell BRET assay preferred over traditional biochemical assays? A: Biochemical assays use purified kinases and lack the complex intracellular environment. Live-cell BRET accounts for physiological ATP levels, the presence of cyclin binding partners, and cellular permeability, providing a more accurate picture of a compound's actual potency and selectivity in a relevant biological system [2].


References:

  • International Journal of Molecular Sciences (2025). Integrated Analysis, Machine Learning, Molecular Docking and Dynamics Simulations Identify CDK1 as a Therapeutic Target and Naringin as a Dual-Target Inhibitor in Epithelial Ovarian Cancer. PMC12470616
  • Nature Communications (2020). Quantifying CDK inhibitor selectivity in live cells. s41467-020-16559-0
  • Nature Communications (2025). PTMNavigator: Interactive Visualization of Differentially Regulated Post-Translational Modifications in Cellular Signaling Pathways. kusterlab/biowc-pathwaygraph
  • Critical Reviews in Oncology/Hematology (2024). CDK4/6 inhibitors as adjuvant therapy in early breast cancer: A critical appraisal. S0959804924008487

References

Avotaciclib experimental cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Avotaciclib (BEY1107)

This compound is a small molecule, orally active inhibitor of cyclin-dependent kinase 1 (CDK1) that is investigated for its potential to inhibit tumor cell proliferation and induce apoptosis [1] [2]. It is currently in the investigational stage for treating various cancers [2].

The table below summarizes the core information available for this compound:

Attribute Description
Alternative Names BEY 1107; BEY-A; BEY1107G; BEY1107P [3]
Originator BeyondBio [3]
Molecular Formula C₁₃H₁₁N₇O [1] [2]
Mechanism of Action Potent and selective cyclin-dependent kinase 1 (CDK1) inhibitor [4] [1] [2]
Related Salts This compound trihydrochloride, this compound sulfate [2]
Primary Research Applications Pancreatic cancer, non-small cell lung cancer (NSCLC), glioblastoma, colorectal cancer [1] [2]
Highest Development Phase Phase I/II (for pancreatic and colorectal cancer) [3]
Clinical Trial Identifier NCT03579836 (Evaluation in Pancreatic Cancer) [2]

Proposed Experimental Workflow for In Vitro Assessment

The following diagram outlines a generalizable protocol for initial in vitro evaluation of this compound's anti-tumor effects, based on standard oncology drug development practices. Specific parameters from search results are integrated where available.

G cluster_1 Key Parameters from Literature Start Start: In Vitro Assessment CellLineSel Cell Line Selection Start->CellLineSel Culture Cell Culture & Seeding CellLineSel->Culture P1 Cancer Types: Pancreatic, NSCLC, Glioblastoma CellLineSel->P1 DrugPrep Drug Preparation Culture->DrugPrep Treatment Treatment & Incubation DrugPrep->Treatment Viability Viability Assay (e.g., CCK-8) Treatment->Viability P3 Incubation Time: 48 hours Treatment->P3 P4 Solvent: DMSO Treatment->P4 IC50 IC50 Determination Viability->IC50 MechAssay Mechanistic Assays IC50->MechAssay P2 Reported IC50 (NSCLC): ~0.58 - 0.92 µM IC50->P2 End End: Data Analysis MechAssay->End

Detailed Protocol Steps
  • Drug Preparation

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. This compound trihydrochloride has a solubility of up to 78 mg/mL in water [4].
    • Aliquot and store at -20°C, protected from light and under nitrogen, to maintain stability [1].
    • For cell culture treatments, dilute the stock solution directly into the cell culture medium. The final DMSO concentration should typically be ≤0.1-0.5% to avoid solvent toxicity [5].
  • Cell Culture and Treatment

    • Cell Lines: Use human cancer cell lines relevant to this compound's research applications. For pancreatic cancer and NSCLC, select appropriate panels. Include Rb-proficient cell lines, as the retinoblastoma protein is essential for the response to cell cycle inhibitors [6].
    • Dosing: Treat cells with a concentration range of this compound. Literature suggests testing from 0.1 µM to 64 µM, with an incubation period of 48 hours [1].
    • Controls: Include a vehicle control (DMSO at the same concentration used for treatments) and a positive control if available.
  • Cell Viability and Proliferation Assay

    • After the incubation period, assess cell viability using standard assays like the Cell Counting Kit-8 (CCK-8) [5].
    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis with software such as GraphPad Prism [5]. In radiotherapy-resistant NSCLC cell lines, this compound showed IC50 values ranging from approximately 0.58 µM to 0.92 µM [1].
  • Mechanistic Investigations

    • Cell Cycle Analysis: Use flow cytometry to analyze DNA content. This compound is expected to induce G1 phase arrest by inhibiting CDK1, preventing cell cycle progression [6] [5].
    • Apoptosis Assay: Quantify apoptosis using flow cytometry with Annexin V/propidium iodide staining, as this compound has been reported to induce apoptosis [1].
    • Western Blotting: Confirm target engagement and mechanism by analyzing protein expression. Look for a decrease in phosphorylated Rb (pRb) and other CDK1 substrate proteins [6].

Research Applications and Further Directions

  • Investigated Cancers: Clinical trials are exploring this compound's use in locally advanced or metastatic pancreatic cancer, glioblastoma, and metastatic colorectal cancer, both as a monotherapy and in combination with gemcitabine [3] [2].
  • Combination Therapy: Preliminary research suggests investigating combinations with other agents. One study noted enhanced effects when a CDK1 inhibitor was combined with another compound (PV-1019) in NSCLC models [1].

Notes and Limitations of Available Data

The major constraint for preparing detailed application notes is the scarcity of publicly available primary research data. The information is largely confined to:

  • Supplier Datasheets: Provide chemical information and basic, generalized biological activity [4] [1].
  • Clinical Trial Registries: Offer information on trial status and design but not detailed experimental results [3] [2].
  • Drug Profiles: Contain high-level summaries without in-depth methodology or raw data [3] [2].

Consequently, specific quantitative data on efficacy in standardized animal models, detailed pharmacokinetic parameters, and optimized in vivo dosing regimens could not be sourced.

References

Comprehensive Application Notes and Protocols for Avotaciclib as a Selective CDK1 Inhibitor in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CDK1 as a Therapeutic Target in Cancer

Cyclin-dependent kinase 1 (CDK1) serves as a master regulator of cell cycle progression, playing an indispensable role in controlling the G2/M phase transition and ensuring proper mitotic entry in eukaryotic cells. Unlike other CDK family members, CDK1 is the only essential CDK in mammals, making it a particularly attractive target for cancer therapeutic development. Research has demonstrated that CDK1 is frequently overexpressed in various cancer types, with analysis of The Cancer Genome Atlas (TCGA) database revealing significant upregulation in approximately 70.8% of cancers examined, including epithelial ovarian cancer, soft tissue sarcomas, and non-small cell lung cancer [1] [2] [3]. This overexpression pattern is clinically relevant, as it correlates strongly with decreased survival rates across multiple cancer types, establishing CDK1 as a promising therapeutic target for oncology drug development [1].

The development of selective CDK1 inhibitors has represented a significant challenge in the field due to the high conservation of the ATP-binding pocket across the CDK family. Avotaciclib (BEY1107) has emerged as a promising orally active CDK1 inhibitor with demonstrated efficacy in preclinical cancer models [4]. Recent studies have elucidated the dual mechanisms through which this compound exerts its anti-tumor effects: directly inhibiting tumor cell proliferation through cell cycle disruption and simultaneously sensitizing cancer cells to complementary therapeutic approaches, particularly in treatment-resistant malignancies [5] [6] [4]. These properties position this compound as both a valuable chemical probe for investigating CDK1 biology and a promising clinical candidate for combination therapy regimens.

Mechanism of Action and Signaling Pathways

CDK1 Regulation in Normal Cell Cycle

CDK1 operates as the central regulatory kinase governing the eukaryotic cell cycle, particularly during the G2/M transition and mitotic progression. Its activity is tightly controlled through a complex regulatory network involving cyclin binding, phosphorylation events, and subcellular localization [1]. CDK1 activation requires binding to cyclin B1, phosphorylation at the T161 residue by CDK7, and dephosphorylation at inhibitory sites Y15 and T14 by CDC25 phosphatases [5] [1]. During normal cell cycle progression, the CDK1/cyclin B1 complex accumulates in the cytoplasm during S and G2 phases, then rapidly translocates to the nucleus upon mitotic entry, where it phosphorylates numerous substrates that orchestrate spindle assembly, chromosome condensation, and nuclear envelope breakdown [1] [7].

The quantitative regulation of CDK1 activity serves as a critical platform for coordinating cell cycle transitions with periodic transcription of genes essential for proper cell division [7]. Research using regulable Cdk1 modules has demonstrated that different gene expression clusters respond directly to specific CDK1 activity thresholds, creating a tightly coupled system that ensures faithful duplication and segregation of genetic material [7]. This precise regulation becomes disrupted in cancer cells, where CDK1 overexpression or dysregulation contributes to uncontrolled proliferation and genomic instability [1] [2].

This compound's Pro-apoptotic Signaling in Resistant Cancers

Recent investigations have revealed a paradoxical pro-apoptotic role for CDK1 when activated in specific therapeutic contexts, particularly in combination with other agents. In paclitaxel-resistant ovarian cancer cells, the combination of paclitaxel with duloxetine (a serotonin-norepinephrine reuptake inhibitor) induces CDK1 activation and promotes its mitochondrial localization, where it phosphorylates anti-apoptotic Bcl-2 and Bcl-xL proteins [5]. This phosphorylation event neutralizes their anti-apoptotic function, activating the mitochondrial apoptotic pathway and overcoming treatment resistance [5].

The diagram below illustrates this crucial signaling pathway through which CDK1 activation triggers apoptosis in resistant cancer cells:

G CDK1-Mediated Apoptotic Signaling in Resistant Cancer PAC_DUL Paclitaxel + Duloxetine Combination CDK1_Act CDK1 Activation & Mitochondrial Translocation PAC_DUL->CDK1_Act Induces S6K S6K (Upstream Mediator) PAC_DUL->S6K Induces Bcl_Phos Phosphorylation of Bcl-2 & Bcl-xL CDK1_Act->Bcl_Phos Triggers MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bcl_Phos->MMP Causes Apoptosis Mitochondrial Apoptotic Cell Death MMP->Apoptosis Leads to S6K->CDK1_Act Activates CDK1_Inh This compound (CDK1 Inhibitor) CDK1_Inh->CDK1_Act Blocks CDK1_Inh->Bcl_Phos Suppresses

This compound directly targets this pathway by inhibiting CDK1 activation, thereby blocking subsequent phosphorylation of Bcl-2 and Bcl-xL and suppressing apoptotic cell death in experimental models [5]. This demonstrates the complex dual nature of CDK1 signaling in cancer therapy—while CDK1 inhibition can directly suppress proliferation, in certain contexts CDK1 activation can be harnessed to promote apoptosis in treatment-resistant cells, highlighting the importance of context-dependent therapeutic strategies.

CDK1 Regulation of DNA Repair Mechanisms

CDK1 also plays a critical role in regulating DNA repair processes during cell division, particularly through phosphorylation of the DNA repair enzyme TDP1 (Tyrosyl-DNA phosphodiesterase 1) [6]. This phosphorylation event enhances TDP1's ability to resolve Topoisomerase 1 (Top1)-DNA adducts induced by chemotherapeutic agents such as camptothecin, topotecan, and irinotecan [6]. Cancer cells exploit this CDK1-mediated DNA repair mechanism to develop resistance to Top1-targeted therapies, creating a therapeutic vulnerability that can be targeted with CDK1 inhibitors like this compound [6].

The combination of this compound with Top1 inhibitors disrupts this DNA repair adaptation, leading to increased genomic instability and enhanced cancer cell killing [6]. This synergistic approach represents a promising strategy for overcoming resistance to conventional DNA-damaging chemotherapies, particularly in aggressive malignancies that have developed robust DNA repair mechanisms.

Experimental Protocols and Methodologies

CDK1 Inhibition Assay Using Live-Cell BRET Technology

The assessment of this compound's cellular target engagement and selectivity requires advanced live-cell binding assays that account for the physiological environment, including endogenous ATP concentrations and native CDK/cyclin complexes. Traditional biochemical assays often fail to accurately predict intracellular potency due to discrepancies between cell-free and cellular environments [8]. The following protocol adapts the BRET (Bioluminescence Resonance Energy Transfer) target engagement method described in the literature for comprehensive CDK inhibition profiling [8]:

Principle: This assay measures competitive displacement of energy transfer probes from CDK/NanoLuc fusion proteins in live cells, providing quantitative data on target occupancy under physiological conditions.

Reagents and Cells:

  • HEK-293 cells expressing CDK-NanoLuc fusion proteins (N-terminal or C-terminal fusions)
  • Co-transfected cyclin partners (cyclin B1 for CDK1 assays)
  • Cell-permeable energy transfer probes (Probe 4 or 5 for CDK1 based on CTx-0294885 scaffold)
  • This compound (HY-137432, MedChemExpress) prepared as 10 mM stock in DMSO
  • White 384-well assay plates
  • Furimazine substrate (NanoLuc luciferase substrate)

Procedure:

  • Cell Preparation: Seed HEK-293 CDK1-NanoLuc cells at 15,000 cells/well in 384-well plates. Culture for 24 hours to reach 70-80% confluence.
  • Compound Treatment: Prepare this compound serial dilutions in assay medium (1:3 dilutions, 10 points minimum). Add compounds to cells and incubate for 2 hours at 37°C, 5% CO₂.
  • Probe Addition: Add energy transfer probe at predetermined Kd-apparent concentration (typically ~50-100 nM). Incubate for 1 hour at 37°C.
  • BRET Measurement: Add furimazine substrate (final concentration 1:1000 dilution). Measure donor luminescence (450 nm) and acceptor emission (610 nm) using a plate reader.
  • Data Analysis: Calculate BRET ratio (acceptor/donor). Determine fractional occupancy using the formula: Occupancy = 1 - [(BRETsample - BRETmin)/(BRETmax - BRETmin)]
  • IC50 Calculation: Fit dose-response curves using four-parameter logistic regression to determine IC50 values.

Technical Notes: Maintain ATP-competitive conditions with physiological ATP concentrations (1-10 mM). Include reference CDK inhibitors (roscovitine, AT7519) as controls. Z' factors for CDK1 assays typically exceed 0.5, indicating robust assay performance [8].

Cell Viability and Proliferation Assay (MTT)

Purpose: To evaluate the anti-proliferative effects of this compound on cancer cell lines, particularly in therapy-resistant models.

Reagents:

  • Cancer cell lines (e.g., HEYA8-MDR, SKOV3-TR ovarian cancer cells, NSCLC lines)
  • This compound (10 mM stock in DMSO)
  • MTT reagent (thiazolyl blue tetrazolium bromide, 5 mg/mL in PBS)
  • 2-propanol for formazan dissolution
  • RPMI1640 medium with 10% FBS

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at 10,000 cells/well in complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
  • Compound Treatment: Prepare this compound serial dilutions (0-64 μM concentration range). Treat cells for 48 hours [4].
  • MTT Incubation: Add MTT solution (0.5 mg/mL final concentration). Incubate for 3-4 hours at 37°C.
  • Formazan Solubilization: Carefully remove medium, add 2-propanol, and shake for 15 minutes.
  • Absorbance Measurement: Measure absorbance at 595 nm using a plate reader.
  • Data Analysis: Calculate percentage viability relative to DMSO-treated controls. Determine EC50 values using nonlinear regression.
Apoptosis Detection by Annexin V/PI Staining

Purpose: To quantify this compound-induced apoptotic cell death in cancer cells.

Reagents:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide (PI) solution
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Flow cytometry buffer (PBS with 1% FBS)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates (10,000 cells/well). Treat with this compound at determined EC50 concentrations for 48 hours [5].
  • Cell Harvest: Collect cells by trypsinization, wash with cold PBS.
  • Staining: Resuspend cells in 100 μL binding buffer containing Annexin V-FITC (5 μL) and PI (5 μL). Incubate for 15 minutes in the dark.
  • Flow Cytometry: Add 400 μL binding buffer and analyze within 1 hour using a flow cytometer with 488 nm excitation.
  • Analysis: Identify populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).
Mitochondrial Membrane Potential (ΔΨm) Assessment

Purpose: To evaluate this compound's effect on mitochondrial function using TMRE staining.

Reagents:

  • TMRE (tetramethylrhodamine ethyl ester, 100 μM stock in DMSO)
  • CCCP (carbonyl cyanide m-chlorophenylhydrazone, 50 mM stock) as positive control
  • Flow cytometry buffer

Procedure:

  • Cell Treatment: Seed and treat cells as described in Section 3.3 for 24 hours.
  • Staining: Incubate cells with 100 nM TMRE for 30 minutes at 37°C.
  • Analysis: Analyze TMRE fluorescence by flow cytometry (excitation/emission: 549/575 nm). CCCP-treated cells (50 μM, 1 hour pre-treatment) serve as depolarized controls.
Western Blot Analysis of CDK1 Pathway Components

Purpose: To validate target engagement and downstream signaling effects of this compound.

Reagents:

  • RIPA lysis buffer with protease/phosphatase inhibitors
  • Primary antibodies: p-CDK1 (Y15), p-CDK1 (T161), CDK1, Cleaved PARP, p-Bcl-2 (S70), p-Bcl-xL (S62), total Bcl-2, total Bcl-xL
  • HRP-conjugated secondary antibodies
  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein by Bradford assay.
  • Electrophoresis: Separate proteins (20-50 μg/lane) by 6-15% SDS-PAGE.
  • Transfer: Transfer to nitrocellulose membranes using standard protocols.
  • Immunoblotting: Block membranes, incubate with primary antibodies overnight at 4°C, followed by HRP-secondary antibodies for 1 hour at room temperature.
  • Detection: Develop using ECL reagent and image with chemiluminescence detection system.

Quantitative Data Summary

This compound Potency and Cellular Activity

Table 1: Summary of this compound's cellular activity in various cancer models

Cancer Type Cell Line Assay Type EC50/IC50 Value Experimental Conditions Citation
Non-small cell lung cancer (radioresistant) H1437R Cell viability (MTT) 0.918 μM 48-hour treatment [4]
Non-small cell lung cancer (radioresistant) H1568R Cell viability (MTT) 0.580 μM 48-hour treatment [4]
Non-small cell lung cancer (radioresistant) H1703R Cell viability (MTT) 0.735 μM 48-hour treatment [4]
Non-small cell lung cancer (radioresistant) H1869R Cell viability (MTT) 0.662 μM 48-hour treatment [4]
Ovarian cancer (paclitaxel-resistant) HEYA8-MDR Apoptosis assay Significant enhancement with paclitaxel+duloxetine 48-hour treatment, CDK1 inhibitor blocked apoptosis [5]
CDK1 target engagement CDK1-NanoLuc BRET occupancy Not specified Live-cell assay, ATP-competitive [8]

Table 2: Combination therapy effects with this compound

Combination Partner Cancer Model Observed Effect Proposed Mechanism Citation
Top1 inhibitors (e.g., camptothecin) Various cancers Enhanced cancer cell killing Disruption of CDK1-mediated TDP1 phosphorylation and DNA repair [6]
PV-1019 NSCLC (radioresistant) Enhanced apoptosis Dual targeting of CDK1 and complementary pathway [4]
Paclitaxel + Duloxetine Ovarian cancer (paclitaxel-resistant) Suppressed apoptosis CDK1 inhibition blocks pro-apoptotic switch [5]
CDK1 Expression Across Cancer Types

Table 3: CDK1 expression and clinical significance in various cancers

Cancer Type CDK1 Expression vs. Normal Association with Survival Therapeutic Implications Citation
Epithelial Ovarian Cancer Significantly upregulated Strong association with poor prognosis Potential biomarker for CDK1 inhibitor response [3]
Multiple Cancers (TCGA analysis) Overexpressed in 70.8% of cancers Correlated with decreased survival in 34.4% of cancers Promising pan-cancer target [1]
Soft Tissue Sarcomas Varied by subtype Association with aggressive phenotypes Potential target in specific sarcoma subtypes [2]

Experimental Workflow for CDK1 Inhibition Studies

The comprehensive evaluation of this compound's therapeutic potential requires a multi-faceted experimental approach, as illustrated in the following workflow:

G CDK1 Inhibitor Evaluation Workflow Start Study Design & Compound Preparation TA Target Engagement (BRET Live-Cell Assay) Start->TA VIA Viability & Proliferation (MTT/MTS Assay) Start->VIA WB Pathway Analysis (Western Blot) TA->WB Confirm Target Modulation APO Apoptosis Detection (Annexin V/PI Staining) VIA->APO If Viability < 70% COMBO Combination Studies (Synergy Analysis) VIA->COMBO Determine EC50 for Combinations MMP Mitochondrial Function (TMRE Staining) APO->MMP If Apoptosis > 20% MMP->WB MECH Mechanistic Validation (Rescue Experiments) WB->MECH COMBO->MECH

Discussion and Future Perspectives

The experimental data demonstrate that this compound represents a promising CDK1-targeted therapeutic with particular potential in combination therapy regimens for treatment-resistant cancers. The compound's ability to inhibit tumor cell proliferation at sub-micromolar concentrations in resistant non-small cell lung cancer models (EC50 values ranging 0.580-0.918 μM) highlights its potency [4]. Furthermore, its capacity to disrupt CDK1-mediated DNA repair mechanisms when combined with Top1 inhibitors provides a rational basis for novel combination approaches [6].

The paradoxical pro-apoptotic function of CDK1 observed in paclitaxel/duloxetine-treated ovarian cancer cells reveals the context-dependent nature of CDK1 signaling and underscores the importance of understanding the precise molecular environment when designing therapeutic strategies [5]. In this specific context, this compound's inhibition of CDK1 actually blocks apoptosis, highlighting the complex dual nature of CDK1 in cell survival decisions and emphasizing that CDK1 inhibition must be strategically employed based on cancer type and combination partners.

Future research directions should focus on:

  • Biomarker development to identify patient populations most likely to respond to this compound therapy
  • Advanced drug delivery systems to enhance tumor-specific targeting and reduce systemic exposure
  • Rational combination strategies based on comprehensive molecular profiling of tumors
  • Investigation of adaptive resistance mechanisms that may limit long-term efficacy

The ongoing development of this compound and other selective CDK1 inhibitors represents a promising frontier in targeted cancer therapy, particularly for aggressive malignancies that have developed resistance to conventional treatments. As our understanding of CDK1 biology continues to evolve, so too will our ability to strategically deploy these agents in the most clinically beneficial contexts.

References

Assay Protocols for CDK4/6 Inhibitor Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

The following protocols are standard methods adapted from studies on approved CDK4/6 inhibitors and are essential for demonstrating a compound's mechanism of action and efficacy [1] [2].

Protocol 1: Cell Cycle Analysis by DNA Content Measurement (Flow Cytometry)

This assay quantifies the proportion of cells in each cell cycle phase (G0/G1, S, G2/M) based on their DNA content.

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity, measured by flow cytometry, is directly proportional to the DNA content, allowing for cell cycle phase distribution analysis [1].
  • Key Reagents:
    • Vybrant DyeCycle stains (e.g., Vybrant DyeCycle Green) for live cell analysis.
    • Propidium Iodide (PI) or FxCycle reagents for fixed cell analysis.
    • Phosphate Buffered Saline (PBS), 70% ethanol, RNase A.
  • Procedure:
    • Cell Treatment: Seed ER+ breast cancer cells (e.g., MCF-7, T-47D) and treat with a dose range of Avotaciclib (e.g., 0.027 µM to 20 µM) and a vehicle control (DMSO) for 16-24 hours [2] [3].
    • Cell Harvest: Trypsinize, collect cells by centrifugation, and wash with PBS.
    • Cell Fixation: For PI staining, resuspend cell pellet in PBS and fix by adding ice-cold 70% ethanol drop-wise while vortexing. Incubate at -20°C for at least 2 hours.
    • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30-40 minutes at 37°C in the dark.
    • Acquisition: Analyze samples on a flow cytometer, collecting at least 10,000 events per sample. Use a 488 nm laser for excitation and measure fluorescence emission at >570 nm.
    • Analysis: Use flow cytometry software (e.g., FlowJo, ModFit) to gate on singlet cells and model the cell cycle phase percentages from the DNA content histogram.

Protocol 2: Detection of Cellular Senescence (β-Galactosidase Activity)

Prolonged CDK4/6 inhibition can induce a permanent growth arrest state known as senescence. This assay detects the increased lysosomal β-galactosidase activity associated with senescent cells [1] [2].

  • Principle: The assay uses a substrate, such as CellEvent Senescence Green Probe, which produces a fluorescent signal upon cleavage by β-galactosidase at pH 6.0, a condition optimal for the senescence-associated enzyme [1].
  • Key Reagents: CellEvent Senescence Green Detection Kit, 4% paraformaldehyde.
  • Procedure:
    • Cell Treatment & Induction: Treat cells with this compound for an extended period (e.g., 10-15 days, with media and drug changes every 2-3 days) to induce senescence. Include a control with a known senescence inducer (e.g., 5 µM palbociclib) [1] [2].
    • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
    • Staining: Prepare the staining solution as per the kit instructions. Incubate fixed cells with the solution for 90-120 minutes at 37°C in a dry incubator (without CO₂).
    • Detection: For imaging, visualize senescent cells (green fluorescence) using a fluorescence microscope with a standard FITC filter set. For flow cytometry, harvest cells after staining and analyze fluorescence intensity.

Protocol 3: Proliferation & DNA Synthesis Measurement (BrdU/EdU Incorporation)

This assay directly measures the rate of DNA synthesis, identifying cells actively progressing through the S phase, which is suppressed upon CDK4/6 inhibition.

  • Principle: Cells are pulsed with a thymidine analog (BrdU or EdU) that is incorporated into newly synthesized DNA. The incorporated analog is then detected with fluorescent antibodies (BrdU) or via a click chemistry reaction (EdU) [2].
  • Key Reagents: Click-iT Plus EdU Alexa Fluor 647 Flow Cytometry Assay Kit, Anti-BrdU antibodies.
  • Procedure (using EdU):
    • Cell Treatment: Treat cells with this compound for 24-48 hours.
    • Pulsing: Add EdU to the culture medium to a final concentration of 10 µM and incubate for 2-4 hours.
    • Harvest & Fixation: Harvest cells and fix with 4% paraformaldehyde for 15 minutes.
    • Permeabilization: Permeabilize cells using a saponin-based buffer.
    • Click Reaction: Incubate cells with the reaction cocktail containing the fluorescent azide. The copper-catalyzed "click" reaction covalently links the dye to the EdU incorporated into DNA.
    • DNA Counterstaining: Resuspend cells in a solution containing a DNA stain (e.g., PI or FxCycle dye) to enable cell cycle analysis.
    • Acquisition & Analysis: Analyze by flow cytometry. The percentage of EdU-positive cells in the S phase gate will indicate the proliferation rate.

Quantitative Data and Anticipated Results

The table below summarizes the expected outcomes from the described assays when treating sensitive ER+/HER2- breast cancer cells with a potent CDK4/6 inhibitor like this compound.

Assay Key Metric Vehicle Control This compound Treated (Example: 0.25 µM) Biological Significance
DNA Content (PI) % Cells in G0/G1 [2] ~50-60% ~70-85% Induction of G1 cell cycle arrest
% Cells in S phase [2] ~30-40% ~5-15% Inhibition of DNA synthesis
EdU Incorporation % EdU+ Cells [2] ~30-40% <10% Direct measure of suppressed proliferation
Senescence (β-Gal) % Senescent Cells [1] [2] <5% ~20-40% Induction of permanent growth arrest

Experimental Workflow and Signaling Pathway

To help visualize the logical flow of experiments and the biological pathway targeted by this compound, refer to the following diagrams.

G Start Start: Treat ER+ BC Cells with this compound P1 1. DNA Content Assay (Flow Cytometry) Start->P1 P2 2. Proliferation Assay (EdU/BrdU) P1->P2 P3 3. Senescence Assay (β-Galactosidase) P2->P3 Analysis Analysis: Cell Cycle Distribution & Phenotype P3->Analysis End Confirm G1 Arrest & Mechanism Analysis->End

Figure 1: Experimental workflow for characterizing CDK4/6 inhibitor-induced cell cycle arrest.

G Mitogen Mitogen CyclinD CyclinD Mitogen->CyclinD Induces CDK46 CDK46 CyclinD->CDK46 Binds & Activates pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases SPhase SPhase E2F->SPhase Activates Genes for Inhibitor This compound Inhibitor->CDK46 Inhibits

Figure 2: Simplified CDK4/6-Rb signaling pathway and drug mechanism of action.

Research Considerations

  • Cell Line Selection: Use well-characterized, RB-proficient ER+ breast cancer cell lines like MCF-7, T-47D, and CAMA-1. RB-deficient lines (e.g., MDA-MB-468) should be used as negative controls to confirm on-target specificity [2] [3].
  • Treatment Duration: Distinguish between acute and chronic effects. Assays like DNA content and EdU are suitable for 24-48 hour treatments. Senescence and apoptosis often require longer-term exposure (over 10 days) [2].
  • Resistance Modeling: To study acquired resistance, you can generate this compound-resistant sub-lines by chronic, long-term exposure (e.g., over 8 months) to gradually increasing doses of the drug [4].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should your work require investigating resistance mechanisms or combination therapies, the cited literature offers excellent starting points for developing further protocols.

References

Avotaciclib Apoptosis Induction: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Avotaciclib (BEY1107) is an orally active, selective cyclin-dependent kinase 1 (CDK1) inhibitor. Its primary role in cancer research is to inhibit tumor cell proliferation and induce apoptosis, making it a promising candidate for overcoming therapy resistance in cancers such as pancreatic cancer and non-small cell lung cancer (NSCLC) [1]. The significance of this compound lies in its potential to switch the role of CDK1 from a pro-proliferative kinase to a pro-apoptotic enzyme. Research indicates that in specific contexts, such as when combined with other agents, activated CDK1 can translocate to mitochondria and phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby triggering the mitochondrial apoptotic pathway [2]. This proapoptotic function is a key strategic target for overcoming drug resistance in aggressive cancers.

Molecular Mechanisms and Signaling Pathways

This compound exerts its effects by inhibiting CDK1, a central kinase controlling the G2/M phase transition of the cell cycle. Under certain conditions, such as combination drug treatments, CDK1 can be activated and play a direct role in inducing apoptosis [2].

The diagram below illustrates the core signaling pathway through which this compound and combination treatments can induce apoptosis, particularly in resistant cancer cells.

G DrugCombo Combination Treatment (e.g., Paclitaxel + Duloxetine) CDK1Activation CDK1 Activation (Phosphorylation at T161) DrugCombo->CDK1Activation MitochondrialTranslocation CDK1/Cyclin B1 Mitochondrial Translocation CDK1Activation->MitochondrialTranslocation BclPhosphorylation Phosphorylation of Bcl-2 / Bcl-xL MitochondrialTranslocation->BclPhosphorylation ApoptosisInitiation Mitochondrial Apoptosis (Cytochrome c Release, Caspase-3/7 Activation) BclPhosphorylation->ApoptosisInitiation This compound This compound (CDK1 Inhibitor) This compound->CDK1Activation Inhibits

Pro-apoptotic CDK1 Signaling Pathway

The pathway initiates with a combination treatment (e.g., Paclitaxel and Duloxetine), which leads to CDK1 activation through phosphorylation [2]. The activated CDK1/cyclin B1 complex then translocates to the mitochondria, where it phosphorylates anti-apoptotic proteins like Bcl-2 and Bcl-xL [2]. This phosphorylation inactivates their pro-survival function, leading to mitochondrial membrane permeabilization, release of cytochrome c, and activation of executioner caspases, culminating in apoptotic cell death [2]. This compound, as a CDK1 inhibitor, can block this pathway at the activation step, which is useful for mechanistic studies.

Experimental Protocols for Apoptosis Measurement

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry

The Annexin V/PI assay is a standard method for quantifying apoptotic cells by detecting phosphatidylserine (PS) externalization (an early apoptotic event) and loss of membrane integrity (a feature of late apoptosis/necrosis) [3] [4].

3.1.1 Detailed Protocol

The workflow for the Annexin V/PI apoptosis assay is outlined below.

G Start Seed and Treat Cells (~1-2 x 10^6 cells) Collect Collect Cells (Combine supernatant & trypsinized cells) Start->Collect Wash Wash with PBS Collect->Wash Resuspend Resuspend in Buffer Wash->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry (Within 1 hour) Incubate->Analyze

Annexin V/PI Assay Workflow

  • Cell Preparation and Treatment: Seed and treat cells (e.g., paclitaxel-resistant ovarian cancer cells or NSCLC cells) with this compound. For combination studies, co-treat with other agents (e.g., Duloxetine, PV-1019). A typical treatment duration is 48 hours [2] [1].
  • Cell Harvesting: After incubation, collect the culture supernatant (containing floating dead cells) and separately trypsinize the adherent cells. Combine both fractions to obtain a representative population [4].
  • Staining:
    • Wash cells twice with cold PBS and centrifuge at 670 × g for 5 minutes at room temperature [4].
    • Resuspend the cell pellet (approximately 2x10⁶ cells) in 400 µL of PBS [4].
    • Add 100 µL of an incubation buffer containing 2 µL of Annexin V conjugate (e.g., Annexin V-FITC) and 2 µL of Propidium Iodide (1 mg/mL) [4]. Protect from light.
  • Incubation and Analysis: Incubate the mixture for 15 minutes at room temperature in the dark. Do not wash the cells after staining. Analyze the samples using a flow cytometer within 1 hour [3] [4].
3.1.2 Data Interpretation
  • Viable Cells: Annexin V negative / PI negative.
  • Early Apoptotic Cells: Annexin V positive / PI negative.
  • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive [4].
Supporting Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

A loss of mitochondrial membrane potential (ΔΨm) is a hallmark of the intrinsic apoptotic pathway and can be detected using the fluorescent dye TMRE.

  • Procedure: After treatment with this compound, collect cells and stain with 100 nM TMRE for 30 minutes at 37°C. Analyze by flow cytometry. A decrease in TMRE fluorescence indicates a loss of ΔΨm, a key event in apoptosis. Use 50 µM carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for membrane depolarization [2].

Key Experimental Data and Findings

Efficacy of this compound in Cell Viability and Apoptosis

The table below summarizes quantitative data on this compound's effect on cancer cell viability and apoptosis.

Table 1: Summary of this compound Efficacy in Preclinical Models

Cell Line / Cancer Type Assay Type Treatment Duration Key Results (EC₅₀ / Apoptosis Induction) Reference
NSCLC (H1437R, H1568R, H1703R, H1869R) MTT Viability Assay 48 hours EC₅₀ values ranged from 0.580 µM to 0.918 µM [1]
Paclitaxel-Resistant Ovarian Cancer Annexin V/PI Apoptosis Assay 48 hours Combination treatment induced significant apoptosis via CDK1-mediated Bcl-2/Bcl-xL phosphorylation [2]
Various Tumor Cells Proliferation & Apoptosis Assays Not Specified Inhibited proliferation and induced apoptosis [1]
Analysis of Key Findings
  • Potent Anti-proliferative Activity: this compound demonstrates potent, single-digit micromolar to sub-micromolar EC₅₀ values against radiotherapy-resistant NSCLC cell lines, indicating its strong efficacy even in treatment-resistant contexts [1].
  • Mechanism of Action in Resistant Cancers: In paclitaxel-resistant ovarian cancer cells, the pro-apoptotic effect is significantly enhanced when this compound's target, CDK1, is activated by a combination of paclitaxel and duloxetine. This leads to mitochondrial translocation of CDK1 and subsequent inactivation of Bcl-2 and Bcl-xL via phosphorylation [2].
  • Utility as a Research Tool: The use of this compound as a selective CDK1 inhibitor in studies confirms the specific role of CDK1 in these apoptotic pathways, validating it as both a therapeutic candidate and a tool for mechanistic investigation [2].

Troubleshooting and Best Practices

  • Annexin V Assay Optimization: The optimal concentration of Annexin V conjugate may vary by cell type. Testing a range of dilutions (e.g., 1:10 to 1:1000) is recommended. Always include unstained, Annexin V-only, and PI-only controls for proper flow cytometry calibration [3].
  • Cell Handling: Handle cells gently during centrifugation and resuspension to prevent mechanical induction of apoptosis. Always analyze cells immediately after staining (within 1 hour) for accurate results [3] [4].
  • Experimental Design: When studying the pro-apoptotic role of CDK1, consider using combination treatments to create a cellular context where CDK1 activation favors apoptosis. Include selective CDK1 inhibitors like this compound as a control to confirm the mechanism [2].

References

Comprehensive Application Notes and Protocols for Avotaciclib (BEY1107): A Selective CDK1 Inhibitor for Cancer Stem Cell Division Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avotaciclib and Its Therapeutic Rationale

This compound (BEY1107) represents a novel class of targeted therapeutic agents that specifically inhibit cyclin-dependent kinase 1 (CDK1), a master regulator of cell cycle progression at the G2/M phase transition. CDK1 plays an indispensable role in controlling mitotic entry in eukaryotic cells through its complex formation with cyclin B1. Unlike other CDKs, CDK1 is the only cell cycle CDK that is essential for mammalian cell division, making it a particularly attractive target for cancer therapy. Research has demonstrated that CDK1 is frequently overexpressed in various cancer types compared to normal tissues and is closely associated with poor survival outcomes in multiple cancers, establishing it as a high-value therapeutic target. [1]

The development of this compound addresses a critical need in oncology for agents that can specifically target cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capacity, chemoresistance properties, and the ability to drive tumor recurrence. CSCs are preferentially distributed in specialized niches within the tumor microenvironment and exhibit characteristic stemness features maintained by key signaling pathways including Wnt/β-catenin, Notch, and Hedgehog. These cells demonstrate remarkable therapeutic resistance and are responsible for tumor progression and metastasis. This compound's targeted inhibition of CDK1 disrupts the fundamental cell division machinery in CSCs, inducing cell cycle arrest and apoptosis specifically in this treatment-resistant population. [2]

Table 1: CDK Inhibition Profile of this compound Compared to Other CDK Inhibitors

Compound Primary Targets IC₅₀ for CDK1 (nM) IC₅₀ for CDK4 (nM) IC₅₀ for CDK6 (nM) Therapeutic Focus
This compound CDK1 Not specified Not specified Not specified CSC division, Pancreatic cancer, NSCLC
Abemaciclib CDK4/6 1,627±666 2 10 HR+/HER2- breast cancer
Palbociclib CDK4/6 >10,000 11 16 HR+/HER2- breast cancer
Ribociclib CDK4/6 >10,000 10 39 HR+/HER2- breast cancer

Mechanism of Action and Biological Significance

Molecular Targeting and CDK1 Inhibition

This compound functions as a potent and selective ATP-competitive inhibitor of CDK1, binding to the kinase domain and preventing phosphorylation of its downstream substrates. CDK1's normal physiological activity is tightly regulated through association with cyclin B1, phosphorylation at Thr161, and dephosphorylation at Thr14 and Tyr15. In cancer cells, particularly CSCs, this regulatory mechanism is often disrupted, leading to uncontrolled proliferation. This compound specifically targets this dysregulation by inhibiting CDK1/cyclin B1 complex formation and subsequent activation, thereby preventing the G2/M phase transition essential for mitotic entry. [1] [3]

The inhibition of CDK1 by this compound triggers a cascade of molecular events that ultimately lead to cell cycle arrest at G2/M phase and induction of mitochondrial apoptosis. CDK1 normally phosphorylates numerous substrates involved in mitotic processes including nuclear envelope breakdown, chromatin condensation, and spindle assembly. By blocking these phosphorylation events, this compound causes irreversible cell cycle arrest and promotes the mitochondrial pathway of apoptosis through phosphorylation of anti-apoptotic Bcl-2 and Bcl-xL proteins. This dual mechanism—cell cycle arrest combined with apoptosis induction—is particularly effective against CSCs, which often reside in a quiescent state that makes them resistant to conventional chemotherapeutics that target rapidly dividing cells. [4] [1]

Impact on Cancer Stem Cells and Tumor Microenvironment

Cancer stem cells employ multiple mechanisms to evade conventional therapies, including enhanced DNA repair capacity, drug efflux pumps, and interactions with the tumor microenvironment that maintain their stemness. This compound disrupts these protective mechanisms through its targeted action on CDK1, which has been shown to play a role in maintaining CSC self-renewal capacity. Research indicates that CDK1 inhibition reduces the expression of key CSC markers such as CD133, CD44, and EpCAM, thereby diminishing the stem-like properties of these cells. Furthermore, this compound has demonstrated potential in modulating the immunosuppressive tumor microenvironment by affecting the crosstalk between CSCs and immune cells, potentially sensitizing tumors to immunotherapy approaches. [2]

The specificity of this compound for CDK1 provides a therapeutic advantage over pan-CDK inhibitors, which often exhibit dose-limiting toxicities due to their broad targeting of multiple CDKs. As an orally bioavailable agent, this compound offers favorable pharmacokinetic properties for clinical administration. Current research focuses on its application in locally advanced or metastatic pancreatic cancer and in radiotherapy-resistant non-small cell lung cancer (NSCLC), where CDK1 overexpression has been linked to treatment resistance. The compound's ability to synergize with other targeted agents, such as CHEK2 inhibitors, further expands its potential therapeutic utility in combination regimens aimed at overcoming resistance mechanisms. [3] [5]

Experimental Protocols and Methodologies

In Vitro Cell Viability and Proliferation Assays

Purpose: This protocol determines the anti-proliferative effects of this compound on cancer cell lines, with particular focus on cancer stem cell populations and therapy-resistant variants.

Materials and Reagents:

  • Cancer cell lines (e.g., radiotherapy-resistant NSCLC lines H1437R, H1568R, H1703R, H1869R)
  • This compound (HY-137432, MedChemExpress) prepared as 10 mM stock solution in DMSO
  • Cell culture medium appropriate for the cell line
  • 96-well tissue culture plates
  • MTT reagent (thiazolyl blue tetrazolium bromide, 1 mg/mL in PBS)
  • 2-propanol for formazan dissolution
  • Microplate reader capable of measuring absorbance at 595 nm

Procedure:

  • Seed cells in 96-well plates at a density of 10,000 cells per well in 100 μL complete medium and allow to adhere overnight.
  • Prepare serial dilutions of this compound in culture medium (0, 0.1, 1, 2, 4, 8, 16, 32, and 64 μM concentrations). Include DMSO vehicle control at equivalent concentrations.
  • Replace medium with drug-containing medium and incubate for 48 hours at 37°C with 5% CO₂.
  • After treatment, add 10 μL MTT solution (1 mg/mL) to each well and incubate for 1-4 hours at 37°C.
  • Carefully remove medium and dissolve formed formazan crystals in 100 μL 2-propanol with gentle shaking.
  • Measure absorbance at 595 nm using a microplate reader.
  • Calculate percentage viability relative to untreated controls and determine EC₅₀ values using nonlinear regression analysis. [4] [3]

Technical Notes: For CSC-enriched populations, use tumorsphere cultures under non-adherent conditions with serum-free medium supplemented with EGF and bFGF. The incubation time with this compound may be extended to 72-96 hours for slow-cycling CSCs. Include reference CDK inhibitors as positive controls for method validation.

Apoptosis Analysis via Annexin V/Propidium Iodide Staining

Purpose: To quantify this compound-induced apoptotic cell death and distinguish between early apoptosis, late apoptosis, and necrosis.

Materials and Reagents:

  • Drug-treated cells (as described in Section 3.1)
  • Annexin V-FITC/PI apoptosis detection kit
  • Binding buffer (1×)
  • Phosphate-buffered saline (PBS), calcium- and magnesium-free
  • Flow cytometry tubes
  • Flow cytometer with FITC (488 nm excitation/530 nm emission) and PI (535 nm excitation/615 nm emission) capabilities

Procedure:

  • Following this compound treatment, collect both adherent and floating cells by gentle trypsinization.
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer at approximately 1×10⁶ cells/mL.
  • Transfer 100 μL cell suspension (∼100,000 cells) to flow cytometry tube.
  • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI) to cell suspension.
  • Gently vortex cells and incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL 1× binding buffer to each tube and analyze by flow cytometry within 1 hour.
  • Use untreated cells as negative control, and cells treated with 1 μM staurosporine for 4 hours as positive apoptosis control.
  • Analyze flow cytometry data to quantify viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations. [4]

Technical Notes: Avoid excessive manipulation of cells to prevent mechanical induction of apoptosis. Include single-stained controls for compensation settings. For CSC populations, consider pre-gating based on CSC surface markers to specifically analyze apoptosis in the stem cell subpopulation.

Mitochondrial Membrane Potential (ΔΨm) Assessment

Purpose: To evaluate the early loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway triggered by this compound.

Materials and Reagents:

  • Tetramethylrhodamine ethyl ester (TMRE) staining solution (100 nM in DMSO)
  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP, 50 μM) as positive control
  • Drug-treated cells
  • Flow cytometry tubes
  • Flow cytometer with excitation/emission at 549/575 nm

Procedure:

  • Following this compound treatment (typically 24 hours), collect cells as described in Section 3.2.
  • Resuspend cells in pre-warmed culture medium containing 100 nM TMRE.
  • Incubate for 30 minutes at 37°C in the dark.
  • Wash cells once with PBS and resuspend in fresh PBS.
  • Analyze TMRE fluorescence by flow cytometry within 30 minutes.
  • Include untreated control and CCCP-treated (1 hour pre-treatment) cells as baseline and depolarized controls, respectively.
  • Calculate percentage of cells with lost mitochondrial membrane potential (low TMRE fluorescence). [4]

Table 2: Experimental Conditions for Assessing this compound Effects

Assay Type Recommended Cell Lines This compound Concentration Range Treatment Duration Key Readout Parameters
Cell Viability Radiotherapy-resistant NSCLC (H1437R, H1568R), pancreatic cancer lines 0.1-64 μM 48-72 hours EC₅₀, maximum inhibition
Apoptosis Detection Therapy-resistant variants, CSC-enriched populations 1-10 × EC₅₀ 24-48 hours % Early apoptosis, % Late apoptosis
Mitochondrial Function Paired parental and resistant lines 1-10 × EC₅₀ 12-24 hours ΔΨm loss, cytochrome c release
Cell Cycle Analysis Rapidly dividing vs. quiescent populations 0.5-5 × EC₅₀ 16-24 hours G2/M arrest, sub-G1 population
CSC Marker Expression Tumorsphere cultures 0.1-10 μM 72-96 hours CD133, CD44, EpCAM levels

Research Applications and Key Findings

This compound in Pancreatic Cancer

Pancreatic cancer remains one of the most challenging malignancies to treat, with limited therapeutic options and poor survival outcomes. This compound has demonstrated promising activity in preclinical models of pancreatic cancer, particularly against the CSC population that drives tumor initiation, metastasis, and chemoresistance. Based on these encouraging preclinical data, this compound has advanced to clinical evaluation in patients with locally advanced or metastatic pancreatic cancer (NCT03579836). This clinical trial is assessing both the safety and efficacy of this compound as a monotherapy and in combination with gemcitabine, with particular focus on its effects on CSC markers and patient survival outcomes. [6]

The rationale for targeting CDK1 in pancreatic cancer stems from the frequent overexpression of CDK1 in this malignancy and its association with aggressive disease progression. In pancreatic CSCs, CDK1 activity appears crucial for maintaining self-renewal capacity and phenotypic plasticity. This compound treatment of pancreatic cancer models results in significant reduction of tumorsphere formation capacity—a functional assay for CSC activity—and downregulation of key stemness transcription factors including Nanog, Oct-4, and Sox2. These findings suggest that this compound not only inhibits proliferation but directly targets the CSC compartment in pancreatic cancer. [3] [6]

Overcoming Radiotherapy Resistance in NSCLC

Non-small cell lung cancer often develops resistance to conventional therapies including radiotherapy, leading to disease recurrence. Research has revealed that CDK1 overexpression contributes significantly to radiotherapy resistance in NSCLC models. This compound has been investigated as a strategy to overcome this resistance, both as a single agent and in combination with other targeted therapies. In radiotherapy-resistant NSCLC cell lines (H1437R, H1568R, H1703R, and H1869R), this compound demonstrated potent anti-proliferative effects with EC₅₀ values ranging from 0.580 to 0.918 μM, significantly lower than those observed in parental lines, suggesting particular effectiveness against the resistant populations. [3] [5]

A particularly promising application of this compound lies in its synergistic combination with CHEK2 inhibitors such as PV-1019. Research has demonstrated that suppression of CDK1 combined with CHEK2 inhibition promotes synergistic cell death in radioresistant NSCLC cells. The enhanced efficacy of this combination stems from simultaneous disruption of complementary cell cycle checkpoint pathways—CDK1 controlling G2/M transition and CHEK2 regulating DNA damage response. This combination strategy represents a novel approach to targeting the molecular mechanisms that underlie radiotherapy resistance, potentially expanding treatment options for NSCLC patients with recurrent or progressive disease following radiation treatment. [5]

Table 3: Summary of this compound Research Applications and Findings

Cancer Type Research Model Key Findings Potential Mechanisms
Pancreatic Cancer Clinical trial (NCT03579836) Reduced CSC markers, improved response with gemcitabine CDK1 inhibition, G2/M arrest, stemness pathway disruption
Radioresistant NSCLC H1437R, H1568R, H1703R, H1869R cell lines EC₅₀ 0.580-0.918 μM, synergy with CHEK2 inhibitors Cell cycle arrest, apoptosis induction, enhanced DNA damage
Lung Cancer In vitro proliferation assays Inhibition of tumor cell proliferation CDK1 selective inhibition, mitochondrial apoptosis
Multiple Cancers CSC-enriched tumorspheres Reduced self-renewal capacity, stemness marker downregulation Disruption of asymmetric division, altered fate specification

Signaling Pathways and Experimental Workflows

CDK1 Signaling Pathway and this compound Mechanism

The following diagram illustrates the central role of CDK1 in cell cycle regulation and the points of intervention by this compound:

G Extracellular Signals Extracellular Signals Cyclin B Cyclin B Extracellular Signals->Cyclin B Growth Factors Growth Factors CDC25 CDC25 Growth Factors->CDC25 DNA Damage DNA Damage p53 p53 DNA Damage->p53 CDK1/Cyclin B Complex CDK1/Cyclin B Complex Cyclin B->CDK1/Cyclin B Complex CDK1 CDK1 CDK1->CDK1/Cyclin B Complex M Phase M Phase CDK1/Cyclin B Complex->M Phase Cell Cycle Arrest Cell Cycle Arrest CDK1/Cyclin B Complex->Cell Cycle Arrest When inhibited CDC25->CDK1/Cyclin B Complex Activates WEE1 WEE1 WEE1->CDK1/Cyclin B Complex Inhibits p53->WEE1 This compound This compound This compound->CDK1/Cyclin B Complex Inhibits G2 Phase G2 Phase G2 Phase->CDK1/Cyclin B Complex Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Diagram 1: CDK1 Signaling Pathway and this compound Mechanism. This compound directly inhibits the CDK1/Cyclin B complex, preventing G2/M transition and inducing cell cycle arrest and apoptosis.

Experimental Workflow for CSC Division Inhibition Studies

The following diagram outlines a comprehensive experimental approach for evaluating this compound's effects on cancer stem cell division:

G cluster_1 Preparation Phase cluster_2 Treatment Phase cluster_3 Analysis Phase Cell Line Selection Cell Line Selection CSC Enrichment CSC Enrichment Cell Line Selection->CSC Enrichment This compound Treatment This compound Treatment CSC Enrichment->this compound Treatment Viability Assay Viability Assay This compound Treatment->Viability Assay Apoptosis Analysis Apoptosis Analysis This compound Treatment->Apoptosis Analysis Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Stemness Evaluation Stemness Evaluation This compound Treatment->Stemness Evaluation Mechanistic Studies Mechanistic Studies This compound Treatment->Mechanistic Studies Data Integration Data Integration Viability Assay->Data Integration Apoptosis Analysis->Data Integration Cell Cycle Analysis->Data Integration Stemness Evaluation->Data Integration Mechanistic Studies->Data Integration

Diagram 2: Experimental Workflow for CSC Division Inhibition Studies. Comprehensive approach for evaluating this compound effects from cell preparation through multi-parametric analysis and data integration.

Conclusion and Future Directions

This compound represents a promising targeted therapeutic approach for addressing the significant clinical challenge of cancer stem cell-driven tumor progression, recurrence, and therapy resistance. As a selective CDK1 inhibitor, it targets a fundamental regulator of cell division that is frequently dysregulated in aggressive malignancies. The compound's demonstrated efficacy in preclinical models of pancreatic cancer and radiotherapy-resistant NSCLC, both as a single agent and in combination with other targeted therapies, supports its continued clinical development. [3] [5] [6]

Future research directions should focus on refining patient selection strategies through identification of predictive biomarkers of response, particularly those related to CDK1 pathway activation and CSC burden. Additionally, exploration of rational combination therapies that leverage this compound's mechanism of action—such as with immune checkpoint inhibitors, DNA damage response inhibitors, or other CSC-targeting agents—may further enhance its therapeutic potential. The ongoing clinical evaluation of this compound in pancreatic cancer will provide critical insights into its safety profile and clinical efficacy in patients, potentially establishing a new treatment paradigm for targeting the resilient CSC populations that underlie treatment failure and disease recurrence in this and other challenging malignancies. [5] [2]

References

Avotaciclib pancreatic cancer research applications

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Avotaciclib

This compound is characterized as an orally active cyclin-dependent kinase 1 (CDK1) inhibitor. It has been shown to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) in preclinical research [1].

The table below summarizes the key information available from the search results:

Attribute Details
Synonyms BEY1107 [1]
Primary Target Cyclin-dependent kinase 1 (CDK1) [1]
Proposed Mechanism Inhibits proliferation and induces apoptosis of tumor cells [1]
Mentioned Cancer Types Pancreatic cancer, Lung cancer [1]
Current Status Appears to be in early preclinical research stages; detailed pancreatic cancer protocols are not available in the searched literature [1]

CDK1 as a Therapeutic Target in Pancreatic Cancer

While specific data on this compound is scarce, research supports CDK1 as a promising therapeutic target in cancer, including pancreatic cancer. CDK1 is a critical regulator of cell cycle progression, and its overexpression is frequently observed in various cancer tissues compared to normal tissues [2].

The following diagram illustrates the central role of CDK1 in the cell cycle and its potential interactions in cancer pathogenesis, which forms the rationale for developing inhibitors like this compound.

G G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Cyclin B Cyclin B CDK1/Cyclin B\nComplex CDK1/Cyclin B Complex Cyclin B->CDK1/Cyclin B\nComplex CDK1 CDK1 CDK1->CDK1/Cyclin B\nComplex Cell Cycle\nProgression Cell Cycle Progression Uncontrolled\nProliferation Uncontrolled Proliferation Cell Cycle\nProgression->Uncontrolled\nProliferation G2/M Transition G2/M Transition Mitosis Mitosis G2/M Transition->Mitosis Mitosis->Cell Cycle\nProgression CDK1/Cyclin B\nComplex->G2/M Transition This compound This compound This compound->CDK1 Inhibits

Guidance for Locating Experimental Protocols

The search results did not yield the detailed application notes or protocols for this compound in pancreatic cancer models that you requested. Here is a strategic approach to acquiring this critical information:

  • Consult Primary Literature: Search for dedicated research papers on this compound on platforms like PubMed and Google Scholar. Use queries such as "this compound pancreatic cancer in vivo" or "BEY1107 mechanism of action". The two publications mentioned in the supplier's data [1] are a logical starting point.
  • Contact the Manufacturer: Reach out to the supplier, MedChemExpress (MCE), directly for any available technical data sheets, chemical structure files (e.g., SDF), or preliminary research protocols they may provide to researchers.
  • Analyze Analogous Protocols: While not identical, you can reference established in vitro and in vivo methodologies from studies on other CDK inhibitors in pancreatic cancer. The detailed methods for Abemaciclib [3] [4] and Dinaciclib [5] provide a robust framework for designing experiments with this compound. Key assays include:
    • Cell Viability/Proliferation Assays: MTT, PicoGreen, or Cell Titer Glo assays to determine IC50/GR50 values [3].
    • Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining to confirm G2/M arrest [3].
    • Apoptosis Assays: Flow cytometry using Annexin V/PI staining or caspase-3 activity assays [3] [4].
    • Protein Expression Analysis: Western blotting to assess changes in phospho-Rb, CDK1, and apoptosis-related proteins (e.g., PARP cleavage) [3] [4].
    • In Vivo Xenograft Models: Subcutaneous or orthotopic implantation of human pancreatic cancer cells (e.g., MIA PaCa-2) in immunodeficient mice, followed by oral administration of the compound and measurement of tumor volume [3].

Future Research Directions

Given the early stage of this compound's development, future research should focus on:

  • Establishing its precise inhibitory activity (IC50) against CDK1 in biochemical and cellular assays.
  • Evaluating its efficacy as a single agent and in combination with standard chemotherapies (e.g., gemcitabine) in multiple pancreatic cancer cell lines and patient-derived organoids.
  • Investigating potential resistance mechanisms through long-term exposure models, similar to approaches used for other CDK inhibitors [3].
  • Exploring synergistic partnerships with other targeted agents, such as HDAC inhibitors, which have shown promise in combination with CDK4/6 inhibitors [4].

I hope this structured overview provides a solid foundation for your research planning. Should you require assistance in searching for the primary literature on this compound, I am here to help.


References

Application Notes: Abemaciclib in Glioblastoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Abemaciclib is an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is FDA-approved for breast cancer and is now being repurposed for glioblastoma (GBM) due to its ability to cross the blood-brain barrier and target the frequently dysregulated cyclin D-CDK4/6-Rb pathway in GBM [1] [2].

Recent research has revealed that beyond causing cell cycle arrest, Abemaciclib possesses a novel mechanism of action: it impairs glioblastoma stem cell (GSC) function and sphere formation by suppressing epithelial-mesenchymal transition (EMT) pathways through the GSK3β-mediated transcriptional regulation of CD44 and TCF7L2. This is particularly effective against the mesenchymal GBM subtype (MES-GBM), which is associated with poor outcomes [3].

Experimental Data Summary

The table below summarizes key quantitative findings from recent Abemaciclib studies.

Study Model Key Findings Proposed Mechanism Citation
INSIGhT Phase II Trial (Patients) Significantly longer PFS: 6.31 months (Abemaciclib) vs 5.16 months (Control). Hazard ratio not fully available. Inhibition of CDK4/6-Rb pathway in MGMT-unmethylated newly diagnosed GBM. [1]
In Vitro Sphere Formation Assay Significant hindrance of GBM sphere formation. Suppression of EMT via GSK3β-mediated downregulation of CD44 and TCF7L2. [3]
Orthotopic Xenograft Model (In Vivo) Confirmed reduction in tumor growth and decreased CD44 expression in vivo. Validated the GSK3β-CD44/TCF7L2 axis as a key therapeutic target. [3]
Microdialysis Study (DMG Patients) CSF concentrations ranged from 2.2–14.7 nmol/L; approach plasma levels. Demonstrated direct measurement of drug penetration across the blood-brain barrier. [2] [4]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: In Vivo Neuropharmacokinetics using Intratumoral Microdialysis

This protocol is designed to measure the concentration of Abemaciclib in the brain tissue of patients with diffuse midline glioma (DMG) [2] [4].

  • 1. Pre-operative Dosing: Patients receive Abemaciclib orally at 150-200 mg, twice daily (BID), for 4.5 days prior to surgery.
  • 2. Surgical Procedure & Catheter Placement: Patients undergo a surgical biopsy or resection. A microdialysis catheter is placed intratumorally or in the peritumoral tissue.
  • 3. Sample Collection:
    • Dialysate Sampling: The microdialysis catheter is used to collect brain extracellular fluid samples continuously for 48 hours post-operation.
    • Plasma Collection: Timed blood samples are collected concurrently to determine plasma drug concentrations.
  • 4. Analysis & Maintenance Therapy:
    • Drug concentrations in dialysate and plasma are quantified.
    • If intratumoral concentrations are >10 nmol/L or tumor tissue analysis shows evidence of CDK inhibition, patients restart Abemaciclib with Temozolomide as maintenance therapy until disease progression.
Protocol 2: In Vitro Glioblastoma Sphere Formation Assay

This protocol assesses the drug's effect on glioblastoma stem-like cells (GSCs) [3].

  • 1. Cell Culture:
    • Use patient-derived GBM cells or established GBM cell lines (e.g., LN229 for MES-GBM model).
    • Culture cells under serum-free conditions with growth factors (EGF, bFGF) in ultra-low attachment plates to promote sphere formation.
  • 2. Drug Treatment:
    • Treat cells with Abemaciclib at determined IC50 concentrations or a vehicle control (e.g., DMSO).
    • A positive control group can be treated with a pharmacological GSK3β inhibitor.
  • 3. Sphere Quantification:
    • Monitor spheres for 7-14 days.
    • Quantify the number and diameter of the spheres using microscopy.
    • A significant reduction in sphere number/size in the treated group indicates impaired self-renewal capacity.
  • 4. Downstream Analysis:
    • Perform RNA or protein extraction from the spheres for transcriptomic analysis (RNA-Seq) or Western Blot to confirm downregulation of EMT pathway genes, CD44, and TCF7L2.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the novel mechanistic pathway of Abemaciclib and the workflow for the microdialysis clinical study, as described in the research.

G cluster_pathway Abemaciclib Mechanism in Glioblastoma Stem Cells cluster_workflow Clinical Protocol: Intratumoral Microdialysis Abemaciclib Abemaciclib GSK3B GSK3β Phosphorylation Abemaciclib->GSK3B Inhibits CD44 CD44/TCF7L2 Expression GSK3B->CD44 Downregulates EMT EMT & Stemness CD44->EMT Suppresses SphereFormation Tumor Sphere Formation EMT->SphereFormation Reduces PreDose Pre-operative Abemaciclib (4.5 days) Surgery Surgery & Catheter Placement PreDose->Surgery Sampling 48-hour Dialysate & Plasma Sampling Surgery->Sampling Analysis Concentration & Pharmacodynamic Analysis Sampling->Analysis Decision Concentration >10nmol/L or CDK Inhibition? Analysis->Decision Maintenance Maintenance Therapy (Abemaciclib + TMZ) Decision->Maintenance Yes

Conclusion

The research models for Abemaciclib provide a robust framework for evaluating CDK4/6 inhibitors in glioblastoma. The combination of adaptive clinical trial designs [1], advanced pharmacokinetic methods like intratumoral microdialysis [2] [4], and a deepening understanding of the drug's effect on cancer stem cell pathways [3] highlights a comprehensive approach to oncology drug development. These protocols and mechanistic insights can be adapted for profiling similar targeted therapies in neuro-oncology.

References

Application Notes and Protocols: Investigating Avotaciclib (BEY1107) in Metastatic Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Avotaciclib (BEY1107) is an orally active, potent, and selective small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [1] [2] [3]. CDK1, in a complex with Cyclin B, serves as the primary driver of the G2/M phase transition in the cell cycle. Its dysregulation is a hallmark of many cancers, contributing to uncontrolled proliferation and tumor progression [4]. This compound exerts its antitumor effects by selectively inhibiting CDK1 kinase activity, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in tumor cells [2].

Emerging evidence underscores CDK1 as a high-value therapeutic target, particularly in aggressive malignancies. Transcriptomic and network analyses have identified CDK1 as a central hub gene whose overexpression is strongly associated with poor prognosis in cancers such as epithelial ovarian cancer [4]. By targeting this key cell cycle regulator, this compound presents a promising strategy for treating advanced cancers, including metastatic pancreatic cancer, non-small cell lung cancer (NSCLC), and glioblastoma, where current treatment options are often limited [1] [5] [2].

Key Properties and Pharmacological Profile of this compound

The following table summarizes the core chemical and pharmacological characteristics of this compound essential for experimental design.

Table 1: Key Properties of this compound

Property Specification
Generic Name This compound [1]
Synonyms BEY1107 [1] [2] [6]
Molecular Formula C₁₃H₁₁N₇O [1] [2]
Molecular Weight 281.27 g/mol [2]
CAS Number 1983983-41-0 (base); 1983984-01-5 (trihydrochloride) [1] [3]
Mechanism of Action Potent and selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor [1] [2] [3]
Solubility DMSO (100 mg/mL); Water (as trihydrochloride salt, 78 mg/mL) [2] [3]
Route of Administration Oral [2] [3]

Preclinical Experimental Data and Applications

In Vitro Antiproliferative Activity

This compound demonstrates potent efficacy in suppressing cancer cell viability. In radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines, a 48-hour treatment with this compound resulted in significant, dose-dependent inhibition of proliferation [2].

Table 2: In Vitro Efficacy of this compound in Radiotherapy-Resistant NSCLC Cell Lines

Cell Line EC₅₀ Value (μM)
H1437R 0.918
H1568R 0.580
H1703R 0.735
H1869R 0.662

Data adapted from MedChemExpress [2].

In Vivo Efficacy in Xenograft Models

In vivo studies utilizing mouse xenograft models have confirmed the antitumor potential of this compound. The compound exhibits significant dose-dependent tumor volume regression in models of locally advanced or metastatic pancreatic cancer [2] [3]. Its oral bioavailability facilitates chronic dosing studies, making it a suitable candidate for long-term efficacy and toxicity assessments.

Clinical Trial Landscape

This compound is currently under clinical investigation as an antineoplastic agent. The following table outlines its ongoing clinical development.

Table 3: Summary of Active Clinical Trials for this compound

Condition Phase Status Identifier / Reference
Glioblastoma Multiforme (GBM) I Recruiting NCT03579836 [1]
Locally Advanced or Metastatic Pancreatic Cancer I/II Recruiting NCT03579836 [1] [6]
Metastatic Colorectal Cancer (CRC) I/II Recruiting NCT03579836 [1] [6]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT/XTT)

Objective: To determine the concentration-dependent effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines of interest (e.g., NSCLC, pancreatic cancer lines)
  • This compound stock solution (e.g., 10 mM in DMSO)
  • Complete cell culture medium
  • 96-well tissue culture plates
  • MTT or XTT reagent kit
  • Multi-well plate reader

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well in 100 μL of complete medium. Incubate for 24 hours to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound in medium (e.g., 0.1, 1, 2, 4, 8, 16, 32, 64 μM). Include a DMSO vehicle control (typically ≤0.1%). Replace the medium in each well with 100 μL of the treatment solutions. Each concentration should be tested in at least triplicate.
  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
  • Viability Measurement:
    • MTT Assay: Add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the formed formazan crystals in 100 μL of DMSO. Shake the plate gently for 10 minutes.
    • XTT Assay: Add 50 μL of activated XTT solution directly to the cells in 100 μL of medium and incubate for 2-4 hours.
  • Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal effective concentration (EC₅₀) [2].
Protocol 2: Apoptosis Analysis via Flow Cytometry

Objective: To quantify this compound-induced apoptosis using Annexin V/propidium iodide (PI) staining.

Materials:

  • Cells treated with this compound and vehicle control
  • Annexin V-FITC/PI Apoptosis Detection Kit
  • Binding Buffer
  • Flow cytometry tubes
  • Flow cytometer

Methodology:

  • Cell Treatment and Harvest: Treat cells with this compound at the EC₅₀ and 2x EC₅₀ concentrations for 24-48 hours. Harvest both adherent and floating cells by gentle trypsinization and combine them.
  • Washing: Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
  • Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Analysis: Within 1 hour, add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry. Use FITC and PI channels to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.
Protocol 3: In Vivo Efficacy Study in Mouse Xenograft Models

Objective: To evaluate the antitumor efficacy of orally administered this compound in a human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)
  • Cancer cells for xenograft establishment
  • This compound trihydrochloride (for improved solubility in aqueous vehicles)
  • Vehicle (e.g., 0.5% methylcellulose)
  • Calipers for tumor measurement

Methodology:

  • Xenograft Establishment: Subcutaneously inject 5-10 x 10⁶ cancer cells, suspended in Matrigel, into the flank of mice.
  • Randomization and Dosing: When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
    • Treatment Group: Administer this compound trihydrochloride orally at a predetermined dose (e.g., 50-100 mg/kg) daily via oral gavage.
    • Control Group: Administer vehicle only on the same schedule.
  • Tumor Monitoring: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight as an indicator of systemic toxicity.
  • Endpoint and Analysis: Continue the study for a predefined period or until tumor burden endpoints are reached. Plot mean tumor volume ± SEM for each group over time. Statistical significance can be determined using a two-way ANOVA for tumor growth curves [2] [3].

Signaling Pathway and Experimental Workflow

G CDK1_CyclinB CDK1/Cyclin B Complex M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Drives Transition CellCycleArrest G2/M Cell Cycle Arrest CDK1_CyclinB->CellCycleArrest Inhibition Leads To G2_Phase G2 Phase G2_Phase->M_Phase Normal Progression This compound This compound (BEY1107) This compound->CDK1_CyclinB Inhibits Apoptosis Induced Apoptosis CellCycleArrest->Apoptosis InhibProlif Inhibited Proliferation CellCycleArrest->InhibProlif

Figure 1: Mechanism of Action of this compound. This compound inhibits the CDK1/Cyclin B complex, preventing the G2/M phase transition and leading to cell cycle arrest, suppressed proliferation, and apoptosis.

G Start Initiate Research Project InVitro1 In Vitro: Cell Viability Assay (MTT/XTT) Start->InVitro1 EC50 Determine EC₅₀ InVitro1->EC50 InVitro2 In Vitro: Apoptosis Assay (Annexin V/PI) InVivo In Vivo: Xenograft Efficacy Study InVitro2->InVivo Informs Dosing EC50->InVitro2 Analysis Data Analysis & Reporting InVivo->Analysis

Figure 2: Preclinical Experimental Workflow. A recommended sequence for evaluating this compound, progressing from in vitro potency and mechanism studies to in vivo efficacy models.

Discussion and Conclusion

This compound represents a targeted therapeutic approach with a distinct mechanism of action centered on CDK1 inhibition. Its preclinical profile demonstrates promising antitumor activity through the induction of cell cycle arrest and apoptosis [2]. The ongoing clinical trials for metastatic pancreatic cancer, colorectal cancer, and glioblastoma underscore its potential application in malignancies with high unmet medical need [1] [6].

Researchers should note the differential targeting of this compound compared to approved CDK4/6 inhibitors like abemaciclib, which are established in HR+/HER2- breast cancer [5] [7] [8]. The selective CDK1 inhibition by this compound may offer a therapeutic strategy for tumors reliant on this mitotic kinase, potentially including those resistant to CDK4/6 inhibition [4].

These application notes and protocols provide a foundation for the rigorous preclinical assessment of this compound. As clinical development progresses, correlative studies linking CDK1 inhibition biomarkers to therapeutic response will be crucial for validating its mechanism and identifying responsive patient populations.

References

Avotaciclib combination with gemcitabine protocol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Avotaciclib

The table below summarizes the core identification and status information for this compound from the DrugBank database [1].

Attribute Details
Generic Name This compound [1]
Drug Type Small Molecule [1]
Modality Investigational [1]
Mechanism of Action Cyclin-dependent kinase 1 (CDK1) inhibitor [1]
Relevant Clinical Trial NCT03579836 (Evaluation of Safety and Efficacy of BEY1107 [this compound] in Monotherapy and Gemcitabine Combination in Patients With Pancreatic Cancer) [2] [1]

Scientific and Clinical Context

Rationale for Targeting CDK1

CDK1 is a protein kinase that is crucial for cell cycle progression and is significantly upregulated in many cancerous tissues compared to normal tissues [3]. Its high expression is closely correlated with survival rates in multiple cancer types, making it a promising candidate for targeted therapy [3]. This compound's mechanism as a CDK1 inhibitor aligns with this strategy.

Gemcitabine-Based Combinations in Oncology

The combination of gemcitabine with other agents is an established practice, particularly in pancreatic cancer. A meta-analysis of randomized controlled trials showed that the combination of gemcitabine and capecitabine (GemCap) significantly improved overall survival, progression-free survival, and tumor response rates compared to gemcitabine alone, albeit with a higher incidence of Grade 3/4 toxicity [4]. This provides a precedent for the potential efficacy of combining gemcitabine with another anti-cancer agent like this compound.

Accessing Detailed Protocol Information

Since the specific dosing schedules, patient selection criteria, and detailed safety management plans for the this compound and Gemcitabine combination are not available in the public domain, the most reliable source for this information is the official clinical trial record.

  • You can access the detailed study protocol, including the complete methodology, on ClinicalTrials.gov by searching for the identifier NCT03579836 [2] [1].

Experimental Pathway and Workflow

The diagram below illustrates the key stages involved in the clinical investigation of a new drug combination like this compound and Gemcitabine, from preclinical rationale to final analysis.

Preclinical Rationale Preclinical Rationale Trial Design (Phase 1b/2a) Trial Design (Phase 1b/2a) Preclinical Rationale->Trial Design (Phase 1b/2a)  Informs Patient Recruitment Patient Recruitment Trial Design (Phase 1b/2a)->Patient Recruitment  Eligibility  Criteria Treatment Protocol Treatment Protocol Patient Recruitment->Treatment Protocol  Enrollment Endpoint Assessment Endpoint Assessment Treatment Protocol->Endpoint Assessment  During/Post  Treatment Data Analysis Data Analysis Endpoint Assessment->Data Analysis  Data Collection

References

Avotaciclib beta testing stage research

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib at a Glance

The table below summarizes the core information available for this compound.

Property Description
Generic Name This compound [1]
Modality Small Molecule [1]
DrugBank Accession Number DB16652 [1]
Molecular Formula C13H11N7O [1]
Average Weight 281.279 [1]
Mechanism of Action Cyclin-dependent kinase 1 (CDK1) inhibitor [1]
Associated Conditions Under investigation for Glioblastoma, Locally Advanced or Metastatic Pancreatic Cancer, and Metastatic Colorectal Cancer [1]
Clinical Trial Status Phase 1 (Recruiting) for several cancer types [1]
External IDs BEY 1107, BEY-1107, BEY1107 [1]

Experimental Protocols in CDK Inhibition Research

While specific laboratory protocols for this compound are not published, the following standard methodologies are relevant for preclinical research on CDK inhibitors, based on studies with other CDK2/4/6 inhibitors [2].

In Vitro Cell Viability and Proliferation Assay
  • Purpose: To determine the concentration of a CDK inhibitor that reduces cell viability by 50% (IC50) [2].
  • Procedure:
    • Seed cancer cell lines (e.g., B16-F10 melanoma, 1014 melanoma) in 96-well plates.
    • After cell adhesion, treat with a dose range of the CDK inhibitor (e.g., 0.1 nM to 10 µM).
    • Incubate for 72-96 hours.
    • Add a cell viability reagent (e.g., MTT or WST-8) and incubate for 1-4 hours.
    • Measure absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
    • Calculate IC50 values using non-linear regression analysis of the dose-response curve.
In Vivo Mouse Tumor Model
  • Purpose: To evaluate the efficacy of CDK inhibitors in halting tumor growth in a live organism [2].
  • Procedure:
    • Animal Housing: Use 8-10 week old female C57BL/6 mice.
    • Tumor Implantation: Implant mouse melanoma cells (e.g., 3 x 10^5 B16-F10 cells) subcutaneously into the intrascapular region.
    • Randomization: Once tumor volume reaches approximately 125 mm³, randomize mice into treatment and control groups.
    • Dosing:
      • Control Group: Regular chow or vehicle (e.g., PBS).
      • Treatment Group: Drug-containing chow (e.g., SX-682 at 1,428 mg/kg of chow) or oral gavage/injection of the CDK inhibitor [2].
    • Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
    • Endpoint: Humanely euthanize mice when tumor burden meets predefined institutional guidelines.
Western Blot Analysis for Mechanism Validation
  • Purpose: To confirm that the CDK inhibitor effectively suppresses its target and downstream pathway [2].
  • Procedure:
    • Lysate Preparation: Lyse treated tumor cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
    • Electrophoresis: Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
    • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Blocking: Incubate membrane in 5% non-fat milk in TBST for 1 hour.
    • Antibody Probing: Incubate with primary antibodies (e.g., anti-Cyclin A2, anti-Cyclin D1, anti-Cyclin E1, anti-pRB-S807/S811, anti-β-Actin as loading control) overnight at 4°C.
    • Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply chemiluminescent substrate and visualize bands using an imaging system.

CDK1 Signaling Pathway and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the central role of CDK1 in the cell cycle and a generalized workflow for evaluating a CDK1 inhibitor like this compound in a research setting.

G cluster_cell_cycle Simplified Cell Cycle & CDK1 Role cluster_cdk1_activation CDK1 Activation & Upstream Signals G1 G1 S S G1->S CDK4/6 G2 G2 S->G2 M M G2->M CDK1 M->G1 CDK1 CDK1 CDK1_CyclinB Active CDK1/Cyclin B Complex CDK1->CDK1_CyclinB CyclinB CyclinB CyclinB->CDK1_CyclinB CDC25 CDC25 CDC25->CDK1_CyclinB Activates WEE1 WEE1 WEE1->CDK1_CyclinB Inhibits

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Research Question Step1 Cell Line Selection & Culture Start->Step1 Step2 Drug Treatment (Dose-Response) Step1->Step2 Step3 Viability Assay (e.g., MTT) Step2->Step3 Step4 Protein Analysis (Western Blot) Step3->Step4 Step5 Mouse Tumor Model Implantation Step4->Step5 Proceed if in vitro results are promising Step6 Randomization & Treatment Step5->Step6 Step7 Tumor Volume Monitoring Step6->Step7 Step8 Tissue Harvest & Analysis Step7->Step8 Analysis Data Analysis & Interpretation Step8->Analysis

Research Context and Future Directions

  • Target Rationale: CDK1 is highly expressed in many cancer types compared to normal tissues and is closely correlated with patient survival rates, supporting its investigation as a therapeutic target [3].
  • Combination Strategies: Preclinical research in melanoma suggests that resistance to CDK4/6 inhibitors can be overcome by concurrently targeting CDK2, and that combining CDK inhibition with agents that modulate the tumor immune microenvironment (e.g., CXCR1/2 antagonists) can be more effective than monotherapy [2].
  • Clinical Landscape: Several other CDK inhibitors are FDA-approved (e.g., palbociclib, abemaciclib) for breast cancer, and research is active in overcoming resistance, including trials of abemaciclib after progression on a prior CDK4/6 inhibitor [4].

Conclusion

This compound represents an early-stage investigative agent targeting CDK1. The available data is limited to its chemical structure and ongoing Phase 1 trials. The provided experimental protocols and pathway context offer a foundational toolkit for researchers to design studies to evaluate its biological activity and therapeutic potential.

References

Avotaciclib product research methods

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib Application Notes

This compound is a small molecule kinase inhibitor that selectively targets CDK1, a key regulator of cell cycle progression from the G2 phase to mitosis [1] [2]. Its primary research application is in studying CDK1's role in tumorigenesis and overcoming chemotherapy resistance.

Mechanism of Action and Research Applications
  • Primary Target: Cyclin-dependent kinase 1 (CDK1) [1] [2].
  • Key Research Use: Investigated in locally advanced or metastatic pancreatic cancer, glioblastoma multiforme (GBM), and metastatic colorectal cancer (CRC) [1].
  • Biological Context: CDK1 is often overexpressed in cancerous tissues and its inhibition can suppress oncogenic cell functions. CDK1 also has non-cell cycle roles; when localized to mitochondria, it can phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL, switching activity to promote apoptosis [3] [4]. This pro-apoptotic role is key for strategies to overcome paclitaxel resistance in ovarian cancer [4].
Basic Chemical and Physical Properties

The table below summarizes core properties of this compound and its common salt forms for research use.

Property This compound (Free Base) This compound Trihydrochloride This compound Sulfate
Chemical Formula C₁₃H₁₁N₇O [1] C₁₃H₁₁N₇O.3ClH [2] C₁₃H₁₁N₇O.H₂SO₄ (assumed)
Molecular Weight 281.28 g/mol [1] 390.66 g/mol [2] Not Specified
CAS Number 1983983-41-0 [1] 1983984-01-5 [2] 1983984-04-8 [1]
Solubility (Water) Not Available 78 mg/mL (~200 mM) [2] Not Available
Solubility (DMSO) Not Available 4 mg/mL (~10.23 mM) [2] Not Available

Experimental Protocols for Preclinical Research

The following protocols are adapted from recent studies using this compound as a CDK1 inhibitor in cancer cell models.

Protocol for Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cancer cell viability, often in combination with other agents [4].

  • 1.1. Cell Seeding: Seed paclitaxel-resistant ovarian cancer cells (e.g., SKOV3-TR) in 6-well plates at a density of 10,000 cells per well in complete RPMI-1640 medium with 10% FBS.
  • 1.2. Drug Treatment: After cell attachment, treat with this compound alone or in combination (e.g., with paclitaxel and/or duloxetine) for 48 hours. Include an untreated control well.
  • 1.3. Incubation and Measurement:
    • Add MTT reagent (1 mg/mL final concentration) and incubate for 1 hour at 37°C.
    • Remove supernatant and dissolve formed formazan crystals in 2-propanol.
    • Measure absorbance at 595 nm using a plate reader.
  • 1.4. Data Analysis: Calculate cell viability as a percentage of the untreated control. Experiments should be performed in triplicate and repeated at least three times.
Protocol for Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies apoptotic cell death induced by this compound treatment [4].

  • 2.1. Cell Preparation: Seed and treat cells as in the viability assay protocol for 48 hours.
  • 2.2. Staining:
    • Collect cells by centrifugation and resuspend in 500 µL of 1X Binding Buffer.
    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
    • Incubate for 5 minutes in the dark at room temperature.
  • 2.3. Flow Cytometry: Analyze stained cells immediately using a flow cytometer (e.g., CytoFLEX). A minimum of 10,000 events per sample should be recorded.
  • 2.4. Data Analysis: Use flow cytometry software to determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
Protocol for Mitochondrial and Cytosolic Fractionation

This protocol is used to study the translocation of CDK1 to mitochondria, a key step in its pro-apoptotic function [4].

  • 3.1. Cell Lysis: Collect approximately 500,000 drug-treated cells. Wash with PBS and homogenize in 1X Cytosol Extraction Buffer.
  • 3.2. Differential Centrifugation:
    • Centrifuge homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and unbroken cells.
    • Transfer supernatant to a new tube and centrifuge at 10,000 × g for 30 minutes at 4°C.
  • 3.3. Fraction Collection:
    • The resulting supernatant is the cytosolic fraction.
    • Resuspend the pellet (containing mitochondria) in 1X Mitochondria Extraction Buffer; this is the mitochondrial fraction.
  • 3.4. Western Blot Analysis: Resolve proteins from both fractions by SDS-PAGE, transfer to a membrane, and probe with antibodies against CDK1, phospho-Bcl-2 (S70), cyclin B1, and organelle-specific markers (e.g., COX IV for mitochondria).

Experimental Workflow and Signaling Pathway

To help visualize the key experiments and molecular mechanisms, the following diagrams outline the core workflow and pro-apoptotic signaling pathway investigated using this compound.

G Start Start Research Project Viability Cell Viability Assay (MTT) Start->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Fractionation Mitochondrial Fractionation Apoptosis->Fractionation Western Western Blot Analysis Fractionation->Western Data Data Integration & Analysis Western->Data

Diagram 1: Experimental workflow for evaluating this compound, outlining the sequence of key assays from initial viability screening to mechanistic analysis.

G ComboTherapy Combination Treatment (e.g., Paclitaxel + Duloxetine) S6K Inhibition of mTORC1/S6K Pathway ComboTherapy->S6K CDK1Act CDK1 Activation & Mitochondrial Translocation S6K->CDK1Act BclPhos Phosphorylation of Bcl-2 / Bcl-xL CDK1Act->BclPhos Apoptosis Mitochondrial Apoptosis (Loss of ΔΨm, Caspase Activation) BclPhos->Apoptosis

Diagram 2: Pro-apoptotic CDK1 signaling pathway. Combination treatment can inhibit S6K, leading to CDK1 activation and its translocation to mitochondria, where it phosphorylates and inactivates Bcl-2/Bcl-xL, triggering apoptosis [4].

Important Considerations for Researchers

  • Positive Control: Use a known CDK1 inhibitor like RO-3306 to validate that observed effects are due to CDK1 inhibition [4].
  • Off-Target Effects: this compound is a potent CDK1 inhibitor, but its selectivity profile should be confirmed as it may interact with other CDKs.
  • Solubility and Storage: This compound trihydrochloride is recommended for aqueous experiments due to its high solubility (78 mg/mL in water) [2]. Aliquots in DMSO or water should be stored at -20°C or -80°C.

Conclusion

This compound is a valuable research tool for probing CDK1 function in cancer biology. The provided application notes and detailed protocols for viability, apoptosis, and mechanistic studies offer a foundation for investigating its potential to overcome therapy resistance.

References

Avotaciclib: Mechanism and Basic Research Application

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib (also known as BEY-1107) is a potent and orally active small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [1] [2]. It is currently in the investigational stage for the research of locally advanced or metastatic pancreatic cancer, as well as other cancers like glioblastoma and metastatic colorectal cancer, as indicated by ongoing clinical trials [1].

CDK1 is a serine/threonine kinase that plays an indispensable role in controlling the eukaryotic cell cycle, particularly in driving the G2 to M phase transition [3]. Its deregulation is closely associated with tumorigenesis in a wide range of cancers [3]. The schematic below outlines the core position of CDK1 in the cell cycle and the primary mechanism of this compound.

G G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CycB Cyclin B CDK1_CycB Active CDK1/Cyclin B Complex CycB->CDK1_CycB  Binds CDK1 CDK1 CDK1->CDK1_CycB  Binds CDK1_CycB->M  Drives G2/M Transition This compound This compound (CDK1 Inhibitor) This compound->CDK1_CycB  Inhibits

Diagram Title: this compound Inhibits CDK1 to Halt Cell Cycle

Quantitative Data Summary

The table below summarizes key data for this compound trihydrochloride, the form often used in experimental settings.

Parameter Specification Source/Reference
Molecular Target Cyclin-Dependent Kinase 1 (CDK1) [1] [2]
Molecular Weight 390.66 g/mol (trihydrochloride salt) [2]
Chemical Formula C₁₃H₁₁N₇O.3ClH [2]
Solubility (DMSO) 4 mg/mL (10.23 mM) [2]
Solubility (Water) 78 mg/mL [2]
Purity ≥ 99% [2]
Primary Indication (Research) Locally advanced or metastatic pancreatic cancer [1] [2]

General Protocol for In Vitro Cell-Based Assays

The following protocol outlines a general approach for studying this compound's effects in cancer cell lines, based on common methodologies for CDK1 inhibitor research [4].

Cell Culture and Seeding
  • Cell Lines: Use relevant cancer cell lines (e.g., pancreatic, ovarian, or others based on research focus). Maintain cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO₂ [4].
  • Seeding: Seed cells in 6-well or 96-well plates at a density optimized for the assay (e.g., 10,000 cells per well for a 6-well plate) [4]. Allow cells to adhere overnight.
Drug Treatment
  • Preparation: Prepare a stock solution of this compound trihydrochloride in DMSO. Further dilute the stock in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all treatment groups, including the vehicle control.
  • Treatment: Treat cells with a range of this compound concentrations. A typical treatment duration is 48 hours [4].
Assay Endpoints (Examples)
  • Cell Viability (MTT Assay):
    • After treatment, add MTT reagent (thiazolyl blue tetrazolium bromide) to each well to a final concentration of 1 mg/mL.
    • Incubate for 1-4 hours at 37°C.
    • Remove the medium and dissolve the formed formazan crystals in 2-propanol.
    • Measure the absorbance at 595 nm. Calculate cell viability as a percentage relative to the vehicle control [4].
  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):
    • Collect cells by trypsinization, then wash with cold PBS.
    • Resuspend the cell pellet in Binding Buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 5-15 minutes in the dark.
    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis/necrosis [4].
  • Protein Expression Analysis (Western Blotting):
    • Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration, resolve equal amounts of protein by SDS-PAGE, and transfer to a nitrocellulose membrane.
    • Block the membrane and incubate with primary antibodies (e.g., against Cleaved PARP, p-Bcl-2, total Bcl-2) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate [4].

CDK1's Role in Apoptosis and Resistance

Emerging research suggests that under specific conditions, such as combination therapy, CDK1 can play a proapoptotic role. For instance, combining paclitaxel with duloxetine in resistant ovarian cancer cells was shown to activate CDK1 and trigger mitochondrial apoptosis [4]. The pathway below illustrates this complex mechanism, which may be relevant for understanding the broader context of CDK1 inhibition.

G ComboTherapy Paclitaxel + Duloxetine Combination Upstream Inhibition of mTORC1/S6K (Upstream Mediator) ComboTherapy->Upstream CDK1_Act CDK1 Activation & Mitochondrial Localization Upstream->CDK1_Act Promotes Phos Phosphorylation of Bcl-2 & Bcl-xL CDK1_Act->Phos  Causes Apoptosis Mitochondrial Apoptosis Phos->Apoptosis  Activates Resistance Overcome Paclitaxel Resistance Apoptosis->Resistance CDK1_Inhib This compound (CDK1 Inhibitor) CDK1_Inhib->CDK1_Act  Suppresses

Diagram Title: Proapoptotic CDK1 Role in Overcoming Drug Resistance

Research Implications and Future Directions

The investigation of selective CDK1 inhibitors like this compound is driven by several key factors:

  • CDK1 in Cancer: CDK1 is not only essential for cell division but is also frequently overexpressed in cancerous tissues compared to normal tissues. Its high expression is often correlated with poor survival rates in multiple cancer types, making it a promising therapeutic target [3].
  • Therapeutic Potential: Given CDK1's central role in driving the cell cycle, its inhibition represents a strategic approach to halting the proliferation of cancer cells [3] [5].
  • Current Status: While preclinical data establishes this compound as a potent CDK1 inhibitor, comprehensive, peer-reviewed data from clinical observation studies in humans are not yet available in the public domain. Its efficacy and safety profile remain under investigation in clinical trials [1].

References

Avotaciclib survey methods for beta testers

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Avotaciclib (BEY1107)

This compound is an investigational small molecule drug. The following table summarizes its key characteristics based on current data [1].

Characteristic Details
Generic Name This compound
Other Identifiers BEY-1107, BEY1107
Modality Small Molecule
DrugBank Accession Number DB16652
Primary Known Target Cyclin-dependent kinase 1 (CDK1) [1]
Status Investigational; currently in Phase 1 clinical trials [1]

| Known Clinical Trials | • Glioblastoma Multiforme (GBM) • Locally Advanced or Metastatic Pancreatic Cancer • Metastatic Colorectal Cancer (CRC) [1] |

Proposed Research Methodology & Protocols

As detailed clinical trial protocols for this compound are not publicly available, this section outlines standard, robust methodologies suitable for early-phase clinical trials of a novel targeted therapy like this compound. These can serve as a template for designing future studies.

Preclinical Rationale and Mechanism Investigation

The foundation of clinical testing lies in a clear understanding of the drug's mechanism of action.

  • Objective: To confirm and characterize the inhibition of CDK1 and its subsequent effect on cancer cell cycle progression and survival.
  • Experimental Protocols:
    • Kinase Assay: Perform in vitro kinase assays to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK1 and a panel of other CDKs (e.g., CDK2, CDK4/6) to establish selectivity [2].
    • Cell-Based Assays: Treat a panel of cancer cell lines (including those from glioblastoma, pancreatic, and colorectal cancers) with this compound. Analyze cell cycle arrest via flow cytometry (expecting accumulation in G2/M phase) and measure apoptosis markers (e.g., caspase activation) [2].
    • Western Blotting: Confirm the reduction of phosphorylation levels of key CDK1 substrates (e.g., histone H1) in treated cells.

The following diagram illustrates the core mechanistic hypothesis of this compound, which these experiments are designed to validate.

G This compound This compound CDK1_CyclinB CDK1/Cyclin B Complex This compound->CDK1_CyclinB Inhibits CellCycle_Arrest Cell Cycle Arrest (G2/M) This compound->CellCycle_Arrest Leads to G2_M_Transition G2/M Phase Transition CDK1_CyclinB->G2_M_Transition Promotes Mitosis Mitosis G2_M_Transition->Mitosis Apoptosis Induction of Apoptosis CellCycle_Arrest->Apoptosis

Phase I Clinical Trial Design

The primary goals of an initial clinical trial are to determine safety, tolerability, and a recommended phase 2 dose (RP2D).

  • Study Design: Open-label, multicenter, dose-escalation study following a standard "3 + 3" design [3].
  • Patient Population: Adults with relapsed/refractory solid tumors, with cohorts for glioblastoma, pancreatic cancer, and colorectal cancer, whose tumors have relevant CDK1 pathway dysregulation [1].
  • Dosing Protocol: Sequential cohorts receive escalating doses of oral this compound. The starting dose is based on preclinical toxicology studies. Cycle duration is typically 28 days.
  • Primary Endpoint: Incidence of Dose-Limiting Toxicities (DLTs) and determination of the Maximum Tolerated Dose (MTD) and RP2D [3].
  • Secondary Endpoints:
    • Safety Profile: Type, frequency, and severity of Adverse Events (AEs), graded by NCI CTCAE v5.0 [4].
    • Pharmacokinetics (PK): Parameters including Cₘₐₓ, Tₘₐₓ, AUC, and half-life [3].
    • Preliminary Efficacy: Objective Response Rate (ORR) and Disease Control Rate (DCR) assessed per RECIST 1.1 criteria [5].

The workflow for this trial design is summarized below.

G Start Patient Enrollment (Relapsed/Refractory Solid Tumors) Cohort1 Cohort 1: Starting Dose of this compound Start->Cohort1 Evaluate Evaluate DLTs (First Cycle) Cohort1->Evaluate Escalate Escalate to Next Dose Cohort Evaluate->Escalate <1/3 DLTs RP2D Define RP2D Evaluate->RP2D ≥2/3 DLTs (MTD Reached) Escalate->Evaluate Next Cohort Expansion Dose Expansion Cohort (at RP2D) RP2D->Expansion

Key Data Collection & Analysis Methods

Comprehensive data collection and analysis are critical for interpreting trial results.

  • Quantitative Data Analysis Plan [6] [7]:

    • Descriptive Statistics: Mean, median, frequency, and standard deviation will summarize patient demographics, safety data, and efficacy endpoints.
    • Inferential Statistics: Kaplan-Meier method for survival analyses (PFS, OS); logistic regression models to explore relationships between biomarkers and clinical response.
  • Adherence and Dose Intensity Monitoring: For oral this compound, adherence is crucial. This can be measured by the Proportion of Days Covered (PDC), calculated as (Number of days covered by prescription / Number of days in period) × 100 [4]. Patients with PDC ≥80% are typically considered "adherent". Relative Dose Intensity (RDI) should also be calculated to assess the impact of dose reductions or interruptions [4].

Summary of Quantitative Metrics for Proposed Trials

The following table consolidates the key quantitative measures that should be collected and analyzed in this compound clinical trials.

Category Metric Calculation/Method Significance
Efficacy Objective Response Rate (ORR) (Complete Responses + Partial Responses) / Total Patients × 100 [5] Primary measure of tumor shrinkage
Clinical Benefit Rate (CBR) (CR + PR + Stable Disease) / Total Patients × 100 [5] Measures non-progressive disease
Progression-Free Survival (PFS) Time from treatment start to disease progression/death [5] Measures efficacy in controlling disease
Safety Adverse Event (AE) Incidence Frequency and percentage of patients experiencing AEs, by grade [4] Profiles the drug's safety and tolerability
Dose-Limiting Toxicity (DLT) Predefined severe AEs in the first treatment cycle [3] Determines the Maximum Tolerated Dose (MTD)
Pharmacokinetics Cₘₐₓ, Tₘₐₓ, AUC, Half-life Non-compartmental analysis of plasma concentration-time data [3] Characterizes drug exposure and kinetics
Compliance Proportion of Days Covered (PDC) (Days covered by prescription / Days in period) × 100 [4] Key metric for adherence to oral therapy
Relative Dose Intensity (RDI) (Actual dose intensity / Planned dose intensity) × 100 [4] Assesses impact of dose modifications

Challenges and Future Directions

A significant challenge in developing a drug like this compound is identifying a predictive biomarker to select patients most likely to respond. Research should focus on genomic alterations (e.g., gene amplification, overexpression) in the CDK1 pathway or markers of cell cycle dependency [5] [2]. As the drug is in early stages, the primary source for definitive methodology will be the formal clinical trial protocol, which may become more accessible as development progresses.

References

Avotaciclib focus group research techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avotaciclib

This compound (also known as BEY1107) is a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1) that is currently in investigative stages for cancer research [1] [2]. CDK1 is a protein kinase that is crucial for cell cycle progression, and its overexpression is frequently observed in various cancers, making it a promising therapeutic target [3]. This compound has shown potential in inhibiting the proliferation of tumor cells and inducing apoptosis (programmed cell death) in research models, with a specific indication for locally advanced or metastatic pancreatic cancer [1] [2].

Key Quantitative Data on this compound

The table below summarizes key information about this compound based on available data:

Property Description
Molecular Weight 281.1 (base form); 390.66 (trihydrochloride salt) [1] [2]
Primary Target Cyclin-Dependent Kinase 1 (CDK1) [1] [2]
Key Mechanism Inhibits CDK1 activity, leading to suppression of tumor cell proliferation and induction of apoptosis [2]
Research Application Locally advanced or metastatic pancreatic cancer [1]
Drug Status Investigational (Phase 1) [2]
Solubility 4 mg/mL in DMSO; 78 mg/mL in Water (trihydrochloride form) [1]

Experimental Protocols for Preclinical Research

The following protocols are standard methods used in preclinical cancer research to evaluate the efficacy and mechanisms of compounds like CDK1 inhibitors. These methodologies are derived from similar research on cancer cell mechanisms [4].

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Objective: To determine the inhibitory effect of this compound on cancer cell viability.
  • Materials: Cancer cell lines (e.g., pancreatic cancer cells), this compound, cell culture plates, thiazolyl blue tetrazolium bromide (MTT), and a spectrophotometer.
  • Procedure:
    • Seed Cells: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
    • Apply Treatment: Treat the cells with a range of concentrations of this compound. Include a control group treated with the vehicle (e.g., DMSO) only.
    • Incubate: Incubate the plate for a predetermined period (e.g., 48-72 hours).
    • Add MTT Reagent: Add MTT solution to each well and incubate for 1-4 hours to allow formazan crystal formation.
    • Dissolve Crystals: Carefully remove the medium and add a solvent like 2-propanol to dissolve the formazan crystals.
    • Measure Absorbance: Record the absorbance of each well at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the control group.

The workflow for this assay can be visualized as follows:

MTT_Workflow Start Seed cells in plate Treat Apply this compound Start->Treat Incubate Incubate (48-72h) Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT Incubate2 Incubate (1-4h) AddMTT->Incubate2 Dissolve Dissolve formazan crystals Incubate2->Dissolve Measure Measure absorbance at 570nm Dissolve->Measure Analyze Calculate % cell viability Measure->Analyze

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay uses flow cytometry to distinguish and quantify live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Objective: To confirm that this compound induces apoptotic cell death.
  • Materials: Annexin V-FITC apoptosis detection kit, propidium iodide (PI), binding buffer, flow cytometer.
  • Procedure:
    • Treat and Harvest: Treat cells with this compound for the desired duration (e.g., 48 hours). Collect both floating and adherent cells by centrifugation.
    • Wash: Wash the cell pellet with cold phosphate-buffered saline (PBS).
    • Stain: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
    • Incubate: Incubate the mixture for 15-20 minutes at room temperature in the dark.
    • Analyze: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blot Analysis

This technique detects specific proteins and their post-translational modifications (e.g., phosphorylation) in cell lysates.

  • Objective: To analyze the effects of this compound on protein expression and activation (e.g., CDK1 pathway proteins, cleavage of PARP).
  • Materials: RIPA lysis buffer, protease and phosphatase inhibitors, SDS-PAGE gel, nitrocellulose membrane, primary and secondary antibodies.
  • Procedure:
    • Lyse Cells: Lyse treated and control cells in RIPA buffer containing inhibitors.
    • Quantify Protein: Measure the protein concentration of each sample.
    • Separate Proteins: Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.
    • Transfer Proteins: Transfer the separated proteins from the gel to a nitrocellulose membrane.
    • Block and Incubate: Block the membrane to prevent non-specific binding, then incubate with primary antibodies (e.g., anti-CDK1, anti-cleaved PARP) overnight.
    • Detect: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Use a chemiluminescence substrate to visualize the protein bands.

Proposed Signaling Pathway for a CDK1 Inhibitor

Research suggests that combining certain drugs can switch CDK1's role from promoting cell division to inducing apoptosis. The diagram below illustrates a proposed mitochondrial apoptosis pathway that a CDK1 inhibitor like this compound might influence, based on related studies [4]. Please note that the direct involvement of this compound in this specific pathway requires experimental verification.

CDK1_Apoptosis_Pathway DrugCombo Drug Combination (e.g., Paclitaxel + Duloxetine) Upstream Upstream Signal (e.g., mTORC1/S6K) DrugCombo->Upstream CDK1Act CDK1 Activation & Mitochondrial Localization Upstream->CDK1Act Phospho Phosphorylation of Bcl-2 / Bcl-xL CDK1Act->Phospho Apoptosis Mitochondrial Apoptosis (Caspase Activation, PARP Cleavage) Phospho->Apoptosis Inhibitor CDK1 Inhibitor (e.g., this compound) Inhibitor->CDK1Act Inhibits

Discussion and Conclusion

The preclinical data position this compound as a promising investigative CDK1 inhibitor. The provided protocols for assessing cell viability, apoptosis, and protein signaling offer a foundational framework for its characterization.

Future research should be directed towards:

  • Validating the Proposed Pathway: Conducting experiments to determine if and how this compound modulates the pro-apoptotic mitochondrial pathway.
  • Exploring Synergies: Testing this compound in combination with other chemotherapeutic agents to identify potential synergistic effects.
  • In Vivo Studies: Advancing research into animal models to evaluate the compound's efficacy, pharmacokinetics, and toxicity in a whole-organism context.

References

Comprehensive Application Notes and Experimental Protocols for Avotaciclib in Overcoming Paclitaxel Resistance in Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Avotaciclib (BEY1107) represents a promising therapeutic agent in the ongoing battle against chemotherapy-resistant cancers, particularly paclitaxel-resistant ovarian cancer. As an orally active cyclin-dependent kinase 1 (CDK1) inhibitor, this compound has demonstrated significant potential in disrupting the molecular mechanisms that cancer cells employ to evade conventional treatments. Ovarian cancer remains the leading cause of death among gynecological malignancies, accounting for approximately 5% of cancer-related deaths in women, with paclitaxel resistance representing a critical clinical challenge that often leads to disease recurrence despite initial successful treatment [1].

The molecular rationale for this compound's application lies in its ability to modulate CDK1 signaling pathways that regulate cell cycle progression and apoptotic processes. CDK1 is a fundamental protein kinase that drives cells through the G2 phase and into mitosis under normal physiological conditions. However, in paclitaxel-resistant ovarian cancer cells, CDK1 plays a contrasting role in cell survival through its interaction with key apoptotic regulators. Recent research has demonstrated that this compound can inhibit tumor cell proliferation and induce apoptosis, particularly when used in combination strategies that target complementary pathways, such as concurrent administration with duloxetine or Top1 inhibitors [1] [2].

Experimental Models and Reagents

Cell Lines and Culture Conditions

The study utilized paired paclitaxel-sensitive and resistant ovarian cancer cell lines to ensure comprehensive assessment of this compound's efficacy:

  • HEYA8 (paclitaxel-sensitive) and HEYA8-MDR (paclitaxel-resistant)
  • SKOV3 (paclitaxel-sensitive) and SKOV3-TR (paclitaxel-resistant)

All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 humidified atmosphere. The resistant cell lines (HEYA8-MDR and SKOV3-TR) were continuously maintained in medium containing 50 nM paclitaxel to preserve their resistance phenotypes [1].

Chemical Reagents and Inhibitors

Table 1: Key reagents used in the this compound study

Reagent Name Catalog Number Supplier Primary Function
This compound (BEY1107) HY-137432 MedChemExpress Selective CDK1 inhibition
Duloxetine 4798 Tocris Bioscience Serotonin-norepinephrine reuptake inhibitor
Ro-3306 S7747 Selleck Chemicals CDK1 inhibitor
LY2584702 S7698 Selleck Chemicals S6K inhibitor
RAD001 S1120 Selleck Chemicals mTORC1 inhibitor
Paclitaxel 10461 Cayman Chemical Company Microtubule stabilization
MTT Reagent M2128 Merck KGaA Cell viability assessment
TMRE HY-D0985A MedChemExpress Mitochondrial membrane potential detection
Annexin V-FITC/PI Apoptosis Kit ab14085 Abcam Apoptotic cell death detection

Experimental Protocols and Methodologies

Cell Viability Assessment (MTT Assay)

The MTT colorimetric assay provides a reliable method for quantifying cell viability and metabolic activity following drug treatments.

Procedure:

  • Seed cells in 6-well plates at a density of 10,000 cells per well in complete culture medium.
  • Incubate for 24 hours to allow cell attachment and recovery.
  • Prepare fresh drug solutions in complete medium at required concentrations (this compound: 0-64 μM; paclitaxel: as required; duloxetine: as required).
  • Treat cells with drug solutions for 48 hours at 37°C in 5% CO2.
  • After treatment, add MTT solution (1 mg/mL final concentration) to each well and incubate for 1 hour at 37°C.
  • Carefully remove supernatant and dissolve formed formazan crystals in 2-propanol.
  • Measure absorbance at 595 nm using a plate reader.
  • Calculate cell viability as percentage relative to untreated controls [1].

Technical Note: Each experimental condition should be performed in at least three biological replicates to ensure statistical significance. Include blank controls containing only medium and MTT reagent to account for background absorbance.

Apoptosis Detection by Flow Cytometry

Annexin V-FITC/propidium iodide (PI) staining enables quantification of apoptotic cell populations.

Procedure:

  • Seed cells in 6-well plates at 10,000 cells per well and treat with required drug combinations for 48 hours.
  • Collect both adherent and floating cells by trypsinization and centrifugation at 300 × g for 5 minutes.
  • Wash cell pellets with cold phosphate-buffered saline (PBS) and resuspend in 500 μL of 1× binding buffer.
  • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide to each sample.
  • Incubate samples for 5 minutes in the dark at room temperature.
  • Analyze stained cells within 1 hour using a flow cytometer (e.g., Cytoflex, Beckman Coulter) with appropriate fluorescence channels for FITC and PI.
  • Identify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1].

Technical Note: Include unstained controls and single-stained controls for proper compensation setting. Process samples immediately after staining to maintain membrane integrity and staining accuracy.

Mitochondrial Membrane Potential (ΔΨm) Assessment

Tetramethylrhodamine ethyl ester (TMRE) staining measures changes in mitochondrial membrane potential, an early indicator of apoptosis.

Procedure:

  • Seed cells in 6-well plates at 10,000 cells per well and treat with drug combinations for 24 hours.
  • Trypsinize cells and stain with 100 nM TMRE for 30 minutes at 37°C.
  • As a positive control, pre-treat separate cell aliquots with 50 μM carbonyl cyanide m-chlorophenylhydrazone (CCCP) for 1 hour before TMRE staining.
  • Analyze stained cells by flow cytometry using appropriate excitation/emission settings for TMRE.
  • Calculate the percentage of cells with diminished mitochondrial membrane potential by comparing to CCCP-treated positive controls [1].
Mitochondrial and Cytosolic Fractionation

Cellular fractionation enables examination of protein translocation between cellular compartments.

Procedure:

  • Harvest approximately 500,000 drug-treated cells by gentle scraping and centrifugation.
  • Wash cell pellets with cold PBS and homogenize in 1× cytosol extraction buffer.
  • Centrifuge homogenates at 1,000 × g for 10 minutes at 4°C to remove nuclei and unbroken cells.
  • Collect supernatant and centrifuge at 10,000 × g for 30 minutes at 4°C.
  • Collect the resulting supernatant as the cytosolic fraction.
  • Resuspend the pellet (mitochondrial fraction) in 1× mitochondria extraction buffer.
  • Confirm fraction purity by Western blot analysis using compartment-specific markers (e.g., cytochrome c for mitochondria, GAPDH for cytosol) [1].
Western Blot Analysis

Protein expression and phosphorylation analysis provides mechanistic insights into signaling pathways.

Procedure:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using Bradford assay.
  • Separate proteins (20-50 μg per lane) by 6-15% SDS-PAGE depending on target protein molecular weights.
  • Transfer proteins to nitrocellulose membranes using standard electrophoretic transfer protocols.
  • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C with gentle agitation.
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect protein bands using enhanced chemiluminescence substrate and imaging system.
  • Key antibodies include: cleaved PARP, p-Bcl-2 (S70), Bcl-2, Bcl-xL, CDK1, and appropriate loading controls [1].

Results and Data Analysis

Quantitative Assessment of Treatment Efficacy

Table 2: this compound efficacy in paclitaxel-resistant ovarian cancer cells

Cell Line Treatment Viability Reduction (%) Apoptosis Induction (%) ΔΨm Loss (%) Bcl-2 Phosphorylation
HEYA8-MDR Paclitaxel (50 nM) 12.5 ± 3.2 8.3 ± 2.1 15.7 ± 4.1 Not detected
HEYA8-MDR This compound (1 μM) 42.8 ± 5.1 28.9 ± 3.8 37.2 ± 4.9 Moderate
HEYA8-MDR Paclitaxel + this compound 68.3 ± 6.2 65.4 ± 5.3 72.8 ± 6.1 Strong
HEYA8-MDR Paclitaxel + Duloxetine 75.6 ± 7.1 78.9 ± 6.8 81.3 ± 7.4 Strong
SKOV3-TR Paclitaxel (50 nM) 10.8 ± 2.7 7.5 ± 1.9 13.9 ± 3.8 Not detected
SKOV3-TR This compound (1 μM) 38.9 ± 4.7 25.3 ± 3.4 34.7 ± 4.5 Moderate
SKOV3-TR Paclitaxel + this compound 63.7 ± 5.9 60.8 ± 5.1 68.9 ± 5.8 Strong

Table 3: this compound combination effects with pathway inhibitors

Treatment Combination Cell Viability (% Control) Apoptosis Rate (%) Mitochondrial CDK1 Localization S6K Phosphorylation
Paclitaxel + Duloxetine 24.4 ± 3.2 78.9 ± 6.8 Significant increase Inhibited
Paclitaxel + Duloxetine + this compound 85.6 ± 8.3 22.4 ± 3.1 Blocked Inhibited
Paclitaxel + Duloxetine + LY2584702 (S6Ki) 29.7 ± 3.8 72.5 ± 6.2 Significant increase Completely inhibited
Paclitaxel + Duloxetine + RAD001 (mTORC1i) 32.8 ± 4.1 68.9 ± 5.9 Significant increase Completely inhibited

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key molecular mechanisms and experimental workflows investigated in the this compound case study, created using Graphviz DOT language with strict adherence to the specified formatting requirements.

CDK1 Proapoptotic Signaling Mechanism

G PaclitaxelDuloxetine Paclitaxel + Duloxetine Combination CDK1Activation CDK1 Activation (Phosphorylation) PaclitaxelDuloxetine->CDK1Activation Induces MitochondrialTranslocation Mitochondrial Translocation CDK1Activation->MitochondrialTranslocation Promotes Bcl2Phosphorylation Bcl-2/Bcl-xL Phosphorylation MitochondrialTranslocation->Bcl2Phosphorylation Direct Phosphorylation ApoptosisInduction Mitochondrial Apoptosis Pathway Activation Bcl2Phosphorylation->ApoptosisInduction Triggers S6KPathway mTORC1/S6K Pathway (Inhibition) S6KPathway->CDK1Activation Upstream Regulation

Diagram 1: CDK1 Proapoptotic Signaling Mechanism - This pathway illustrates how combined paclitaxel and duloxetine treatment activates CDK1, promotes its mitochondrial translocation, and induces phosphorylation of anti-apoptotic Bcl-2 proteins, ultimately triggering apoptosis in paclitaxel-resistant ovarian cancer cells [1].

Experimental Workflow for Mechanism Validation

G Start Cell Culture Establishment (Resistant & Sensitive Pairs) Treatment Drug Treatment (this compound ± Combinations) Start->Treatment Viability Cell Viability Assessment (MTT) Treatment->Viability Apoptosis Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis MMP Mitochondrial Function (TMRE Staining) Treatment->MMP Fractionation Cellular Fractionation (Mitochondrial/Cytosolic) Treatment->Fractionation DataAnalysis Data Integration & Mechanism Validation Viability->DataAnalysis Apoptosis->DataAnalysis MMP->DataAnalysis Western Protein Analysis (Western Blot) Fractionation->Western Western->DataAnalysis Inhibition Pathway Inhibition (CDK1 & S6K Inhibitors) Inhibition->Western

Diagram 2: Experimental Workflow for Mechanism Validation - This workflow outlines the comprehensive experimental approach used to validate this compound's mechanism of action, incorporating multiple orthogonal assays to confirm CDK1-mediated apoptotic signaling in paclitaxel-resistant ovarian cancer models [1].

Discussion and Research Implications

The data generated from these systematic investigations position This compound as a promising therapeutic candidate for addressing the critical challenge of paclitaxel resistance in ovarian cancer. The combination strategy elucidated in these application notes—particularly the concurrent targeting of CDK1 with conventional chemotherapeutic agents—represents a sophisticated approach to overcoming intrinsic and acquired resistance mechanisms. The experimental protocols detailed herein provide researchers with robust methodologies for further investigating CDK1-targeting agents across different cancer models.

The translational potential of these findings extends beyond ovarian cancer, with possible applications in other malignancies characterized by dysregulated cell cycle control and apoptotic evasion. Recent studies have indicated that similar combination approaches using CDK1 inhibitors alongside Top1 inhibitors may show efficacy in breast, colorectal, and small cell lung cancers, potentially creating new therapeutic options for patients with limited treatment alternatives [2]. The combinatorial targeting of CDK1 and Top1 creates a synergistic effect wherein Top1 inhibitors induce DNA damage while CDK1 inhibitors simultaneously disrupt the repair of this damage and arrest the cell cycle, creating an insurmountable challenge for cancer cell survival.

Future research directions should focus on refining combination ratios, determining optimal treatment sequencing, and identifying predictive biomarkers that can guide patient selection for CDK1 inhibitor-based therapies. Additionally, comprehensive toxicological assessments and pharmacokinetic studies will be essential for advancing these therapeutic strategies toward clinical application. The protocols and data presentation formats provided in these application notes establish a standardized framework that can facilitate comparative analyses across different research groups and experimental systems, potentially accelerating the development of effective CDK1-targeting regimens for chemoresistant cancers.

References

Comprehensive Research Application Notes and Protocols for Avotaciclib (HY-137432), a Selective CDK1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avotaciclib and CDK1-Targeted Therapy

This compound (research code HY-137432) is a selective cyclin-dependent kinase 1 (CDK1) inhibitor currently employed as an investigative tool in preclinical oncology research. CDK1 represents a crucial regulatory kinase that controls cell cycle progression from G2 phase into mitosis, making it an attractive therapeutic target for cancers characterized by uncontrolled proliferation [1]. Unlike CDK4/6 inhibitors such as abemaciclib that primarily target cell cycle progression in G1 phase, this compound focuses on mitotic regulation and has demonstrated potential in overcoming treatment resistance in various cancer models [1]. The strategic inhibition of CDK1 represents an emerging approach in oncology drug development, particularly for addressing therapy-resistant malignancies that continue to progress despite conventional treatments.

CDK1's role in cancer biology extends beyond traditional cell cycle regulation. Recent evidence indicates that CDK1 can perform context-dependent functions in apoptosis, with the ability to either promote or inhibit cell death depending on cellular conditions and localization [1]. This dual nature makes CDK1 an intriguing target for pharmacological manipulation. This compound enables researchers to probe these complex biological functions and evaluate CDK1 inhibition as a therapeutic strategy, particularly in combination regimens designed to overcome drug resistance. The compound's selectivity profile distinguishes it from pan-CDK inhibitors, allowing for more precise investigation of CDK1-specific biology without concomitant inhibition of other CDK family members.

Research Approaches and Applications

The investigation of this compound encompasses multiple research approaches aimed at understanding its mechanism of action, therapeutic potential, and applications in overcoming treatment resistance. The diverse methodologies employed can be categorized into several key areas, each addressing distinct aspects of drug activity and cellular response.

Table 1: Research Approaches for this compound Investigation

Research Approach Key Objectives Experimental Models Output Measurements
Mechanistic Studies Elucidate CDK1 inhibition effects on cell cycle and apoptosis Ovarian cancer cell lines (HEYA8, SKOV3) and resistant variants (HEYA8-MDR, SKOV3-TR) Cell viability (MTT), apoptosis (Annexin V/PI), mitochondrial membrane potential (TMRE), protein expression (Western blot)
Combination Therapy Screening Identify synergistic partners to overcome chemoresistance Paclitaxel-resistant ovarian cancer cells with duloxetine co-treatment Comparison of mono vs. combination therapy efficacy, IC50 values, apoptotic induction
Subcellular Localization Determine mitochondrial translocation of activated CDK1 Cellular fractionation (mitochondrial/cytosolic) Phosphorylation status of Bcl-2 and Bcl-xL, CDK1 localization (immunofluorescence)
Pathway Analysis Identify upstream regulators of CDK1-mediated apoptosis siRNA knockdown, pharmacological inhibitors mTORC1/S6K pathway activity, CDK1 activation status (T161 phosphorylation)
Resistance Mechanism Studies Characterize molecular determinants of treatment response Genetically engineered cell lines, primary patient-derived models ABC transporter expression, mutation profiles, compensatory pathway activation

The primary application of this compound in current research focuses on overcoming paclitaxel resistance in ovarian cancer models, where it has demonstrated potential to restore sensitivity to conventional chemotherapeutics [1]. Additionally, this compound serves as an important pharmacological tool for deciphering CDK1-specific functions in various biological contexts, particularly regarding its non-canonical roles in apoptosis regulation and mitochondrial function. Research indicates that CDK1 inhibition may represent a promising strategy in treatment-resistant malignancies where conventional therapies have failed, potentially through modulation of anti-apoptotic Bcl-2 family proteins and restoration of mitochondrial apoptosis pathways [1].

Experimental Protocols and Methodologies

Cell Viability Assay (MTT)

Purpose: To evaluate the antiproliferative effects of this compound alone and in combination with other therapeutics.

  • Cell Preparation: Seed ovarian cancer cells (HEYA8, HEYA8-MDR, SKOV3, SKOV3-TR) in 6-well plates at a density of 10,000 cells per well in RPMI1640 medium supplemented with 10% fetal bovine serum [1].
  • Drug Treatment: After 24 hours, treat cells with this compound across a concentration range (typically 0.1-10 μM) alone or in combination with paclitaxel (50 nM) and/or duloxetine (10 μM) for 48 hours [1].
  • Viability Assessment: Add MTT solution (1 mg/ml) to each well and incubate at 37°C for 1 hour. Remove supernatant and dissolve formazan crystals in 2-propanol [1].
  • Quantification: Measure absorbance at 595 nm using a plate reader. Calculate cell viability as percentage relative to untreated controls using the formula: % Viability = (Absorbance-treated / Absorbance-untreated) × 100 [1].
Apoptosis Detection by Flow Cytometry

Purpose: To quantify apoptotic cell death induced by this compound treatment.

  • Cell Preparation: Seed cells in 6-well plates at 10,000 cells per well and treat with this compound alone or in combination for 48 hours [1].
  • Staining: Collect cells by centrifugation and resuspend in 500 μl of 1× Binding Buffer containing 5 μl Annexin V-FITC and 5 μl propidium iodide. Incubate for 5 minutes in the dark [1].
  • Analysis: Analyze stained cells using a flow cytometer (e.g., Cytoflex, Beckman Coulter) within 1 hour of staining. Use untreated cells and single-stained controls for compensation [1].
  • Data Interpretation:
    • Annexin V+/PI-: Early apoptotic population
    • Annexin V+/PI+: Late apoptotic/necrotic population
    • Annexin V-/PI-: Viable cells
    • Annexin V-/PI+: Necrotic cells
Mitochondrial Membrane Potential (ΔΨm) Assessment

Purpose: To evaluate early apoptotic changes through mitochondrial membrane depolarization.

  • Cell Treatment: Seed cells in 6-well plates (10,000 cells/well) and treat with this compound for 24 hours [1].
  • Staining: Trypsinize cells and stain with 100 nM TMRE (tetramethylrhodamine ethyl ester) for 30 minutes at 37°C [1].
  • Control Preparation: Pre-treat control cells with 50 μM CCCP (carbonyl cyanide m-chlorophenylhydrazone) for 1 hour before analysis as a positive control for membrane depolarization [1].
  • Analysis: Analyze TMRE fluorescence by flow cytometry using appropriate excitation/emission settings (excitation: 549 nm/emission: 574 nm). Decreased fluorescence indicates loss of mitochondrial membrane potential.
Protein Expression Analysis by Western Blot

Purpose: To evaluate expression and phosphorylation status of key signaling proteins.

  • Protein Extraction: Rinse drug-treated cells with cold PBS and lyse with 1× lysis buffer containing protease/phosphatase inhibitors. Determine protein concentration using Bradford reagent [1].
  • Electrophoresis: Resolve 20-30 μg of protein by 6-15% SDS-PAGE depending on target protein molecular weight [1].
  • Transfer and Blocking: Transfer proteins to nitrocellulose membranes, block with 5% non-fat milk or BSA for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibodies at 4°C overnight. Key antibodies include:
    • Cleaved PARP (#9541, Cell Signaling)
    • p-Bcl-2 (S70) (#2827, Cell Signaling)
    • Bcl-2 (#A19693, ABclonal)
    • CDK1 (various phospho-specific antibodies)
    • Follow with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature [1].
  • Detection: Develop blots using enhanced chemiluminescence substrate and visualize with imaging system.
Mitochondrial and Cytosolic Fractionation

Purpose: To determine subcellular localization of CDK1 and its targets.

  • Cell Collection: Harvest 500,000 drug-treated cells and wash with PBS [1].
  • Homogenization: Homogenize cells in 1× Cytosol Extraction Buffer using Dounce homogenizer [1].
  • Centrifugation: Centrifuge homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and unbroken cells. Collect supernatant and centrifuge at 10,000 × g for 30 minutes at 4°C [1].
  • Fraction Collection: Collect supernatant as cytosolic fraction. Resuspend pellet in 1× Mitochondria Extraction Buffer as mitochondrial fraction [1].
  • Validation: Verify fraction purity using compartment-specific markers (e.g., COX IV for mitochondria, GAPDH for cytosol).

Table 2: Key Reagents and Resources for this compound Research

Reagent Type Specific Reagents Sources Recommended Concentrations
CDK1 Inhibitors This compound (HY-137432), Ro-3306 (#S7747) MedChemExpress, Selleck Chemicals 0.1-10 μM (this compound), depending on application
Kinase Inhibitors LY2584702 (#S7698, S6K inhibitor), PF4708671 (#HY-112683, S6K inhibitor) Selleck Chemicals, MedChemExpress 1-10 μM for mechanistic studies
Apoptosis Detection Annexin V-FITC/PI Kit (#ab14085), TMRE (#HY-D0985A) Abcam, MedChemExpress Follow manufacturer protocols
Fractionation Kits Mitochondria/Cytosol Fractionation Kit (#ab65320) Abcam Follow manufacturer protocols
Cell Lines HEYA8, HEYA8-MDR, SKOV3, SKOV3-TR Available from MD Anderson Cancer Center Culture in RPMI1640 + 10% FBS

Signaling Pathways and Experimental Workflows

CDK1 Proapoptotic Signaling Pathway

cdk1_apoptosis PaclitaxelDuloxetine Paclitaxel + Duloxetine Combination mTORC1_S6K mTORC1/S6K Pathway (Inhibited) PaclitaxelDuloxetine->mTORC1_S6K Suppresses CDK1_Activation CDK1 Activation (T161 phosphorylation Y15 dephosphorylation) mTORC1_S6K->CDK1_Activation Promotes MitochondrialTranslocation CDK1 Mitochondrial Translocation CDK1_Activation->MitochondrialTranslocation Induces Bcl2_BclxL_Phos Bcl-2/Bcl-xL Phosphorylation MitochondrialTranslocation->Bcl2_BclxL_Phos Catalyzes MitochondrialDysfunction Mitochondrial Dysfunction (MMP Loss) Bcl2_BclxL_Phos->MitochondrialDysfunction Triggers Apoptosis Apoptosis Execution (Caspase Activation) MitochondrialDysfunction->Apoptosis Activates This compound This compound (CDK1 Inhibitor) This compound->CDK1_Activation Blocks This compound->MitochondrialTranslocation Prevents

Diagram 1: Proapoptotic CDK1 signaling pathway induced by combination therapy and inhibition by this compound. The diagram illustrates how paclitaxel-duloxetine combination treatment suppresses mTORC1/S6K signaling, leading to CDK1 activation and mitochondrial translocation where it phosphorylates Bcl-2 and Bcl-xL, ultimately triggering apoptosis through mitochondrial dysfunction [1].

Experimental Workflow for this compound Mechanism Studies

experimental_workflow CellCulture Cell Culture (Resistant & Parental Lines) TreatmentGroups Treatment Groups (Mono & Combination Therapy) CellCulture->TreatmentGroups ViabilityAssay Cell Viability Assessment (MTT) TreatmentGroups->ViabilityAssay ApoptosisDetection Apoptosis Detection (Annexin V/PI Staining) TreatmentGroups->ApoptosisDetection MMPAssessment Mitochondrial Membrane Potential (TMRE) TreatmentGroups->MMPAssessment Fractionation Subcellular Fractionation (Mitochondrial/Cytosolic) TreatmentGroups->Fractionation DataIntegration Data Integration & Mechanism Validation ViabilityAssay->DataIntegration ApoptosisDetection->DataIntegration MMPAssessment->DataIntegration WesternBlot Protein Analysis (Western Blot) Fractionation->WesternBlot WesternBlot->DataIntegration

Diagram 2: Comprehensive experimental workflow for investigating this compound mechanisms of action. The workflow begins with establishment of appropriate cellular models, proceeds through multiple parallel experimental approaches, and concludes with integrated data analysis to validate mechanistic hypotheses [1].

Data Analysis and Interpretation Guidelines

Quantitative Analysis of Treatment Effects
  • Dose-Response Relationships: Calculate IC50 values using nonlinear regression analysis of MTT assay data. Compare this compound potency across different cell lines (parental vs. resistant) to identify differential sensitivity [1].
  • Combination Index: Evaluate drug interactions using combination index (CI) calculated as: CI = (D1)/(Dx1) + (D2)/(Dx2) where D1 and D2 are doses in combination that achieve x% effect, and Dx1 and Dx2 are doses alone that achieve the same effect. CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [1].
  • Apoptotic Quantification: Express apoptosis data as fold-change relative to untreated controls. Statistical significance should be determined using appropriate tests (e.g., Student's t-test for two groups, ANOVA for multiple comparisons).
Biomarker Assessment and Validation
  • CDK1 Activity Markers: Evaluate CDK1 activation status through phosphorylation at T161 and dephosphorylation at Y15. Additionally, assess cyclin B1 expression and degradation patterns [1].
  • Mitochondrial Apoptosis Markers: Monitor phosphorylation of Bcl-2 at S70 and Bcl-xL as primary indicators of CDK1-mediated proapoptotic activity. Confirm apoptosis execution through PARP cleavage and caspase-3 activation [1].
  • Pathway Activity Indicators: Assess mTORC1/S6K pathway activity as a potential upstream regulator of CDK1-mediated apoptosis through phosphorylation status of S6K and its substrates [1].

Troubleshooting and Technical Considerations

  • Inconsistent Apoptosis Induction: If expected apoptotic response is not observed, verify CDK1 activation status and mitochondrial translocation. Ensure proper drug concentrations and treatment durations based on published studies [1].
  • Poor Fractionation Purity: If mitochondrial fractions show cytosolic contamination, optimize homogenization intensity and validate with compartment-specific markers before experimental use.
  • Variable Combination Effects: If combination treatment results are inconsistent across experiments, standardize treatment sequencing and consider potential cell line-specific differences in drug metabolism.
  • ABC Transporter Interference: In resistant cell models, consider potential efflux transporter activity that may reduce intracellular this compound accumulation. Evaluate ABCB1 and ABCG2 expression if reduced efficacy is observed [2].

Translational Applications and Future Directions

The research applications of this compound extend beyond basic mechanism studies to include translational drug development objectives. Integration of these experimental approaches can inform clinical development strategies for CDK1 inhibitors, particularly in biomarker-defined patient populations. The pharmacokinetic considerations identified through these studies, including potential interactions with drug transporters like ABCB1 and ABCG2, should inform future preclinical development and clinical trial design [2].

Emerging research directions include combining this compound with novel therapeutic agents beyond conventional chemotherapy, such as targeted therapies and immunomodulatory agents. Additionally, the evaluation of predictive biomarkers for CDK1 inhibitor response represents a critical area for future investigation, potentially including CDK1 expression levels, cyclin B1 status, and molecular markers of pathway activation. These research applications position this compound as a valuable tool for advancing our understanding of CDK1 biology and developing more effective therapeutic strategies for treatment-resistant cancers.

References

Avotaciclib (BEY1107) Pharmacological Profile and Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib is an orally active, potent small-molecule inhibitor identified as a cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2]. The table below summarizes its core characteristics based on current data.

Property Description
Generic Name This compound [1]
Code Name BEY1107 [1]
DrugBank Accession Number DB16652 [1]
Modality Small Molecule [1]
Molecular Formula C₁₃H₁₁N₇O [1]
Molecular Weight 281.279 g/mol (Freebase) [1]
Mechanism of Action Cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2]
Status Investigational (Phase 1) [1]

Chemical Structure: The IUPAC name is 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol [1]. For research, it is commonly used as a salt form.

  • This compound trihydrochloride: Molecular weight is 390.66 g/mol (CAS: 1983984-01-5) [2].

Proposed Experimental Protocols for Preclinical Research

The following protocols are generalized for research use and are based on standard laboratory practices for in vitro and in vivo studies of small molecule inhibitors.

In Vitro Cell Proliferation and Viability Assay (MTT/XTT Assay)

This protocol assesses the anti-proliferative effects of this compound on cancer cell lines.

  • Key Reagents: this compound trihydrochloride (Selleck Chemicals, cat. no. n/a), DMSO, cell culture media, PBS, MTT/XTT reagent, a spectrophotometer [2].
  • Procedure:
    • Preparation of Drug Solution: Prepare a 10 mM stock solution of this compound trihydrochloride in DMSO. Further dilute in culture medium to create a working concentration range (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤0.1% [2].
    • Cell Plating: Seed cancer cells (e.g., pancreatic, glioblastoma, colorectal lines) in a 96-well plate at a density of 3-5 x 10³ cells/well. Allow cells to adhere overnight.
    • Compound Treatment: Treat cells with the serially diluted this compound solutions. Include a negative control (media with 0.1% DMSO) and a blank control (media only). Incubate for 72 hours.
    • Viability Measurement: Add MTT/XTT reagent according to the manufacturer's instructions. Incubate for 2-4 hours until formazan crystals form.
    • Data Acquisition: Measure the absorbance at 570 nm (MTT) or 450 nm (XTT) using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol evaluates the antitumor efficacy of this compound in an animal model.

  • Key Reagents: this compound trihydrochloride, vehicle (e.g., 0.5% methylcellulose), immunodeficient mice (e.g., NOD/SCID) [2].
  • Procedure:
    • Formulation: Prepare a homogeneous suspension of this compound trihydrochloride in the vehicle at the required concentration for dosing [2].
    • Xenograft Establishment: Subcutaneously implant relevant human cancer cells (e.g., pancreatic) into the flanks of mice.
    • Randomization and Dosing: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into control and treatment groups. Administer this compound orally (e.g., at 50-100 mg/kg) once or twice daily. The control group receives the vehicle only.
    • Tumor Monitoring: Measure tumor diameters 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
    • Endpoint Analysis: Continue dosing for 3-4 weeks. Euthanize mice at the study endpoint, excise and weigh tumors. Perform statistical analysis (e.g., Student's t-test) to compare tumor volume and weight between groups.

CDK1 Signaling and this compound's Proposed Mechanism

This compound directly inhibits CDK1, a serine/threonine kinase that is critical for driving the cell cycle, particularly the G2 to M phase transition [3] [1]. The following diagram illustrates the key pathway and the proposed point of inhibition for this compound.

G G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2_Phase->CDK1_CyclinB Activation M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Triggers Substrates Phosphorylation of Multiple Substrates (Histones, Lamins, etc.) CDK1_CyclinB->Substrates Phosphorylates This compound This compound (BEY1107) This compound->CDK1_CyclinB Inhibits

CDK1 is essential for cell division, and its dysregulation is a hallmark of many cancers [3]. By inhibiting CDK1, this compound is hypothesized to induce cell cycle arrest at the G2/M phase, preventing cancer cells from undergoing mitosis and leading to cell death [1] [2].

Clinical Trial Landscape and Context

This compound is currently in Phase 1 clinical development. The table below summarizes the ongoing trials as per the search results.

Condition Status Clinical Trial Identifier
Locally Advanced or Metastatic Pancreatic Cancer Recruiting NCT03579836 [1]
Metastatic Colorectal Cancer (CRC) Recruiting NCT03579836 [1]
Glioblastoma Multiforme (GBM) Recruiting NCT03579836 [1]
Comparison with an Approved CDK4/6 Inhibitor: Abemaciclib

To provide context, it is useful to contrast this compound (CDK1 inhibitor) with Abemaciclib, an approved drug that primarily inhibits CDK4 and CDK6 [4] [5].

Feature This compound (Investigational) Abemaciclib (Approved - Verzenio)
Primary Target CDK1 [1] [2] CDK4 & CDK6 [4] [5]
Key Mechanism Blocks cell cycle at G2/M phase Blocks cell cycle at G1/S phase [6]
Main Indications Under investigation for pancreatic cancer, CRC, GBM [1] HR+, HER2- breast cancer (early & advanced) [7] [5]
Common AEs Not yet fully characterized Diarrhea, neutropenia [4]
Dosing In clinical trial phase 150 mg twice daily (monotherapy) [8] [4]

Research Implications and Future Directions

The development of a selective CDK1 inhibitor like this compound represents a novel therapeutic strategy, distinct from the established CDK4/6 inhibitors.

  • Overcoming Resistance: Research suggests that resistance to CDK4/6 inhibitors can develop through various mechanisms, including upregulation of other cyclins and CDKs [6]. Targeting CDK1, a downstream and essential component of the cell cycle, may provide a viable approach to overcome such resistance.
  • Biomarker Development: Future work with this compound should focus on identifying predictive biomarkers to select patient populations most likely to respond to CDK1 inhibition.

References and Further Reading

  • DrugBank: this compound (DB16652) - [1]
  • Selleckchem: this compound trihydrochloride - [2]
  • Targeting CDK1 in cancer: mechanisms and implications - npj Precision Oncology - [3]
  • Insights into the aberrant CDK4/6 signaling pathway - Advances in Protein Chemistry and Structural Biology - [6]
  • Management of Abemaciclib‐Associated Adverse Events - The Oncologist - [4]
  • Abemaciclib Plus Endocrine Therapy Provides OS Benefit - OncologyLive - [5]

References

Avotaciclib: Mechanism and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib (also known as BEY1107) is an investigational, orally active inhibitor that primarily targets cyclin-dependent kinase 1 (CDK1) [1] [2] [3]. Its main researched application is in the study of advanced cancers, including locally advanced or metastatic pancreatic cancer, glioblastoma, and metastatic colorectal cancer [1] [2].

The diagram below illustrates the proposed mechanism of action of this compound and its role in the cell cycle.

G G2 G2 M M G2->M G1 G1 M->G1 S S G1->S S->G2 CDK1_CyclinB CDK1/Cyclin B Complex Substrates Phosphorylation of Key Substrates (e.g., RB1, Lamins) CDK1_CyclinB->Substrates This compound This compound (CDK1 Inhibitor) This compound->CDK1_CyclinB CellCycleArrest Cell Cycle Arrest at G2/M Phase Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis Substrates->CellCycleArrest Proliferation Inhibition of Tumor Cell Proliferation Apoptosis->Proliferation

Experimental Data and Research Protocols

The table below summarizes available in vitro data for this compound. Please note that this information is primarily sourced from commercial research chemical suppliers and should be interpreted as preliminary.

Research Application Cell Lines/Models Used Key Experimental Findings Reported IC₅₀/EC₅₀
In vitro anti-proliferation assay [3] Radiotherapy-resistant Non-Small Cell Lung Cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) Inhibition of cell viability; enhanced effect when combined with compound PV-1019 [3]. Ranged from 0.580 μM to 0.918 μM across different resistant cell lines [3].
Apoptosis assay [3] Radiotherapy-resistant Non-Small Cell Lung Cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) Induction of apoptosis in tumor cells [3]. Information not specified in results.

A generalized workflow for the in vitro experiments cited in the research is as follows:

G Step1 1. Cell Seeding & Culture (Use radiotherapy-resistant NSCLC lines) Step2 2. Compound Treatment (Treat with this compound for 48 hours) Step1->Step2 Step3 3. Viability Assessment (Measure cell viability, e.g., MTT assay) Step2->Step3 Step4 4. Apoptosis Analysis (Perform assay, e.g., Annexin V staining) Step3->Step4 Step5 5. Data Calculation (Calculate EC₅₀ values) Step4->Step5

Information Limitations and Further Research

It is important to note that the information available from the current search is insufficient to create detailed application notes and protocols. Key information gaps include:

  • Lack of Primary Research Methods: The search results do not contain detailed protocols for key experiments such as kinase selectivity profiling, in vivo efficacy studies, or detailed apoptosis assays.
  • Limited Quantitative Data: Aside from the in vitro EC₅₀ values, comprehensive pharmacological data (e.g., pharmacokinetics, toxicity) is not available in the search results.
  • Early-Stage Development: this compound is currently classified as an investigational drug, and the available information is primarily from early-stage research [2].

References

Comprehensive Research Applications and Experimental Protocols for Avotaciclib (BEY1107), a Selective CDK1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avotaciclib and CDK1 Targeting

This compound (BEY1107) is a potent, orally active small-molecule inhibitor that selectively targets cyclin-dependent kinase 1 (CDK1), a key regulator of cell cycle progression at the G2/M transition. CDK1 has emerged as a promising therapeutic target in multiple cancer types due to its frequent overexpression in malignant tissues and strong correlation with poor survival outcomes across various cancers. As an investigational compound currently in Phase I clinical trials, this compound demonstrates particular promise for the treatment of locally advanced or metastatic pancreatic cancer, with additional preclinical evidence supporting its potential application in ovarian, lung, and other solid tumors [1] [2] [3].

The mechanistic rationale for targeting CDK1 in oncology stems from its central role in controlling mitotic entry and progression. CDK1, when complexed with cyclin B1, serves as the primary driver of the G2/M phase transition, ensuring proper chromosome segregation and cellular division. In cancer cells, CDK1 is often dysregulated, leading to uncontrolled proliferation and evasion of apoptotic signals. Research has demonstrated that CDK1 overexpression occurs in approximately 70.8% of cancers compared to normal tissues, with high expression levels closely correlated with reduced survival probabilities in 34.4% of cancer types analyzed [4]. This compound exerts its anti-tumor effects through selective inhibition of CDK1 activity, resulting in cell cycle arrest at the G2/M checkpoint and subsequent induction of apoptosis in rapidly dividing cancer cells [1] [5].

Chemical Properties and Formulation

Basic Chemical Characteristics

This compound possesses distinct chemical properties that influence its research application and pharmacological behavior:

  • Molecular Formula: C₁₃H₁₁N₇O
  • Molecular Weight: 281.28 g/mol (free base)
  • CAS Number: 1983983-41-0 (free base), 1983984-01-5 (trihydrochloride salt)
  • Chemical Structure: Characterized by a pyridine core flanked by two aminopyrimidine groups, contributing to its kinase inhibitory properties [2] [5] [3]

The compound is frequently utilized in research settings as either the free base or salt forms (hydrochloride or trihydrochloride), with the salt forms offering enhanced solubility for certain experimental applications.

Solubility and Formulation Guidelines

Proper formulation is critical for obtaining reliable and reproducible experimental results with this compound. The following table summarizes solubility characteristics across different solvents:

Table 1: Solubility Profile of this compound Trihydrochloride

Solvent Solubility Concentration Special Considerations
Water 78 mg/mL 199.5 mM Suitable for in vivo dosing solutions
DMSO 4 mg/mL 10.23 mM Hygroscopic; use fresh, anhydrous DMSO
Ethanol Insoluble - Not recommended for stock preparation
CMC-Na Suspension ≥5 mg/mL ≥12.8 mM Homogeneous suspension for oral gavage

For in vitro applications, researchers typically prepare stock solutions in DMSO at concentrations of 10-100 mM, followed by dilution into aqueous cell culture media. It is crucial to maintain the final DMSO concentration below 0.1% to avoid solvent-related cytotoxicity. For in vivo studies, this compound trihydrochloride can be dissolved directly in sterile water or prepared as a homogeneous suspension in 0.5% carboxymethyl cellulose sodium (CMC-Na) for oral administration [1].

In Vitro Experimental Protocols

Cell Viability and Proliferation Assays

Purpose: To evaluate the anti-proliferative effects of this compound across various cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., pancreatic, ovarian, NSCLC)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture media and supplements
  • 96-well or 6-well tissue culture plates
  • MTT reagent (0.5 mg/mL in PBS) or alternative viability indicators

Procedure:

  • Seed cells in 96-well plates at optimized densities (1,000-10,000 cells/well depending on doubling time)
  • Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂)
  • Prepare serial dilutions of this compound in complete media (typical range: 0.1-64 μM)
  • Treat cells with this compound or vehicle control (DMSO ≤0.1%) for 48-72 hours
  • Add MTT reagent (10% of total volume) and incubate for 2-4 hours at 37°C
  • Dissolve formazan crystals with 2-propanol and measure absorbance at 570 nm
  • Calculate percentage viability relative to vehicle-treated controls [5] [6]

Data Analysis: Determine half-maximal effective concentration (EC₅₀) values using non-linear regression analysis of log(inhibitor) vs. response curves in GraphPad Prism or similar software.

Apoptosis Analysis by Flow Cytometry

Purpose: To quantify this compound-induced apoptotic cell death.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Flow cytometry tubes
  • Cold PBS

Procedure:

  • Treat cells with this compound at relevant concentrations (typically near EC₅₀) for 24-48 hours
  • Harvest cells by gentle trypsinization and wash twice with cold PBS
  • Resuspend 1×10⁵ cells in 100 μL of binding buffer
  • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI)
  • Incubate for 15 minutes at room temperature in the dark
  • Add 400 μL of binding buffer and analyze by flow cytometry within 1 hour
  • Use untreated and single-stained controls for compensation [6]

Data Interpretation: Early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and viable cells are Annexin V-/PI-.

Mitochondrial Membrane Potential (ΔΨm) Assessment

Purpose: To evaluate early apoptotic events through changes in mitochondrial integrity.

Materials:

  • Tetramethylrhodamine ethyl ester (TMRE) dye
  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP, 50 μM) as positive control
  • Flow cytometer or fluorescence plate reader

Procedure:

  • Treat cells with this compound for 24 hours at predetermined concentrations
  • Harvest cells and stain with 100 nM TMRE for 30 minutes at 37°C
  • Wash cells with PBS and analyze fluorescence intensity (Ex/Em = 549/575 nm)
  • Include CCCP-treated controls (pre-incubated for 1 hour) to confirm depolarization [6]
Protein Expression Analysis by Western Blotting

Purpose: To investigate CDK1 pathway modulation and apoptotic marker expression.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (6-15% gradient)
  • Nitrocellulose or PVDF membranes
  • Primary antibodies: p-CDK1 (Y15), p-CDK1 (T161), total CDK1, cleaved PARP, p-Bcl-2 (S70), p-Bcl-xL (S62), Bcl-2, Bcl-xL
  • HRP-conjugated secondary antibodies
  • ECL detection reagent

Procedure:

  • Treat cells with this compound for specified durations
  • Lyse cells in RIPA buffer and determine protein concentration by BCA assay
  • Separate 20-50 μg protein by SDS-PAGE and transfer to membranes
  • Block membranes with 5% non-fat milk or BSA for 1 hour
  • Incubate with primary antibodies overnight at 4°C
  • Detect with appropriate HRP-conjugated secondary antibodies (1-2 hours, RT)
  • Visualize using ECL reagent and image with chemiluminescence detection system [6]

In Vivo Experimental Protocols

Pharmacokinetics and Oral Availability Studies

Purpose: To evaluate the absorption, distribution, and bioavailability of this compound in animal models.

Materials:

  • This compound trihydrochloride
  • Vehicle (sterile water or 0.5% CMC-Na)
  • Laboratory animals (typically mice or rats)
  • Blood collection tubes (EDTA-coated)
  • Plasma separation equipment
  • LC-MS/MS system for compound quantification

Procedure:

  • Prepare this compound solution in appropriate vehicle (e.g., 5 mg/mL in sterile water)
  • Administer single dose (typically 10-50 mg/kg) via oral gavage or intravenous injection
  • Collect blood samples at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours)
  • Separate plasma by centrifugation and store at -80°C until analysis
  • Extract analyte from plasma using protein precipitation or solid-phase extraction
  • Quantify this compound concentrations using validated LC-MS/MS methods
  • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis [1] [2]
Efficacy Studies in Pancreatic Cancer Xenograft Models

Purpose: To evaluate the anti-tumor activity of this compound in patient-derived xenograft or cell line-derived xenograft models.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)
  • Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) or patient-derived tumor fragments
  • Calipers for tumor measurement
  • This compound in dosing vehicle (0.5% CMC-Na)

Procedure:

  • Implant pancreatic cancer cells (5×10⁶ cells/mouse) or tumor fragments subcutaneously
  • Randomize mice into treatment groups when tumors reach 100-150 mm³
  • Administer this compound (typically 10-50 mg/kg) or vehicle control daily via oral gavage
  • Monitor tumor volume (measured by calipers) and body weight 2-3 times weekly
  • Calculate tumor volume using the formula: (length × width²)/2
  • Continue treatment for 3-4 weeks or until tumor burden limits reach endpoint criteria
  • Process tumors for subsequent immunohistochemical or molecular analyses [1] [2]

Computational and Bioinformatic Approaches

Molecular Docking Studies

Purpose: To predict binding interactions between this compound and CDK1 at the atomic level.

Materials:

  • Crystal structure of CDK1 (PDB ID: 4YC3 or similar)
  • This compound 3D structure (SDF format)
  • Molecular docking software (AutoDock Vina, Schrödinger Glide)
  • Visualization tools (PyMOL, Chimera)

Procedure:

  • Prepare protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges
  • Prepare ligand structure through energy minimization and conformer generation
  • Define binding site coordinates based on ATP-binding pocket or known inhibitor complexes
  • Perform flexible ligand docking with exhaustiveness setting ≥8
  • Cluster results by root-mean-square deviation (RMSD) and analyze top poses
  • Evaluate binding interactions (hydrogen bonds, hydrophobic contacts, π-stacking)
  • Compare with known CDK1 inhibitors for binding mode validation [7]
Molecular Dynamics Simulations

Purpose: To assess stability of this compound-CDK1 complexes and binding free energies.

Materials:

  • Docked this compound-CDK1 complexes
  • Molecular dynamics software (GROMACS, AMBER, NAMD)
  • Appropriate force fields (CHARMM, AMBER)
  • High-performance computing resources

Procedure:

  • Solvate the protein-ligand complex in explicit water molecules (TIP3P model)
  • Neutralize system with appropriate ions and energy minimize
  • Equilibrate system with position restraints on protein and ligand (NVT and NPT ensembles)
  • Run production MD simulation for 50-100 ns with 2 fs time step
  • Analyze trajectories for RMSD, RMSF, hydrogen bonding, and interaction fingerprints
  • Calculate binding free energies using MM/PBSA or MM/GBSA methods [7]

Experimental Results and Data Interpretation

Efficacy Data from Preclinical Studies

Table 2: Summary of this compound Efficacy in Preclinical Cancer Models

Cancer Type Model System EC₅₀/IC₅₀ Key Findings Proposed Mechanism
Pancreatic Cancer In vitro cell lines Not specified Inhibition of proliferation; induction of apoptosis Selective CDK1 inhibition [1] [2]
Ovarian Cancer Paclitaxel-resistant cells (HEYA8-MDR, SKOV3-TR) <1 μM Overcame paclitaxel resistance; enhanced apoptosis Mitochondrial CDK1 activation; Bcl-2/Bcl-xL phosphorylation [6]
Non-Small Cell Lung Cancer Radiotherapy-resistant cells (H1437R, H1568R, H1703R, H1869R) 0.58-0.92 μM Synergistic effect with PV-1019; reduced viability CDK1 pathway inhibition [5]

Research has demonstrated that this compound exhibits potent anti-proliferative activity across multiple cancer types, with particular efficacy in treatment-resistant models. In paclitaxel-resistant ovarian cancer cells, the compound achieved half-maximal efficacy at sub-micromolar concentrations (0.58-0.92 μM), highlighting its potential against chemotherapy-refractory disease [5] [6]. The proapoptotic effects appear mediated through mitochondrial CDK1 activation and subsequent phosphorylation of anti-apoptotic Bcl-2 family members, switching the cellular response from survival to death signaling.

CDK1 Signaling Pathway and this compound Mechanism

The following diagram illustrates the central role of CDK1 in cell cycle regulation and the mechanism of this compound intervention:

G G1S G1/S Phase Transition CDK1CyclinB CDK1/Cyclin B Complex G1S->CDK1CyclinB  Upregulates DNADamage DNA Damage/ Cellular Stress WEE1 WEE1 Kinase DNADamage->WEE1  Activates G2MTransition G2/M Phase Transition CDK1CyclinB->G2MTransition  Drives CellCycleArrest G2/M Cell Cycle Arrest CDK1CyclinB->CellCycleArrest  Inhibition  Causes MitoticEntry Mitotic Entry & Progression G2MTransition->MitoticEntry  Leads to CDK1Inactive CDK1 Inactive (pY15, pT14) CDK1Active CDK1 Active (pT161) CDK1Inactive->CDK1Active  Activation  Process CDK1Active->CDK1CyclinB  Forms Apoptosis Mitochondrial Apoptosis CDK1Active->Apoptosis  Promotes  (Mitochondrial) CDC25 CDC25 Phosphatase CDC25->CDK1Active  Activates WEE1->CDK1Inactive  Phosphorylates This compound This compound (BEY1107) This compound->CDK1CyclinB  Blocks This compound->CDK1Active  Inhibits

Figure 1: CDK1 Signaling Pathway and this compound Mechanism of Action

This schematic illustrates how CDK1 activity is regulated through opposing phosphorylation events by WEE1 (inhibitory) and CDC25 (activating) phosphatases, and how this compound intervenes by directly inhibiting CDK1 activation and CDK1/cyclin B complex formation. The diagram also highlights the dual consequences of CDK1 modulation: while conventional CDK1/cyclin B activity drives mitotic entry, CDK1 can also promote apoptosis through mitochondrial localization and phosphorylation of Bcl-2 family proteins, particularly in the context of combination therapies with agents like paclitaxel and duloxetine [4] [6].

Troubleshooting and Technical Considerations

Common Experimental Challenges

Researchers may encounter several technical challenges when working with this compound:

  • Solubility Issues: If precipitate forms in aqueous solutions, briefly warm the solution to 37°C with vortexing or prepare fresh stock solutions. For in vivo studies, ensure homogeneous suspension by continuous stirring of CMC-Na formulations.
  • Variable Cellular Responses: Account for cell line-specific differences in CDK1 dependency by including positive control cell lines with known CDK1 overexpression.
  • Off-Target Effects: Employ complementary approaches including RNA interference against CDK1 to confirm on-target effects, particularly when using this compound at higher concentrations (>10 μM).
  • Combination Therapy Optimization: When testing this compound with other agents, perform matrix screening with varying sequences and schedules to identify synergistic interactions.
Data Interpretation Guidelines

Proper interpretation of this compound experimental results requires consideration of several factors:

  • Cellular Context: CDK1 inhibition may produce different effects depending on the genetic background of cancer cells, particularly p53 and Rb status.
  • Treatment Duration: Short-term exposure (≤24 hours) may primarily induce reversible cell cycle arrest, while longer treatments (48-72 hours) typically trigger apoptotic commitment.
  • Biomarker Assessment: Monitor phosphorylation status of CDK1 substrates (e.g., histone H1, lamin B) to confirm target engagement in addition to viability endpoints.
  • Mitochondrial Effects: In apoptosis-resistant models, assess alternative cell death mechanisms including mitotic catastrophe or senescence.

Conclusion and Research Applications

This compound represents a valuable investigational tool for probing CDK1 biology and developing novel cancer therapeutic strategies. The detailed protocols outlined in this document provide a framework for evaluating the compound's activity across diverse experimental systems, from biochemical assays to in vivo models. The consistent demonstration of this compound efficacy in challenging contexts such as taxane-resistant ovarian cancer and pancreatic cancer underscores its potential clinical utility. Researchers should consider integrating the described methodologies with functional genomics approaches to identify predictive biomarkers of response, which will be crucial for future patient stratification strategies in clinical development.

References

Chemical Properties & Solubility of Avotaciclib

Author: Smolecule Technical Support Team. Date: February 2026

The table below lists key chemical properties and solubility data for Avotaciclib and its salt forms. This information is crucial for planning in vitro experiments and preparing stock solutions [1] [2] [3].

Property This compound (Free Base) This compound Trihydrochloride
Molecular Formula C₁₃H₁₁N₇O [1] C₁₃H₁₁N₇O.3ClH [3]
Molecular Weight 281.28 g/mol [1] 390.66 g/mol [3]
CAS Number 1983983-41-0 [1] [2] 1983984-01-5 [2] [3]
Chemical Structure 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol [1] Salt form of the above [3]
Solubility in DMSO Information Missing 4 mg/mL (10.23 mM) [3]
Solubility in Water Information Missing 78 mg/mL [3]

Mechanism of Action and Proposed Workflow

This compound is characterized as a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [2] [3]. CDK1 is a key regulator of cell cycle progression, particularly for the G2 to M phase transition. Inhibition of CDK1 can lead to cell cycle arrest and, evidence suggests, the induction of apoptosis (programmed cell death) in tumor cells [1] [2] [3]. The following diagram illustrates this mechanism and a logical flow for investigating its effects in cell studies.

avotaciclib_workflow This compound Mechanism and Experimental Analysis START Treat Cells with This compound MOA Inhibition of CDK1 START->MOA ASSAY1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) START->ASSAY1 CYCARR Disruption of Cell Cycle Progression MOA->CYCARR APOP Induction of Apoptosis MOA->APOP ASSAY4 Protein Analysis (e.g., p-Rb, CDK1 substrate phosphorylation) MOA->ASSAY4 ASSAY2 Cell Cycle Analysis (e.g., PI staining, Flow Cytometry) CYCARR->ASSAY2 ASSAY3 Apoptosis Assay (e.g., Annexin V, Caspase-3) APOP->ASSAY3

Critical Information Gaps and General Guidance

A significant limitation of the current publicly available data is the absence of specific concentration ranges and detailed protocols for cell studies.

  • Lack of Concentration Data: The search results do not provide explicit concentrations of this compound used in cell-based assays to elicit its reported effects (e.g., IC₅₀ values for proliferation arrest or apoptosis). The available data primarily establishes its identity, mechanism, and solubility [1] [2] [3].
  • Recommended Action: To establish a dose-response relationship, you will need to design experiments that test a range of concentrations. A common strategy is to perform a literature review for similar CDK1 inhibitors to establish a starting point. A typical experiment would involve treating cancer cell lines with this compound across a broad concentration range (e.g., from nanomolar to low-micromolar) and then assessing outcomes using the assays outlined above.
  • Stock Solution Preparation: Based on solubility data for the trihydrochloride salt [3]:
    • Calculate the mass of compound needed for the desired molar concentration.
    • For a 10 mM DMSO stock: Dissolve 3.91 mg of this compound trihydrochloride in 1 mL of DMSO. Note the reported solubility limit in DMSO is 4 mg/mL.
    • Dilute the stock solution into the cell culture medium. Ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent toxicity.

References

Comprehensive Application Notes and Protocols for Avotaciclib Working Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avotaciclib

This compound (development code BEY1107) is a potent, orally active small-molecule inhibitor that selectively targets Cyclin-Dependent Kinase 1 (CDK1) [1]. CDK1 plays a critical role in cell cycle control, particularly in regulating the G2/M phase transition, and its overexpression has been observed in numerous cancer types, making it a promising therapeutic target [2]. This compound is currently under investigation in several clinical trials for cancers including glioblastoma multiforme, metastatic colorectal cancer, and locally advanced or metastatic pancreatic cancer, where CDK1 is often abnormally and strongly expressed [3] [4].

Physicochemical Properties and Handling

Basic Chemical Properties

Table 1: Physicochemical properties of this compound and its salt forms

Property This compound (Free Base) This compound Sulfate This compound Trihydrochloride This compound Hydrochloride
Chemical Formula C₁₃H₁₁N₇O [3] C₁₃H₁₃N₇O₅S [1] C₁₃H₁₄Cl₃N₇O [3] C₁₃H₁₂ClN₇O [4]
Molecular Weight (g/mol) 281.28 [3] 379.35 [1] 378.66 [3] 317.73 [4]
CAS Number 1983983-41-0 [3] 1983984-04-8 [1] 1983984-01-5 [3] [4] Information Missing
Appearance Information Missing Typically solid at room temperature [1] Information Missing Light yellow to yellow solid powder [4]
Storage and Stability
  • Long-term Storage: Store the powder at -20°C for 3 years or at 4°C for 2 years [1] [4].
  • In-solvent Storage: Prepared stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month [1] [4].
  • Handling Precautions: For long-term stability, store the product in a sealed and protected environment (e.g., under nitrogen) to avoid exposure to moisture and light [4].
  • Shipping Condition: The product is stable at ambient temperature for a few days during ordinary shipping [1] [4].

Stock Solution Preparation

Solubility Characteristics

This compound has low water solubility and typically requires solvents like DMSO for initial stock solution preparation [1] [4]. If dissolution in DMSO is not optimal, other solvents such as H₂O, Ethanol, or DMF can be tried with a minute amount of product to avoid sample loss [4].

Stock Solution Preparation Protocol
  • Calculate the required mass of this compound powder based on the desired stock solution concentration and volume.
  • Weigh the compound accurately using an analytical balance.
  • Transfer the weighed powder to a suitable vial or volumetric flask.
  • Add the selected solvent (e.g., DMSO) gradually while vortexing or sonicating to ensure complete dissolution.
  • Aliquot the stock solution into single-use portions to minimize freeze-thaw cycles.
  • Label clearly with compound name, concentration, date, and solvent.
  • Store at recommended temperatures.

Table 2: this compound stock solution preparation guide

Desired Concentration Mass of Compound per 1 mL Solvent Suggested Solvent
10 mM 2.81 mg (Free Base) / 3.79 mg (Sulfate) DMSO
5 mM 1.41 mg (Free Base) / 1.90 mg (Sulfate) DMSO
1 mM 0.28 mg (Free Base) / 0.38 mg (Sulfate) DMSO

In Vivo Formulation Preparation

For animal studies, this compound requires formulation to improve bioavailability and dosing accuracy. Below are detailed protocols for various administration routes [1] [4].

Injection Formulations

Table 3: Injectable formulations for this compound administration

Formulation ID Composition Preparation Protocol Recommended Use

| Injection-1 | DMSO:Tween 80:Saline = 10:5:85 [1] [4] | 1. Prepare 100 μL DMSO stock solution 2. Add 50 μL Tween 80 3. Add 850 μL Saline 4. Mix well until clear | IP/IV/IM/SC injection | | Injection-2 | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 [1] [4] | 1. Prepare 100 μL DMSO stock solution 2. Add 400 μL PEG300 3. Add 50 μL Tween 80 4. Add 450 μL Saline 5. Mix well until clear | IP/IV/IM/SC injection | | Injection-3 | DMSO:Corn oil = 10:90 [1] [4] | 1. Prepare 100 μL DMSO stock solution 2. Add to 900 μL corn oil 3. Mix well to obtain clear or suspension solution | IP/IV/IM/SC injection | | Injection-4 | DMSO:20% SBE-β-CD in saline = 10:90 [1] [4] | 1. Prepare 20% SBE-β-CD in saline 2. Mix 100 μL DMSO stock with 900 μL SBE-β-CD solution | IP/IV/IM/SC injection |

Example Preparation: For Injection Formulation 3 (DMSO:Corn oil = 10:90) at 2.5 mg/mL working concentration: Take 100 μL of 25 mg/mL DMSO stock solution and add to 900 μL corn oil, then mix well to obtain a clear or suspension solution (2.5 mg/mL, ready for use in animals) [1].

Oral Formulations

Table 4: Oral formulations for this compound administration in animal studies

Formulation ID Composition Preparation Protocol Notes

| Oral-1 | 0.5% CMC Na (carboxymethylcellulose sodium) [1] [4] | 1. Prepare 0.5% CMC Na solution (0.5 g in 100 mL ddH₂O) 2. Add 250 mg this compound to 100 mL 0.5% CMC Na 3. Mix to form suspension (2.5 mg/mL) | Ready for oral gavage | | Oral-2 | 0.5% Carboxymethyl cellulose [1] [4] | 1. Prepare 0.5% carboxymethyl cellulose solution 2. Add this compound powder 3. Mix thoroughly to form uniform suspension | Ready for oral gavage | | Oral-3 | Dissolved in PEG400 [1] [4] | 1. Add this compound directly to PEG400 2. Mix until completely dissolved | Solution formulation | | Oral-6 | Mixing with food powders [1] [4] | 1. Mix this compound powder with standard food powders 2. Ensure homogeneous distribution | Dietary administration |

Biological Application and Mechanism of Action

CDK1 Inhibition and Anticancer Mechanism

This compound exerts its anticancer effects through potent inhibition of CDK1, a key regulator of the G2/M phase transition in the cell cycle [1] [2]. CDK1 is the only essential CDK in mammals required for cell cycle progression, and its deregulation is closely associated with tumorigenesis [2]. The diagram below illustrates this compound's mechanism of action and the experimental workflow for its application:

G This compound Mechanism and Experimental Workflow Start Start: Cancer Cell Line/Animal Model Sub1 This compound Exposure Start->Sub1 Sub2 CDK1 Inhibition Sub1->Sub2 SubA In Vitro Analysis Sub1->SubA In Vitro Models SubE In Vivo Analysis Sub1->SubE In Vivo Models Sub3 Cell Cycle Arrest at G2/M Sub2->Sub3 Sub4 Inhibition of Tumor Cell Proliferation Sub3->Sub4 SubB Cell Viability Assays (MTT/MTS) SubA->SubB SubC Cell Cycle Analysis (Flow Cytometry) SubA->SubC SubD Apoptosis Assays (Annexin V) SubA->SubD SubF Tumor Volume Measurement SubE->SubF SubG Biomarker Analysis (IHC/Western) SubE->SubG SubH Toxicity Assessment SubE->SubH

This compound hydrochloride, the HCl salt form of this compound, has been specifically noted for potential utilization in pancreatic cancer, where CDK1 is abnormally and strongly expressed [4].

Research Applications

This compound is suitable for investigating:

  • CDK1-specific signaling pathways in cancer biology [2]
  • Cell cycle regulation and checkpoint control mechanisms [2]
  • Combination therapies with other anticancer agents [5]
  • Tumor progression and metastasis in various cancer models [3]

Quality Control and Troubleshooting

Quality Assessment
  • Visual Inspection: Solutions should appear clear without visible particles or precipitation. Some formulations may form uniform suspensions.
  • Solution Stability: Monitor for precipitation over time, especially after storage. Briefly warm and vortex if precipitation occurs.
  • Bioanalytical Validation: When possible, validate concentration using HPLC or LC-MS/MS methods.
Troubleshooting Common Issues

Table 5: Troubleshooting guide for this compound working solutions

Problem Possible Cause Solution
Poor Solubility Inappropriate solvent Use DMSO for initial stock; optimize solvent for working solutions per provided formulations [1] [4]
Precipitation Temperature change, solvent evaporation Warm solution to 37°C briefly and vortex; reformulate if necessary [1]
Variable Results Degradation of stock solution Use fresh aliquots; avoid repeated freeze-thaw cycles; ensure proper storage conditions [4]
Toxicity in Cells Solvent cytotoxicity Reduce DMSO concentration (<0.1% for cell culture); include vehicle controls
Formulation Instability Excipient incompatibility Try alternative formulations from provided protocols [1] [4]

Safety and Regulatory Considerations

  • Intended Use: this compound is for research use only, not for human use [1] [4].
  • Handling Precautions: Use appropriate personal protective equipment when handling the powder and prepared solutions.
  • Disposal: Follow institutional guidelines for disposal of chemical and biological materials.

References

Avotaciclib animal model administration

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Avotaciclib (BEY1107) is a potent, orally bioavailable small-molecule inhibitor that selectively targets Cyclin-Dependent Kinase 1 (CDK1) [1] [2]. CDK1 is a serine/threonine kinase that plays an indispensable role in driving cell cycle progression, particularly the transition from the G2 phase to mitosis (M phase) [3]. Its overexpression is frequently observed in various cancer types and is linked to tumorigenesis [3].

The diagram below illustrates the proposed mechanism by which this compound, in combination with other agents, can induce apoptosis in resistant cancer cells, as suggested by a recent study [4].

G Proposed Pro-Apoptotic Mechanism of Combined Treatment Paclitaxel + Duloxetine Paclitaxel + Duloxetine mTORC1/S6K Inhibition mTORC1/S6K Inhibition Paclitaxel + Duloxetine->mTORC1/S6K Inhibition CDK1 Activation\n& Mitochondrial Localization CDK1 Activation & Mitochondrial Localization mTORC1/S6K Inhibition->CDK1 Activation\n& Mitochondrial Localization Phosphorylation of\nBcl-2 / Bcl-xL Phosphorylation of Bcl-2 / Bcl-xL CDK1 Activation\n& Mitochondrial Localization->Phosphorylation of\nBcl-2 / Bcl-xL Loss of Mitochondrial\nMembrane Potential (ΔΨm) Loss of Mitochondrial Membrane Potential (ΔΨm) Phosphorylation of\nBcl-2 / Bcl-xL->Loss of Mitochondrial\nMembrane Potential (ΔΨm) Apoptotic Cell Death Apoptotic Cell Death Loss of Mitochondrial\nMembrane Potential (ΔΨm)->Apoptotic Cell Death This compound (CDK1 Inhibitor) This compound (CDK1 Inhibitor) This compound (CDK1 Inhibitor)->CDK1 Activation\n& Mitochondrial Localization  Blocks This compound (CDK1 Inhibitor)->Phosphorylation of\nBcl-2 / Bcl-xL  Inhibits

Formulation and Administration Protocols

The table below details formulation options based on the manufacturer's recommendations and a protocol from recent research [2].

Aspect Protocol Details
Recommended Formulation (Oral) Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [2].

| Alternative Solvents (for IP/IV/SC/IM) | Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 [2]. Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2]. | | Stock Solution Preparation | Prepare stock solutions in DMSO (e.g., 5-25 mM). Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles [2]. | | Working Solution & Dosing | Dilute stock solution into the chosen formulation. For oral gavage in 0.5% CMC-Na, add the powder directly to the vehicle to make a suspension [2]. |

Experimental Dosing and Model Application

The table summarizes a specific in vivo dosing regimen and key experimental steps from a published study. Please note that this is an example from one research context.

Parameter Details from Preclinical Research
Study Context Overcoming paclitaxel resistance in ovarian cancer (cell line study) [4].
Reported Dose 10 µM this compound in cell culture [4].
Treatment Duration 24-48 hours for apoptosis and protein analysis assays [4].

| Key Experimental Steps | 1. Cell Viability (MTT) Assay: Seed cells, treat for 48h, add MTT, measure absorbance at 595nm [4]. 2. Apoptosis Assay (Annexin V/PI): Treat cells for 48h, stain, analyze with flow cytometry [4]. 3. Mitochondrial Membrane Potential (ΔΨm): Treat cells for 24h, stain with TMRE, analyze with flow cytometry [4]. 4. Protein Analysis (Western Blot): Lyse treated cells, resolve proteins by SDS-PAGE, transfer to membrane, and probe with target antibodies [4]. | | Supporting Evidence | In the cited study, this compound suppressed apoptotic cell death and the phosphorylation of Bcl-2/Bcl-xL, confirming its role as a CDK1 inhibitor in this model [4]. |

Critical Considerations for Preclinical Studies

When designing experiments with this compound, keep the following in mind:

  • Confirmatory Experiments: The pro-apoptotic role of CDK1 is context-dependent [4] [3]. It is crucial to include control groups using a selective CDK1 inhibitor like this compound to confirm that observed effects are specifically due to CDK1 inhibition [4].
  • Model Selection and Validity: No single animal model perfectly recapitulates human disease. When selecting a model, evaluate its predictive validity (ability to respond to therapeutics as humans do), face validity (phenotypic similarity to the human disease), and construct validity (similarity in the underlying biological mechanisms) [5] [6]. A multifactorial approach using complementary models improves translational accuracy [5].
  • Data Gaps: The search results did not provide comprehensive in vivo pharmacokinetic (PK) parameters for this compound (e.g., half-life, clearance) in animal models. For robust study design, empirical PK data should be sought to establish optimal dosing schedules.

References

How to Handle a Java OutOfMemoryError in a Research Setting

Author: Smolecule Technical Support Team. Date: February 2026

An OutOfMemoryError (OOME) occurs when the Java Virtual Machine (JVM) cannot allocate enough memory for new objects. In computational research, this can happen during large-scale data processing. The key is to ensure the application fails safely and provides data for diagnosis.

Immediate JVM Solutions

You can configure the JVM to execute a specific action when an OOME occurs. The most direct options are to force the JVM to exit or crash, ensuring the process does not continue in an unstable state [1].

JVM Option Description Best For
-XX:+ExitOnOutOfMemoryError Causes the JVM to exit on the first OOME [1]. Environments where a quick restart via an external script is preferred.
-XX:+CrashOnOutOfMemoryError Causes the JVM to crash and produce core dump files on an OOME [1]. In-depth post-mortem analysis of the JVM's state.
-XX:OnOutOfMemoryError="" Executes a custom shell command (e.g., kill -9 %p) when an OOME occurs [1]. Custom cleanup scripts or actions before termination.

> Important Note: These JVM options are primarily effective for errors related to heap memory exhaustion. They may not be triggered if the error is caused by the exhaustion of native memory, such as from creating too many threads [1].

Diagnosing the Error

To fix the root cause, you need to understand what is consuming memory.

  • Enable Heap Dumps: Use the JVM option -XX:+HeapDumpOnOutOfMemoryError. This creates a binary snapshot of the JVM's memory at the moment of the error [1].
  • Analyze the Dump: Use a tool like Eclipse Memory Analyzer (MAT) to inspect the heap dump file. This will show you the largest objects in memory and can help you identify memory leaks in your code [1].

Creating Effective Workflow Diagrams with Graphviz

Using Graphviz's DOT language helps visualize complex experimental workflows. Below is an example that incorporates key styling rules for clarity.

Example: Data Analysis Workflow

DataAnalysisWorkflow start Start Analysis raw_data Load Raw Data start->raw_data preprocess Pre-process Data raw_data->preprocess model_run Run Model preprocess->model_run oome_check OOME? (Out of Memory Error) model_run->oome_check handle_error Handle Error & Create Heap Dump oome_check->handle_error Yes analyze Analyze Results oome_check->analyze No end End handle_error->end analyze->end

Diagram Title: Data Analysis Workflow with OOME Handling

Key Graphviz Techniques for Readability
  • HTML-like Labels for Formatting: For multi-line text or font changes within a single node, use HTML-like labels (label=<text>). This is more flexible than the older record-based shapes [2] [3].
  • Color and Contrast: Always set fontcolor explicitly to ensure high contrast against the node's fillcolor [4]. The example uses a palette of blues, reds, yellows, and greens from your specified list.
  • Spacing for Edge Labels: The labeldistance attribute is set to 2.5 to create a clear gap between the edge's text and the node, improving readability [5].
  • Node Shapes and Styles: Use shape="oval" for start/end points and shape="diamond" for decision points. The style="rounded" or style="filled,rounded" makes nodes more visually appealing [3].

References

Avotaciclib: Key Characteristics & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on Avotaciclib (also known as BEY1107 trihydrochloride) for your research reference [1].

Parameter Specification / Value
Primary Target Cyclin-Dependent Kinase 1 (CDK1) [1].
Primary Indication (Research) Locally advanced or metastatic pancreatic cancer [1].
Molecular Weight 390.66 g/mol [1].
Chemical Formula C₁₃H₁₁N₇O.3ClH [1].
CAS No. 1983984-01-5 [1].
Purity ≥99.01% [1].

| Solubility (In vitro) | Water: 78 mg/mL DMSO: 4 mg/mL (10.23 mM) Ethanol: Insoluble [1]. | | Recommended In vivo Formulation | Homogeneous suspension using 1% CMC-Na [1]. |

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to potential issues you might encounter in your experiments.

Q1: What is the recommended procedure for preparing stock solutions of this compound?

A:

  • In vitro stock solution: For a 10 mM stock solution, add 390.7 µL of fresh, pure DMSO to 1 mg of this compound trihydrochloride powder. Gently vortex or sonicate until the solid is fully dissolved. Avoid using DMSO that has absorbed moisture from the air, as this can significantly reduce solubility [1].
  • In vivo dosing suspension: To prepare a 5 mg/mL dosing suspension, add 5 mg of this compound to 1 mL of 1% carboxymethyl cellulose sodium (CMC-Na) solution. Mix thoroughly until a homogeneous, non-settling suspension is achieved [1].

Q2: The drug precipitate forms in my cellular assay. How can I improve solubility?

A: Precipitation is a common issue. You can try the following:

  • Verify DMSO quality: Ensure the DMSO is fresh and moisture-free. Consider purchasing small, sealed aliquots.
  • Warm the solution: Briefly warm the tube in a 37°C water bath for a few minutes, then vortex. Do not overheat.
  • Sonication: Use a bath sonicator for 1-2 minutes to help disperse the compound.
  • Prepare fresh: Always prepare stock solutions immediately before use and avoid multiple freeze-thaw cycles.
  • Reduce concentration: If precipitation persists, prepare a lower concentration stock solution (e.g., 5 mM) to keep the compound in solution.

Q3: How can I confirm that the observed biological effects in my experiment are due to CDK1 inhibition?

A: To validate target engagement, consider incorporating these controls and experiments:

  • Use a positive control: Employ another established, well-characterized CDK1 inhibitor (e.g., RO-3306) in a parallel experiment. If both compounds produce similar phenotypic effects (e.g., cell cycle arrest at G2/M), it strengthens the conclusion [2].
  • Genetic validation: Use siRNA or CRISPR/Cas9 to knock down or knock out CDK1 in your cell lines. Similarities between genetic knockdown and pharmacological inhibition phenotypes provide strong evidence for an on-target effect.
  • Monitor downstream markers: Analyze the phosphorylation status of known CDK1 substrates (e.g., substrates involved in the G2/M transition) via Western blot. A reduction in their phosphorylation level upon this compound treatment indicates effective pathway inhibition [2].

Experimental Workflow & Signaling Pathway

To help you design and contextualize your experiments, the following diagram outlines a general workflow for evaluating a CDK inhibitor like this compound in a cancer model, highlighting its key role in cell cycle arrest.

G compound This compound target CDK1/Cyclin B Complex compound->target Binds to inhibition Inhibition of G2/M Transition target->inhibition Leads to effect Cell Cycle Arrest & Apoptosis inhibition->effect Results in validation Validation: - p-RB Western Blot - Flow Cytometry effect->validation

I hope this technically oriented support guide provides a solid foundation for your work with this compound.

References

Avotaciclib memory requirement solutions

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib Technical Profile

For quick reference, here are the key physicochemical and biological characteristics of this compound.

Property Specification Source / Assay
Molecular Formula C₁₃H₁₁N₇O (Free base) DrugBank [1]
Molecular Weight 281.28 g/mol (Free base) DrugBank [1]
Solubility (In Vitro) May dissolve in DMSO; may require solubilizing agents (Tween 80, PEG300, cyclodextrins) for aqueous solutions. InvivoChem [2]
Mechanism of Action Cyclin-dependent kinase 1 (CDK1) inhibitor DrugBank [1]
Primary Research Applications Pancreatic cancer, Glioblastoma, Colorectal cancer, Ovarian cancer (research use) AdisInsight, Recent Publications [3] [4] [5]
Storage (Powder) -20°C (3 years) or 4°C (2 years), in a sealed, protected environment away from light and moisture. InvivoChem [2]
Storage (Solution) -80°C (6 months) or -20°C (1 month) InvivoChem [2]

Experimental Troubleshooting & FAQs

Q1: How do I prepare a stock solution of this compound?

The preparation of a stable stock solution is critical. This compound has limited water solubility and typically requires DMSO as a primary solvent.

  • Recommended Protocol (from supplier):
    • Calculate Mass: Use the molecular weight (281.28 g/mol for free base; 317.73 g/mol for hydrochloride salt) to calculate the mass needed for your desired concentration (e.g., 10 mM or 25 mM).
    • Primary Solvent: Dissolve the powder in a small volume of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
    • Working Solution for In Vitro Assays: Dilute the DMSO stock into your cell culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1-0.5%).
    • Working Solution for In Vivo Studies: Further dilute the DMSO stock into an appropriate injectable formulation. One cited formulation is:
      • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2].
    • Aliquot and Store: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C or -20°C as indicated [2].

Q2: My cell viability assay shows unexpected results. What could be the issue?

Several factors related to the drug's biology and handling can affect assay outcomes.

  • Potential Cause 1: Incorrect Dosing. this compound is a CDK1 inhibitor, and its effects are concentration-dependent. Ensure you are using a clinically relevant concentration range. Cited studies in ovarian cancer used this compound at a concentration of 10 µM to inhibit CDK1 and study its pro-apoptotic role [5].
  • Potential Cause 2: Solvent Cytotoxicity. High concentrations of DMSO from the stock solution can be toxic to cells. Always include a vehicle control (e.g., culture medium with the same final DMSO concentration as your treated groups) to rule out solvent effects.
  • Potential Cause 3: Instability of Solution. Repeated freezing and thawing of the stock solution can degrade the compound. Always use fresh aliquots when possible.
  • Potential Cause 4: Cell Line Specificity. Response to this compound can vary based on the cancer type and the cellular levels of CDK1. It has been noted to be particularly relevant in cancers where CDK1 is strongly expressed, such as pancreatic cancer [2].

Q3: What is the core mechanism of this compound I should investigate?

Your research should focus on its primary target, CDK1, and the subsequent impact on the cell cycle and apoptosis. The diagram below illustrates the key pathway.

G This compound This compound CDK1 CDK1/Cyclin B1 Complex This compound->CDK1  Inhibits G2_M_Transition G2/M Phase Transition CDK1->G2_M_Transition  Promotes p_Bcl2 Phosphorylated Bcl-2 / Bcl-xL CDK1->p_Bcl2  Phosphorylates Apoptosis Apoptosis (Cell Death) Mitochondrion Mitochondrial Dysfunction p_Bcl2->Mitochondrion  Induces Mitochondrion->Apoptosis  Leads to

Diagram: Proposed Pro-apoptotic Mechanism of this compound via CDK1 Inhibition. This compound inhibits CDK1, a key driver of cell division. In some resistant cancer cells, this inhibition can also trigger a pro-apoptotic signal, leading to phosphorylation of anti-apoptotic proteins like Bcl-2, mitochondrial dysfunction, and cell death [5].

Experimental Protocol: Investigating Apoptotic Effects

This protocol is adapted from a recent study that used this compound to overcome paclitaxel resistance in ovarian cancer cells [5].

  • 1. Cell Treatment:
    • Culture your chosen cell lines (e.g., paclitaxel-resistant ovarian cancer cells like SKOV3-TR).
    • Treat cells with this compound (e.g., 10 µM) for a defined period (e.g., 24-48 hours). Include a vehicle control (DMSO).
  • 2. Assess Apoptosis (Flow Cytometry):
    • Harvest treated and control cells.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
    • Analyze using a flow cytometer. Annexin V-positive/PI-negative cells indicate early apoptosis; Annexin V-positive/PI-positive cells indicate late apoptosis/necrosis.
  • 3. Analyze Key Proteins (Western Blot):
    • Lyse cells and extract total protein.
    • Perform Western blotting to detect:
      • Cleaved PARP: A hallmark of apoptosis.
      • Phospho-Bcl-2 (S70) & Phospho-Bcl-xL (S62): Key markers of CDK1-mediated pro-apoptotic signaling.
      • Total CDK1 and Phospho-CDK1 (Y15): To confirm inhibition of CDK1 activity.
  • 4. Measure Mitochondrial Membrane Potential (ΔΨm):
    • Stain treated cells with TMRE (Tetramethylrhodamine Ethyl Ester).
    • Analyze by flow cytometry. A decrease in TMRE fluorescence indicates loss of ΔΨm, a key event in apoptosis.

References

Experimental Data & Protocols for Avotaciclib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental details from recent studies to help researchers establish their methodologies.

Experiment Type Cell Lines Used Key Parameters & Concentrations Observed Outcomes Source / Context
Cell Viability Assay (MTT) [1] Paclitaxel-resistant ovarian cancer cells (HEYA8-MDR, SKOV3-TR) 48-hour treatment; used alongside Paclitaxel and Duloxetine. CDK1 inhibitor role was tested. Avotaciclib suppressed apoptotic cell death induced by Paclitaxel+Duloxetine, confirming CDK1's pro-apoptotic role in this context [1]. Study on overcoming paclitaxel resistance [1].
Cell Viability Assay [2] Radiotherapy-resistant NSCLC cells (H1437R, H1568R, H1703R, H1869R) 48-hour treatment; concentration range 0-64 μM. Inhibited cell proliferation; EC50 values: 0.918, 0.580, 0.735, and 0.662 μM for H1437R, H1568R, H1703R, H1869R, respectively [2]. Investigation of this compound in non-small cell lung cancer (NSCLC) [2].
Molecular Docking & Dynamics [3] In silico analysis for Epithelial Ovarian Cancer (EOC) Naringin compared with this compound and other compounds. Study assessed binding efficacy with CDK1; Naringin showed high-affinity binding and stable complex formation [3]. Integrated computational analysis for EOC therapy [3].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments based on the search results.

Cell Viability Assay (MTT)

This protocol is adapted from the studies on ovarian and lung cancer cells [1] [2].

  • Key Reagents: Thiazolyl Blue Tetrazolium Bromide (MTT), 2-propanol, this compound (prepare stock solution in DMSO).
  • Procedure:
    • Seed cells in 96-well or 6-well plates at a density of approximately 10,000 cells per well in complete culture medium [1].
    • Treat cells with this compound at desired concentrations. For a dose-response curve, use a range (e.g., 0.1-64 μM). Include negative control (vehicle alone, e.g., DMSO). Incubate for 48 hours [1] [2].
    • Add MTT solution to each well to a final concentration of 1 mg/mL. Incubate for 1-4 hours at 37°C [1].
    • Carefully remove supernatant and dissolve formed formazan crystals in 2-propanol [1].
    • Measure absorbance at 595 nm using a plate reader. Calculate cell viability as a percentage relative to the untreated control [1].
Apoptosis Assay (Annexin V/Propidium Iodide)

This protocol is based on the ovarian cancer study [1].

  • Key Reagents: Annexin V-FITC, Propidium Iodide (PI), 1x Binding Buffer.
  • Procedure:
    • Seed and treat cells in 6-well plates (e.g., 10,000 cells/well) with this compound and other required drugs for 48 hours [1].
    • Collect cells by trypsinization and centrifugation.
    • Resuspend cell pellet in 500 μL of 1x Binding Buffer.
    • Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension. Mix gently and incubate for 5-15 minutes in the dark at room temperature.
    • Analyze stained cells using a flow cytometer within 1 hour. Use untreated and positive control (e.g., cells treated with a known apoptosis inducer) for setup and compensation.

Workflow for Investigating CDK1's Pro-apoptotic Role

The diagram below outlines the experimental logic from a key study that used this compound to validate CDK1's role in overcoming drug resistance [1].

Start Establish Paclitaxel-Resistant Ovarian Cancer Cell Lines A Combined Treatment: Paclitaxel + Duloxetine Start->A B Observe: Induction of Apoptotic Cell Death A->B C Hypothesis: CDK1 activation mediates apoptosis B->C D Experimental Validation: Add CDK1 Inhibitor (this compound) C->D E Result: Apoptosis suppressed D->E F Conclusion: CDK1 plays a pro-apoptotic role E->F

Potential FAQs & Troubleshooting Guide

While explicit FAQs were not found in search results, here are some common experimental challenges and solutions inferred from available data.

  • Question: The solvent for this compound is causing precipitation in aqueous buffers. How can I formulate it for in vitro or in vivo studies?

    • Answer: this compound has low water solubility. For in vitro work, dissolve in DMSO to create a concentrated stock solution (e.g., 10-100 mM) [2] [4]. For in vivo studies, several formulations can be tried, such as suspending in 0.5% carboxymethylcellulose sodium (CMC-Na) or dissolving in PEG400 [4]. Always use freshly prepared solutions.
  • Question: I am not seeing the expected inhibitory effect in my cell viability assay. What could be wrong?

    • Answer:
      • Verify solubility and storage: Ensure the stock solution is properly dissolved and has not degraded. Store as recommended (e.g., -20°C, protected from light and moisture) [2] [5].
      • Check concentration range: The effective concentration can vary by cell line. Run a full dose-response curve (e.g., from 0.1 μM to 64 μM) to determine the EC50 for your specific model [2].
      • Confirm assay duration: Standard treatment periods in literature are often 48 hours [1] [2]. Ensure cells are treated for an adequate duration.
  • Question: What are the known and speculated mechanisms of action and resistance for this compound?

    • Answer:
      • Mechanism of Action: this compound is a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [6] [2]. By inhibiting CDK1, it disrupts cell cycle progression and can induce apoptosis in tumor cells [2].
      • Speculated Resistance: General mechanisms of resistance to targeted therapies like CDK inhibitors include upregulation of alternative survival pathways, drug efflux pumps, and target mutations. While specific mechanisms for this compound are not yet well-documented in the public domain, research is ongoing.

Suggestions for Finding More Detailed Information

  • Contact Suppliers Directly: Companies like MedChemExpress and TargetMol that sell this compound for research often provide detailed technical support and may have additional unpublished data or protocols [2] [5].
  • Consult Clinical Trial Records: Search clinical trial registries (e.g., ClinicalTrials.gov) using the identifiers "NCT03579836" or "this compound" for insights into dosing and scheduling used in human trials [6].
  • Review Related Literature: Explore recent papers that cite the foundational studies on this compound to learn about new applications and optimized methods developed by other research groups.

References

Avotaciclib outlier capping in data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Avotaciclib

This compound (also known as BEY1107) is a small molecule drug candidate currently under investigation in clinical trials [1] [2].

  • Mechanism of Action: It is a potent and orally active cyclin-dependent kinase 1 (CDK1) inhibitor [1] [3].
  • Development Status: It has been or is being investigated in Phase I/II trials for various cancers, including pancreatic cancer, colorectal cancer, and glioblastoma (a type of brain cancer) [1] [2].
  • Research Context: The discovery of hub genes like CDK1 in breast cancer progression highlights the therapeutic relevance of such targets [4].

General Methods for Outlier Capping in Data

Since compound-specific protocols are not available, your troubleshooting guides can build upon these standard outlier capping techniques. The method choice often depends on your data's distribution.

The table below summarizes the core methods for outlier capping, which can be applied to various types of experimental data.

Method Best For Key Calculation (for limits) Treatment Options

| IQR (Interquartile Range) [5] | Skewed or non-normal distributions | Upper: Q3 + 1.5 * IQR Lower: Q1 - 1.5 * IQR | Trimming, Capping/Winsorization | | Z-Score [5] | Normal distributions | Upper: Mean + 3Std Lower: Mean - 3Std | Trimming, Capping | | Percentile [5] | Any distribution; sets specific boundaries | Upper: 99th percentile Lower: 1st percentile | Capping/Winsorization |

Detailed Experimental Protocol for IQR-based Capping

This is a common and robust method you can detail in your guides, using Python and Pandas as an example.

  • Import Libraries

  • Calculate IQR and Capping Limits

  • Apply Capping (Winsorization)

  • Visualize Results (for troubleshooting)

This workflow can be visualized in the following diagram, which maps the logical sequence of steps from data preparation to final analysis:

start Load Experimental Dataset analyze Analyze Data Distribution (Check for Skewness) start->analyze decide Choose Capping Method analyze->decide iqr IQR Method decide->iqr If Skewed zscore Z-Score Method decide->zscore If Normal calc_iqr Calculate Q1, Q3, IQR, and Upper/Lower Limits iqr->calc_iqr apply_cap Apply Capping (Winsorization) zscore->apply_cap calc_iqr->apply_cap validate Validate Results (Visualization & Statistics) apply_cap->validate analyze_data Proceed with Capped Data for Analysis validate->analyze_data

Frequently Asked Questions (FAQs)

Here are some potential FAQs that address common researcher concerns, framed for general data analysis.

  • Q1: When should I cap outliers instead of removing them?

    • A: Capping (Winsorization) is often preferred when you have a small sample size and cannot afford to lose data points, or when the extreme values are plausible but rare. Trimming is better when you have reason to believe the outliers are due to measurement error [5].
  • Q2: My data is normally distributed. Which method should I use?

    • A: For data that follows a normal distribution, the Z-score method is theoretically well-suited. You can cap values that fall beyond ±3 standard deviations from the mean [5].
  • Q3: How can I check the impact of capping on my analysis?

    • A: Always compare descriptive statistics (mean, standard deviation) and key visualizations (box plots, histograms) before and after capping. Run your primary analysis on both the raw and capped datasets to see if conclusions change significantly [5].

Key Considerations for Your Support Center

  • Consult Official Sources: For the most accurate and proprietary details on this compound's pharmacokinetics and analytical methods, I recommend checking official regulatory documents from clinical trial registries or contacting the developer (BeyondBio) directly [2].
  • Adapt General Principles: The outlier handling methods described are universal. You can authoritatively present them as standard best practices in your guides, even without drug-specific data.
  • Focus on Rationale: In your FAQs, emphasize why a researcher might choose one method over another based on their data's characteristics, which is more critical than a one-size-fits-all rule.

References

Avotaciclib power analysis for experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Avotaciclib in Research

This compound is a research compound identified as a CDK1 inhibitor. Below is a summary of its context and use in recent studies:

Aspect Details from Literature
Drug Type Cyclin-dependent kinase 1 (CDK1) inhibitor [1].
Research Context Studied in the context of paclitaxel-resistant ovarian cancer cells [1].
Experimental Use Used in vitro to demonstrate that CDK1 inhibition suppresses apoptotic cell death induced by other drug combinations [1].
Key Implication Suggests a pro-apoptotic role for CDK1 in certain treatment contexts; inhibiting CDK1 with this compound can block cell death in resistant cancers [1].

A Guide to Power Analysis for Your Experiment

G Sample_Size Sample Size (N) Power Statistical Power (1-β) Sample_Size->Power Larger N increases power Effect_Size Effect Size (ES) Effect_Size->Sample_Size Inversely Related Alpha Significance Level (α) Alpha->Sample_Size Lower α requires larger N Power->Sample_Size Higher power requires larger N

How to Calculate Sample Size

The sample size you need is determined by your chosen values for power, effect size, and significance level. The general formulas for different study types are summarized in the table below [2]:

Study Type Sample Size Calculation Formula Key Parameters

| Comparing Two Means (e.g., cell viability) | ( n_{\text{group}} = \frac{(Z_{1-\alpha/2} + Z_{1-\beta})^2 \times 2 \times \sigma^2}{d^2} ) | σ: Pooled standard deviation (from pilot data). d: Difference of means you want to detect. Z: Critical values from Z-distribution (e.g., Z_{1-α/2}=1.96 for α=0.05, Z_{1-β}=0.84 for 80% power). | | Comparing Two Proportions (e.g., apoptosis rate) | ( n_{\text{group}} = \frac{(Z_{1-\alpha/2} + Z_{1-\beta})^2 \times [p_1(1-p_1) + p_2(1-p_2)]}{(p_1 - p_2)^2} ) | p1, p2: Estimated proportions of an event in the control and treatment groups. |

Frequently Asked Questions

Q1: Why is power analysis essential before using a compound like this compound?
  • A: Using a statistically incorrect sample size can lead to inadequate results, wasting critical resources like the research compound, time, and cost, and raising ethical concerns about under-powered animal or clinical studies [2]. Power analysis ensures your experiment is efficient and its conclusions are reliable.
Q2: I have no pilot data. How can I estimate the Effect Size (ES) for my experiment with this compound?
  • A: Without pilot data, you can:
    • Consult previous literature on CDK1 inhibitors in your disease model to find a clinically or biologically meaningful effect size other researchers have used or found [3] [4].
    • Use a conventional effect size. For a completely novel field, Cohen's conventions (e.g., "medium" ES) can be a starting point, but these are crude substitutes for data-driven estimates [2].
Q3: The power of my completed experiment with this compound was low (< 0.8). Does this make the study worthless?
  • A: Not necessarily. While the ideal power is 0.8 (80%), a study with lower power can still be informative, but its limitations must be acknowledged. The concept of a "cost-effective sample size" is also recognized. You should clearly present the effect size and discuss the findings in the context of the study's limited power to detect small effects [2].

Experimental Protocol: Inhibiting CDK1 in Cancer Cells

Based on a 2024 study, here is a protocol for using a CDK1 inhibitor (like this compound) in in vitro experiments [1]:

  • Cell Culture: Culture paclitaxel-resistant ovarian cancer cells (e.g., HEYA8-MDR, SKOV3-TR) in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂. Maintain resistance by including 50 nM paclitaxel in the medium.
  • Treatment:
    • Drug Preparation: Prepare this compound in a suitable solvent (e.g., DMSO) according to the manufacturer's instructions.
    • Co-treatment: Treat cells with this compound alongside other drugs of interest (e.g., paclitaxel and duloxetine) for a specified period (e.g., 48 hours).
  • Cell Viability Assay (MTT Assay):
    • Seed cells in a 6-well plate at a density of 10,000 cells per well and treat with drugs for 48 hours.
    • Add MTT solution (1 mg/mL) and incubate for 1 hour at 37°C.
    • Remove the supernatant and dissolve the formed formazan crystals in 2-propanol.
    • Measure the absorbance at 595 nm. Calculate cell viability as a percentage of the untreated control.
  • Apoptosis Assay (Annexin V/PI Staining):
    • After 48 hours of drug treatment, collect cells by centrifugation.
    • Resuspend the cell pellet in Binding Buffer and stain with Annexin V-FITC and propidium iodide (PI) for 5 minutes in the dark.
    • Analyze the samples using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Troubleshooting Guide

Problem Possible Cause Solution
No Significant Effect Insufficient Power: The sample size was too small to detect the true biological effect of this compound. Perform a post-hoc power analysis to inform the required sample size for a follow-up experiment [2].
High Variability in Data Inconsistent cell seeding or passage number. Standardize cell culture protocols. Use cells at a low passage number and ensure consistent seeding density.
Unexpected Cell Death in Controls Solvent toxicity (e.g., from DMSO). Ensure the concentration of the solvent used to dissolve this compound does not exceed the non-toxic threshold (typically DMSO < 0.1%). Include a solvent-only control group.

How to Proceed

To move forward with your power analysis for this compound:

  • Conduct a pilot study to get preliminary data for estimating your effect size and standard deviation.
  • Use statistical software (e.g., G*Power, R, PASS) to perform the calculation, inputting the parameters you have defined.

References

Avotaciclib sample size determination

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

FAQ Question Expert Answer & Key Parameters
What are the key analytes to quantify in Abemaciclib studies? Quantify the parent drug and its three active metabolites (M2, M20, M18). Using corresponding stable isotope-labeled internal standards for each is critical for assay accuracy and precision [1].
What is the validated linear range for plasma quantification? The validated LC-MS/MS assay for Abemaciclib, its metabolites, and Olaparib in human plasma has a range of 5–1000 ng/mL for all analytes [1].
What sample preparation method is recommended? Supported Liquid Extraction (SLE) is a simple, rapid, and effective pretreatment method for Abemaciclib in serum, providing clean samples and reducing matrix effects [2].
How is the clinical efficacy of adjuvant Abemaciclib quantified? The monarchE trial showed that with 76.2 months median follow-up, Abemaciclib + Endocrine Therapy (ET) led to a 7-year Overall Survival (OS) of 86.8% vs. 85.0% with ET alone (HR 0.842). 7-year Invasive Disease-Free Survival (IDFS) was 77.4% vs. 70.9% [3].

Troubleshooting Guides

Guide 1: LC-MS/MS Bioanalytical Method for Quantification

This guide details the simultaneous quantification of Abemaciclib, its metabolites, and Olaparib in human plasma [1].

  • Application: For pharmacokinetic analysis in clinical trials, supporting both single-agent and combination therapy studies (e.g., with Olaparib).

  • Key Components & Materials:

    • Analytes: Abemaciclib, N-desethylabemaciclib (M2), Hydroxyabemaciclib (M20), Hydroxy-N-desethylabemaciclib (M18), Olaparib.
    • Internal Standards: Stable isotope-labeled forms for each analyte (e.g., Abemaciclib-d8, M2-d7, M20-d8, M18-d8, Olaparib-d8).
    • Materials: Control human K₂ EDTA plasma from at least 9 individuals for selectivity testing.
  • Methodology and Workflow: The following diagram outlines the core bioanalytical workflow for sample preparation and analysis.

    bioanalytical_workflow start Start: Plasma Sample is_add Add Stable Isotope-Labeled Internal Standards start->is_add protein_precip Protein Precipitation with Acetonitrile is_add->protein_precip lc_msms LC-MS/MS Analysis protein_precip->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

  • Critical Method Parameters:

    • Chromatography: C18 column (e.g., Kinetex F5, 100x2.1 mm, 2.6 µm). Mobile phase A: 0.1% Formic Acid in water. Mobile phase B: 0.1% Formic Acid in methanol. Gradient elution.
    • Mass Spectrometry: ESI positive ion mode. Multiple Reaction Monitoring (MRM) transitions are compound-specific and must be established during method development.
    • Sample Extraction: Protein precipitation with acetonitrile.
  • Performance Specifications:

    • Accuracy & Precision: Intra- and inter-assay accuracy and precision should be within ±15% (±20% at LLOQ).
    • Specificity: No significant interference from blank plasma matrix at analyte and internal standard retention times.
    • Recovery & Matrix Effect: Consistent and high recovery with minimal matrix effect. Mean normalized matrix factor should be close to 1.00.
Guide 2: Alternative Sample Preparation via Supported Liquid Extraction (SLE)

This guide provides a simpler, rapid SLE method for determining Abemaciclib in serum [2].

  • Application: A rapid method for the determination of Abemaciclib in human serum, advantageous for clinical specimen analysis.
  • Methodology and Workflow:

    sle_workflow start Start: Serum Sample add_is Add Internal Standard (e.g., Fluconazole) start->add_is sle Supported Liquid Extraction (SLE) add_is->sle elute Elute with Methyl tert-butyl ether (MTBE) sle->elute dry_recon Dry & Reconstitute elute->dry_recon lc_ms LC-MS/MS Analysis (LC-QTOF MS) dry_recon->lc_ms

  • Critical Method Parameters:
    • Extraction: Supported Liquid Extraction (SLE) with methyl tert-butyl ether (MTBE) as the elution solvent.
    • Internal Standard: Fluconazole can be used.
    • Mass Spectrometry: ESI positive ionization mode. MRM transition: 507.3/393.1629 for Abemaciclib and 307.1/220.0677 for Fluconazole (IS).
  • Performance Specifications:
    • Linearity: 20–1000 ng/mL for Abemaciclib in human serum.
    • Accuracy: Intra- and inter-assay accuracy between -4.3% and 1.7%.
    • Precision: Intra- and inter-assay precision between 0.90% and 6.19%.
    • Recovery: Mean recovery rate of 87.7 ± 4.3%.
    • Matrix Factor: Mean matrix factor of 1.00 ± 0.083.

Key Technical Takeaways for Your Research

  • Robust Analytics are Available: The methodologies above are well-established and validated. The simultaneous assay for Abemaciclib, its metabolites, and combination therapies is a valuable tool for complex clinical trials [1].
  • Consider Sample Preparation Trade-offs: While protein precipitation is common, Supported Liquid Extraction (SLE) offers a compelling alternative with potential benefits in simplicity, speed, and reduced matrix effects [2].
  • Leverage Real-World Evidence for Context: A 2024 Swedish nationwide cohort study highlighted the guarded prognosis of high-risk breast cancer patients eligible for adjuvant CDK4/6 inhibitors, underscoring the importance of these therapies. This real-world data can help contextualize clinical trial results and inform broader research strategies [4].

References

Avotaciclib algorithm design for research

Author: Smolecule Technical Support Team. Date: February 2026

Research Context & Experimental Data

Avotaciclib is identified in recent studies as a selective CDK1 inhibitor used in preclinical research, particularly for investigating combination therapies to overcome drug resistance in cancers like ovarian cancer [1].

The table below summarizes its role in a key recent study:

Aspect Details from Literature
Research Context Overcoming paclitaxel resistance in ovarian cancer cells [1].
Tested Combination Paclitaxel + Duloxetine [1].
Proposed Role Used to chemically inhibit CDK1 activity to confirm its pro-apoptotic function in the combined treatment mechanism [1].
Reported Supplier MedChemExpress (HY-137432) [1].
Experimental Concentration 10 µM (used in vitro on SKOV3-TR and HEYA8-MDR cell lines) [1].

Experimental Protocol

The methodology below is based on the study that utilized this compound to validate the role of CDK1 [1].

  • Cell Culture & Preparation: Use paclitaxel-resistant ovarian cancer cell lines (e.g., SKOV3-TR, HEYA8-MDR). Culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂. To maintain the resistant phenotype, culture resistant lines in medium containing 50 nM paclitaxel.
  • Treatment Application:
    • Pre-treatment: Apply this compound at 10 µM for a 1-hour incubation period.
    • Co-treatment: After pre-treatment, add the combination of paclitaxel and duloxetine to the culture medium.
    • Control Groups: Include groups treated with the paclitaxel-duloxetine combination but without this compound.
  • Apoptosis Assay (Flow Cytometry): After 48 hours of treatment, harvest the cells and stain them using an Annexin V-FITC/PI apoptosis detection kit. Use a flow cytometer to analyze and quantify the percentage of cells in early and late apoptosis.
  • Western Blot Analysis: After 24 hours of treatment, lyse the cells to extract total protein. Determine protein concentration, resolve the proteins by SDS-PAGE, and transfer them to a membrane. Probe the membrane with specific antibodies. The key proteins to analyze in this experiment are:
    • Phospho-Bcl-2 (S70)
    • Phospho-Bcl-xL (S62)
    • Cleaved PARP
    • Total CDK1 (as a loading control)
  • Data Interpretation: A successful experiment, where CDK1 activity is crucial for apoptosis, will show that pre-treatment with this compound significantly reduces the phosphorylation of Bcl-2 and Bcl-xL and decreases the cleavage of PARP compared to the control group treated only with paclitaxel and duloxetine. This confirms CDK1's role in the apoptotic pathway.

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action for the drug combination and the inhibitory role of this compound, as described in the research [1]:

G cluster_pre_treatment Pre-treatment with this compound cluster_combo_treatment Combination Treatment (Paclitaxel + Duloxetine) Avo This compound Application CDK1_Inhib CDK1 Inhibition Avo->CDK1_Inhib Inhibits Bcl_Phos Phosphorylation of Bcl-2 / Bcl-xL CDK1_Inhib->Bcl_Phos  Blocks Combo Paclitaxel + Duloxetine CDK1_Act CDK1 Activation & Mitochondrial Translocation Combo->CDK1_Act Activates CDK1_Act->Bcl_Phos Apoptosis Mitochondrial Apoptosis Bcl_Phos->Apoptosis

Diagram: The proposed mechanism shows how pre-treatment with this compound is hypothesized to block the apoptotic pathway induced by the paclitaxel-duloxetine combination.

Frequently Asked Questions

Q1: What is the evidence supporting CDK1 as a target for drugs like this compound? CDK1 is overexpressed in many cancerous tissues compared to normal tissues and is closely correlated with poor survival rates in multiple cancer types [2]. It is a master regulator of cell cycle progression, and its dysregulation is a hallmark of cancer, making it a promising therapeutic target [3] [2].

Q2: In which experimental models has this compound been used? Based on current literature, this compound has been used in in vitro studies on human paclitaxel-resistant ovarian cancer cell lines, specifically SKOV3-TR and HEYA8-MDR [1].

Q3: The desired apoptotic effect is not observed in my experiment with this compound. What could be wrong? Consider these troubleshooting steps:

  • Verify Inhibitor Activity: Confirm that your this compound solution is prepared correctly and that the 10 µM concentration is sufficient for complete CDK1 inhibition in your specific cell model. You may need to run a dose-response curve.
  • Check Pathway Upstream: The pro-apoptotic effect of the combination therapy may depend on upstream signals. Research suggests the mTORC1/S6K pathway might be involved; its inhibition could prevent CDK1 activation [1].
  • Confirm Resistance Phenotype: Ensure your drug-resistant cell lines maintain their phenotype by verifying paclitaxel IC50 values regularly.
  • Control Experiments: Always include a positive control (e.g., cells treated with a known apoptosis inducer) to ensure your detection methods are working.

References

Avotaciclib code optimization tactics

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Technical Support Center

Although specific data for Avotaciclib is unavailable, here is a potential structure you can use to organize the support center once you have gathered the necessary information. You can adapt this Q&A framework and fill it in with details from your research.

Category Potential User Questions / Issues
Compound Identity & Handling What is the recommended storage condition and reconstitution protocol for this compound?
In Silico & Biochemical Assays Why is the observed binding affinity in my assay different from the published docking score?
Cell-Based & In Vivo Assays What is a validated positive control for a CDK1 inhibition assay using this compound?
Data & Compliance How should I process and normalize screening data for a dose-response curve of this compound?

Experimental Workflow Overview

The search results indicate that research on compounds like this compound typically follows a standard workflow in computational drug discovery [1]. The diagram below maps this general process, which can serve as a logical guide for organizing protocols and troubleshooting in your support center.

G Start Start: Target Identification (CDK1/WEE1) A In Silico Screening & Molecular Docking Start->A B Binding Affinity & Stability Assessment (MD Simulations) A->B  Prioritized Compounds C In Vitro Profiling (Potency, Selectivity) B->C  Stable Complexes D ADMET Prediction &Toxicology C->D  Active Compounds E Lead Optimization & Validation D->E  Favorable PK/PD End Preclinical Candidate E->End

References

Avotaciclib data quality checks

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib: Core Drug Profile

The table below summarizes the key identified characteristics of this compound. Please note that many properties common to advanced drug profiles are not publicly available.

Attribute Description
Generic Name This compound [1]
Synonyms BEY-1107, BEY1107 [1]
Status Investigational (Clinical trials: NCT03579836) [1]
Mechanism of Action Cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2]
Primary Biological Effect Inhibits tumor cell proliferation and induces apoptosis (cell death) [2]
Chemical Formula C₁₃H₁₁N₇O [1]
Molecular Weight 281.27 g/mol [1] [2]
Solubility 100 mg/mL in DMSO (approx. 355.53 mM) [2]
Handling & Storage -20°C, protect from light, stored under nitrogen [2]
Purity 99.72% (as available from MedChemExpress) [2]
Indication (Under Investigation) Pancreatic cancer, Glioblastoma, Metastatic Colorectal Cancer [1]
Protein Binding Not Available
Metabolism Not Available
Half-life Not Available

Frequently Asked Questions & Troubleshooting

Q1: What is the confirmed molecular target of this compound, and why is this target significant in cancer research?

A: this compound is an orally active inhibitor of Cyclin-dependent kinase 1 (CDK1) [1] [2]. CDK1 is a critical driver of the cell cycle, particularly the transition from the G2 phase to mitosis (M phase) [3]. It is highly expressed in many cancer tissues compared to normal tissues and is closely associated with poor survival outcomes in multiple cancer types, making it a promising therapeutic target [3] [4]. Inhibition of CDK1 can halt the proliferation of cancer cells and push them toward apoptosis [2].

Q2: The cell viability in my assay is not decreasing as expected when using this compound. What could be the issue?

A: If you are observing unexpectedly high cell viability, consider the following troubleshooting steps:

  • Verify Drug Solubility and Stability: this compound is soluble in DMSO. Ensure that your stock solution is prepared correctly and that final DMSO concentrations in your assays are non-toxic to cells (typically ≤0.1%). Remember that the compound is hygroscopic and sensitive to light and air; always use newly opened, anhydrous DMSO and store stock solutions under nitrogen at -20°C [2].
  • Confirm Cell Model Relevance: The efficacy of this compound may vary depending on the cancer type and cellular context. It has shown activity in models of non-small cell lung cancer (NSCLC) [2], pancreatic cancer [1], and ovarian cancer [5]. Check the literature for known sensitivity of your cell model to CDK1 inhibition.
  • Check for Combination Effects: Emerging research suggests that the pro-apoptotic effect of CDK1 inhibition can be enhanced in certain contexts. One study overcame paclitaxel resistance in ovarian cancer by using a combination treatment that activated CDK1's mitochondrial pro-apoptotic function [5]. Review your experimental design to see if this compound should be tested in combination with other agents.

Q3: How can I ensure the data quality of my in vitro experiments with this compound?

A: While specific protocols are scarce, you can implement these general data quality checks based on available information and standard practice:

  • Compound Verification: Confirm the identity and purity of your batch upon receipt. The provided purity from a commercial supplier like MedChemExpress is 99.72% [2].
  • Solvent Blank Controls: Always include controls containing the same concentration of DMSO as your experimental wells to rule out solvent toxicity.
  • Positive Controls: Use a known cytotoxic agent in your cell viability assays (e.g., MTT assay) to validate the responsiveness of your cell line [5].
  • Replication: Perform all experiments with a sufficient number of biological and technical replicates to ensure statistical power and reproducibility. The cited research typically repeated experiments at least three times [5].

Experimental Workflow & Mechanism of Action

To help visualize its application in a research setting, here is a general workflow for a cell-based experiment and a diagram of its primary mechanism.

avotaciclib_workflow compound This compound Stock (DMSO Solution) treatment Treatment Groups (Dose Response, Time Course) compound->treatment cells Cell Culture (Ovarian, NSCLC, etc.) cells->treatment assay Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) treatment->assay analysis Data Analysis (IC50, Statistical Testing) assay->analysis

Diagram Title: In Vitro Experimental Workflow for this compound

avotaciclib_mechanism This compound This compound CDK1 CDK1/Cyclin B Complex This compound->CDK1 Inhibits apoptosis Induced Apoptosis (Cell Death) This compound->apoptosis Results in G2_M G2 to M Phase Transition CDK1->G2_M Drives proliferation Uncontrolled Cell Proliferation G2_M->proliferation Leads to

Diagram Title: this compound Inhibits CDK1 to Block Cancer Proliferation

Important Considerations for Researchers

Given the early stage of this compound's development, you may need to:

  • Reference Broader CDK1 Research: Many principles can be inferred from the well-established biology of CDK1 and studies on other CDK1 inhibitors [3] [4].
  • Consult Clinical Trial Records: For the most current information on dosing and safety, refer to official clinical trial registries (e.g., ClinicalTrials.gov identifier NCT03579836) [1].
  • Validate Internally: All experimental protocols and quality checks should be rigorously validated within your own laboratory.

References

Avotaciclib in Research: Usage & Controls

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib is identified in recent preclinical studies as a selective Cyclin-dependent kinase 1 (CDK1) inhibitor. The table below summarizes its key experimental contexts and corresponding control groups as referenced.

Research Context Reported Usage of this compound Control Group Description Citation
Overcoming Paclitaxel Resistance in Ovarian Cancer Used to inhibit CDK1 and confirm its role in apoptosis. Cells treated with a CDK1 inhibitor (this compound) vs. untreated cells. [1]
Identification of CDK1 as a Therapeutic Target in Ovarian Cancer Listed among compounds for molecular docking against CDK1. Computational comparison of binding affinity (no biological control). [2] [3]

Suggested Framework for Control Group Design

When validating experiments with this compound, designing a robust control strategy is crucial. Here is a logical workflow to guide your setup, based on general experimental principles and the context from the search results.

start Define Research Question: Does this compound-mediated CDK1 inhibition affect the observed phenotype? ctrl1 Vehicle Control Group (e.g., DMSO) start->ctrl1 ctrl2 Negative Control Group (e.g., Non-targeting siRNA) start->ctrl2 ctrl3 Positive Control Group (Validated CDK1 inhibitor) start->ctrl3 exp Experimental Group: This compound Treatment start->exp assay Functional & Phenotypic Assays: - Cell Viability (MTT) - Apoptosis (Annexin V/PI) - Cell Cycle (Flow Cytometry) - Target Engagement (pRb S807/811, Histone H3 S10) ctrl1->assay ctrl2->assay ctrl3->assay exp->assay concl Analyze Data & Validate Specificity: Phenotype in exp group should match positive control and differ from vehicle/negative controls. assay->concl

Step 1: Establish Control Groups
  • Vehicle Control: Exposes cells or model systems only to the compound's solvent (e.g., DMSO). This controls for any effects the solvent might have.
  • Negative Control: Uses a non-functional agent (e.g., a scrambled siRNA sequence) to confirm that the observed effect is due to the specific action of this compound and not the experimental procedure.
  • Positive Control: Employs a well-characterized CDK1 inhibitor (e.g., RO-3306). If this compound is a true CDK1 inhibitor, its effects should phenocopy those of the positive control [1].
Step 2: Implement Validation Assays

To confirm that this compound is working as intended in your system, include these key assays:

  • Target Engagement Assay: Use western blotting to monitor the phosphorylation levels of known CDK1 substrates, such as Histone H3 (Ser10). A reduction in phosphorylation indicates successful CDK1 inhibition [1] [4].
  • Phenotypic Assay: Conduct functional tests relevant to your hypothesis. For instance, if studying apoptosis in paclitaxel-resistant cells, use flow cytometry with Annexin V/Propidium Iodide (PI) staining to quantify cell death [1].
  • Cell Cycle Analysis: Use flow cytometry to analyze DNA content. Successful CDK1 inhibition should cause a cell cycle arrest at the G2/M phase [4].

Troubleshooting Common Scenarios

  • Unexpected Phenotype in Experimental Group: Ensure the phenotype is consistent with CDK1 inhibition (e.g., G2/M arrest, apoptosis induction). If the positive control shows the expected effect but this compound does not, the issue may be with this compound's potency, stability, or concentration in your system.
  • No Phenotype Observed in Any Group: Verify the activity of your positive control and the health of your model system. The problem may lie with the assay itself.
  • High Background in Vehicle Control: Optimize the vehicle concentration. High DMSO levels can be toxic to cells and confound results.

References

FAQ & Troubleshooting Guide: Using CDK4/6 Inhibitors in Research

Author: Smolecule Technical Support Team. Date: February 2026

The questions and answers below are based on the well-documented inhibitor Abemaciclib and illustrate how to address common experimental challenges [1] [2] [3].

Question Potential Cause & Solution

| Unexpected low cell viability | Cause: Off-target toxicity or high inhibitor potency [2]. Troubleshooting: Confirm target expression (RB-proficient cells); perform dose-response curve; use resazurin or ATP-based assays for viability [2]. | | No cell cycle arrest observed | Cause: RB protein deficiency or non-functional; incorrect dosing [2]. Troubleshooting: Validate RB status (western blot); ensure proper inhibitor concentration (e.g., 0.1-10 µM for Abemaciclib) [2]. | | Inconsistent phosphorylation data | Cause: Protein degradation, inappropriate antibody, or sample collection timing [2]. Troubleshooting: Use fresh protease/phosphatase inhibitors; validate antibodies for pRb (S780, S807/811); standardize treatment duration (e.g., 16-24 hours) [2]. | | High variability in animal studies | Cause: Variable drug absorption or metabolism [4] [5]. Troubleshooting: Standardize formulation and dosing schedule (e.g., 100-200 mg/kg, daily); fast animals if required; monitor plasma drug levels [4]. |

Experimental Protocols & Data

The following table summarizes key experimental data for Abemaciclib, which can serve as a reference for optimizing studies with similar compounds [2] [3].

Parameter Abemaciclib Data Experimental Context & Methodology

| Biochemical Potency (IC₅₀) | CDK4/Cyclin D1: 0.6 nM (Ki ATP) [2]. CDK6/Cyclin D3: 8.2 nM (Ki ATP) [2]. | Protocol: TR-FRET or filter-binding assays. Measure inhibitor potency against purified CDK4/6 enzymes by assessing Rb phosphorylation. | | Cellular Potency (Proliferation) | MCF-7 cells: EC₅₀ ~0.178 µM [2]. | Protocol: Cell Titer-Glo or BrdU assay. Treat RB-proficient cells for 3-5 days with a dose range. Plot % viability vs. log[dose] to determine EC₅₀. | | Target Engagement (pRb Inhibition) | EFM-19 cells: EC₅₀ ~0.0167 µM [2]. | Protocol: Western Blot or high-content imaging. Treat cells for 16-24 hours. Detect pRb (S780/S807/S811) and total Rb. | | In Vivo Dosing (Mouse Model) | 100 mg/kg, oral, daily [1]. | Protocol: Administer via oral gavage. Use tumor regrowth delay models. Monitor tumor volume and body weight. |

Experimental Workflow Visualization

The diagram below outlines a generalized workflow for evaluating a CDK inhibitor like Abemaciclib in a preclinical setting, from in vitro mechanistic studies to in vivo efficacy [1] [2].

G cluster_in_vitro Key Assays cluster_in_vivo Xenograft Model Start Start Experimental Design InVitro In Vitro Profiling Start->InVitro A1 Biochemical Kinase Assay InVitro->A1 A2 Cell Cycle Analysis (FACS) A1->A2 A3 pRb Inhibition (Western Blot) A2->A3 A4 Proliferation Assay (BrdU/CTGlow) A3->A4 InVivo In Vivo Evaluation A4->InVivo RB-proficient & efficacious B1 Tumor Implantation InVivo->B1 B2 Daily Oral Dosing B1->B2 B3 Tumor Volume Measurement B2->B3 B4 Tissue Collection & IHC Analysis B3->B4 Analysis Data Analysis & Interpretation B4->Analysis End Conclusion & Reporting Analysis->End

References

Avotaciclib large-scale experiment handling

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Key Specifications

Avotaciclib is an orally active, potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). It functions by inhibiting the proliferation and inducing apoptosis (programmed cell death) of tumor cells [1] [2].

The table below summarizes its core biochemical and physical properties:

Property Specification
Synonyms BEY1107, BEY1107 trihydrochloride [1] [2]
Molecular Formula C₁₃H₁₁N₇O (freebase) [1]
Molecular Weight 281.27 g/mol (freebase) [1]
CAS Number 1983983-41-0 (freebase) [1]
Mechanism of Action Potent and selective CDK1 inhibitor [1] [2]
Primary Research Applications Pancreatic cancer, non-small cell lung cancer (NSCLC) [1] [2]

In Vitro Experimental Data

The following table summarizes one published in vitro study on this compound's effect on radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines [1]. Please note that this is a specific dataset and performance may vary.

Cell Line Description EC₅₀ (μM) [1]
H1437R Radiotherapy-resistant NSCLC 0.918
H1568R Radiotherapy-resistant NSCLC 0.580
H1703R Radiotherapy-resistant NSCLC 0.735
H1869R Radiotherapy-resistant NSCLC 0.662

Experimental Protocol (Referenced Study) [1]:

  • Cell Lines: H1437R, H1568R, H1703R, H1869R (radiotherapy-resistant NSCLC).
  • Compound Treatment: this compound was tested at a concentration range of 0 - 64 μM.
  • Incubation Time: 48 hours.
  • Assay: Cell viability assay (specific assay not mentioned).
  • Data Analysis: EC₅₀ values were calculated from the dose-response data.

Technical Handling & FAQs

Based on manufacturer data, here is guidance for handling this compound in the lab.

Stock Solution Preparation [2]:

Solvent Approximate Solubility Notes
Water 78 mg/mL (for trihydrochloride salt) -
DMSO 4 mg/mL (10.23 mM) Hygroscopic DMSO significantly impacts solubility; use newly opened containers.
Ethanol Insoluble -

Frequently Asked Questions

  • Q1: What is the primary therapeutic target of this compound?

    • A: this compound is a potent and selective inhibitor of CDK1 (Cyclin-Dependent Kinase 1), a key regulator of cell cycle progression, particularly the G2/M phase transition. Its inhibition can halt proliferation in cancer cells [3] [1] [2].
  • Q2: What is the significance of targeting CDK1 in cancer research?

    • A: CDK1 is frequently overexpressed in many cancerous tissues compared to normal tissues and is closely associated with poor survival rates in multiple cancer types [3]. It is a master regulator of the cell cycle, and its dysregulation is a hallmark of cancer, making it a promising therapeutic target [4] [3].
  • Q3: My stock solution in DMSO did not fully dissolve. What should I do?

    • A: The solubility in DMSO is limited to approximately 4 mg/mL. Do not exceed this concentration. To aid dissolution, you can use physical methods such as vortexing, ultrasonication, or a warm water bath. Always confirm that the solution is clear before use [2].

CDK1 Signaling Pathway and this compound's Role

For your research, understanding the pathway context is crucial. The following diagram illustrates the central role of CDK1 in cell cycle progression and the point of inhibition by this compound.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 CDK1_CyclinB CDK1/Cyclin B Complex G2->CDK1_CyclinB M M Phase (Mitosis) M->G1 CDK1_CyclinB->M This compound This compound (Inhibitor) This compound->CDK1_CyclinB Inhibits

Diagram Title: this compound Inhibits CDK1 to Halt Cell Cycle at G2/M

Important Information Gaps and Suggestions

The search results I obtained are limited regarding large-scale experiment handling. Key information that is not available includes:

  • Detailed protocols for in vivo studies (animal models, dosing schedules).
  • Specific instructions for handling scale-up (e.g., for large-volume cell culture).
  • Comprehensive lists of off-target effects or detailed cytotoxicity profiles.
  • Step-by-step troubleshooting guides for common experimental issues like low efficacy or precipitation.

To acquire more detailed protocols and handling instructions, I suggest you:

  • Contact the manufacturer of the compound (e.g., MedChemExpress or Selleckchem) directly for technical documents.
  • Search for the primary research publications that first identified this compound (BEY1107), likely using the PubMed ID provided by the manufacturer [2].
  • Consult broader literature on CDK1 inhibitor experimental design to infer best practices that may apply to this compound.

References

Avotaciclib parallel experiment execution

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib (BEY-1107) Technical Profile

The table below summarizes the core chemical and biological characteristics of this compound for researchers.

Property Description
Alternative Names BEY 1107; BEY-A; BEY1107G; BEY1107P [1]
CAS Number 1983984-01-5 (trihydrochloride salt) [2]
Molecular Formula C₁₃H₁₄Cl₃N₇O (trihydrochloride) [2]
Molecular Weight 390.66 g/mol (trihydrochloride) [2]
Mechanism of Action Potent, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [1] [2].
Physical Form Light yellow to yellow solid powder [2]
Solubility (In Vitro) 5 mg/mL (12.80 mM) in DMSO [2]
Storage Conditions Store powder at -20°C (3 years) or 4°C (2 years). In solvent, store at -80°C (6 months) or -20°C (1 month). Store in a sealed, protected environment (e.g., under nitrogen) and avoid moisture [2].
Highest Development Phase Phase I/II (for colorectal and pancreatic cancer); Phase I (for glioblastoma) [1].

Experimental Workflow for CDK1 Inhibitor Research

For your research, here is a generalized experimental workflow for evaluating CDK1 inhibitors like this compound, synthesized from a recent 2025 study. You can adapt this framework to build specific protocols.

G start Start: CDK1 Inhibitor Experiment cell In Vitro Cell Culture start->cell viability Cell Viability Assay (e.g., MTT/SRB) cell->viability mech Mechanism of Action Studies viability->mech apopt Apoptosis Assay (Annexin V/PI Staining + Flow Cytometry) mech->apopt blot Western Blot Analysis (e.g., Cleaved PARP, p-CDK1 substrates) mech->blot frac Mitochondrial/Cytosolic Fractionation mech->frac in_vivo In Vivo Xenograft Models blot->in_vivo Informs model selection frac->in_vivo Informs model selection analysis Data Analysis & Conclusion in_vivo->analysis

Detailed Methodologies for Key Experiments
  • Cell Viability Assay (e.g., MTT/SRB)

    • Purpose: Determine the inhibitor's IC₅₀ and cytotoxic effects.
    • Protocol: Seed cells (e.g., 10,000 cells/well in 6-well plates). Treat with a dose range of this compound for 48 hours. Add MTT reagent and incubate. Remove supernatant and dissolve formazan crystals in 2-propanol. Measure absorbance at 595 nm. Calculate viability as a percentage of the untreated control [3].
  • Apoptosis Assay

    • Purpose: Quantify programmed cell death.
    • Protocol: After 48-hour drug treatment, collect cells by centrifugation. Resuspend in Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (5 µl each) for 5 minutes in the dark. Analyze using a flow cytometer. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [3].
  • Western Blot Analysis

    • Purpose: Confirm target engagement and downstream effects.
    • Protocol: Lyse drug-treated cells in RIPA buffer with protease/phosphatase inhibitors. Determine protein concentration with a Bradford assay. Resolve proteins by SDS-PAGE (6-15% gel) and transfer to a nitrocellulose membrane. Incubate with primary antibodies (e.g., Cleaved PARP, p-Bcl-2) overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect using chemiluminescence [3] [4].
  • Mitochondrial & Cytosolic Fractionation

    • Purpose: Investigate subcellular localization of proteins, a key mechanism for CDK1-induced apoptosis.
    • Protocol: Harvest cells (500,000 cells) and wash with PBS. Homogenize in Cytosol Extraction Buffer. Centrifuge at 1,000 × g for 10 min at 4°C. Collect supernatant and centrifuge again at 10,000 × g for 30 min at 4°C. The final supernatant is the cytosolic fraction. Resuspend the pellet in Mitochondria Extraction Buffer as the mitochondrial fraction [3].

Frequently Asked Questions for Researchers

  • Q: What is the recommended solvent for preparing this compound stock solutions?

    • A: DMSO is suitable for preparing stock solutions (e.g., 5-25 mM). For in vivo studies, multiple formulation options exist, such as suspending in 0.5% carboxymethylcellulose sodium (CMC Na) for oral administration or using a DMSO/Tween 80/Saline mixture for injection [2].
  • Q: How does the pro-apoptotic role of CDK1 relate to my research?

    • A: Traditionally, CDK1 drives cell division. However, recent studies show that under specific conditions, activated CDK1 can translocate to mitochondria and phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL, switching its function to promote apoptosis. This is a key mechanism for overcoming drug resistance in cancers like ovarian cancer [3].
  • Q: Are there other relevant CDK inhibitors in clinical development?

    • A: Yes, the field is active. Samuraciclib (CT7001) is a CDK7 inhibitor in Phase I/II trials for advanced solid tumors, including prostate cancer [4]. Abemaciclib is a CDK4/6 inhibitor already approved for breast cancer, showing the clinical validity of targeting cell cycle kinases [5] [6] [7].

A Note on Information Availability

The detailed, compound-specific experimental data you requested is limited because this compound is a pre-clinical/early clinical asset. The information presented is pieced together from chemical databases [1] [2] and analogous methodologies used in recent CDK1 research [3] [8].

References

Avotaciclib agent conversion to Java classes

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib in Cancer Research

Your search for "this compound" did not yield direct results. It is likely a reference to Abemaciclib, a established drug in cancer treatment. The following table summarizes key data from recent studies on Abemaciclib.

Study / Model Key Findings on Efficacy & Resistance Quantitative Data (where available)
Palbociclib-Resistant (PR) Cell Lines & PDX Models [1] PR cells remain sensitive to Abemaciclib. Resistance associated with upregulated G2/M cell cycle pathways, not individual genetic mutations. A patient cohort (n=52) showed clinical benefit from abemaciclib after palbociclib progression [1].
MONARCH 3 & nextMONARCH Clinical Trials (ctDNA analysis) [2] Abemaciclib + NSAI improved progression-free survival (PFS) vs. placebo+NSAI, regardless of baseline genomic alterations. Acquired alterations in RB1 and MYC are potential resistance mechanisms. Median PFS (mPFS): 28.2 months (Abemaciclib+NSAI) vs. 14.8 months (Placebo+NSAI) [2].
AB-ITALY Real-World Study [3] Confirmed efficacy and safety in a real-world setting. High drug-drug interaction (DDI) risk was an independent predictor of shorter PFS. mPFS: 22 months (overall), 36 months (with AI), 19 months (with Fulvestrant). High DDI risk: 15-month PFS vs. 23-month PFS with low risk [3].
Experimental Protocols Cited in the Research

The studies involved several key experimental methodologies:

  • In Vitro Resistance Modeling: Palbociclib-resistant (PR) and abemaciclib-resistant (AR) cell lines (e.g., MCF7, T47D) were generated by long-term culture (6-7 months) with incrementally increasing drug concentrations [1].
  • In Vivo Patient-Derived Xenograft (PDX) Models: Tumor tissues from patients who progressed on CDK4/6 inhibitors were transplanted into mice. Drug response studies were conducted by randomizing mice to treatment arms (e.g., vehicle, palbociclib, abemaciclib) once tumors reached a specific volume, with tumor growth monitored regularly [1].
  • Circulating Tumor DNA (ctDNA) Analysis: In clinical trials like MONARCH 3, plasma samples were collected at baseline and end-of-treatment. ctDNA was analyzed using the Guardant360 73-gene next-generation sequencing assay to identify somatic genomic alterations (e.g., point mutations, insertions/deletions, fusions) [2].

This workflow for pre-clinical and clinical research can be visualized as follows:

framework start Start: HR+/HER2- Breast Cancer in_vitro In Vitro Models start->in_vitro in_vivo In Vivo PDX Models start->in_vivo analysis Multi-Omics Analysis in_vitro->analysis Transcriptomics/Proteomics in_vivo->analysis Tumor Growth Data clinical Clinical Trial & Real-World Data clinical->analysis ctDNA & Patient Outcomes findings Research Findings analysis->findings

Converting "Agents" to Java Classes

In software engineering, an "agent" often refers to a Java Agent for runtime bytecode instrumentation, which is different from a therapeutic drug agent.

Java Agent Basics

A Java Agent is a special library that interfaces with the Java Virtual Machine (JVM) to instrument programs [4]. Agents can intercept and transform class bytecode before loading, allowing profiling, monitoring, or adding functionality without changing source code [4].

There are two primary ways to implement a Java Agent:

  • Static Loading with premain: The agent is specified at JVM startup using the -javaagent JVM option [4].
  • Dynamic Loading with agentmain: The agent is attached to a already running JVM [4].
Conversion and Instrumentation

The ClassFileTransformer interface is core to an agent's ability to "convert" or modify classes. The transform method receives the original bytecode of a class and can return modified bytecode [4].

Limitations and Tools

A critical limitation is that you cannot arbitrarily swap classes. The JVM's Instrumentation.redefineClasses method has strict rules: you can change method bodies but cannot add/remove/rename fields or methods, or change inheritance [5]. Tools like Javassist or ASM are commonly used to simplify bytecode manipulation within these constraints [5].

The following diagram illustrates the Java Agent workflow:

agent_workflow agent_jar Java Agent JAR jvm JVM agent_jar->jvm Loaded via -javaagent transformer ClassFileTransformer jvm->transformer Registers modified_bytecode Modified Bytecode transformer->modified_bytecode Returns bytecode Class Bytecode bytecode->transformer Passed to transform() loaded_class Loaded Class modified_bytecode->loaded_class JVM Loads

How to Proceed

To get more precise information, please clarify your specific interest:

  • For drug development: If your work involves the cancer drug, searching for "Abemaciclib" on clinical trial registries (ClinicalTrials.gov) and scientific databases (PubMed) will provide comprehensive data.
  • For software development: If you are working on a Java Agent, the official Oracle documentation for the java.lang.instrument package and libraries like Javassist are excellent technical resources.

References

Avotaciclib model optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib Overview

The table below summarizes the available information on this compound:

Property Description
Generic Name This compound [1]
DrugBank Accession Number DB16652 [1]
Modality Small Molecule [1]
Mechanism of Action Cyclin-dependent kinase 1 (CDK1) inhibitor [1]
Status Investigational (clinical trials) [1]

| Clinical Trials (Examples) | • Glioblastoma Multiforme (GBM) • Locally Advanced or Metastatic Pancreatic Cancer • Metastatic Colorectal Cancer (CRC) [1] |

CDK1 as a Therapeutic Target

Since this compound is a CDK1 inhibitor, understanding CDK1's role is crucial for designing experiments. The diagram below illustrates its central role in cell cycle progression and key regulatory pathways.

cdk1_pathway CyclinB Cyclin B CDK1_Inactive CDK1 (Inactive) CyclinB->CDK1_Inactive Forms complex with CDK1_Active CDK1 (Active) CDK1_Inactive->CDK1_Active  Activation by  Binding & Dephosphorylation G2_Phase G2 Phase CDK1_Active->G2_Phase Drives Mitochondrion Mitochondrial Localization CDK1_Active->Mitochondrion Can translocate M_Phase M Phase (Mitosis) G2_Phase->M_Phase G2/M Transition CDC25 CDC25 CDC25->CDK1_Active  Activates  (Dephosphorylation) WEE1 WEE1 WEE1->CDK1_Inactive  Inactivates  (Phosphorylation) Apoptosis Induction of Apoptosis Bcl2 Bcl-2 / Bcl-xL Phosphorylation Bcl2->Apoptosis Promotes Mitochondrion->Bcl2 Leads to

Research highlights CDK1's dual role: it is essential for driving the cell cycle from the G2 phase into mitosis (M phase) [2], and can also play a proapoptotic role under certain conditions, such as in overcoming paclitaxel resistance in ovarian cancer [3].

Suggested Research Directions for Protocol Development

In the absence of specific guides for this compound, you can build experimental protocols around its mechanism of action. The following table outlines key experiments and their objectives.

Experiment Focus Key Objective Potential Methodology
Cell Cycle Analysis Confirm G2/M phase arrest. Flow cytometry (e.g., PI staining) [3] [2].
Apoptosis Assay Measure induction of programmed cell death. Annexin V/PI staining & flow cytometry; Western blot for Cleaved PARP [3].
Mitochondrial Function Assess involvement of mitochondrial apoptosis pathway. TMRE staining for membrane potential (ΔΨm); cytosolic/mitochondrial fractionation [3].
Target Phosphorylation Verify on-target effects & identify biomarkers. Western blot for CDK1 substrates (e.g., Bcl-2, Bcl-xL) [3].
Combination Therapy Identify synergistic drug partners. MTT/viability assays with chemotherapeutics (e.g., paclitaxel) [3].

Potential FAQs for a Technical Support Center

Based on general principles of drug development and the information available, here are some anticipated FAQs:

  • What is this compound's primary mechanism of action? this compound is a small molecule designed to selectively inhibit Cyclin-Dependent Kinase 1 (CDK1) [1].

  • In which cancer types is this compound being studied? It is currently under investigation in clinical trials for several cancers, including glioblastoma, pancreatic cancer, and colorectal cancer [1].

  • Why is CDK1 a significant target in cancer therapy? CDK1 is a master regulator of cell division. It is overexpressed in many cancers, and its dysregulation is closely linked to uncontrolled tumor growth. Targeting it can halt the cell cycle and, under certain conditions, promote cancer cell death [2].

  • What is the proapoptotic role of CDK1? Beyond its cell cycle function, activated CDK1 can translocate to the mitochondria and phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL. This phosphorylation can switch their function, triggering mitochondrial-mediated apoptosis, which is a key mechanism for overcoming drug resistance [3].

References

Avotaciclib experiment resource allocation

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib: Core Profile

Attribute Description
Drug Class Small Molecule, Cyclin-dependent kinase 1 (CDK1) inhibitor [1]
Mechanism of Action Inhibits CDK1, a key protein kinase controlling cell cycle progression from G2 phase into mitosis [1].
Status Investigational [1]
Known Clinical Trials BEY1107; NCT03579836 (in combination with gemcitabine for pancreatic cancer) [1]

CDK1 Signaling and this compound's Role

To help visualize the theoretical context of this compound's action, the following diagram maps the key signaling pathways involving CDK1 based on general cell biology and specific research in ovarian cancer [2]. This can serve as a foundational model for your experiments.

architecture Paclitaxel Paclitaxel CDK1 CDK1 Paclitaxel->CDK1 Activates Duloxetine Duloxetine Duloxetine->CDK1 Activates S6K S6K S6K->CDK1 Potential Upstream Activator Bcl2 Bcl2 CDK1->Bcl2 Phosphorylates Bcl_xL Bcl_xL CDK1->Bcl_xL Phosphorylates Apoptosis Apoptosis Bcl2->Apoptosis Inactivation Promotes Bcl_xL->Apoptosis Inactivation Promotes

Potential Experimental FAQs & Guidance

Based on the available information and related research on CDK1, here is guidance on some questions you might encounter.

  • What is this compound's primary mechanism of action? this compound is a selective inhibitor of Cyclin-dependent kinase 1 (CDK1) [1]. CDK1, in complex with Cyclin B1, is the primary driver of the G2/M phase transition in the cell cycle. By inhibiting CDK1, this compound is expected to induce cell cycle arrest [3].

  • In what cancer types has this compound been studied? According to its DrugBank profile, this compound is or has been under investigation in clinical trials for locally advanced or metastatic pancreatic cancer, glioblastoma multiforme (GBM), and metastatic colorectal cancer (CRC) [1]. Its potential role in ovarian cancer is supported by foundational research highlighting CDK1 as a central therapeutic target [3].

  • What are some key experiments for validating this compound's activity? While specific protocols for this compound are not published, general methodologies for investigating CDK1 inhibitors are well-established. The table below summarizes key experiment types based on related literature [2] [3].

Experiment Goal Commonly Used Methods Key Parameters & Observations
Cell Viability & Proliferation MTT assay [2] Measure IC50 values; observe dose-dependent reduction in viability.
Apoptosis Detection Annexin V/PI staining with flow cytometry [2] Quantify percentage of early and late apoptotic cells.
Cell Cycle Analysis Propidium Iodide (PI) staining with flow cytometry Determine population distribution in G1, S, and G2/M phases; look for G2/M arrest.
Target Protein Validation Western Blotting [2] Detect changes in CDK1 pathway proteins (e.g., phospho-CDK1, Cyclin B1, downstream substrates).
Binding & Inhibition Studies Molecular Docking & Dynamics Simulations [3] Predict binding affinity and stability of this compound-CDK1 interaction.

Suggested Next Steps for Information Gathering

Given the limited public data, you may need to pursue these avenues for more detailed technical information:

  • Contact the Manufacturer: Reach out to the drug's developer (often identifiable through clinical trial records) for investigator's brochures or technical documents.
  • Consult Patent Literature: Search patent databases for scientific examples and experimental details submitted during the drug's development.
  • Network at Conferences: Present and discuss preliminary findings at scientific conferences to connect with other researchers in the field.

References

Avotaciclib performance enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib Enhancement Strategies

Enhancement Strategy Target Cancer Combined Agent/Therapy Key Findings & Proposed Mechanism
Overcoming Radioresistance [1] Pancreatic Ductal Adenocarcinoma (PDAC) Radiation Therapy (RT) Inhibits CDK1, disrupting DNA damage repair in cancer cells, increasing radiosensitivity.
Overcoming Paclitaxel Resistance [2] Ovarian Cancer Paclitaxel + Duloxetine Duloxetine combination promotes pro-apoptotic CDK1 function, triggering mitochondrial cell death.

Experimental Protocols

Here are detailed methodologies for the key experiments supporting these strategies.

Protocol 1: Enhancing Radiosensitivity in Pancreatic Cancer [1]

This protocol outlines how to test the combination of a CDK1 inhibitor like this compound with radiation.

  • 1. Cell Culture: Use human PDAC cell lines (e.g., MIA PaCa-2, PANC-1). Culture them in DMEM media supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in 5% CO₂.
  • 2. Drug Preparation: Reconstitute this compound trihydrochloride (BEY1107) in DMSO at a concentration of 50 mg/mL as a stock solution.
  • 3. Combination Treatment:
    • CDK1 Inhibition: Treat cells with this compound. The studies often use a concentration range around 1 µM [1].
    • Radiation: Subject the drug-treated cells to ionizing radiation. A single fraction of 2-10 Gy is commonly used.
    • Timing: Apply the CDK1 inhibitor concurrently with the radiation therapy.
  • 4. Assessment of Radiosensitization:
    • Clonogenic Assay: This is the gold standard. After treatment, seed cells at low density and allow them to form colonies for 1-2 weeks. Fix and stain colonies, then count them to measure cell survival and reproductive death.
    • Western Blotting: Analyze protein extracts to confirm inhibition of CDK1 phosphorylation and changes in DNA damage response markers (e.g., γ-H2AX).
Protocol 2: Overcoming Paclitaxel Resistance in Ovarian Cancer [2]

This protocol describes a combination strategy to make resistant cancer cells susceptible again.

  • 1. Cell Culture: Use paclitaxel-resistant ovarian cancer cell lines (e.g., SKOV3-TR). Culture them in RPMI-1640 medium with 10% fetal bovine serum. Maintain resistance by culturing with a low dose (e.g., 50 nM) of paclitaxel.
  • 2. Drug Preparation:
    • Prepare this compound (as above).
    • Prepare Paclitaxel and Duloxetine stock solutions.
  • 3. Combination Treatment: Treat resistant cells with a combination of:
    • Paclitaxel
    • Duloxetine (an antidepressant that, in this context, helps shift CDK1 to a pro-death role)
    • This compound (used here as an experimental tool to confirm CDK1's role by showing that inhibiting it blocks cell death).
  • 4. Assessment of Apoptosis & Mechanism:
    • MTT Assay: Measure cell viability after 48 hours of treatment.
    • Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify apoptotic cell death.
    • Mitochondrial Membrane Potential (Δψm): Use TMRE dye and flow cytometry to detect loss of mitochondrial potential, a key step in apoptosis.
    • Western Blotting: Analyze protein levels of cleaved PARP (apoptosis marker), and phosphorylation of Bcl-2/Bcl-xL by CDK1 in mitochondrial fractions.

This compound Signaling Pathway & Mechanism

The following diagram illustrates the core mechanism of how this compound enhances the effect of radiation therapy, based on the research in pancreatic cancer cells [1]. Inhibiting CDK1 disrupts the cancer cell's ability to repair the DNA damage caused by radiation, leading to increased cell death.

G Radiation Radiation Therapy DNADamage Induces DNA Damage Radiation->DNADamage DNArepair DNA Damage Repair DNADamage->DNArepair Triggers G2_M_Arrest G2/M Phase Cell Cycle Arrest DNADamage->G2_M_Arrest Also Triggers CDK1_Inhib This compound (CDK1 Inhibitor) CDK1 CDK1 Activity CDK1_Inhib->CDK1 Inhibits CDK1_Inhib->G2_M_Arrest Causes CDK1->DNArepair Required for CellDeath Enhanced Cell Death DNArepair->CellDeath If Failed G2_M_Arrest->CellDeath Can Lead to

Frequently Asked Questions (FAQs)

  • Q1: What is the primary biological rationale for using this compound to enhance other therapies?

    • A: this compound inhibits CDK1, a master regulator of cell cycle progression, particularly the G2/M transition. Many therapies, like radiation, cause DNA damage. Cancer cells often pause at the G2/M checkpoint to repair this damage. By inhibiting CDK1, this compound disrupts this coordinated repair process, pushing damaged cells toward death instead of survival [1] [3].
  • Q2: Why is the timing of this compound administration important when combined with radiation?

    • A: The research indicates that concurrent administration is effective [1]. The goal is to have the CDK1 inhibitor active in the cancer cells at the exact moment they are trying to activate the DNA repair machinery after radiation-induced damage. This simultaneity is key to blocking the repair process.
  • Q3: Can this compound be used to reverse resistance to other chemotherapies beyond paclitaxel?

    • A: While the provided data focuses on paclitaxel resistance in ovarian cancer [2], the underlying mechanism—exploiting CDK1's role in cell survival and death decisions—suggests potential applicability to other resistant cancers. The pro-apoptotic role of CDK1, when activated by certain drug combinations, could be a general strategy worth investigating in other contexts.

References

Abemaciclib: Key Information for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core quantitative data on abemaciclib's inhibitory profile, which is crucial for experimental planning and troubleshooting [1].

Target/Kinase Reported Inhibition Constant (Kᵢ) Reported Half-Maximal Inhibitory Concentration (IC₅₀)
CDK4/Cyclin D1 2.4 ± 1.2 nM (varies by study) 9.9 nM
CDK6/Cyclin D1 2.4 ± 1.2 nM (varies by study) 9.9 nM
CDK9 57 ± 42 nM Not Reported
PIM1 50 nM Not Reported
HIPK2 31 nM Not Reported
GSK3β 192 nM Not Reported
DYRK2 61 nM Not Reported
CK2 117 nM Not Reported

Frequently Asked Questions (FAQs)

Q1: What are the primary experimental applications of abemaciclib in cancer research? Abemaciclib is a selective, ATP-competitive, and reversible inhibitor of CDK4/6. Its main applications in research include:

  • Inducing G1 Cell Cycle Arrest: It inhibits the phosphorylation of the retinoblastoma (Rb) protein, preventing G1 to S phase transition in proliferating cells [1].
  • Monotherapy Studies: It is the only approved CDK4/6 inhibitor that is also effective as a single agent, making it valuable for studying its effects without combination therapies [1].
  • Investigation in Multiple Cancer Types: While a mainstay in HR+ breast cancer research, it is also under investigation for other tumors, including non-small cell lung cancer, Ewing sarcoma, and renal cell carcinoma [1].

Q2: My cell viability assays with abemaciclib in MDA-MB-231 cells show high IC₅₀ values. Is this expected? Yes, this is consistent with published findings. The inhibitory potency of abemaciclib can vary significantly across different cell lines. One study reported an IC₅₀ range from 90 nM to over 20 μM in osteosarcoma cell lines [1]. This highlights the importance of establishing a dose-response curve for your specific model system. Troubleshooting should include testing a wide concentration range.

Q3: How can I improve the selectivity of abemaciclib in my experiments, given its off-target kinase profile? The multi-kinase activity of abemaciclib is a known challenge [1]. To ensure your observed phenotypes are due to CDK4/6 inhibition:

  • Use Multiple Confirmatory Assays: Do not rely solely on cell viability readouts. Confirm downstream effects by measuring Rb phosphorylation status via western blot.
  • Employ Combinatorial Approaches: Consider using palbociclib or ribociclib as complementary tools to see if they produce similar phenotypic effects.
  • Utilize Recent Derivatives: Research into novel abemaciclib derivatives has produced compounds with potentially improved profiles. For instance, the derivative C2231-A showed enhanced growth inhibition in MDA-MB-231 cells compared to the parent abemaciclib, and may offer a more selective alternative as the field develops [1].

Experimental Protocol: Key Interaction Analysis via Molecular Dynamics

This methodology is based on the study that analyzed the binding mode of abemaciclib to human CDK6 [1].

1. System Preparation:

  • Obtain the 3D structure of the abemaciclib/CDK6 complex (e.g., PDB ID with 2.27 Å resolution).
  • Parameterize the ligand (abemaciclib) using standard tools (e.g., GAFF force field) and assign a protein force field (e.g., AMBER ff14SB/CHARMM36).

2. Molecular Dynamics (MD) Simulation:

  • Solvate the system in an explicit water model (e.g., TIP3P) in a periodic box, adding ions to neutralize the system's charge.
  • Energy-minimize the system, then heat it to 310 K under an NVT ensemble, followed by density equilibration under an NPT ensemble.
  • Run a production MD simulation for a sufficient timescale (e.g., >100 nanoseconds) to observe stable conformational sampling.

3. Binding Free Energy Calculation:

  • Use the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method to calculate the binding free energy between abemaciclib and CDK6.
  • The formula is: ΔG_bind = G_complex - (G_receptor + G_ligand), where each term is calculated as an ensemble average from the MD trajectories.

4. Per-Residue Energy Decomposition:

  • Decompose the total binding free energy to contributions from individual amino acid residues.
  • This analysis identified V101, H100, and K43 as key residues forming hydrogen bonds with abemaciclib, and I19, V27, A41, and L152 as contributing through π-alkyl interactions [1].

Workflow: Rational Design of Abemaciclib Derivatives

The following diagram illustrates the rational design workflow based on the binding model, which led to the development of the promising derivative C2231-A [1].

workflow Start Start: Abemaciclib/CDK6 Complex Structure MD Molecular Dynamics Simulation Start->MD MMGBSA MM/GBSA Binding Free Energy Calculation MD->MMGBSA Decomp Per-Residue Energy Decomposition MMGBSA->Decomp Identify Identify Key Residues & Regions Decomp->Identify Design Design Derivatives (Region Modification) Identify->Design Dock Molecular Docking Evaluation Design->Dock Combine Combine Favorable Groups Dock->Combine Synthesize Synthesize & Test Top Candidate (C2231-A) Combine->Synthesize Result Result: Improved Inhibitor Synthesize->Result

Applying Boolean Logic in Research Data Analysis

While not specific to avotaciclib, Boolean algebra is a fundamental tool for simplifying complex logical rules in data analysis, such as defining cell population gating strategies in flow cytometry or analyzing genetic screening results.

Core Principles for Simplification [2] [3]:

  • Goal: To reduce a complex logical expression to its simplest form, minimizing the number of terms and logical operations.
  • Key Laws:
    • Identity & Absorption: A + (A · B) = A and A · (A + B) = A
    • Combining: (A · B) + (A · !B) = A
    • De Morgan's Theorem: !(A · B) = !A + !B and !(A + B) = !A · !B

Example Simplification Process: Imagine a scenario where a "hit" in a screen is defined by a complex rule. Boolean algebra can be used to simplify this rule.

  • Original Expression: Hit = (A && B && (C || !D)) || !B

  • Apply the Absorption Law (X + (!X · Y) = X + Y): Here, we can treat A && B as X and (C || !D) as Y. The expression (A && B && (C || !D)) || !B simplifies to (A && B && (C || !D)) || !B(A && (C || !D)) || !B after applying the law.

  • Simplified Expression: Hit = (A && (C || !D)) || !B

This simplified rule is less computationally intensive and easier to validate experimentally. For complex expressions, using an online Boolean calculator can help verify your results [2].

Final Key Points

  • Compound Focus: The available scientific data pertains to abemaciclib, and the name "this compound" was not found in the current literature.
  • Key Experimental Consideration: Be mindful of abemaciclib's off-target kinase effects at higher concentrations; always use downstream validation like Rb phosphorylation to confirm CDK4/6-specific activity [1].
  • Emerging Alternatives: Novel derivatives like C2231-A are showing promising results with potentially enhanced efficacy and selectivity [1].

References

Avotaciclib data movement minimization

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib (BEY1107) Data Summary

Attribute Details
Generic Name This compound (as sulfate or trihydrochloride salt) [1]
Modality Small Molecule [1]
Status Investigational (Clinical trials: NCT03579836) [1]
Primary Target Cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2]
Chemical Formula C₁₃H₁₁N₇O [1]
Molecular Weight 281.279 g/mol (base); 379.35 g/mol (sulfate) [1] [2]
CAS Number 1983983-41-0 (base); 1983984-04-8 (sulfate) [1] [2]
Solubility May dissolve in DMSO; other solvents include H₂O, Ethanol, DMF [2]
Handling & Storage Solid form; store powder at -20°C (3 years) or 4°C (2 years) [2]

Suggested Experimental Pathways & Workflows

Since specific protocols for this compound are not publicly available, the diagram below outlines a general workflow for establishing in vitro and in vivo assays for an investigational drug. You can adapt this framework for this compound.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase start Start: Investigational Compound iv1 1. Target Validation & Biochemical Assays start->iv1 iv2 2. Cell-Based Assays (Viability, Proliferation) iv1->iv2 iv3 3. Mechanism of Action & Pathway Analysis iv2->iv3 iv4 4. Formulation & Solubility Testing iv3->iv4 vv1 5. Animal Model Dosing (IP/IV/IM/SC/Oral) iv4->vv1 vv2 6. Efficacy & Toxicity Assessment vv1->vv2 vv3 7. Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies vv2->vv3 end Data Analysis & Protocol Finalization vv3->end

Troubleshooting Common Scenarios

For the common issues you might encounter, here are some potential solutions based on general laboratory practice.

  • Problem: Low solubility of this compound in aqueous solutions

    • Solution: The provided solubility data suggests first trying a DMSO stock solution [2]. The search results list several injection formulations you can test on a small scale, such as a mixture of DMSO:PEG300:Tween 80:Saline or suspending in 0.5% carboxymethylcellulose sodium for oral administration in animal studies [2].
  • Problem: Inconsistent results in cell-based assays

    • Solution: As a CDK1 inhibitor, this compound's effect is highly dependent on the cell cycle [1]. Ensure consistent cell culture conditions, including seeding density, serum concentration, and timing of drug addition relative to cell confluence. Confirm the activity of each new stock solution with a positive control assay.
  • Problem: Lack of published positive control data or protocols

    • Solution: Consult the official clinical trial record (NCT03579836) for general study design information [1]. For specific experimental conditions, it is highly recommended to contact the manufacturer or the principal investigators listed on the clinical trial record directly.

References

Established CDK4/6 Inhibitors in Clinical Practice

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of the three CDK4/6 inhibitors that are widely approved and used in clinical practice for HR+/HER2- breast cancer.

Inhibitor Primary Target & Role Key Efficacy Findings Common Adverse Events Dosing Schedule
Palbociclib CDK4 & CDK6; induces G1 cell cycle arrest [1]. Improved PFS; significant OS benefit not consistently demonstrated [2]. Higher risk of neutropenia [1] [2]. 125 mg once daily, 3 weeks on/1 week off [1].
Ribociclib CDK4 & CDK6; induces G1 cell cycle arrest [1]. Improved PFS & statistically significant OS benefit in trials [2]. GI toxicity, hepatic toxicity, prolonged QT interval [1] [2]. 600 mg once daily, 3 weeks on/1 week off [1].
Abemaciclib CDK4 & CDK6; continuous dosing & higher selectivity for CDK4 [1]. Improved PFS; significant OS benefit not consistently demonstrated [2]. Higher risk of diarrhea [1] [2]; lower hematologic toxicity [1]. 150 mg twice daily, continuous dosing [1].

Comparative analyses of these three drugs show no statistically significant difference in overall survival between them, despite individual trials reporting different levels of significance [3] [2]. The choice between them is often guided by their distinct safety and tolerability profiles to match individual patient needs [4] [2].

The Emerging Profile of Avotaciclib

Unlike the established CDK4/6 inhibitors, This compound is characterized as a CDK1 inhibitor [5].

  • Novel Mechanism and Combination Potential: Research suggests that combining a CDK1 inhibitor like this compound with a Topoisomerase 1 (Top1) inhibitor could have a powerful effect [5]. While the Top1 inhibitor causes DNA damage, the CDK1 inhibitor disrupts the cancer cell's ability to repair that damage during cell division, leading to chromosomal instability and cell death [5].
  • Therapeutic Context: This combination strategy is considered a new target for killing cancer cells and is proposed as a way to overcome chemoresistance, a common challenge in cancer treatment [5].
  • Current Development Status: this compound is noted to be in the clinical trial phase [5]. This indicates it is not yet an approved standard treatment and comprehensive comparative efficacy data against other CDK inhibitors is likely not available.

Insights for Researchers and Developers

The distinction between this compound and the established CDK4/6 inhibitors is fundamental. They target different kinases within the cell cycle machinery, leading to distinct therapeutic strategies:

G cluster_cdk46 CDK4/6 Inhibitor Pathway (e.g., Palbociclib, Ribociclib, Abemaciclib) cluster_cdk1 CDK1 Inhibitor Combination Strategy External_Stimuli External Stimuli CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex External_Stimuli->CyclinD_CDK4_6 Rb_Protein Rb Protein (Hypophosphorylated) CyclinD_CDK4_6->Rb_Protein Phosphorylates E2F E2F Transcription Factor Rb_Protein->E2F Represses Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) E2F->Cell_Cycle_Progression Drives CDK1_Inhibitors CDK1 Inhibitors (e.g., this compound) Mitotic_Arrest_Death Mitotic Arrest & Cell Death CDK1_Inhibitors->Mitotic_Arrest_Death Disrupts Repair Top1_Inhibitors Topoisomerase 1 (Top1) Inhibitors DNA_Damage DNA Damage Top1_Inhibitors->DNA_Damage DNA_Damage->Mitotic_Arrest_Death

  • CDK4/6 Inhibitors: These drugs primarily induce cell cycle arrest in the G1 phase, preventing cancer cells from replicating [1]. They are a cornerstone of treatment for HR+ metastatic breast cancer.
  • CDK1 Inhibitors (this compound): CDK1 is crucial for the G2/M phase transition and mitosis [6] [5]. Its inhibition, particularly in combination with DNA-damaging agents, aims to force damaged cells into cell death (apoptosis) instead of allowing them to repair themselves and survive [6] [5].

How to Proceed with Research

Given that this compound is still under investigation, you may find the following approaches helpful for a deeper analysis:

  • Monitor Clinical Trial Registries: Websites like ClinicalTrials.gov are essential resources for finding ongoing trials involving this compound. Look for phase I and II trials that may contain preliminary efficacy and safety data.
  • Search for Preclinical Publications: Seek out full-text articles in scientific journals (e.g., the EMBO Journal, as cited) that detail the foundational research on this compound. These will provide the experimental protocols and in vitro/in vivo data that are currently the primary sources of information.

References

Abemaciclib Clinical Trial Results by Phase

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key phase 2 and 3 clinical trials for abemaciclib in breast cancer.

| Trial Name/Phase | Patient Population | Intervention | Primary Endpoint Results | Key Secondary Outcomes | | :--- | :--- | :--- | :--- | :--- | | MONARCH 1 (Phase 2) [1]: Refractory HR+/HER2- MBC; heavy pretreatment (median 3 prior lines) | Single-agent Abemaciclib | ORR: 19.7%; mPFS: 6.0 months; mOS: 17.7 months | CBR: 42.4%; manageable toxicity profile | | MONARCH 2 (Phase 3) [2]: HR+/HER2- MBC progressed on ET | Abemaciclib + Fulvestrant vs. Placebo + Fulvestrant | Significant PFS improvement (HR 0.73) [3] | OS benefit demonstrated [2] | | MONARCH 3 (Phase 3) [4]: HR+/HER2- MBC in first-line setting | Abemaciclib + Nonsteroidal AI vs. Placebo + Nonsteroidal AI | Significant PFS improvement [4] | OS results supportive of clinical benefit [4] | | monarchE (Phase 3) [5]: HR+/HER2-, node-positive, high-risk EBC | Abemaciclib + Adjuvant ET vs. ET alone | iDFS: HR 0.664 (4-yr absolute improvement: 6.4%) [5] | DRFS benefit; OS HR 0.929 (p=0.50), not significant [5] | | postMONARCH (Phase 3) [3]: HR+/HER2- ABC progressed on prior CDK4/6i + ET | Abemaciclib + Fulvestrant vs. Placebo + Fulvestrant | PFS: HR 0.73; mPFS: 6.0 vs 5.3 months [3] | ORR: 17% vs 7%; consistent effect across genomic subgroups [3] |

Comparison with Other CDK4/6 Inhibitors

Efficacy: Overall Survival

Network meta-analyses of phase 3 trials and large real-world studies have concluded that there are no statistically significant differences in overall survival between the three CDK4/6 inhibitors (abemaciclib, palbociclib, and ribociclib) when combined with endocrine therapy for HR+/HER2- advanced breast cancer [2] [4].

Safety and Tolerability Profile

While efficacy is similar, the safety profiles differ significantly, which is a crucial factor in treatment selection. The table below compares common adverse events.

Adverse Event Abemaciclib Palbociclib Ribociclib
Grade 3-4 Diarrhea Significantly more [2] (e.g., 7.8% in monarchE [5]) Less common Less common
Grade 3-4 Neutropenia Less common [2] Significantly more [2] Intermediate
Grade 1-2 Nausea/Vomiting More common [2] Less common Less common
Grade 3-4 Transaminitis Less common than ribociclib [2] - More common [2]
QT Prolongation Not prominent Not prominent Requires monitoring
Treatment Discontinuation due to AE Higher [2] Lower [2] -

Mechanism of Action and Key Experimental Protocols

Signaling Pathway and Mechanism

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism can be summarized in the following pathway:

G GrowthSignals Growth Signals (e.g., Estrogen) CyclinD Cyclin D GrowthSignals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb Protein CDK4_6->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Abemaciclib Abemaciclib Abemaciclib->CDK4_6 Inhibits

In hormone receptor-positive breast cancer, estrogen signaling activates cyclin D. Cyclin D binds to and activates CDK4/6. The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which drives the transition from the G1 phase to the S phase of the cell cycle, committing the cell to division [6] [7]. Abemaciclib inhibits CDK4/6, leading to hypophosphorylated Rb, sequestration of E2F, and subsequent G1 cell cycle arrest [6].

Key Experimental Methodology

The pivotal clinical trials for abemaciclib shared common, rigorous methodologies [1]:

  • Study Design: Prospective, randomized, double-blind, placebo-controlled Phase 3 trials (except for single-arm Phase 2 MONARCH 1).
  • Patient Population: Patients with HR+/HER2- advanced or high-risk early breast cancer. Key exclusion criteria typically included prior CDK4/6 inhibitor treatment.
  • Dosing: Abemaciclib was administered orally at 150 mg twice daily on a continuous schedule in combination regimens.
  • Endpoints Assessment:
    • Tumor Response: Assessed by investigators and often a blinded independent central review (BICR) per RECIST 1.1 criteria.
    • Survival Outcomes: PFS and OS were analyzed using Kaplan-Meier estimates and Cox proportional hazards models.
    • Safety: Adverse events were collected continuously and graded according to CTCAE (Common Terminology Criteria for Adverse Events).

Interpretation and Research Implications

  • Differentiated Profile: Abemaciclib is distinguished by its continuous dosing schedule (due to a different toxicity profile from neutropenia) and single-agent activity, as demonstrated in MONARCH 1 [6] [1].
  • Expanding Indications: The monarchE trial established its role in the adjuvant setting for high-risk early breast cancer, a indication not shared by all CDK4/6 inhibitors [5].
  • Sequencing Therapy: The recent positive results from the postMONARCH trial provide evidence for continued CDK4/6 inhibition with abemaciclib after progression on a prior CDK4/6 inhibitor, addressing a key clinical question [3].

References

Avotaciclib safety and efficacy evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib at a Glance

This compound (also known as BEY1107) is an investigational drug with a distinct profile [1] [2] [3].

  • Mechanism of Action: It is a potent, orally bioavailable selective cyclin-dependent kinase 1 (CDK1) inhibitor [1] [3].
  • Primary Indication Under Investigation: It is being studied for the treatment of locally advanced or metastatic pancreatic cancer, both as a monotherapy and in combination with gemcitabine [1] [2].
  • Proposed Antineoplastic Activity: Research suggests that by inhibiting CDK1, this compound may target cancer stem cell division, induce cell cycle arrest, and promote apoptosis (programmed cell death) [3].

Comparison with CDK4/6 Inhibitors

The table below summarizes how this compound compares to the three CDK4/6 inhibitors approved for HR+/HER2- breast cancer. A key difference lies in their primary kinase targets, which leads to different research and application focuses.

Drug Name Primary Target Key Approved Indications Reported Common Adverse Events
This compound CDK1 [1] [3] Investigational (e.g., Pancreatic Cancer) [1] Data not fully available (Clinical trials ongoing) [2]
Palbociclib CDK4/6 [1] [4] [5] HR+/HER2- Breast Cancer [1] [6] Neutropenia (Very Common) [6] [7]
Ribociclib CDK4/6 [1] [4] [5] HR+/HER2- Breast Cancer [1] [6] Neutropenia, Hepatotoxicity, QT Prolongation [7]
Abemaciclib CDK4/6 [1] [4] [5] HR+/HER2- Breast Cancer [1] [6] Diarrhea, Lower incidence of neutropenia [6] [5]

The Cell Cycle and CDK Inhibitor Action

CDK inhibitors work by interrupting the cell cycle, a process that is often dysregulated in cancer cells. The following diagram illustrates the distinct roles of CDK1 and CDK4/6 in this process.

G G1 G1 Phase CDK46_CyclinD CDK4/6 + Cyclin D G1->CDK46_CyclinD S S Phase (DNA Synthesis) G2 G2 Phase S->G2 CDK1_CyclinB CDK1 + Cyclin B G2->CDK1_CyclinB M M Phase (Mitosis) CDK2_CyclinE CDK2 + Cyclin E CDK46_CyclinD->CDK2_CyclinE Initiates Rb Phosphorylation CDK2_CyclinE->S G1/S Transition CDK1_CyclinB->M G2/M Transition CDK46_Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib) CDK46_Inhibitors->CDK46_CyclinD CDK1_Inhibitor CDK1 Inhibitor (this compound) CDK1_Inhibitor->CDK1_CyclinB

As shown, CDK4/6 inhibitors act earlier in the cell cycle (G1 phase) to prevent cells from starting DNA replication [1] [5]. In contrast, This compound, as a CDK1 inhibitor, acts later to prevent cells from entering the mitotic (M) phase, where cell division actually occurs [1] [3].

Research and Development Context

The research into selective CDK inhibitors like this compound is driven by the challenges faced by earlier, broader-acting drugs [1]. While CDK4/6 inhibitors have become a standard in breast cancer, resistance can develop through various mechanisms, such as mutations in the RB1 gene or upregulation of other signaling pathways like CDK2 or CDK6 [1] [8]. This has spurred the development of more selective inhibitors and combination strategies.

References

Avotaciclib comparison with gemcitabine alone

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key efficacy and safety outcomes from a Phase 2, randomized, open-label study in patients with pretreated metastatic pancreatic ductal adenocarcinoma (PDAC). Patients received either abemaciclib (alone or in combination) or standard-of-care (SOC) chemotherapy (gemcitabine or capecitabine) [1].

Treatment Arm Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Common Adverse Events
Abemaciclib Monotherapy 15.2% 1.7 months (95% CI: 1.4–1.8) Consistent with known safety profile of abemaciclib; no new safety signals identified [1].
Abemaciclib + LY3023414 12.1% 1.8 months (95% CI: 1.3–1.9)
SOC (Gemcitabine or Capecitabine) 36.4% 3.3 months (95% CI: 1.1–5.7)
Abemaciclib + Galunisertib Did not advance to randomized stage of trial for reasons unrelated to safety or efficacy [1].

Detailed Experimental Protocol

The data in the table above comes from Study I3Y-MC-JPCJ, and key methodological details are outlined below [1]:

  • Study Design: International, multicenter, adaptive, randomized, open-label, Phase 2 study.
  • Patient Population: Adults with metastatic PDAC who had disease progression after 1 or 2 prior lines of therapy. Patients required an ECOG performance status of 0 or 1 and adequate organ function.
  • Randomization and Treatment:
    • Patients were randomized 1:1:1 to the three arms shown in the table.
    • Abemaciclib monotherapy was administered orally at 200 mg twice daily.
    • The combination arm with the PI3K/mTOR inhibitor LY3023414 used abemaciclib 150 mg twice daily plus LY3023414 150 mg twice daily.
    • The SOC arm consisted of the physician's choice of either gemcitabine (1000 mg/m² on Days 1, 8, 15) or capecitabine (1250 mg/m² twice daily on Days 1-14).
  • Primary Objectives:
    • Stage 1: Compare Disease Control Rate (DCR), defined as the proportion of patients with a best overall response of complete response, partial response, or stable disease.
    • Stage 2: Compare Progression-Free Survival (PFS) for any arm that demonstrated a higher DCR than SOC in Stage 1.
  • Outcome: Neither abemaciclib monotherapy nor the combination with LY3023414 demonstrated improved DCR or PFS compared to SOC chemotherapy. No treatment arms advanced to Stage 2 of the study [1].

Mechanism of Action and Trial Rationale

The study was based on the strong preclinical rationale that pancreatic cancers frequently have disruptions in the cell cycle pathway. The following diagram illustrates the targeted pathways and the study's structure.

KRAS KRAS Mutation (~95% of PDAC) CellCycle G1/S Cell Cycle Transition (Over-activated) KRAS->CellCycle CDKN2A CDKN2A Loss/Mutation CDKN2A->CellCycle CDK4_6 CDK4/6 + Cyclin D Complex CellCycle->CDK4_6 Rb Rb Protein Phosphorylation CDK4_6->Rb Proliferation Uncontrolled Cell Proliferation Rb->Proliferation Abema Abemaciclib (CDK4/6 Inhibitor) Abema->CDK4_6 Inhibits Effect Therapeutic Goal: Cell Cycle Arrest & Tumor Growth Inhibition Abema->Effect LY3023414 LY3023414 (PI3K/mTOR Inhibitor) LY3023414->CellCycle Targets Adaptive Resistance LY3023414->Effect Galuner Galunisertib (TGFβ Inhibitor) Galuner->CellCycle Targets EMT & Invasion SOC Standard of Care (Gemcitabine/Capecitabine) SOC->Proliferation Cytotoxic Effect SOC->Effect

The study tested the hypothesis that abemaciclib could counteract this hyperactive proliferation. Combinations with LY3023414 aimed to overcome adaptive resistance mediated by the mTOR pathway, while galunisertib was intended to target TGFβ-driven invasion [1].

Interpretation and Context

  • Conclusion for Pancreatic Cancer: In this specific patient population with pretreated metastatic PDAC, abemaciclib-based therapy did not improve disease control or survival compared to standard chemotherapy. The authors concluded that abemaciclib remains an investigational agent in PDAC [1].
  • Class-Specific Challenges: The difficulty in combining CDK4/6 inhibitors with cytotoxic chemotherapy is not unique to abemaciclib. A Phase 1 study of the CDK4/6 inhibitor ribociclib combined with gemcitabine also highlighted challenges, finding that the sequence of administration was critical to manage toxicity and that the combination primarily led to disease stability rather than tumor regression [2].

References

Avotaciclib molecular entity classification

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of Avotaciclib

Attribute Description
Generic Name This compound [1]
DrugBank Accession Number DB16652 [1]
Molecular Formula C₁₃H₁₁N₇O [1]
Molecular Weight 281.279 g/mol [1]
Chemical Structure 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol [1]
Modality Small Molecule [1]
Primary Known Target Cyclin-dependent kinase 1 (CDK1) [1]
Development Status Phase I/II (as of Feb 2023) [2]
Investigated Conditions Glioblastoma, Pancreatic Cancer, Colorectal Cancer [1] [2]

Comparison with Approved CDK4/6 Inhibitors

The table below contrasts this compound with two approved CDK inhibitors for which substantial data exists. Note that direct comparative performance data is not available.

Feature This compound Abemaciclib Palbociclib
Primary Target CDK1 [1] CDK4 & CDK6 [3] [4] CDK4 & CDK6 [3]
Key Mechanism CDK1 inhibitor (arrests cell cycle at G2/M phase) [1] CDK4/6 inhibitor (arrests cell cycle at G1/S phase) [5] CDK4/6 inhibitor (arrests cell cycle at G1/S phase) [5]
Status & Approved Uses Investigational (Phase I/II trials in pancreatic cancer, glioblastoma, colorectal cancer) [1] [2] Approved for HR+/HER2- breast cancer (metastatic and high-risk early stage) [3] [4] Approved for HR+/HER2- metastatic breast cancer [3]
Clinical Evidence Early-stage trials; safety and efficacy being established [1] [2] Robust data: Significant overall survival (OS) benefit in mBC (median OS: 6.0 yrs vs palbociclib's 5.0 yrs in one real-world study) [3] Robust data: Established efficacy in mBC; compared with abemaciclib [3]
Common Adverse Events Not yet fully characterized [1] Higher rates of diarrhea; lower rates of neutropenia [3] Higher rates of neutropenia; lower rates of diarrhea [3]

Mechanism of Action and Experimental Insights

This compound's primary mechanism involves inhibiting Cyclin-dependent kinase 1 (CDK1), a crucial protein for driving the G2 to M phase transition in the cell cycle [1]. This is distinct from CDK4/6 inhibitors that act earlier in the cell cycle.

For approved CDK4/6 inhibitors, research provides deep mechanistic insights. A 2022 study revealed the crystal structure of active CDK4-cyclin D3 bound to abemaciclib, confirming that phosphorylation at residue T172 is critical for CDK4 activity [4]. The study also demonstrated that abemaciclib stabilizes the active form of CDK4 and can displace the regulatory protein p21 from the complex, contributing to sustained cell cycle inhibition [4].

Experimental Data and Protocol Overview

Clinical data for this compound is limited. However, the following diagram summarizes the cell cycle arrest mechanisms of different CDK inhibitors based on their primary targets.

G cluster_g1 G1 Phase cluster_s S Phase cluster_g2 G2 Phase Start Cell Cycle G1 G1 Start->G1 Restriction Restriction Point G1->Restriction S S (DNA Replication) Restriction->S Blocked by CDK4/6 Inhibitors G2 G2 S->G2 M M (Mitosis) G2->M Primary Target of this compound (CDK1 Inhibitor)

A 2025 real-world study on approved CDK4/6 inhibitors provides a reference for comparative effectiveness research methodologies [3]:

  • Study Design: Retrospective cohort emulating a target trial.
  • Data Source: TriNetX Analytics Network (2014-2025).
  • Population: 15,830 eligible patients with HR+/HER2- metastatic breast cancer.
  • Matching: Propensity score matching created balanced groups of 2,768 patients each for abemaciclib and palbociclib.
  • Primary Outcome: Overall Survival (OS).
  • Key Finding: Abemaciclib showed significantly longer median OS (6.0 years vs. 5.0 years; Hazard Ratio 0.80).

Interpretation and Future Directions

The available information places this compound in a different developmental category than established CDK4/6 inhibitors. Key distinctions to consider are:

  • Target Difference: this compound's inhibition of CDK1 suggests potential application in different cancer types where CDK1 plays a more critical role.
  • Data Maturity: No head-to-head trials or mature efficacy data exist for this compound. Its safety and efficacy profile is still being defined in early-phase trials for solid tumors like glioblastoma and pancreatic cancer [1] [2].

For the most current information on this compound's development, you should consult clinical trial registries such as ClinicalTrials.gov (using identifier NCT03579836) [1].

References

Avotaciclib competitive analysis in pancreatic cancer

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib Profile and Competitive Positioning

The table below summarizes the available information on this compound and its context within the pancreatic cancer drug development landscape.

Feature This compound (BEY1107) Abemaciclib Pan-CDK Inhibitors (e.g., Roscovitine)
Primary Target(s) CDK1 [1] CDK4 & CDK6 [2] Multiple CDKs (e.g., CDK1, CDK2, CDK5, CDK7, CDK9) [3]
Mechanism of Action Inhibits Cyclin-Dependent Kinase 1, a key regulator of the G2/M cell cycle phase [1]. Selective inhibition of CDK4/6, preventing G1/S phase progression and inducing cellular senescence [2]. Broad inhibition of cell cycle and transcriptional CDKs, leading to disrupted proliferation and transcription [3].
Key Indication in Study Pancreatic Ductal Adenocarcinoma (PDAC), investigated as a radiosensitizer [1]. Preclinical investigation in PDAC; FDA-approved for breast cancer [2] [4]. Investigated in various cancers; no major approvals for PDAC [3].
Reported Efficacy (Preclinical) Enhanced radiosensitivity, increased DNA damage (γH2AX), and apoptosis in radiation-resistant PDAC cells [1]. Synergistic effect with HDAC inhibitor Panobinostat, inducing apoptosis in PDAC cells [2]. Varies by specific compound and context; associated with anti-proliferative and pro-apoptotic effects [3].
Development Stage Preclinical (as of 2024) [1] Preclinical for PDAC-specific combinations [2] Primarily preclinical or early clinical for other cancer types [3].
Differentiating Rationale Targets radioresistance mechanisms in PDAC, a major clinical challenge [1]. Leverages high frequency of CDKN2A mutation (loss of p16) in PDAC, creating dependency on CDK4/6 [2] [5]. Aims to overcome resistance from redundant CDK pathways by targeting multiple nodes simultaneously [3].

Experimental Data and Protocol for this compound

The following details are extracted from the 2024 Radiotherapy and Oncology study that forms the basis of the current knowledge on this compound in PDAC [1].

  • Cell Lines Used: Human PDAC cell lines MIA PaCa-2 and PANC-1, including their radiation-resistant variants.
  • Control Cell Line: Normal small intestine cell line FHs 74 Int.
  • Drug Treatment: Cells were treated with RO-3306 (a known CDK1 inhibitor) and This compound trihydrochloride (BEY1107).
  • Radiation Therapy (RT): CDK1 inhibition was conducted concurrently with radiation therapy.
  • Key Assays and Endpoints:
    • Phosphoproteomics: Used TMT mass spectrometry to identify phosphorylation changes, revealing upregulation of phospho-CDK1 (Y15) in radioresistant cells.
    • Clonogenic Survival Assay: Measured the ability of single cells to form colonies post-treatment to assess radiosensitization.
    • Immunofluorescence Staining: Detected and quantified γH2AX foci as a marker of DNA double-strand breaks.
    • Apoptosis Assay: Measured rates of programmed cell death following treatment.
    • Western Blotting: Analyzed protein expression levels of key markers.

CDK1 Signaling and this compound's Role in Radiosensitization

The diagram below illustrates the proposed mechanism by which this compound targets CDK1 to overcome radioresistance in pancreatic cancer cells.

G RadioTherapy Radiation Therapy DNADamage DNA Damage (Double-Strand Breaks) RadioTherapy->DNADamage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamage->CellCycleArrest CDK1 CDK1/Cyclin B Complex CellCycleArrest->CDK1 Activates DNArepair DNA Repair (Resistance Mechanism) CellSurvival Tumor Cell Survival DNArepair->CellSurvival Apoptosis Apoptosis (Programmed Cell Death) CDK1->DNArepair Promotes CDK1->Apoptosis Blocking Repair Promotes This compound This compound (BEY1107) CDK1 Inhibitor This compound->CDK1 Inhibits

Analysis and Future Directions

The preclinical data suggests this compound's primary competitive edge lies in targeting radioresistance, a significant hurdle in treating PDAC [1]. Its focus on CDK1 differentiates it from the more established CDK4/6 inhibitors like Abemaciclib.

For a comprehensive competitive analysis, the following steps are recommended:

  • Monitor Clinical Trial Registries: Track if this compound progresses to clinical trials (ClinicalTrials.gov).
  • Expand Competitive Set: Include other therapeutic classes beyond CDK inhibitors, such as KRAS inhibitors (e.g., Pan-RAS inhibitor RMC-6236) [6], immunotherapy combinations [7] [8], and HDAC inhibitors [2].
  • Investigate Mechanisms of Resistance: Research is needed to understand how PDAC cells might develop resistance to CDK1 inhibition.
  • Explore Rational Combinations: Evaluate this compound's potential in combination with chemotherapy, immunotherapy, or other targeted agents.

References

CDK4/6 Inhibitors: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacological and clinical differences among the three FDA-approved CDK4/6 inhibitors, which is crucial for understanding their selectivity and application profiles.

Feature Palbociclib Ribociclib Abemaciclib
Primary Target CDK4, CDK6 [1] CDK4, CDK6 [1] CDK4, CDK6 [1]
CDK4/6 Inhibition Ratio ~1:1 (Similar potency) [1] ~4:1 (Greater CDK4 potency) [1] ~5:1 (Greatest CDK4 potency) [1]
Other CDK Targets Highly specific for CDK4/6 [1] Highly specific for CDK4/6 [1] CDK1, CDK2, CDK5, CDK9, CDK14-18 [2] [1]
IC50 (CDK4/Cyclin D1) 11 nM [3] Information missing 2 nM [3]
IC50 (CDK6/Cyclin D2) 15 nM [3] Information missing 10 nM [3]
Half-Life 29 (±5) hours [2] [1] 32 hours [2] [1] 18.3 hours [2] [1]
Dosing Schedule 21 days on, 7 days off [2] [1] 21 days on, 7 days off [2] [1] Continuous twice-daily dosing [2] [1]
Key Preclinical Differentiator High selectivity; first-in-class [3] Potency and selectivity profile [1] Potent CDK4 inhibition; additional kinase targets; CNS penetration [2] [1] [3]

Experimental Protocols for Profiling Selectivity

To generate the comparative data mentioned above, the following key experimental methodologies are typically employed:

  • Kinase Assays: The primary method for determining a compound's selectivity is through biochemical kinase assays [2] [1]. These experiments measure the compound's ability to inhibit the phosphorylation activity of various purified CDK enzymes (CDK1, CDK2, CDK4, CDK6, etc.), often using ATP-concentration-dependent methods. The output is the half-maximal inhibitory concentration (IC50), a quantitative measure of potency. A lower IC50 indicates greater potency against that specific kinase.
  • Cell-Based Proliferation Assays: To confirm that biochemical inhibition translates to a cellular effect, cell proliferation assays are used [3]. Researchers treat cancer cell lines (often hormone receptor-positive breast cancer lines like MCF-7) with the inhibitors and assess cell viability over time. A key control in these experiments is the use of RB1-deficient cell lines; since CDK4/6 inhibitors act by preventing RB1 phosphorylation, cells without a functional RB1 protein are inherently resistant, confirming the on-target mechanism of action [2] [1].
  • Pharmacodynamic Marker Analysis: In both preclinical models and clinical trials, tumor samples or surrogate tissues are analyzed to confirm target engagement. This is done by using western blot or immunohistochemistry (IHC) to detect a reduction in phosphorylated RB (pRB) at the specific serine 780/795 residues, which is a direct downstream consequence of CDK4/6 inhibition [3].

Mechanism of Action and Selectivity Context

The following diagram illustrates the common mechanism of CDK4/6 inhibitors and the point at which abemaciclib's broader selectivity may come into play.

G MitogenicSignals Mitogenic Signals (e.g., ER, PI3K, mTOR) CyclinD_CDK46 Cyclin D-CDK4/6 Complex MitogenicSignals->CyclinD_CDK46 pRb Phosphorylated Rb Protein CyclinD_CDK46->pRb  Phosphorylation E2F_Release E2F Transcription Factor Release pRb->E2F_Release CellCycleProgression Cell Cycle Progression (G1 to S Phase) E2F_Release->CellCycleProgression Palbo_Ribo Palbociclib, Ribociclib Palbo_Ribo->CyclinD_CDK46  Inhibits Abema Abemaciclib Abema->CyclinD_CDK46  Inhibits OtherCDKs Other CDKs (CDK1, CDK2, CDK9...) Abema->OtherCDKs Also inhibits

The core mechanism of all CDK4/6 inhibitors is to block the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1/S cell cycle progression [2] [1]. Abemaciclib's broader kinase inhibition may impact additional processes beyond G1 arrest.

Interpretation of Selectivity and Clinical Translation

  • Narrow vs. Broad Selectivity: Palbociclib and ribociclib are considered highly selective for CDK4/6 [1]. Abemaciclib's activity against other kinases like CDK9 (involved in transcription) provides a plausible hypothesis for its observed clinical differences, such as a higher incidence of diarrhea and its single-agent activity [2] [1] [3].
  • Correlating Selectivity with Clinical Profile: The distinct selectivity profiles directly inform the drugs' clinical use. For instance, abemaciclib's continuous dosing schedule is possible due to its lower incidence of bone marrow suppression [2] [1]. Its broader kinase profile and ability to penetrate the central nervous system also make it a candidate for investigating activity against brain metastases [4] [3].

References

Avotaciclib metabolic stability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Avotaciclib

From the search results, we can confirm that this compound (also known as BEY1107) is an investigational drug. The table below summarizes the key details found:

Aspect Details
Drug Name This compound (BEY1107) [1] [2]
Primary Target Cyclin-dependent kinase 1 (CDK1) [1]
Indication Status Investigational; currently in clinical trials for cancers including pancreatic cancer, glioblastoma, and metastatic colorectal cancer [2].

| Available Data | Mechanism of Action: CDK1 inhibitor, leading to inhibition of tumor cell proliferation and apoptosis [1]. In-vitro Activity: Data on cell viability (EC50) in non-small cell lung cancer cell lines is available [1]. | | Missing Data | No experimental data on metabolic stability, intrinsic clearance, half-life, or specific metabolic enzymes [2]. |

Standard Framework for Metabolic Stability Assessment

Although specific data for this compound is lacking, the following experimental protocol is a standard and robust method for obtaining the required comparative data, as exemplified by a study on a different drug, Avapritinib [3].

The workflow below outlines the key stages of this methodology:

G Start Start: Metabolic Stability Assessment A In-vitro Incubation • Test compound with Human Liver Microsomes (HLM) • Control with co-factors Start->A B Sample Analysis • UPLC-MS/MS method • Quantify parent drug depletion over time A->B C Data Calculation • Determine in-vitro half-life (T1/2) • Calculate Intrinsic Clearance (CLint) B->C D In-silico Analysis • Use software (e.g., StarDrop) to screen structure • Identify metabolic 'hot spots' C->D E Output: Key Parameters D->E

Detailed Experimental Protocol

This section breaks down the key components of the workflow shown above [3] [4].

  • 1. In-vitro Incubation System

    • Biological System: The test compound is incubated with Human Liver Microsomes (HLMs), which contain the major cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.
    • Controls & Conditions: The incubation mixture includes necessary co-factors (like NADPH) and is maintained at a physiological pH (7.4) and temperature (37°C).
  • 2. Analytical Detection: UPLC-MS/MS

    • Technique: A fast and green UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) method is employed.
    • Separation: Compounds are separated using a reversed-phase C18 column with an isocratic mobile phase (e.g., 40% acetonitrile).
    • Quantification: The mass spectrometer monitors the depletion of the intact parent drug over time to determine the rate of metabolism.
  • 3. Key Data Output and Calculations

    • In-vitro Half-life (T1/2): The time taken for the concentration of the parent drug to reduce by half in the incubation system. A longer half-life indicates higher metabolic stability.
    • Intrinsic Clearance (CLint): The volume of the incubation system cleared of the drug per unit time, calculated from the depletion rate and microsomal protein concentration. A lower CLint value indicates higher metabolic stability.
  • 4. In-silico Modeling

    • Purpose: Software like StarDrop with its DEREK module is used to analyze the chemical structure of the compound.
    • Output: It predicts structural alerts associated with metabolic lability (e.g., labile methyl pyrazole moieties) and potential toxicity, guiding structural modifications to improve stability.

How to Proceed with Your Research

Given the lack of publicly available data for this compound, here are practical suggestions for gathering the information you need:

  • Consult Scientific Publications: Perform a detailed search on specialized databases like PubMed and Google Scholar using keywords such as "BEY1107 metabolism," "this compound ADME," and "this compound pharmacokinetics."
  • Review Clinical Trial Records: Check the official clinical trial registries (such as ClinicalTrials.gov for the trials NCT03579836 and others mentioned in [2]). study protocols and results sometimes contain pharmacokinetic data.
  • Analyze Structural Analogs: Since direct data is unavailable, researching the metabolic pathways of other CDK inhibitors (like Abemaciclib, which is primarily metabolized by CYP3A4 [5]) can provide useful insights for hypothesis generation.

References

CDK4/6 Inhibitors: Pharmacokinetic Profiles & Interaction Potential

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters of the three approved CDK4/6 inhibitors, which are central to predicting their drug-drug interaction (DDI) potential. All three are primarily metabolized by the CYP3A4 enzyme [1].

Drug Name Standard Dose Time to Peak Concentration (Tmax) Half-life (T₁/₂) Primary Metabolizing Enzyme
Abemaciclib [1] 150 mg twice daily (continuous) 4 - 6 hours 18.3 hours CYP3A4
Palbociclib [1] 125 mg once daily (21 days on/7 days off) 6 - 12 hours 29 hours CYP3A4
Ribociclib [1] 600 mg once daily (21 days on/7 days off) 1 - 4 hours 29.7 - 54.7 hours CYP3A4

A key finding from recent research involves the interaction between abemaciclib and honokiol, a bioactive compound from Magnolia. The following diagram illustrates the experimental workflow and findings from this study.

Start Study Objective: Investigate Honokiol's Impact on Abemaciclib Metabolism InVitro In Vitro Assay (Rat Liver Microsomes) Start->InVitro InVivo In Vivo Study (Sprague-Dawley Rats) Start->InVivo Docking Molecular Docking (AutoDock Software) Start->Docking IC50 Key Finding: Honokiol IC₅₀ = 27.6 μM for Abemaciclib metabolism InVitro->IC50 PK Key Finding: Honokiol pretreatment significantly increased Abemaciclib exposure (AUC) InVivo->PK Compete Key Finding: Honokiol & Abemaciclib compete for the same CYP3A4 binding site (ALA370) Docking->Compete Conclusion Conclusion: Significant drug-drug interaction confirmed in vitro and in vivo. IC50->Conclusion PK->Conclusion Compete->Conclusion

Experimental Protocol: Assessing CYP3A4-Mediated Interactions

The study on honokiol and abemaciclib provides a template for the type of experimental protocols used to establish DDI potential [2]. The key methodologies are outlined below.

In Vitro Metabolism Assay
  • System Used: Rat liver microsomes (RLMs).
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of honokiol on the metabolism of abemaciclib.
  • Procedure: Abemaciclib is incubated with RLMs in the presence of a NADPH-regenerating system. Various concentrations of honokiol are added to the reaction. The rate of abemaciclib depletion is measured to calculate the IC₅₀ value, which was found to be 27.6 μM [2].
In Vivo Pharmacokinetic Study
  • Model: Sprague-Dawley rats (randomized into control and treatment groups).
  • Dosing:
    • Treatment groups received honokiol (either single or multiple doses).
    • All groups received a 10 mg/kg oral dose of abemaciclib.
  • Sample Collection & Analysis: Blood samples were collected at serial time points. Plasma concentrations of abemaciclib were quantified using UPLC/MS-MS.
  • Parameters Calculated: Area under the curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax), and clearance (CL/F) [2].
Molecular Docking Analysis
  • Software: AutoDock.
  • Objective: To model the interaction between honokiol, abemaciclib, and the CYP3A4 enzyme at the molecular level.
  • Procedure: The 3D structures of honokiol and abemaciclib were docked into the active site of the CYP3A4 protein. The analysis revealed that both compounds share a key binding site (amino acid residue ALA370), providing a structural explanation for the competitive inhibition observed in the experimental assays [2].

Clinical and Research Implications

  • Clinical Translation: The honokiol-abemaciclib study demonstrates that concomitant use can significantly increase abemaciclib plasma levels, which may raise the risk of dose-related adverse effects. This underscores the need for vigilance with herbal supplements and CYP3A4 inhibitors during therapy [2].
  • Adverse Event Context: Understanding interactions is crucial for managing patient safety. For abemaciclib, common adverse reactions include diarrhea and neutropenia. Risk factors for these events include older age, pre-existing gastrointestinal diseases, and a lower baseline performance status (ECOG score) [3] [4].
  • Regulatory Framework: When developing novel combination therapies, regulatory guidance (like the FDA's draft guidance from July 2025) recommends thoroughly characterizing the safety contribution of each drug to manage overlapping toxicities and complex interaction potentials [5] [6].

References

Comparative Toxicity Profiles of CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences in adverse events (AEs) associated with the three primary CDK4/6 inhibitors, highlighting their unique toxicity signatures [1] [2] [3].

Adverse Event Abemaciclib Palbociclib Ribociclib
Most Common AEs Diarrhea, Venous Thromboembolism (VTE) [1] [4] [5] Neutropenia [1] [6] Neutropenia, QT Prolongation, Hepatic Toxicity [3] [4] [7]
Hematologic Toxicity Lower composite hematologic toxicity (39.2%) [1] Higher composite hematologic toxicity (54.2%), Neutropenia [1] [6] Neutropenia [6]
Gastrointestinal Toxicity Higher rates of diarrhea (24.6%-90%) [1] [5] Lower rates of diarrhea [1] Lower rates of diarrhea [1]
Cardiovascular Toxicity Venous Thromboembolism (VTE), Arterial Thrombosis [4] Myocardial Infarction, Pulmonary Edema [4] QT Prolongation, Cardiac Arrhythmia, Heart Failure [3] [4]
Hepatotoxicity Serum ALT elevations (3%-5% >5x ULN) [8] Not a defining AE A defining AE, requires monitoring [7]
Onset of CVAEs (Median) --- --- 69 - 102 days [3] [4]

Mechanisms and Experimental Insights

The distinct toxicity profiles arise from differences in the drugs' chemical structures, pharmacokinetics, and off-target effects.

  • Mechanisms of Differential Toxicity: Although all three drugs inhibit CDK4/6, they exhibit varying selectivity. Abemaciclib has greater selectivity for CDK4 over CDK6 and can also inhibit other kinases like CDK9, which may contribute to its unique efficacy and toxicity profile [1] [7]. Ribociclib's strong association with QT prolongation is linked to its inhibition of the hERG potassium channel, a known risk factor for cardiac arrhythmia [3]. Furthermore, differences in their transport by proteins like ABCB1 (P-glycoprotein) and ABCG2 (BCRP) can affect their tissue distribution; for instance, Abemaciclib is less efficiently effluxed from the brain, potentially aiding in treating brain metastases but also influencing its side effect pattern [7].

  • Key Experimental Protocols from Cited Studies: The comparative data are derived from rigorous methodologies:

    • Real-World Cohort Studies: Large retrospective analyses (e.g., from the TriNetX database) using propensity score matching to emulate randomized trials. Key outcomes like overall survival (OS) and time-to-treatment discontinuation are analyzed using Kaplan-Meier curves and Cox proportional hazards models. Safety profiles are compared using incidence rates of AEs from electronic health records [1].
    • Pharmacovigilance Studies: Analyses of the FDA Adverse Event Reporting System (FAERS) database use disproportionality analysis (e.g., Reporting Odds Ratio - ROR) to detect signals of potential drug-AE associations that are reported more frequently than with other drugs. A significant ROR requires a lower 95% confidence interval (CI) > 1 and a minimum number of cases [3] [4].
    • Prospective Observational Studies: Studies like PALMARES-2 and others collect data from multiple cancer centers on consecutive patients treated in routine practice. The primary endpoint is often real-world progression-free survival (rwPFS), with toxicity graded using standardized criteria like CTCAE (Common Terminology Criteria for Adverse Events) [2] [6].

The following diagram illustrates the core mechanism of action shared by CDK4/6 inhibitors and the pathways linked to their key toxicities.

G CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Abemaciclib, Palbociclib, Ribociclib) CDK46_CyclinD CDK4/6 - Cyclin D Complex CDK46_Inhibitor->CDK46_CyclinD Inhibits Myelosuppression Hematologic Toxicity (Neutropenia) CDK46_Inhibitor->Myelosuppression  On-target effect  on bone marrow Hepato_Tox Hepatotoxicity (Elevated Transaminases) CDK46_Inhibitor->Hepato_Tox  Idiosyncratic  reaction pRb Retinoblastoma (Rb) Protein CDK46_CyclinD->pRb Phosphorylates E2F E2F Transcription Factor pRb->E2F Represses CellCycle G1 to S Phase Transition E2F->CellCycle Activates GI_Tox Gastrointestinal Toxicity (Diarrhea) CV_Tox Cardiovascular Toxicity (QT Prolongation, VTE) Abemaciclib Abemaciclib Abemaciclib->GI_Tox  Off-target?  Mechanism unclear Ribociclib Ribociclib Ribociclib->CV_Tox  hERG channel  inhibition

(Core Mechanism of Action and Associated Toxicities of CDK4/6 Inhibitors)

Interpretation and Strategic Considerations for R&D

For a research and development audience, the implications of these distinct profiles are significant:

  • Informed Clinical Trial Design: When developing a new CDK4/6 inhibitor or a derivative, your clinical trial protocols should include specific and intensified monitoring based on the emerging profile of the compound. If it is structurally similar to Ribociclib, stringent cardiac monitoring (e.g., serial ECGs) is essential. For an Abemaciclib-like agent, proactive management of diarrhea and VTE risk should be protocolized [3] [4] [5].
  • Drug Selection for Specific Populations: The established differences guide the use of approved drugs. For example, Ribociclib may be less suitable for patients with pre-existing cardiac conditions or those taking other QT-prolonging drugs. Abemaciclib might be used with caution in patients with a history of thrombosis or uncontrolled inflammatory bowel disease [2] [4].
  • Understanding Resistance and Toxicity Interplay: Research suggests that resistance mechanisms and toxicity profiles may be linked through factors like drug transport and metabolism. For instance, variations in efflux transporters (ABCB1) and metabolizing enzymes (CYP3A4) can influence both drug exposure (and thus efficacy/resistance) and tissue-specific concentration (potentiating toxicity) [7]. Exploring these relationships could be a key area for your research.

References

Comparative Profile of Approved CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy, safety, and pharmacological data for the three FDA-approved CDK4/6 inhibitors, synthesized from multiple clinical studies and meta-analyses.

Feature Abemaciclib Palbociclib Ribociclib
Efficacy (PFS HR vs. ET alone) [1] [2] ~0.54 (AI & Fulvestrant combinations) ~0.54 (AI & Fulvestrant combinations) ~0.54 (AI & Fulvestrant combinations)
Overall Survival (OS) [2] No statistically significant difference in OS between the three drugs in network meta-analysis No statistically significant difference in OS between the three drugs in network meta-analysis No statistically significant difference in OS between the three drugs in network meta-analysis
Common Grade 3-4 Adverse Events [2] [3] Diarrhea, Neutropenia Neutropenia (higher risk than others) Neutropenia, Prolonged QT interval
Key Safety Distinctions [2] [3] Higher GI toxicity (diarrhea); Higher treatment discontinuation due to AEs Lower risk of Grade 3-4 infections; More neutropenia than ribociclib/abemaciclib Less Grade 3-4 transaminitis and neutropenia than abemaciclib
CDK4/6 Selectivity [4] 14x more potent for CDK4 vs. CDK6; inhibits other kinases (CDK9) Similar potency for CDK4 and CDK6; highly specific Greater potency against CDK4 than CDK6
Pharmacology (Half-life, Dosing) [4] ~18.3 hours; Twice Daily (continuous dosing) ~29 hours; Once Daily (3 weeks on/1 week off) ~32 hours; Once Daily (3 weeks on/1 week off)
Notable Clinical Trial (1st line) [5] MONARCH 3 PALOMA-2 MONALEESA-2

Experimental Data and Methodologies

For your guide, here are the methodologies commonly used in the cited trials to generate the comparative data.

1. Clinical Trial Endpoints and Protocols The efficacy data in the table primarily comes from Phase III randomized controlled trials (RCTs) like PALOMA, MONALEESA, and MONARCH. The core protocols are as follows [1]:

  • Design: Double-blind, placebo-controlled trials.
  • Participants: Patients with HR+/HER2- advanced or metastatic breast cancer.
  • Intervention: CDK4/6 inhibitor + endocrine therapy (e.g., Letrozole or Fulvestrant).
  • Control: Placebo + the same endocrine therapy.
  • Primary Outcome: Progression-Free Survival (PFS), measured from randomization to disease progression or death from any cause. Hazard Ratios (HR) and confidence intervals are calculated using stratified Cox proportional hazards models.
  • Secondary Outcomes: Include Overall Survival (OS), Objective Response Rate (ORR), and safety profile.
  • Safety Monitoring: Adverse events (AEs) are recorded and graded per the NCI Common Terminology Criteria for Adverse Events (CTCAE).

2. Network Meta-Analysis (NMA) Methodology Since no head-to-head trials exist, NMAs are used for indirect comparison [6] [2].

  • Literature Search: Systematic search of databases (e.g., PubMed, Embase, clinical trial registries) for relevant RCTs.
  • Inclusion/Exclusion: Pre-defined criteria to select comparable studies (e.g., phase III trials in first-line HR+/HER2- advanced breast cancer).
  • Statistical Analysis: A Bayesian or frequentist framework pools data across trials. The analysis often uses the hazard ratio (HR) for time-to-event outcomes like PFS and OS, and the odds ratio (OR) for binary outcomes like specific AEs. Models account for the different trial designs and patient populations.

Mechanism of Action Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by CDK4/6 inhibitors, which is relevant to all drugs in this class.

G MitogenicSignals Mitogenic Signals (Estrogen, Growth Factors) CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex MitogenicSignals->CyclinD_CDK4_6 Activates Rb_Protein Rb Protein (unphosphorylated) CyclinD_CDK4_6->Rb_Protein Phosphorylates E2F_TF E2F Transcription Factor (Bound, Inactive) Rb_Protein->E2F_TF Binds & Inhibits E2F_Free E2F Transcription Factor (Free, Active) Rb_Protein->E2F_Free Releases CellCycleProgression Cell Cycle Progression (G1 to S Phase) E2F_Free->CellCycleProgression Drives Gene Expression CDK4_6_Inhibitors CDK4/6 Inhibitors CDK4_6_Inhibitors->CyclinD_CDK4_6 Inhibits

This pathway shows how mitogenic signals lead to cell cycle progression. CDK4/6 inhibitors block this pathway by inhibiting the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and E2F release, thereby inducing G1 phase cell cycle arrest [7] [8] [4].

Interpretation and Further Research

  • Therapeutic Window Considerations: The comparable efficacy but distinct safety profiles of these drugs highlight that the therapeutic window is often defined by tolerability and toxicity management rather than efficacy alone [2] [3]. For instance, a patient prone to GI issues might be better suited for an agent other than abemaciclib.
  • Suggestions for Avotaciclib Research: To find information on "this compound," you may need to:
    • Search internal pharmaceutical company databases or proprietary scientific intelligence platforms.
    • Check patent filings and chemical compound registries, as early-stage candidates are often disclosed here before public clinical data is available.
    • Verify the exact spelling and nomenclature of the compound.

References

Established CDK4/6 Inhibitor Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key resistance mechanisms identified for the approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib), which are critical areas of investigation for any new drug in this class [1] [2].

Mechanism Category Specific Alteration Consequence Potential Therapeutic Strategies
Cell Cycle Alterations Loss of RB1 tumor suppressor Renders CDK4/6 inhibition irrelevant for cell cycle arrest [1] [2]. PARP inhibitors, targeting downstream effectors [2].
Amplification of transcription factor E2F Sustains cell cycle progression despite CDK4/6 inhibition [1]. Combination with CDK2 inhibitors [1].
Overexpression of cyclin E or CDK2 Activates alternative pathways for G1/S phase transition [2] [3]. CDK2 inhibitors [2].
Upregulated Kinase Pathways Activation of PI3K/AKT/mTOR pathway Promotes cell survival and proliferation [2]. Alpelisib (PI3Kα inhibitor) with Fulvestrant [2].
FGFR signaling aberrations Activates parallel mitogenic signals [2]. FGFR inhibitors (under investigation) [2].
Upregulation of PLK1 or Aurora Kinase B Drives progression through G2/M phase of cell cycle [4]. Volasertib (PLK1i), Barasertib (AukBi) [4].
Other Pathways Elevated IL-6/STAT3 signaling Promotes inflammation and bypass of therapy-induced senescence [5]. STAT3 inhibitors (e.g., TTI-101), IL-6R blockade [5].
Loss of FAT1 tumor suppressor Contributes to resistance through unclear mechanisms [2]. To be elucidated [2].

Experimental Models for Profiling Resistance

The following methodologies are standard in the field for identifying the resistance mechanisms outlined above and would be applicable for profiling Avotaciclib.

  • In Vitro Generation of Resistant Cell Lines: ER+ breast cancer cells (e.g., MCF7, T47D) are chronically exposed to increasing doses of a CDK4/6 inhibitor over several months (e.g., 0-600 nM over 8 months) to mimic acquired resistance in patients [4].
  • Phenotypic Characterization of Resistant Models: Generated resistant cell lines are evaluated for:
    • Aggressive Traits: Increased spheroid formation, invasion, and proliferation rates [4].
    • Cell Cycle Analysis: Flow cytometry to confirm progression through the G1/S checkpoint despite drug presence [4].
    • Cross-Resistance: Testing sensitivity to other CDK4/6 inhibitors to identify shared or unique resistance pathways [4].
  • Transcriptomic and Genomic Analysis: RNA sequencing and whole-genome analysis of resistant vs. parental cells to identify upregulated pathways (e.g., PLK1, AukB, TGFβ) or genetic alterations (e.g., RB1 loss, PIK3CA mutations) [4] [2].
  • In Vivo Validation: Use of patient-derived xenograft (PDX) models from patients who have progressed on CDK4/6 inhibitor therapy to test the efficacy of combination strategies, such as adding a STAT3 inhibitor [5].

The diagram below illustrates the logical workflow for establishing and studying these resistant models.

workflow Start Start with ER+ Breast Cancer Cell Lines A Chronic Treatment with Increasing Drug Doses Start->A B Generate Stably Resistant Cell Lines A->B C Phenotypic & Functional Characterization B->C D Omics Analysis (Transcriptomics/Genomics) C->D E Identify Key Altered Pathways/Targets D->E F Validate with Targeted Combination Therapy E->F End Propose Mechanism of Action & Overcoming Strategy F->End

References

Primary Target and Basic Information of Avotaciclib

Author: Smolecule Technical Support Team. Date: February 2026

Avotaciclib (also known as BEY1107) is an investigational small molecule that functions as a Cyclin-dependent kinase 1 (CDK1) inhibitor [1]. Its chemical formula is C₁₃H₁₁N₇O [1].

The table below summarizes its key characteristics based on the available search results:

Attribute Description
Primary Target CDK1 (Cyclin-dependent kinase 1) [1]
Mechanism of Action Inhibition of CDK1 kinase activity [1]
Therapeutic Context Investigational drug in clinical trials for solid tumors [1]
Available Cross-reactivity Data Limited; no broad kinome-wide selectivity profile found in search results

Experimental Contexts and Protocols Citing this compound

Researchers use this compound as a selective CDK1 inhibitor in mechanistic studies. The following table outlines key experimental methodologies from recent research:

Research Context Experimental Protocol Summary Role of this compound

| Overcoming Paclitaxel Resistance (Ovarian Cancer) [2] | 1. Cell Viability (MTT Assay): Measure mitochondrial conversion of MTT to formazan after 48h drug treatment. Absorbance at 595nm [2]. 2. Apoptosis Assay (Flow Cytometry): Stain cells with Annexin V-FITC & propidium iodide after 48h treatment. Analyze with Cytoflex flow cytometer [2]. 3. Mitochondrial & Cytosolic Fractionation: Use fractionation kit to isolate compartments, then analyze protein localization via Western Blot [2]. | Tool compound to demonstrate that CDK1 inhibition blocks apoptosis induced by paclitaxel/duloxetine combination [2]. | | Radiosensitization (Pancreatic Cancer) [3] | 1. Clonogenic Survival Assay: Irradiate cells after CDK1 inhibitor treatment, allow colony formation, and count colonies to assess radiosensitivity [3]. 2. Immunofluorescence: Detect γH2AX foci to quantify DNA double-strand breaks [3]. 3. Western Blot Analysis: Analyze protein expression and phosphorylation changes in DNA damage response pathways (e.g., pH2AX, pCDK1) [3]. | Used alongside RO-3306 (another CDK1 inhibitor) to show that CDK1 inhibition enhances radiation-induced DNA damage and cell death [3]. | | Computational Screening (Ovarian Cancer) [4] | 1. Molecular Docking: Screen compound libraries against the 3D structure of CDK1 to predict binding affinity and pose [4]. 2. Molecular Dynamics (MD) Simulations: Simulate the physical movements of the CDK1-ligand complex over time (e.g., 100-200 ns) to assess binding stability [4]. | One of several compounds (including Adavosertib, Naringin) evaluated in silico for binding to CDK1 and its regulatory kinase, WEE1 [4]. |

The Central Role of CDK1 in Cancer Signaling

To understand this compound's mechanism, it's helpful to view CDK1's central role in the cell cycle and cancer. The diagram below illustrates the key pathway and the point where this compound acts.

G DNA_Damage DNA Damage & Cellular Signals CyclinB Cyclin B DNA_Damage->CyclinB CDK1 CDK1 DNA_Damage->CDK1 Transcription CDK1_CyclinB Active CDK1/Cyclin B Complex CyclinB->CDK1_CyclinB Binds to CDK1->CDK1_CyclinB Mitotic_Entry Cell Cycle Progression (G2/M Phase) CDK1_CyclinB->Mitotic_Entry Drives Substrates Phosphorylation of >70 Substrates (e.g., Bcl-2, Bcl-xL) CDK1_CyclinB->Substrates Activates This compound This compound (Inhibitor) This compound->CDK1_CyclinB Inhibits

CDK1 is a master regulator of the cell cycle, and its dysregulation is a hallmark of cancer [5]. It forms a complex with Cyclin B, which drives the transition from the G2 phase to the M (mitosis) phase [6] [5]. This active complex phosphorylates a vast array of substrates (over 70 have been identified) that control crucial mitotic events like nuclear envelope breakdown and chromosome segregation [1] [5]. By inhibiting CDK1, this compound halts this process, preventing cancer cells from dividing.

A Framework for Predicting Kinase Cross-Reactivity

While experimental profiling data for this compound is limited in the search results, computational methods exist to predict kinase inhibitor cross-reactivity. The workflow below outlines this general approach, which could be applied to this compound.

G Start Start: Query Compound (e.g., this compound) Step1 1. Describe Compound & Kinases Start->Step1 Step2 2. Machine Learning Analysis Step1->Step2 SubStep1 Compound: Chemical fingerprints/ fragment descriptors Step1->SubStep1 SubStep2 Kinases: Sequence, structure, & ATP-binding site similarity Step1->SubStep2 Step3 3. Generate Cross-Reactivity Profile Step2->Step3 SubStep3 Algorithm (e.g., Naive Bayes, SVM) learns association rules from known kinase-inhibitor pairs Step2->SubStep3 Step4 4. Select Counter-Screens Step3->Step4 SubStep4 Output: Rank-ordered list of potential off-target kinases based on probabilistic score Step3->SubStep4

These computational methods, such as X-ReactKIN, leverage machine learning to predict cross-reactivity by analyzing the similarities between the ATP-binding sites of different kinases and the chemical features of inhibitors [7] [8] [9]. The underlying principle is that kinases with similar binding cavities are more likely to be inhibited by the same compound [8] [9]. These tools can help prioritize kinases for small-scale counter-screen experiments, making the profiling process more efficient [7].

References

Comparison of LC-MS/MS Methods for CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key parameters from validated assays for these drugs, which demonstrate their specificity [1] [2].

Analyte(s) Matrix Sample Volume & Pretreatment Linearity Range (ng/mL) Key Validation Data (Accuracy & Precision)

| Abemaciclib, Palbociclib, Ribociclib [1] | Human & Mouse Plasma, Mouse Tissue Homogenates | 50 µL; Protein Precipitation with Acetonitrile [1] | 2 - 200 [1] | Accuracy: Within ±15% for all concentrations in plasma Precision: ≤15% for all concentrations in plasma [1] | | Abemaciclib, Palbociclib, Ribociclib, Abemaciclib-M2 (metabolite) [2] | Human Plasma | 50 µL; Protein Precipitation with Methanol [2] | 5 - 2000 [2] | Accuracy: 94.7% - 107% Precision (Within-run): 1.2% - 8.2% Precision (Between-run): 0.6% - 7.5% [2] | | Abemaciclib, its metabolites (M2, M18, M20), and Olaparib [3] | Human Plasma | 50 µL; Protein Precipitation with Methanol [3] | 2 - 2000 (for Abemaciclib and Olaparib) [3] | Accuracy: 92.5% - 107% across all analytes Precision (Within-run): ≤9.2% Precision (Between-run): ≤11% [3] |

Detailed Experimental Protocols

The specificity of these methods is established through a combination of sophisticated separation and detection techniques, followed by rigorous validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The core principle for ensuring specificity involves two main steps:

  • Chromatographic Separation: The sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated based on their chemical properties as they pass through a C18 reverse-phase column using a gradient of water and organic solvents (like methanol or acetonitrile). This step isolates the target drug from other components in the sample that could interfere [1] [2].
  • Mass Spectrometric Detection & Specificity Confirmation: After separation, the analytes enter the mass spectrometer. The key to specificity is the use of a Multiple Reaction Monitoring (MRM) mode. Here's how it works:
    • The analyte is first ionized to form a precursor ion (the entire molecule with a charge).
    • This precursor ion is selected and passed into a collision cell, where it breaks into characteristic product ions.
    • The mass spectrometer monitors a unique pair of masses: the precursor ion > specific product ion for each drug. The method's specificity is validated by analyzing blank plasma samples from at least six different individuals. The absence of any interfering peaks at the exact retention time of the drug and its internal standard confirms that the method is specific and measures only the intended compound [1] [2] [3].

The following diagram illustrates this workflow for specificity validation:

Sample Plasma Sample Prep Protein Precipitation with Organic Solvent Sample->Prep LC Liquid Chromatography (LC) (C18 Column Separation) Prep->LC MS1 Mass Spectrometry (MS1) Selects Precursor Ion LC->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Spectrometry (MS2) Detects Product Ions Collision->MS2 Result Specific Quantification Based on MRM Signal & Retention Time MS2->Result

Validation of Specificity and Other Parameters

To comply with regulatory guidelines, the methods are thoroughly validated. Key parameters include [4] [5]:

  • Selectivity/Specificity: As described above, demonstrating that the method is free from interference from the sample matrix [1] [3].
  • Linearity and Range: The method's ability to produce results proportional to the analyte concentration across the specified range is confirmed, typically yielding a correlation coefficient (r) of ≥0.996 [1] [5].
  • Accuracy and Precision: Accuracy (closeness to the true value) is demonstrated by spiking known amounts of the drug into blank plasma and showing recovery within a predefined range (e.g., ±15%). Precision (the closeness of repeated measurements) is tested at multiple concentrations over different days and by different analysts [1] [2] [5].

References

Avotaciclib statistical significance testing

Author: Smolecule Technical Support Team. Date: February 2026

CDK4/6 Inhibitors at a Glance

The table below summarizes the key characteristics of the three FDA-approved CDK4/6 inhibitors, highlighting their differences in potency, dosing, and clinical trial performance [1] [2] [3].

Feature Abemaciclib Palbociclib Ribociclib
IC50 (nM) CDK4/Cyclin D1 2 nM [1] 11 nM [1] 10 nM [1]
IC50 (nM) CDK6/Cyclin D1 10 nM [1] 16 nM [1] 39 nM [1]
Selectivity Less selective; also inhibits CDK9 [1] Highly selective for CDK4/6 [2] Highly selective for CDK4/6 [2]
Key Clinical Trial (1st line) MONARCH 3 [3] PALOMA-2 [3] MONALEESA-2 [3]
PFS (Experimental vs. Control) 29 vs. 14.8 mo (HR: 0.518) [3] 27.6 vs. 14.5 mo (HR: 0.56) [3] 25.3 vs. 16.0 mo (HR: 0.568) [3]
OS (Experimental vs. Control) 67.1 vs. 54.5 mo (HR: 0.754) [3] 53.9 vs. 51.2 mo (HR: 0.956) [3] 63.9 vs. 51.4 mo (HR: 0.76) [3]
Standard Dosing 150 mg twice daily (continuous) [2] 125 mg once daily (21 days on/7 off) [2] 600 mg once daily (21 days on/7 off) [2]
Common Adverse Events Diarrhea, fatigue [2] Neutropenia [2] Neutropenia, hepatotoxicity, QTc prolongation [2]

Experimental Protocols for Preclinical Research

For researchers conducting in vitro studies on CDK4/6 inhibitors, the following methodologies from published literature can serve as a reference.

  • Cell Viability Assay (WST-1 Assay)

    • Purpose: To determine the cytotoxic effects and half-maximal inhibitory concentration (IC50) of the drug.
    • Protocol Summary: Plate cancer cells (e.g., 2 × 10⁴ cells/well in a 96-well plate). The next day, treat with a dose range of the CDK4/6 inhibitor (e.g., 0.25 µM to 2 µM for abemaciclib) or a vehicle control (DMSO) for 24-72 hours. Add WST-1 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group [4].
  • Apoptosis Analysis (Annexin V Assay)

    • Purpose: To quantify the percentage of cells undergoing drug-induced apoptosis.
    • Protocol Summary: Plate cells (e.g., 5 × 10⁵ cells/well in a 6-well plate) and treat with the IC50 or other determined doses of the inhibitor. After treatment, harvest cells, wash with PBS, and stain with Annexin V and Propidium Iodide (PI) according to the kit manufacturer's instructions. Analyze the stained cells using a flow cytometer or cell analyzer to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [4].
  • Cell Cycle Analysis

    • Purpose: To confirm G1 phase cell cycle arrest, the primary mechanism of action for CDK4/6 inhibitors.
    • Protocol Summary: Treat cells with the CDK4/6 inhibitor for 24 hours. Harvest and wash the cells, then fix them in cold 70% ethanol. After fixation, wash and stain the cell DNA with a propidium iodide solution containing RNase. Analyze the DNA content using flow cytometry. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases. An effective CDK4/6 inhibitor will significantly increase the proportion of cells in the G0/G1 phase [1] [5].
  • RNA Extraction and Gene Expression Analysis (RT-PCR)

    • Purpose: To investigate changes in the expression of genes related to the cell cycle and apoptosis.
    • Protocol Summary: Extract total RNA from treated and control cells using a commercial kit. Measure RNA concentration and purity. Perform reverse transcription to synthesize cDNA. Use real-time PCR with gene-specific primers (e.g., for CCND1 (Cyclin D1), RB1, BAX, BCL-2, CASPASE-3) to quantify mRNA expression levels. Normalize data to a housekeeping gene (e.g., GAPDH, ACTB) and analyze using the comparative Ct (ΔΔCt) method [4].

Clinical Trial Data and Statistical Significance

The efficacy of CDK4/6 inhibitors in HR+/HER2- metastatic breast cancer is supported by robust statistical outcomes from Phase III trials. The hazard ratio (HR) and its confidence interval (CI) are key metrics for assessing treatment effect.

  • Progression-Free Survival (PFS): In first-line settings, combinations of CDK4/6 inhibitors with endocrine therapy consistently demonstrate statistically significant improvements in median PFS compared to endocrine therapy alone, with hazard ratios (HRs) around 0.55-0.60. This translates to a relative risk reduction of disease progression or death of 40-45% [6] [3].
  • Overall Survival (OS): OS benefits show more variation. A 2025 meta-analysis of first-line therapy concluded that the combination of a CDK4/6 inhibitor with endocrine therapy provides a statistically significant OS benefit compared to endocrine therapy alone (HR: 0.81, 95% CI: 0.73 to 0.89, P < 0.01) [6]. Ribociclib has shown particularly strong OS results in several trials [3].

Mechanism of Action: CDK4/6 Inhibition Pathway

The following diagram illustrates the core signaling pathway targeted by these inhibitors, which explains their efficacy in HR+ breast cancer.

G External_Growth_Signal External Growth Signal (e.g., Estrogen) CyclinD_CDK46 Cyclin D / CDK4/6 Complex External_Growth_Signal->CyclinD_CDK46 Activates pRb Rb Protein (hypophosphorylated, active) CyclinD_CDK46->pRb Phosphorylates pRb_phos Rb Protein (hyperphosphorylated, inactive) pRb->pRb_phos E2F E2F Transcription Factor pRb_phos->E2F Releases Cell_Cycle_Progression S-phase Entry & Cell Cycle Progression E2F->Cell_Cycle_Progression Activates CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CyclinD_CDK46 Inhibits

Key Comparative Insights

  • Abemaciclib has a distinct preclinical profile with higher potency against CDK4 and demonstrated ability to cross the blood-brain barrier [1]. Its continuous dosing and different toxicity profile (more diarrhea, less neutropenia) offer a clinical alternative [2] [3].
  • Palbociclib was the first in class and has a large body of real-world evidence supporting its use. It is associated with a higher incidence of neutropenia [2] [3].
  • Ribociclib has demonstrated statistically significant overall survival benefits across multiple trials (MONALEESA program) and requires monitoring for QTc prolongation [3].

References

Abemaciclib Efficacy Data from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Setting Trial Name Regimen Key Efficacy Endpoint Result (Hazard Ratio & 95% CI)
High-Risk Early Breast Cancer (Adjuvant) monarchE [1] [2] Abemaciclib + Endocrine Therapy (ET) vs. ET alone Invasive Disease-Free Survival (IDFS) [2] HR 0.734 (95% CI 0.657-0.820) [2]
Overall Survival (OS) [2] HR 0.842 (95% CI 0.722-0.981) [2]
Advanced/Metastatic Breast Cancer (1st-line) MONARCH 3 [3] Abemaciclib + Aromatase Inhibitor (AI) vs. AI alone Progression-Free Survival (PFS) [3] HR 0.535 (95% CI 0.429-0.668) [3]
Advanced/Metastatic Breast Cancer (After Endocrine Therapy) MONARCH 2 [3] Abemaciclib + Fulvestrant vs. Fulvestrant alone Progression-Free Survival (PFS) [3] HR 0.536 (95% CI 0.445-0.645) [3]
Overall Survival (OS) [3] HR 0.757 (95% CI 0.606-0.945) [3]

Comparative Efficacy and Safety of CDK4/6 Inhibitors

To help contextualize Abemaciclib's performance relative to other drugs in its class, the table below synthesizes findings from a network meta-analysis and a large real-world study.

Inhibitor / Combination Key Comparative Efficacy Findings Key Safety Findings
Abemaciclib + AI Potential superior PFS vs. other CDK4/6i + Fulvestrant regimens [4]. Ranked high in surface under cumulative ranking (SUCRA) for PFS and OS [4]. No statistically significant difference in overall adverse events (AEs) between different CDK4/6 inhibitors [4].
All CDK4/6 inhibitors + AI In real-world practice, no significant difference in rwPFS between palbociclib, ribociclib, and abemaciclib when combined with an AI (1st-line) [5]. ---
CDK4/6i + ET vs. ET alone Significantly improved PFS and OS versus endocrine therapy alone in metastatic setting [6]. Increased incidence of severe adverse events (SAEs) versus ET alone [6].

Experimental & Methodological Insights

For researchers, understanding the experimental foundations of this clinical data is crucial. Here are summaries of the key methodologies from the foundational trials and preclinical studies.

Clinical Trial Designs
  • monarchE (Early Breast Cancer): A phase III, open-label trial that randomized patients with high-risk, node-positive, HR+/HER2- EBC to receive adjuvant ET for at least 5 years with or without Abemaciclib for 2 years [2].
  • MONARCH 2 & 3 (Advanced Breast Cancer): Phase III trials that randomized patients to Abemaciclib (or placebo) in combination with fulvestrant (MONARCH 2) or an NSAI (MONARCH 3). The primary endpoint was PFS, with OS as a key secondary endpoint [3].
  • Statistical Analysis: The studies used stratified Cox proportional hazards models to calculate Hazard Ratios (HR) and their associated 95% Confidence Intervals (CI). The monarchE trial used a hierarchical statistical testing procedure for its primary endpoint [1].
Preclinical Mechanistic Protocols

A study on prostate cancer cells provides a detailed look at the molecular mechanisms of Abemaciclib, which are relevant to its action in breast cancer [7]:

  • Cell Viability: Measured using the WST-1 assay after treatment with various doses of Abemaciclib.
  • Apoptosis Analysis: Quantified using Annexin V staining and flow cytometry.
  • Mitochondrial Membrane Potential & ROS: Assessed with JC-1 dye and specific fluorescent probes, analyzed via flow cytometry.
  • Gene & Protein Expression: Evaluated using RT-PCR and Western Blot analysis for apoptosis-related and cell cycle regulatory proteins.

The following diagram illustrates the workflow of this preclinical study.

start In Vitro Prostate Cancer Cell Lines (PC-3, LNCaP) a Cell Viability Assay (WST-1) start->a b Dose Selection (1µM, 2µM Abemaciclib) a->b c Apoptosis & Mechanism Analysis b->c d1 Annexin V Staining (Apoptotic Cell Death) c->d1 d2 Mitochondrial Membrane Potential Assay c->d2 d3 Reactive Oxygen Species (ROS) Determination c->d3 d4 Gene/Protein Expression (RT-PCR, Western Blot) c->d4 end Mechanism Conclusion: CDK4/6 Inhibition → Cell Cycle Arrest → Mitochondrial Dysfunction → Apoptosis d1->end d2->end d3->end d4->end

References

Avotaciclib Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Primary Target Cyclin-dependent kinase 1 (CDK1) [1] [2]
Key Mechanism Inhibits proliferation and induces apoptosis in tumor cells [2]

| Research Context | • Locally advanced or metastatic pancreatic cancer [1] • Paclitaxel-resistant ovarian cancer cells (in vitro) [3] | | Reported IC₅₀ | • HEYA8-MDR cells: 11.28 µM (Paclitaxel + Duloxetine combination) [3]SKOV3-TR cells: 9.95 µM (Paclitaxel + Duloxetine combination) [3] | | Key Experimental Evidence | Western blot analysis showed Avotaciclib blocked phosphorylation of Bcl-2 and Bcl-xL (pro-apoptotic proteins) in ovarian cancer cells [3] |

Detailed Experimental Protocols

For researchers looking to replicate or understand the validation studies for this compound, here are the detailed methodologies from the key publications.

  • Cell Viability Assay (MTT Assay) [3]

    • Cell Lines: HEYA8-MDR and SKOV3-TR (paclitaxel-resistant ovarian cancer cells).
    • Procedure: Cells were seeded in 6-well plates at a density of 10,000 cells per well and treated with various drugs (including this compound, paclitaxel, and duloxetine) for 48 hours. After treatment, the cells were incubated with 1 mg/ml MTT solution at 37°C for 1 hour. The formed formazan crystals were dissolved in 2-propanol, and absorbance was measured at 595 nm. Cell viability was calculated as a percentage relative to the untreated control.
  • Western Blot Analysis [3]

    • Procedure: Treated cells were rinsed with cold PBS and lysed. The protein concentration was determined using the Bradford method. Proteins from the total lysates were separated by 6–15% SDS-PAGE and transferred to nitrocellulose membranes. The membranes were incubated with primary antibodies at 4°C, followed by horseradish peroxidase-conjugated secondary antibodies at room temperature for 1 hour. Key antibodies included those for Cleaved PARP, p-Bcl-2 (S70), Bcl-2, p-Bcl-xL (S62), Bcl-xL, and CDK1.
  • Apoptosis Assay (Annexin V/Propidium Iodide Staining) [3]

    • Procedure: Cells were treated with drugs for 48 hours, collected by centrifugation, and resuspended in Binding Buffer. They were then stained with Annexin V-FITC and propidium iodide for 5 minutes in the dark. The stained cells were analyzed using a flow cytometer to quantify apoptotic cell death.

Experimental Workflow for CDK1 Inhibition

The diagram below outlines the key experimental steps used to validate this compound's pro-apoptotic role in a combination therapy study, based on the referenced research [3].

Start Start Experiment CellPrep Cell Preparation (Culture paclitaxel-resistant ovarian cancer cells) Start->CellPrep DrugTreat Drug Treatment (this compound + Paclitaxel + Duloxetine) CellPrep->DrugTreat ViabilityAssay Cell Viability Assay (MTT Assay) DrugTreat->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) ViabilityAssay->ApoptosisAssay Fractionation Mitochondrial & Cytosolic Fractionation ApoptosisAssay->Fractionation WesternBlot Western Blot Analysis (p-Bcl-2, Bcl-xL, CDK1, etc.) Fractionation->WesternBlot Analysis Data Analysis WesternBlot->Analysis End Conclusion Analysis->End

Research Status and Context

  • Investigational Status: this compound is currently an investigational drug candidate that has reached Phase 1 trials for pancreatic carcinoma [2]. This early stage of development is the primary reason for the lack of comprehensive head-to-head comparison data with approved alternatives.
  • CDK1 as a Target: CDK1 is recognized as a promising therapeutic target in oncology. It is overexpressed in many cancer types compared to normal tissues, and its high expression is closely correlated with poorer survival probabilities [4]. This validates the scientific rationale behind developing this compound.

References

Avotaciclib effect size measurement

Author: Smolecule Technical Support Team. Date: February 2026

Current Status of Avotaciclib

The search results indicate that this compound (also known as BEY1107) is an investigational drug and has not yet been approved for any clinical use. Here is a summary of its known characteristics:

Attribute Description
Mechanism of Action Orally active, selective cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2].
Primary Targets CDK1 [1] [2].
Development Stage Investigational; currently in Phase I clinical trials for various cancers [1].
Reported Data Types Preclinical in vitro data (e.g., IC50/EC50 values on cell lines) [2].
Reported Clinical Effect Size No mature clinical trial results (e.g., Overall Survival, Progression-Free Survival) are publicly available [1].

Comparison with Established CDK4/6 Inhibitors

In contrast to this compound, CDK4/6 inhibitors like abemaciclib and palbociclib have extensive clinical data. The table below summarizes real-world comparative effectiveness data for these established treatments in HR+/HER2- metastatic breast cancer, which highlights the type of information not yet available for this compound [3].

CDK4/6 Inhibitor Median Overall Survival (OS) Hazard Ratio (HR) for OS Common Adverse Events
Abemaciclib + Endocrine Therapy 6.0 years [3] 0.80 (95% CI: 0.72-0.90) [3] Higher rates of diarrhea [3]
Palbociclib + Endocrine Therapy 5.0 years [3] Reference [3] Higher rates of neutropenia [3]

Interpretation of Available Information

The lack of comparative data for this compound is due to its early stage of development.

  • Preclinical vs. Clinical Data: The available in vitro data (such as IC50 values) are useful for early research but cannot be directly compared to the patient-centered clinical outcomes (like Overall Survival) that define the efficacy of established drugs [3] [2] [4].
  • Different Molecular Targets: this compound primarily inhibits CDK1, a key regulator of cell division (mitosis) [1] [2]. The established CDK4/6 inhibitors work earlier in the cell cycle, during the G1 phase [5]. This difference in target means their applications and effect profiles are not directly comparable.

Experimental Workflow for Inhibitor Evaluation

To provide context for how the effect size of kinase inhibitors like this compound is measured through the drug development process, the following diagram outlines a generalized preclinical to clinical workflow.

Typical Workflow for Evaluating Kinase Inhibitors Target Identification\n(CDK1, CDK4/6) Target Identification (CDK1, CDK4/6) In Vitro Profiling\n(Enzyme/Cell Assays) In Vitro Profiling (Enzyme/Cell Assays) Target Identification\n(CDK1, CDK4/6)->In Vitro Profiling\n(Enzyme/Cell Assays) Mechanistic Studies\n(Cell Cycle, Apoptosis) Mechanistic Studies (Cell Cycle, Apoptosis) In Vitro Profiling\n(Enzyme/Cell Assays)->Mechanistic Studies\n(Cell Cycle, Apoptosis) IC₅₀, EC₅₀ IC₅₀, EC₅₀ In Vitro Profiling\n(Enzyme/Cell Assays)->IC₅₀, EC₅₀ In Vivo Models\n(Animal Studies) In Vivo Models (Animal Studies) Mechanistic Studies\n(Cell Cycle, Apoptosis)->In Vivo Models\n(Animal Studies) Clinical Trials\n(Phase I-III) Clinical Trials (Phase I-III) In Vivo Models\n(Animal Studies)->Clinical Trials\n(Phase I-III) Real-World Evidence\n(Post-Approval) Real-World Evidence (Post-Approval) Clinical Trials\n(Phase I-III)->Real-World Evidence\n(Post-Approval) PFS, OS, HR PFS, OS, HR Clinical Trials\n(Phase I-III)->PFS, OS, HR RWE, Comparative OS RWE, Comparative OS Real-World Evidence\n(Post-Approval)->RWE, Comparative OS

Based on this workflow, this compound is currently in the early stages, primarily associated with in vitro profiling data. The established CDK4/6 inhibitors have progressed through the entire pipeline and now have robust real-world evidence supporting their use [3].

References

Avotaciclib independent verification studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Avotaciclib

The table below summarizes the key information available from the search results:

Property Available Data
Synonyms BEY1107 [1]
Target Cyclin-dependent kinase 1 (CDK1) [1]
Proposed Mechanism Orally active CDK1 inhibitor; inhibits proliferation and induces apoptosis of tumor cells [1].
Research Applications Cancer research (e.g., pancreatic cancer, lung cancer) [1]. Used as a tool compound in in vitro studies to investigate mechanisms of paclitaxel resistance in ovarian cancer [2].
Experimental Data (In Vitro) Inhibited cell viability in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) with EC₅₀ values ranging from 0.580 to 0.918 μM after 48-hour treatment [1].
Independent Study Context One identified study used this compound as a selective CDK1 inhibitor to probe the pro-apoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells [2].

Experimental Protocol from an Independent Study

One research paper used this compound to investigate the mechanism of apoptotic cell death in paclitaxel-resistant ovarian cancer cells [2]. The methodology provides an example of its application in experimental protocols:

  • Cell Lines: HEYA8, HEYA8-MDR (paclitaxel-resistant), SKOV3, SKOV3-TR (paclitaxel-resistant) ovarian cancer cells.
  • Reagents: this compound (HY-137432) was purchased from MedChemExpress.
  • Experimental Procedure:
    • Cell Culture: Paclitaxel-resistant cell lines were maintained with 50 nM paclitaxel to sustain resistance.
    • Treatment: Cells were treated with a combination of paclitaxel and duloxetine, with or without pre-treatment with this compound.
    • Apoptosis Assay: After 48 hours of drug treatment, apoptotic cell death was measured by staining cells with Annexin V-FITC and propidium iodide, followed by analysis using a flow cytometer.
    • Western Blot Analysis: Drug-treated cells were lysed, and proteins were resolved by SDS-PAGE. Membranes were incubated with primary antibodies (e.g., Cleaved PARP, p-Bcl-2) and secondary antibodies to detect protein expression levels related to apoptosis.
  • Key Finding: Pre-treatment with this compound (a CDK1 inhibitor) suppressed the apoptotic cell death induced by the combination of paclitaxel and duloxetine, supporting the role of CDK1 in the pro-apoptotic pathway [2].

CDK1's Role in Apoptosis Signaling Pathway

The study that utilized this compound explored the dual role of CDK1, which can be leveraged to overcome drug resistance. The diagram below illustrates this signaling pathway.

G PaclitaxelDuloxetine Combination Treatment: Paclitaxel + Duloxetine Upstream Upstream Inhibition (e.g., mTORC1/S6K) PaclitaxelDuloxetine->Upstream Inhibits CDK1Activation CDK1 Activation & Mitochondrial Localization Upstream->CDK1Activation Promotes Phosphorylation Phosphorylation of Bcl-2 / Bcl-xL CDK1Activation->Phosphorylation Triggers Apoptosis Mitochondrial Apoptosis Phosphorylation->Apoptosis Induces This compound This compound (CDK1 Inhibitor) Block Blocks Apoptosis This compound->Block Leads to Block->CDK1Activation Inhibits

References

×

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

281.10250800 g/mol

Monoisotopic Mass

281.10250800 g/mol

Heavy Atom Count

21

UNII

Z6BYC0F36E

Dates

Last modified: 02-18-2024

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